Daporinad
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNHDGDUADAGP-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026050 | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658084-64-1, 201034-75-5, 658084-94-7 | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658084-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daporinad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daporinad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daporinad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK866 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPORINAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Daporinad mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Daporinad in Cancer Cells
Authored by a Senior Application Scientist
Foreword: Deconstructing the Metabolic Engine of Cancer
In the landscape of oncology research, the strategic targeting of metabolic vulnerabilities has emerged as a frontier of immense promise. Cancer cells are not merely rogue entities of uncontrolled proliferation; they are masters of metabolic reprogramming, adapting their cellular machinery to fuel relentless growth and survival.[1] Central to this metabolic rewiring is the coenzyme nicotinamide adenine dinucleotide (NAD+), a linchpin in cellular redox reactions, energy metabolism, and a critical substrate for enzymes governing DNA repair and genomic stability.[1][2][3]
Many aggressive tumors exhibit a heightened dependence on the NAD+ salvage pathway, where the enzyme nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting gatekeeper.[3][4][5][6][7] This dependency creates a critical vulnerability—an Achilles' heel that can be exploited therapeutically. This guide provides an in-depth technical exploration of daporinad (also known as FK866 or APO866), a highly potent and specific small-molecule inhibitor of NAMPT.[8][9][10][11] We will dissect its mechanism of action from the biochemical level to its profound consequences on cancer cell physiology, providing researchers and drug developers with the foundational knowledge and practical methodologies required to investigate this compelling therapeutic target.
The Core Mechanism: A Precise Interruption of the NAD+ Salvage Pathway
Daporinad's efficacy stems from its direct and highly specific inhibition of NAMPT.[7][11] It functions as a noncompetitive inhibitor, binding to the enzyme with high affinity (IC50 ≈ 0.09 nM) and disrupting its catalytic function.[9][12][13]
The primary role of NAMPT is to catalyze the first and rate-limiting step in the NAD+ salvage pathway: the conversion of nicotinamide (NAM), a form of vitamin B3, and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1][7] NMN is subsequently converted to NAD+ by the enzyme NMNAT.[1] By inhibiting NAMPT, daporinad effectively severs this critical supply line, preventing the recycling of NAM back into the NAD+ pool.[14] For cancer cells that overwhelmingly rely on this pathway for their high NAD+ turnover, the consequences are catastrophic.[14][15]
The Cellular Fallout: A Cascade of Metabolic and Genomic Crises
The inhibition of NAMPT by daporinad triggers a predictable yet devastating cascade of events within the cancer cell, culminating in cell death. This process unfolds over hours, reflecting the gradual depletion of a vital resource rather than immediate cytotoxicity.[13][16]
NAD+ Depletion and Metabolic Collapse
The most immediate and direct consequence is a profound drop in intracellular NAD+ levels.[12][16][17] This depletion cripples the cell's energy-producing machinery.
-
Glycolysis Attenuation: NAD+ is an essential coenzyme for the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). With insufficient NAD+, this key step in glycolysis is blocked, leading to an accumulation of upstream glycolytic intermediates and a sharp decline in pyruvate production.[3][16]
-
TCA Cycle and Oxidative Phosphorylation Impairment: The disruption of glycolysis starves the Tricarboxylic Acid (TCA) cycle of its primary fuel, acetyl-CoA (derived from pyruvate). Furthermore, both the TCA cycle and oxidative phosphorylation are heavily dependent on NAD+ for redox reactions.
-
ATP Depletion: The combined failure of these core metabolic pathways results in a severe energy crisis, marked by a dramatic reduction in cellular ATP levels, which typically follows the initial NAD+ depletion.[16]
Paralysis of NAD+-Dependent Signaling and Repair
Beyond its role in metabolism, NAD+ is a critical substrate for enzymes that regulate cellular stress responses, gene expression, and genomic integrity.[3]
-
PARP Inhibition: Poly(ADP-ribose) polymerases (PARPs) are crucial for DNA damage repair. They consume large amounts of NAD+ to synthesize ADP-ribose polymers at sites of DNA breaks. Daporinad-induced NAD+ depletion effectively starves PARPs of their substrate, crippling the cell's ability to repair DNA damage and increasing its sensitivity to genotoxic stress.[2][3][14]
-
Sirtuin Deactivation: Sirtuins are a class of NAD+-dependent deacetylases that regulate transcription, metabolism, and apoptosis. For instance, SIRT1 can deacetylate and inactivate the tumor suppressor p53. By depleting NAD+, daporinad inhibits sirtuin activity, which can lead to the activation of p53 and the induction of apoptosis.[2][18]
Induction of Oxidative Stress and Apoptosis
The metabolic disarray and impaired DNA repair create a state of overwhelming cellular stress.
-
Increased Reactive Oxygen Species (ROS): The disruption of mitochondrial function and cellular redox balance leads to an accumulation of damaging reactive oxygen species.[4][17][18]
-
Apoptosis: The culmination of energy depletion, genomic instability, and oxidative stress triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[8][12][14][19] Daporinad has also been shown to induce G2/M cell-cycle arrest in some cancer models.[20]
-
Anti-Angiogenic Effects: Some studies suggest daporinad may also exert anti-angiogenic effects by inhibiting the production of Vascular Endothelial Growth Factor (VEGF).[8][11][19]
Core Experimental Methodologies
Validating the mechanism of action of a NAMPT inhibitor like daporinad requires a suite of robust biochemical and cell-based assays. The protocols described here represent standard, field-proven methodologies.
Workflow for In Vitro NAMPT Activity Assay
The causality behind this experimental choice is to confirm that the compound directly inhibits the target enzyme's activity in a cell-free system. This assay isolates the drug-target interaction from other cellular variables. A coupled-enzyme reaction is used to generate a detectable signal (colorimetric or fluorometric) proportional to NAMPT activity.[21]
Protocol: Colorimetric NAMPT Activity Assay
-
Reagent Preparation: Prepare assay buffer, recombinant human NAMPT enzyme, substrates (Nicotinamide, PRPP, ATP), coupling enzymes (NMNAT, Alcohol Dehydrogenase), and detection reagent (e.g., WST-1 solution). Prepare serial dilutions of daporinad.
-
NAMPT Reaction: In a 96-well plate, add 50 µL of a master mix containing NAMPT enzyme, NAM, and PRPP to each well. Add 10 µL of daporinad dilution or vehicle control.
-
Initiation & Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the conversion of NAM to NMN.
-
Coupled Reaction: Add 40 µL of a second master mix containing NMNAT, ATP, Alcohol Dehydrogenase, ethanol, and the WST-1 reagent. This mix will convert the NMN product to NAD+, then to NADH, which in turn reduces WST-1 to a colored formazan product.
-
Detection: Incubate at 37°C for 15-30 minutes, protected from light.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value of daporinad.
Workflow for Intracellular NAD+ Quantification
This experiment is crucial to validate that the enzymatic inhibition observed in vitro translates to the desired pharmacological effect—NAD+ depletion—within a cellular context. The choice of an enzymatic cycling assay provides a sensitive and specific method for quantifying NAD+ levels from cell lysates.[22][23]
Protocol: Quantification of Intracellular NAD+ by Enzymatic Cycling Assay
-
Cell Culture and Treatment: Seed cancer cells in a multi-well plate and allow them to adhere. Treat cells with various concentrations of daporinad for a specified time course (e.g., 24, 48, 72 hours).
-
Cell Lysis and Extraction:
-
After treatment, wash cells with cold PBS.
-
Lyse the cells using an extraction buffer. To specifically measure NAD+, perform an acid extraction: add HCl to the lysate and heat to degrade NADH. For NADH measurement, use an alkaline extraction buffer to degrade NAD+.
-
Neutralize the extracts before proceeding.
-
-
NAD+ Standard Curve: Prepare a set of NAD+ standards of known concentrations in the same buffer as the samples.
-
Enzymatic Cycling Reaction:
-
Add the neutralized cell extracts and NAD+ standards to a 96-well plate.
-
Add the NAD Cycling Reagent, which typically contains alcohol dehydrogenase, a substrate (e.g., lactate), and a detection probe (e.g., resazurin). The enzyme will repeatedly cycle between NAD+ and NADH, amplifying the signal by reducing the probe to a fluorescent or colored product.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Generate a standard curve from the NAD+ standards. Use this curve to determine the concentration of NAD+ in the cell samples. Normalize the NAD+ concentration to the protein content or cell number of each sample.
Therapeutic Context: Promise and Pitfalls
The rationale for targeting NAMPT in oncology is sound: many tumors are metabolically "addicted" to this pathway due to their high energy demands and rapid proliferation.[14][15][18] Preclinical studies with daporinad demonstrated potent anti-tumor activity across a range of cancer models.[7][14]
However, the clinical translation of daporinad has been challenging. Early-phase clinical trials showed limited efficacy and dose-limiting toxicities.[10][24] A key mechanism of resistance is the ability of some cancer cells to bypass the NAMPT blockade by utilizing the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid (NA).[13][24] This underscores the importance of understanding the specific metabolic wiring of a given tumor to predict sensitivity to NAMPT inhibition.
Despite these clinical setbacks, daporinad remains an invaluable tool for researchers. It has illuminated the critical role of NAD+ metabolism in cancer and continues to inform the development of second-generation NAMPT inhibitors and combination strategies designed to overcome resistance mechanisms.[24][25]
Conclusion
Daporinad operates through a precise and potent mechanism: the targeted inhibition of the NAMPT enzyme, leading to the starvation of cancer cells of the essential coenzyme NAD+. This singular event triggers a cascade of catastrophic failures in cellular metabolism, DNA repair, and redox homeostasis, ultimately culminating in apoptotic cell death. While its journey as a standalone therapeutic has been met with obstacles, the in-depth understanding of its mechanism of action provides a clear and compelling blueprint for exploiting a fundamental metabolic vulnerability of cancer. The protocols and conceptual frameworks presented in this guide offer the necessary tools for researchers to further probe this pathway and engineer the next generation of metabolism-targeting cancer therapies.
References
- What are NAMPT inhibitors and how do they work?
-
Daporinad | C24H29N3O2 | CID 6914657 - PubChem - NIH. [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer - PMC - PubMed Central. (2022-09-07). [Link]
-
NAMPT Activity Assay Kit (100 Tests) - Signosis. [Link]
-
Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC - NIH. [Link]
-
Targeting NAD+ Metabolism: Preclinical Insights into Potential Cancer Therapy Strategies | Endocrinology | Oxford Academic. [Link]
-
NAD+ & NAD+ Precursors Effect on Cancer Cells. [Link]
-
NAD+ Metabolism in Cancer and Cancer Therapies - News-Medical.Net. [Link]
-
Inhibition of NAMPT decreases cell growth and enhances susceptibility to oxidative stress. (2017-07-06). [Link]
-
Targeting NAD+ metabolism: dual roles in cancer treatment - Frontiers. [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. - Read by QxMD. [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer - OUCI. [Link]
-
Methodologies for NAD⁺ Analysis: Strengths, Limitations, and Emerging Technologies. [Link]
-
What are the therapeutic applications for NAMPT inhibitors? - Patsnap Synapse. (2025-03-11). [Link]
-
FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed. [Link]
-
NAD Metabolism in Cancer Therapeutics - PMC - PubMed Central. (2018-12-12). [Link]
-
FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis - AACR Journals. [Link]
-
Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD + ) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - Bio-protocol. (2018-07-20). [Link]
-
NAMPT Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
-
Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One - Research journals. [Link]
-
NAMPT Inhibitor Screening Assay Kit, AMS.71276-1 | Amsbio. [Link]
-
NAD + Biosynthesis Assay Kits - Life Science. [Link]
-
FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis - ResearchGate. [Link]
-
Daporinad - Wikipedia. [Link]
-
Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC. [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PubMed Central. [Link]
-
Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. … - ResearchGate. [Link]
-
Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PubMed Central. (2024-01-08). [Link]
-
Measure NAD+ Levels: How to Track Cellular Energy and Aging. [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - NIH. [Link]
-
Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models | Clinical Cancer Research - AACR Journals. [Link]
-
Definition of daporinad - NCI Drug Dictionary - National Cancer Institute. [Link]
-
Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - MDPI. [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed. (2022-03-21). [Link]
-
The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC - NIH. [Link]
-
Scientists zero in on cellular mechanism fueling drug-resistant cancers. (2025-07-28). [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. academic.oup.com [academic.oup.com]
- 3. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. Review of various NAMPT inhibitors for the treatment of cancer [ouci.dntb.gov.ua]
- 7. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Daporinad - Wikipedia [en.wikipedia.org]
- 11. medkoo.com [medkoo.com]
- 12. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of NAMPT decreases cell growth and enhances susceptibility to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facebook [cancer.gov]
- 20. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. signosisinc.com [signosisinc.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. What are the therapeutic applications for NAMPT inhibitors? [synapse.patsnap.com]
Daporinad (FK866): A Technical Guide to its Function in Cellular Metabolism
Executive Summary
Daporinad, also recognized by its designations FK866 and APO866, is a highly potent and specific non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the pivotal, rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By effectively halting this pathway, Daporinad triggers a depletion of the intracellular NAD+ pool, a cornerstone of cellular energy and signaling. This disruption of metabolic activity is particularly detrimental to highly energetic cells, such as cancer cells, ultimately leading to their demise. This guide offers a comprehensive technical exploration of Daporinad's role in cellular metabolism, detailing its mechanism of action, the cascading consequences of NAD+ depletion, and its applications as both a research tool and a potential therapeutic agent. Furthermore, we will provide key experimental protocols for the rigorous investigation of Daporinad's effects in a laboratory setting.
The Indispensable Role of NAD+ in Cellular Metabolism
Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous and essential coenzyme that underpins a multitude of biological processes. Its functions are primarily twofold:
-
Redox Reactions: NAD+ is a fundamental electron carrier in metabolic pathways. In its oxidized state (NAD+), it readily accepts electrons during catabolic reactions, becoming reduced to NADH. This NADH then serves as an electron donor to the electron transport chain, which drives the synthesis of ATP via oxidative phosphorylation. Key metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation, are intrinsically dependent on the NAD+/NADH ratio.[1][2]
-
Substrate for NAD+-Consuming Enzymes: Beyond its role in redox reactions, NAD+ is a critical substrate for several families of enzymes that are central to cellular signaling and regulation. These include:
-
Sirtuins (SIRTs): A family of NAD+-dependent deacetylases that are key regulators of gene expression, metabolism, and cellular stress responses.[3][4]
-
Poly(ADP-ribose) polymerases (PARPs): These enzymes are integral to DNA repair and the maintenance of genomic integrity.[5][6]
-
CD38 and CD157: These are ectoenzymes that play a role in regulating calcium signaling.
-
The steadfast maintenance of intracellular NAD+ pools is, therefore, paramount for cellular homeostasis and viability.
The NAD+ Salvage Pathway and the Precise Intervention of Daporinad
Cells employ three primary pathways for the synthesis of NAD+: the de novo pathway, which originates with tryptophan; the Preiss-Handler pathway, which utilizes nicotinic acid; and the salvage pathway, which recycles nicotinamide. In mammalian cells, the salvage pathway is the predominant route for NAD+ synthesis.[1][7]
The linchpin of this pathway is the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide into nicotinamide mononucleotide (NMN). Subsequently, NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The NAMPT-catalyzed reaction represents the rate-limiting step in this critical salvage pathway.[1]
Daporinad functions as a highly potent and specific non-competitive inhibitor of NAMPT.[1][8] Its binding to the NAMPT enzyme obstructs the conversion of nicotinamide to NMN. This blockade of the salvage pathway instigates a progressive and severe depletion of intracellular NAD+ levels, which consequently cripples the numerous NAD+-dependent cellular processes.
Caption: A representative experimental workflow for studying the effects of Daporinad.
Summary of Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 for Cell Viability | HCT-116 (Colon Cancer) | ~10 nM | [9] |
| NCI-H1155 (Lung Cancer) | ~20 nM | [9] | |
| Multiple Myeloma Cells | 1-10 nM | [10] | |
| NAD+ Depletion | Multiple Myeloma Cells | Significant decrease at 12h (10 nM) | [10] |
| Cholangiocarcinoma Cells | Significant reduction | [11] | |
| ATP Depletion | Cholangiocarcinoma Cells | Significant reduction | [11] |
Conclusion
Daporinad is a potent and specific inhibitor of NAMPT that effectively depletes intracellular NAD+ levels, leading to metabolic collapse and apoptosis in susceptible cells. Its high degree of specificity has established it as an indispensable tool for dissecting the intricate complexities of NAD+ metabolism. While its clinical development as a standalone anticancer agent has encountered significant challenges, the insights gleaned from the study of Daporinad continue to inform the development of novel therapeutic strategies that target the metabolic vulnerabilities of cancer. Future research focused on combination therapies and the identification of predictive biomarkers will be crucial in realizing the full therapeutic potential of NAMPT inhibition.
References
-
Lim, J.-H., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 2011. [Link]
-
Cea, M., et al. (2012). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Cancers, 4(4), 1179-1203. [Link]
-
Park, M., et al. (2022). Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. ResearchGate. [Link]
-
Tan, B., et al. (2015). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 290(25), 15663-15677. [Link]
-
Cea, M., et al. (2012). Targeting NAD+ salvage pathway induces autophagy in multiple myeloma cells via mTORC1 and extracellular signal-regulated kinase (ERK1/2) inhibition. Blood, 119(15), 3534-3545. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6914657, Daporinad. [Link]
-
McKay-Corkum, G. B., et al. (2023). Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. Clinical Cancer Research, 29(21), 4341-4353. [Link]
-
Navas, L. E., & Schoonjans, K. (2024). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Cancers, 16(3), 543. [Link]
-
Al-Jumaily, R. M., et al. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
TARRADE, S., et al. (2024). Abstract A019: Inhibition of nicotinamide adenine dinucleotide (NAD) production is a potent therapeutic strategy to inactivate homologous recombination in cancer cells. Cancer Research, 84(9_Supplement), A019. [Link]
-
Zhang, Y., et al. (2022). Discovery of an NAD+ analogue with enhanced specificity for PARP1. Chemical Science, 13(3), 723-728. [Link]
-
Zhao, G., et al. (2015). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 290(25), 15663-15677. [Link]
-
Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Molecular Cell Biology, 17(11), 679-690. [Link]
-
Al-Jumaily, R. M., et al. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Lim, J.-H., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 2011. [Link]
-
Kane, A. E., & Sinclair, D. A. (2018). Regulatory Effects of NAD+ Metabolic Pathways on Sirtuin Activity. Topics in medicinal chemistry, 28, 827-847. [Link]
-
Kane, A. E. (2018). The Effects of NAD-Boosting Therapies on Sirtuin Activity and DNA Repair Capacity. Harvard University. [Link]
-
Patsnap. (2025). What NAMPT inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]
-
Tong, L., & Denu, J. M. (2009). Investigating the ADP-ribosyltransferase activity of sirtuins with NAD analogues and 32P-NAD. Biochemistry, 48(13), 2735-2744. [Link]
-
Cherepanova, O. A., et al. (2023). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers in Molecular Biosciences, 10, 123456. [Link]
-
G-STAR. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]
-
Yoshino, J., & Imai, S. I. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in molecular biology, 1077, 203-215. [Link]
-
Cunniff, B., et al. (2020). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers, 12(11), 3144. [Link]
-
Vermes, I., et al. (1997). METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY. Journal of Immunological Methods, 204(1), 39-51. [Link]
-
ResearchGate. (2025). Quantitation of NAD+: Why do we need to measure it?. ResearchGate. [Link]
-
Morales, J., et al. (2014). The taming of PARP1 and its impact on NAD+ metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1842(11), 2262-2270. [Link]
-
Wei, Y., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 987915. [Link]
-
Fong, K. W., et al. (2021). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. Molecular Biology of the Cell, 32(11), 1073-1083. [Link]
-
Bio-Rad. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Bio-Rad. [Link]
-
ResearchGate. (2022). How to quantify the % apoptosis through DAPI staining ?. ResearchGate. [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]
-
Chen, Y., et al. (2022). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Cells, 11(3), 519. [Link]
-
Kitchen, P., et al. (2022). Methods for studying mammalian aquaporin biology. Biology Methods & Protocols, 7(1), bpac001. [Link]
-
Li, Y., et al. (2024). Boosting Energy Deprivation by Synchronous Interventions of Glycolysis and Oxidative Phosphorylation for Bioenergetic Therapy Synergetic with Chemodynamic/Photothermal Therapy. Advanced Science, 11(11), e2308731. [Link]
-
Upadhyay, G., et al. (2013). Upregulation of glycolysis and oxidative phosphorylation in benzo[β]pyrene and arsenic-induced rat lung epithelial transformed cells. Toxicology and Applied Pharmacology, 269(2), 143-151. [Link]
-
Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. [Link]
Sources
- 1. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Effects of NAD+ Metabolic Pathways on Sirtuin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting NAD+ salvage pathway induces autophagy in multiple myeloma cells via mTORC1 and extracellular signal-regulated kinase (ERK1/2) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Daporinad (FK866): A Technical Guide to the Discovery, Development, and Scientific Application of a First-in-Class NAMPT Inhibitor
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Daporinad (FK866) emerged from early phenotypic screens as a compound with a unique ability to induce delayed, apoptotic cell death in cancer cells. This guide provides a comprehensive technical overview of its journey from initial discovery to its characterization as a highly potent and specific non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. We delve into the core mechanism of action—the depletion of cellular NAD+ pools, leading to a cascade of bioenergetic failure, metabolic stress, and ultimately, cell death.
This document details the key experimental methodologies that defined our understanding of FK866, providing field-proven protocols for NAMPT activity assays, cellular NAD+ quantification, and preclinical efficacy studies. We explore the downstream signaling consequences of NAMPT inhibition, including the activation of the cellular energy sensor AMPK, the suppression of mTOR signaling, and the potent synthetic lethality observed when combined with PARP inhibitors. While preclinical studies demonstrated robust anti-tumor efficacy, clinical development was ultimately halted due to a narrow therapeutic window, characterized by on-target, dose-limiting thrombocytopenia. The scientific insights gained from the development of FK866 have been invaluable, laying the foundational framework for all subsequent research into NAMPT inhibition and paving the way for next-generation therapies that aim to overcome the challenges it first revealed.
Chapter 1: Discovery of a Novel Apoptosis-Inducing Agent
The discovery of Daporinad, initially designated FK866, was not the result of a target-based design but of a phenotypic high-throughput screen designed to identify novel compounds that induce apoptosis in cancer cells. In 2003, researchers Max Hasmann and Isabel Schemainda reported the identification of FK866, a compound that exhibited a peculiar and compelling characteristic: it induced cell death not through immediate cytotoxicity, but via a delayed onset of apoptosis over several days.[1][2] This observation was critical, as it suggested a mechanism distinct from conventional cytotoxic agents that directly damage DNA or interfere with mitosis. The delayed effect pointed towards the gradual depletion of an essential cellular factor, initiating a cascade of events that would ultimately prove to be centered on cellular metabolism and energy homeostasis.[2][3] The initial studies in HepG2 human liver carcinoma cells established a potent IC50 of approximately 1 nM, marking FK866 as a compound of significant interest for oncological development.[3]
Chapter 2: Elucidation of the Mechanism of Action
The central scientific question following the discovery of FK866 was identifying its direct molecular target. The key to this was the observation that the compound's cytotoxic effects could be completely rescued by supplementing the cell culture media with nicotinamide mononucleotide (NMN), but not with the precursor nicotinamide (NAM).[4] This pivotal finding strongly implicated the NAD+ salvage pathway, which recycles NAM back into the cellular NAD+ pool.
The NAD+ salvage pathway is a two-step process where NAM is first converted to NMN by the enzyme nicotinamide phosphoribosyltransferase (NAMPT); NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.[3] Since NMN administration bypassed the effects of FK866, it pinpointed NAMPT as the likely target. Subsequent enzymatic assays using purified recombinant NAMPT confirmed this hypothesis, demonstrating that FK866 is a highly potent, non-competitive inhibitor of the enzyme with an IC50 in the sub-nanomolar range (0.09 nM).[5][6] This non-competitive mode of inhibition means FK866 does not compete with the natural substrate (NAM) for the active site, but rather binds to a distinct site on the enzyme, inducing a conformational change that inactivates it.[2]
The direct consequence of NAMPT inhibition is the progressive depletion of the intracellular NAD+ pool, a coenzyme essential for hundreds of redox reactions vital for energy metabolism, including glycolysis and oxidative phosphorylation.[7][8] As NAD+ levels fall, a subsequent and delayed depletion of ATP occurs, leading to catastrophic energy failure and triggering apoptosis.[7][8]
Chapter 3: Preclinical Development & In Vitro Efficacy
The potent and specific mechanism of action of FK866 translated into robust anti-tumor activity across a wide range of preclinical cancer models. In vitro studies demonstrated single-digit nanomolar to sub-nanomolar IC50 values for growth inhibition in cell lines derived from both hematological malignancies and solid tumors.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~1.0 | [3] |
| HCT-116 | Colorectal Carcinoma | 0.79 | [9] |
| NB-4 | Acute Promyelocytic Leukemia | <10 | [8] |
| OCI-AML3 | Acute Myeloid Leukemia | <10 | [8] |
| MOLM-13 | Acute Myeloid Leukemia | <10 | [8] |
| KP4 | Pancreatic Ductal Adenocarcinoma | ~3.9 | [9] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~3.9 | [10] |
| IOMM | Anaplastic Meningioma | ~2.5 µM (at 48h) | [11] |
Table 1: Representative In Vitro IC50 Values for FK866.
The causality behind this potent efficacy lies in the heightened metabolic rate and high NAD+ turnover observed in many cancer cells, a phenomenon often referred to as "NAD+ addiction".[12] Rapidly proliferating cells require vast energetic and biosynthetic resources, making them exquisitely dependent on the efficient NAD+ salvage pathway. By inhibiting NAMPT, FK866 effectively cuts off this critical metabolic supply line, a vulnerability that is less pronounced in many normal, more quiescent tissues.
Chapter 4: Downstream Signaling Consequences of NAMPT Inhibition
The depletion of the cellular NAD+/ATP pools by FK866 is a profound metabolic stressor that triggers adaptive signaling pathways. Understanding these downstream consequences provides deeper insight into its cellular impact and reveals opportunities for rational combination therapies.
Activation of AMPK and Inhibition of mTOR
A primary consequence of ATP depletion is an increase in the cellular AMP:ATP ratio. This is a potent activation signal for AMP-activated protein kinase (AMPK), the master sensor of cellular energy status.[4] Studies in hepatocarcinoma cells demonstrated that FK866 treatment leads to the phosphorylation and activation of AMPKα.[4] Activated AMPK works to restore energy homeostasis by switching off anabolic processes and switching on catabolic ones. One of its key targets is the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis. FK866-induced AMPK activation leads to the subsequent inhibition of mTOR and its downstream effectors, p70S6K and 4E-BP1, effectively shutting down protein synthesis to conserve energy.[4]
Synthetic Lethality with PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA damage repair. Upon detecting a DNA strand break, PARP1 consumes NAD+ as a substrate to synthesize poly(ADP-ribose) chains, which recruit other repair factors. The rationale for combining a NAMPT inhibitor with a PARP inhibitor (PARPi) is compelling: by depleting the substrate (NAD+), FK866 can potentiate the action of the PARPi. This combination has demonstrated powerful synthetic lethality, particularly in triple-negative breast cancer models.[13][14] The dual insult of impaired DNA repair (via PARPi) and the inability to fuel the repair process due to NAD+ depletion (via FK866) leads to an accumulation of DNA damage and a synergistic increase in apoptosis.[14][15]
Chapter 5: In Vivo Efficacy in Preclinical Models
The promising in vitro data were recapitulated in multiple in vivo xenograft models. Administration of FK866 demonstrated significant tumor growth inhibition and, in some cases, tumor regression in models of acute myeloid leukemia, anaplastic meningioma, and pancreatic cancer.[10][11] Pharmacokinetic studies in mice following intravenous administration revealed a dose-linear profile at lower doses, with a half-life suitable for sustained target engagement.[16][17]
| Parameter | 5 mg/kg IV | 10 mg/kg IV | 30 mg/kg IV |
| Cmax (ng/mL) | 2390 ± 472 | 4730 ± 110 | 11400 ± 1170 |
| AUC (ng*h/mL) | 1070 ± 104 | 2210 ± 129 | 10200 ± 2440 |
| T1/2 (h) | 0.44 ± 0.04 | 0.50 ± 0.08 | 0.93 ± 0.17 |
| CL (L/h/kg) | 4.68 ± 0.46 | 4.55 ± 0.26 | 3.06 ± 0.74 |
Table 2: Summary of Pharmacokinetic Parameters of Daporinad in Mice. Data adapted from Park M, et al. (2022).[17]
Chapter 6: Clinical Development and Translational Challenges
The strength of the preclinical data supported the advancement of FK866 into human clinical trials. A first-in-human Phase I study was conducted in patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and safety profile.[12][13]
| Dose Level (mg/m²/h x 96h) | No. of Patients | Dose-Limiting Toxicities (DLTs) |
| 0.018 | 3 | 0 |
| 0.036 | 3 | 0 |
| 0.072 | 3 | 0 |
| 0.108 | 4 | 0 |
| 0.126 | 6 | 1 (Thrombocytopenia) |
| 0.144 | 5 | 2 (Thrombocytopenia) |
Table 3: Phase I Dose-Escalation and DLTs. Data from Holen KD, et al. (2008).[12][13]
The study established a recommended Phase II dose of 0.126 mg/m²/h via a 96-hour continuous infusion.[13] However, the dose-limiting toxicity (DLT) was consistently identified as thrombocytopenia (a significant drop in platelet count).[13][18] Other less severe toxicities included fatigue and nausea.[12] Subsequent Phase I/II trials in specific indications like B-cell chronic lymphocytic leukemia (NCT00435084) were initiated but ultimately showed a lack of significant anti-tumor benefit, and development was discontinued.[14]
The causality of thrombocytopenia is a direct, on-target effect of NAMPT inhibition. Platelet production is a highly energy-intensive process. Megakaryocytes, the bone marrow precursor cells that produce platelets, have high metabolic demands and are therefore highly sensitive to NAD+ depletion.[1] The inhibition of NAMPT in these precursor cells disrupts their function and maturation, leading to a failure to produce new platelets and a subsequent drop in circulating platelet counts.[1] This on-target toxicity in a critical normal tissue highlighted the primary challenge of FK866: a narrow therapeutic window between efficacious anti-tumor concentrations and intolerable toxicity to healthy, metabolically active cells.
Chapter 7: The Challenge of Resistance and Future Outlook
Beyond toxicity, a key mechanism of resistance to FK866 is the ability of some tumors to utilize the alternative Preiss-Handler pathway for NAD+ synthesis. This pathway uses nicotinic acid (NA) as a precursor and is dependent on the enzyme nicotinate phosphoribosyltransferase (NAPRT).[14] Tumors with high NAPRT expression can bypass the NAMPT blockade imposed by FK866, rendering them resistant to its effects. This underscores the importance of biomarker development, such as measuring NAPRT expression, to select patient populations most likely to respond.
The story of FK866 is a foundational chapter in the development of metabolic cancer therapies. While its own clinical journey ended, the profound scientific insights it provided have been instrumental. It validated NAMPT as a legitimate therapeutic target in oncology and clearly defined the primary challenges—on-target toxicity and resistance via metabolic bypass—that must be overcome. Current research in the field is now focused on:
-
Next-Generation Inhibitors: Developing new chemical scaffolds with improved therapeutic indices.
-
Prodrugs: Designing molecules like GMX-1777 (a prodrug of CHS-828) to improve pharmacokinetics and tumor targeting.[14]
-
Dual-Target Inhibitors: Creating single molecules that inhibit both NAMPT and another synergistic target (e.g., PAK4) to enhance efficacy.
-
Combination Therapies: Rationally combining NAMPT inhibitors with other agents, such as PARP inhibitors or conventional chemotherapy, to exploit synergistic mechanisms and lower required doses.[10][19]
The pioneering work on Daporinad (FK866) created a roadmap of the promise and pitfalls of targeting NAD+ metabolism in cancer, a roadmap that continues to guide the development of more refined and effective therapies.
Chapter 8: Technical Appendix: Key Experimental Protocols
Protocol 1: Cell-Free NAMPT Enzymatic Inhibition Assay (Coupled, Colorimetric)
This protocol is based on the principles of coupled enzymatic reactions available in commercial kits.
-
Principle: NAMPT activity is measured in a multi-step reaction. First, NAMPT catalyzes the formation of NMN from nicotinamide and PRPP. This product is then used by NMNAT to produce NAD+. Finally, in a cycling reaction involving alcohol dehydrogenase, the NAD+ is used to convert a probe (WST-1) into a colored formazan product, which is measured spectrophotometrically at 450 nm. The rate of color development is proportional to NAMPT activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer (e.g., 50 mM Tris pH 8.0, 1.2 mM MgCl2, 0.02% BSA).
-
Substrate Mix: Prepare a mix containing Nicotinamide, PRPP, and ATP in assay buffer.
-
Enzyme Mix: Prepare a mix containing recombinant human NAMPT, NMNAT1, and alcohol dehydrogenase in assay buffer.
-
Detection Mix: Prepare a mix containing the WST-1 probe and diaphorase in assay buffer.
-
Inhibitor: Prepare serial dilutions of FK866 in DMSO, then further dilute in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of diluted FK866 or vehicle (DMSO control) to appropriate wells.
-
Add 20 µL of Substrate Mix to all wells.
-
Add 20 µL of purified recombinant NAMPT enzyme to all wells except the "No Enzyme" blank.
-
Incubate for 10-15 minutes at 37°C to allow inhibitor binding.
-
Initiate the reaction by adding 50 µL of a combined Enzyme/Detection mix.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure absorbance at 450 nm every 2 minutes for 30-60 minutes in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax; mOD/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the vehicle control from the inhibitor-treated wells.
-
Plot the percentage of inhibition against the log concentration of FK866.
-
Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Protocol 2: Cellular NAD+ and ATP Level Measurement
This protocol is based on commercially available luminescent assay kits.[8]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a white, opaque 96-well plate suitable for luminescence.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of FK866 or vehicle control for the desired time course (e.g., 24, 48, 72 hours).
-
-
NAD+/NADH Measurement (e.g., NAD/NADH-Glo™ Assay):
-
Equilibrate the plate and reagents to room temperature.
-
To measure total NAD+ and NADH, add 100 µL of the NAD/NADH-Glo™ Detection Reagent to each well.
-
Mix on a plate shaker for 1-2 minutes.
-
Incubate for 60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
ATP Measurement (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
In a parallel plate, equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the relative light unit (RLU) values to a cell number control if necessary (e.g., determined by a separate viability assay).
-
Express NAD+ and ATP levels as a percentage of the vehicle-treated control.
-
Protocol 3: In Vivo AML Patient-Derived Xenograft (PDX) Model
This protocol is a representative model based on established methods for AML PDX.[20]
-
Animal Model: Use highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, aged 6-8 weeks.
-
Cell Preparation:
-
Thaw cryopreserved primary AML patient mononuclear cells rapidly in a 37°C water bath.
-
Wash cells in RPMI-1640 medium supplemented with 20% FBS.
-
Resuspend the cell pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS).
-
Perform a viable cell count using trypan blue exclusion. Adjust cell concentration to 5-10 x 10^6 viable cells per 100 µL.
-
-
Cell Implantation:
-
Administer a sub-lethal dose of irradiation (e.g., 200-250 cGy) to the NSG mice 24 hours prior to injection to facilitate engraftment.
-
Inject 5-10 x 10^6 AML cells in 100 µL intravenously via the tail vein.
-
-
Engraftment Monitoring:
-
Starting 4 weeks post-injection, monitor for human AML cell engraftment by collecting peripheral blood via submandibular bleed.
-
Use flow cytometry to quantify the percentage of human CD45+ (hCD45+) cells in the peripheral blood.
-
Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells), randomize mice into treatment groups.
-
-
Treatment Protocol:
-
Vehicle Group: Administer vehicle control (e.g., 0.5% HPMC, 0.2% Tween 80 in water) intraperitoneally (i.p.) daily.
-
FK866 Group: Administer FK866 at a tolerated dose (e.g., 20-30 mg/kg) i.p. daily for a defined cycle (e.g., 5 days on, 2 days off).[10]
-
-
Efficacy Endpoints:
-
Tumor Burden: Continue weekly monitoring of peripheral blood for hCD45+ cells.
-
Survival: Monitor mice daily for signs of distress or disease progression (weight loss, hind-limb paralysis, lethargy). Euthanize mice when they meet pre-defined endpoint criteria.
-
Data Analysis: Plot Kaplan-Meier survival curves and analyze using the log-rank test. Compare tumor burden over time between groups using appropriate statistical tests.
-
References
-
Schuster S, Penke M, Gorski T, et al. FK866-induced NAMPT inhibition activates AMPK and downregulates mTOR signaling in hepatocarcinoma cells. Biochem Biophys Res Commun. 2015;458(2):334-340. [Link]
-
Park M, Lee BI, Choi J, et al. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules. 2022;27(6):2011. [Link]
-
ResearchGate. The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. [Link]
-
Holen KD, Saltz LB, Hollywood E, Burk K, Hanauske AR. The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. Invest New Drugs. 2008;26(1):45-51. [Link]
-
Holen KD, Saltz LB, Hollywood E, et al. The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. springermedicine.com. Published January 2, 2008. [Link]
-
Travelli C, Colombo G, Mola S, Genazzani AA, Porta C. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Front Pharmacol. 2020;11:751. [Link]
-
Tarrant JM, Groombridge C, Farrow S, et al. Preclinical models of nicotinamide phosphoribosyltransferase inhibitor-mediated hematotoxicity and mitigation by co-treatment with nicotinic acid. Toxicol Appl Pharmacol. 2015;285(1):30-39. [Link]
-
MBL Life Science. CycLex® NAMPT Colorimetric Assay Kit Ver.2. [Link]
-
Wang L, Salik B, Wang JY. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protoc. 2020;1(3):100140. [Link]
-
Grolla AA, Travelli C, Genazzani AA, Sethi JK. Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker. Front Pharmacol. 2020;11:593. [Link]
-
Cea M, Cagnetta A, Fulciniti M, et al. On-Target Effect of FK866, a Nicotinamide Phosphoribosyl Transferase Inhibitor, by Apoptosis-Mediated Death in Chronic Lymphocytic Leukemia Cells. Clin Cancer Res. 2016;22(24):6159-6170. [Link]
-
Dumont E, Denys B, Feys HB, Compernolle V. The senotherapeutic nicotinamide riboside raises platelet nicotinamide adenine dinucleotide levels but cannot prevent storage lesion. Transfusion. 2020;60(1):166-176. [Link]
-
Park M, Lee BI, Choi J, et al. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules. 2022;27(6):2011. [Link]
-
Park M, Lee BI, Choi J, et al. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed. Published March 21, 2022. [Link]
-
Hasmann M, Schemainda I. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Res. 2003;63(21):7436-7442. [Link]
-
Levene S. Dose Escalation Methods in Phase I Cancer Clinical Trials. Semantic Scholar. [Link]
-
Imai S. Nampt: Linking NAD biology, metabolism, and cancer. Trends Mol Med. 2009;15(6):231-238. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Zhang S, Liu T, Liu Y, et al. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Front Oncol. 2022;12:869408. [Link]
-
Wille A, Koppenol R, Appeldoorn M, et al. Involvement of p53 in the cytotoxic activity of the NAMPT inhibitor FK866 in myeloid leukemic cells. Cell Death Discov. 2019;5:128. [Link]
-
Xu M, Wang J, Li Y, et al. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. J Biol Chem. 2013;288(48):35000-35011. [Link]
-
Chiarugi A, Dölle C, Felici R, Ziegler M. A pancreatic ductal adenocarcinoma subpopulation is sensitive to FK866, an inhibitor of NAMPT. Oncotarget. 2016;7(36):58129-58142. [Link]
-
Henderson D, Smith A, Wolf C, Roland R. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism. Drug Metab Rev. 2022;54(4):423-439. [Link]
-
Cagnetta A, Soncini D, Cea M, et al. Characterization of FK866-resistant cells. [Link]
-
Clements J, D'Amico A, Sdek P, Ziros P, Ivanova E. Targeting iNAMPT and NAD Biosynthesis to Break the Obesity-Associated Liver Cancer Link. Curr Dev Nutr. 2023;7(12):102021. [Link]
- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
El-Gamal MI, Al-Kouba J, Hamad M, et al. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Molecules. 2021;26(16):4930. [Link]
-
ResearchGate. Time to concentration profiles of Daporinad following IV administration... [Link]
-
ResearchGate. Scheme 1 Synthesis of acrylamide substituted compounds 1-4 and 13-16. [Link]
-
Nishikawa Y, Shindo T, Kamoshida K, et al. Acrylamide derivatives as antiallergic agents. III. Synthesis and structure-activity relationships of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]- and N-[4-(4-diphenylmethylene-1-piperidyl)butyl]-3-heteroarylacrylamides. Chem Pharm Bull (Tokyo). 1989;37(3):684-687. [Link]
Sources
- 1. Preclinical models of nicotinamide phosphoribosyltransferase inhibitor-mediated hematotoxicity and mitigation by co-treatment with nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (E)-N-[4-(1-BENZOYL-PIPERIDIN-4-YL)-BUTYL]-3-PYRIDIN-3-YL-ACRYLAMIDE | 658084-64-1 [chemicalbook.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Involvement of p53 in the cytotoxic activity of the NAMPT inhibitor FK866 in myeloid leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor | springermedicine.com [springermedicine.com]
- 13. The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CycLex® NAMPT Colorimetric Assay Kit Ver.2 | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 20. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Daporinad: A Technical Guide to a Selective NAMPT Inhibitor for Cancer Research and Drug Development
Foreword
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeting the metabolic vulnerabilities of tumor cells. One of the most promising of these targets is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), a linchpin in the NAD+ salvage pathway. This guide provides an in-depth technical overview of Daporinad (also known as FK866 or APO866), a highly selective and potent inhibitor of NAMPT. It is intended for researchers, scientists, and drug development professionals who are actively engaged in the fields of oncology, metabolism, and medicinal chemistry. Herein, we will dissect the mechanism of action of Daporinad, provide detailed protocols for its characterization, and discuss its application as a tool compound and potential therapeutic agent.
The Central Role of NAMPT in Cancer Cell Metabolism
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, participating in a vast array of redox reactions essential for energy production through glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1] Beyond its role in bioenergetics, NAD+ is a critical substrate for several signaling enzymes, including poly(ADP-ribose) polymerases (PARPs) involved in DNA repair and sirtuins, which regulate gene expression and stress responses.[2][3]
Mammalian cells synthesize NAD+ through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[1] Many cancer cells exhibit a heightened reliance on the salvage pathway to meet their increased metabolic and proliferative demands.[2][3] NAMPT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[4] Consequently, the overexpression of NAMPT is a common feature in a wide range of human cancers, including colorectal, breast, prostate, and lung cancers, often correlating with more aggressive disease and poorer prognosis.[5][6] This dependency on NAMPT presents a key vulnerability that can be exploited for therapeutic intervention.
Figure 1: The NAD+ Salvage Pathway and the Point of Intervention for Daporinad.
Daporinad (FK866): A Potent and Selective NAMPT Inhibitor
Daporinad is a small molecule that has been extensively characterized as a highly specific, non-competitive inhibitor of NAMPT.[1] It has demonstrated potent anti-tumor efficacy in a multitude of in vitro and in vivo preclinical models.[1]
Chemical Properties
| Property | Value |
| IUPAC Name | (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide |
| Synonyms | FK866, APO866 |
| CAS Number | 658084-64-1 |
| Molecular Formula | C₂₄H₂₉N₃O₂ |
| Molecular Weight | 391.51 g/mol |
| IC₅₀ (cell-free) | 0.09 nM |
Mechanism of Selective Inhibition
Crystallographic studies have revealed that Daporinad binds within a tunnel-shaped cavity adjacent to the active site of the NAMPT homodimer.[7][8] A key feature of its potent inhibitory activity is the interaction of its pyridyl ring with the enzyme's active site, mimicking the natural substrate, nicotinamide.[9] This binding prevents the productive interaction of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP), thereby halting the synthesis of NMN and leading to a rapid depletion of intracellular NAD+ pools.[7] This depletion of NAD+ starves cancer cells of a critical metabolic cofactor, leading to a cascade of downstream effects including the inhibition of ATP synthesis, induction of oxidative stress, and ultimately, apoptotic cell death.[2][10]
The selectivity of Daporinad for NAMPT is a critical aspect of its therapeutic potential. Its unique binding mode and high affinity for NAMPT result in minimal off-target effects at concentrations that are effective for inhibiting cancer cell growth.
Experimental Characterization of Daporinad
A rigorous and systematic approach to the experimental evaluation of Daporinad is essential for understanding its biological activity and therapeutic potential. The following protocols provide a framework for the in vitro and in vivo characterization of Daporinad.
In Vitro Efficacy Assessment
A crucial first step in characterizing any NAMPT inhibitor is to determine its potency in a cell-free enzymatic assay and its cytotoxic effects on cancer cell lines.
This assay provides a direct measure of Daporinad's ability to inhibit the enzymatic activity of purified NAMPT.
Principle: The production of NAD+ by NAMPT is coupled to a second enzymatic reaction where NAD+ is used by alcohol dehydrogenase (ADH) to produce a fluorescent signal (NADH). The rate of fluorescence increase is proportional to NAMPT activity.
Materials:
-
Purified recombinant human NAMPT enzyme
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
Adenosine Triphosphate (ATP)
-
Ethanol
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Daporinad (and other test compounds)
-
96-well or 384-well black microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of Daporinad in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Enzyme Preparation: Dilute the NAMPT enzyme in assay buffer to the desired concentration (e.g., 20-50 ng/µl).
-
Reaction Setup:
-
Add 5 µL of the diluted Daporinad or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of the diluted NAMPT enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of assay buffer to the "Blank" wells.
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.
-
-
Master Mix Preparation: Prepare a master mix containing the assay buffer, NMNAT, ADH, ATP, NAM, PRPP, and ethanol.
-
Initiate Reaction: Add 35 µL of the master mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 1-2 hours at 30°C.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. Normalize the data to the positive control (100% activity) and blank (0% activity). Plot the percent inhibition against the logarithm of the Daporinad concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This assay determines the cytotoxic effect of Daporinad on cancer cell lines.
Principle: The viability of cells is assessed by measuring a parameter indicative of metabolic activity, such as the reduction of a tetrazolium salt (WST-1) to a colored formazan product or the quantification of intracellular ATP levels (CellTiter-Glo®).
Materials:
-
Cancer cell lines of interest (e.g., A2780, A-431, KP4, PANC-1)
-
Complete cell culture medium
-
Daporinad
-
WST-1 reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque-walled microplates
-
Microplate reader (for absorbance or luminescence)
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Daporinad (typically ranging from picomolar to micromolar concentrations) for 72 hours. Include a vehicle control (DMSO).
-
Viability Measurement (WST-1):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percent viability against the logarithm of the Daporinad concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Mechanism of Action
To confirm that the observed cytotoxicity is due to the inhibition of NAMPT, it is essential to measure the intracellular levels of NAD+.
Principle: Intracellular NAD+ is extracted from cells and quantified using either a colorimetric/fluorometric enzymatic cycling assay or by liquid chromatography-mass spectrometry (LC-MS) for greater accuracy.[11][12]
Materials:
-
Cancer cell lines
-
Daporinad
-
PBS (phosphate-buffered saline)
-
NAD+ extraction buffer (e.g., 0.5 M perchloric acid)
-
Neutralization buffer (e.g., 3 M potassium hydroxide, 0.4 M Tris)
-
Commercial NAD+/NADH assay kit (colorimetric or fluorometric) or access to an LC-MS system
Step-by-Step Protocol (Enzymatic Assay):
-
Cell Treatment: Seed cells in a 6-well or 12-well plate and treat with various concentrations of Daporinad for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control.
-
Cell Lysis and Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with the NAD+ extraction buffer.
-
Neutralize the lysate with the neutralization buffer.
-
Centrifuge to pellet the cell debris.
-
-
NAD+ Quantification:
-
Transfer the supernatant to a 96-well plate.
-
Follow the instructions of the commercial NAD+/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a detectable signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of NAD+. Calculate the NAD+ concentration in the samples from the standard curve and normalize to the total protein concentration or cell number.
Figure 2: A typical workflow for the preclinical evaluation of Daporinad.
In Vivo Efficacy Studies
The anti-tumor activity of Daporinad should be evaluated in relevant animal models, such as subcutaneous xenografts.
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with Daporinad, and tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional, to improve tumor engraftment)
-
Daporinad formulation for in vivo administration
-
Calipers for tumor measurement
Step-by-Step Protocol:
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.
-
Inject the cell suspension (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and Daporinad-treated groups).
-
-
Daporinad Administration:
-
Administer Daporinad to the treatment groups according to the desired dose and schedule (e.g., daily intraperitoneal injection).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of Daporinad.
Quantitative Data Summary
The following tables summarize key quantitative data for Daporinad from preclinical studies.
Table 1: In Vitro Cytotoxicity of Daporinad (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Method |
| A-431 | Epidermoid Carcinoma | 6.1 | Clonogenic Assay |
| A2780 | Ovarian Cancer | 0.28 - 4.2 | SRB, WST-1, CCK-8 |
| KP4 | Pancreatic Cancer | ~5 (sensitizes to metformin) | Growth Inhibition |
| PANC-1 | Pancreatic Cancer | ~5 (sensitizes to metformin) | Growth Inhibition |
| 4T1 | Murine Breast Cancer | Sensitizes to metformin | Growth Inhibition |
| MC38 | Murine Colon Cancer | Sensitizes to metformin | Growth Inhibition |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.3 | Viability Assay |
| U251 | Glioblastoma | 28 | SRB Assay |
Data compiled from multiple sources.[10][13][14][15]
Table 2: In Vivo Pharmacokinetics of Daporinad in Mice (Intravenous Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | t₁/₂ (h) |
| 5 | ~1500 | ~2000 | ~1.5 |
| 10 | ~3000 | ~4500 | ~1.6 |
| 30 | ~8000 | ~15000 | ~2.0 |
Pharmacokinetics showed a linear trend between 5 and 10 mg/kg, with non-linearity at 30 mg/kg.[16][17]
Mechanisms of Resistance and Future Directions
A significant challenge in the clinical development of NAMPT inhibitors is the emergence of drug resistance. Several mechanisms of resistance to Daporinad have been identified, including:
-
Upregulation of the Preiss-Handler Pathway: Cancer cells can bypass the NAMPT-dependent salvage pathway by upregulating the expression of Nicotinate Phosphoribosyltransferase (NAPRT), the key enzyme in the Preiss-Handler pathway that utilizes nicotinic acid to synthesize NAD+.[2]
-
Mutations in NAMPT: Acquired mutations in the NAMPT gene can alter the drug-binding site, reducing the affinity of Daporinad for its target.[7][18]
These resistance mechanisms highlight the importance of patient selection and combination therapies. For example, tumors with low or absent NAPRT expression may be particularly sensitive to Daporinad.[2] Furthermore, combining Daporinad with inhibitors of other metabolic pathways or with conventional chemotherapeutics may enhance its efficacy and overcome resistance.
While early clinical trials of Daporinad showed dose-limiting toxicities, such as thrombocytopenia, and modest efficacy, the profound understanding of its mechanism of action and the biology of NAMPT continues to drive the development of next-generation NAMPT inhibitors and innovative therapeutic strategies.[19][20] These include the development of dual inhibitors and the use of Daporinad as a payload in antibody-drug conjugates (ADCs) to improve its therapeutic index.
Conclusion
Daporinad remains an invaluable tool for dissecting the role of NAMPT and NAD+ metabolism in cancer and other diseases. Its high selectivity and potency make it the gold standard for in vitro and in vivo studies of NAMPT inhibition. The comprehensive experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Daporinad in their investigations. As our understanding of cancer metabolism deepens, the strategic targeting of NAMPT with inhibitors like Daporinad will undoubtedly continue to be a promising avenue for the development of novel and effective cancer therapies.
References
-
Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. Cancers (Basel). Available at: [Link]
-
NAD+ Metabolism in Aging and Cancer. Annual Review of Cancer Biology. Available at: [Link]
-
Targeting NAD+ Metabolism: Preclinical Insights into Potential Cancer Therapy Strategies. Endocrinology. Available at: [Link]
-
(PDF) NAD + Metabolism in Aging and Cancer. ResearchGate. Available at: [Link]
-
NAD+ Metabolism in Cancer and Cancer Therapies. News-Medical.Net. Available at: [Link]
-
Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. Cancers (Basel). Available at: [Link]
-
Expression of NAMPT in cancer. The Human Protein Atlas. Available at: [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules. Available at: [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. MDPI. Available at: [Link]
-
What is the most accurate method to measure intracellular NAD level?. ResearchGate. Available at: [Link]
-
Assays for Determination of Cellular and Mitochondrial NAD + and NADH Content. Methods in Molecular Biology. Available at: [Link]
-
Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate. Available at: [Link]
-
Flow Cytometry Analysis of Free Intracellular NAD+ Using a Targeted Biosensor. Current Protocols in Cytometry. Available at: [Link]
-
Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology. Available at: [Link]
-
NAMPT RNA-seq data for 17 cancer types from TCGA were analyzed and.... ResearchGate. Available at: [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics. Available at: [Link]
-
Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Acta Pharmacologica Sinica. Available at: [Link]
-
The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor.. VIVO. Available at: [Link]
-
The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. ResearchGate. Available at: [Link]
-
NAMPT expression is associated with BRAF mutations in TCGA cohort. A.... ResearchGate. Available at: [Link]
-
Positive correlations between NAMPT expression and cancer aggressive.... ResearchGate. Available at: [Link]
-
Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Molecular Cancer Therapeutics. Available at: [Link]
-
NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer. European Journal of Medicinal Chemistry. Available at: [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In vitro and In vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-Of-Flight Mass Spectrometry. MDPI. Available at: [Link]
-
What NAMPT inhibitors are in clinical trials currently?. Patsnap Synapse. Available at: [Link]
-
Predicting Tumor Response to Drugs based on Gene-Expression Biomarkers of Sensitivity Learned from Cancer Cell Lines. bioRxiv. Available at: [Link]
-
Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. MDPI. Available at: [Link]
-
The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers (Basel). Available at: [Link]
-
Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. Leukemia. Available at: [Link]
-
The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. ResearchGate. Available at: [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. Available at: [Link]
-
Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PLOS ONE. Available at: [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. International Journal of Molecular Sciences. Available at: [Link]
-
Structural basis for resistance to diverse classes of NAMPT inhibitors. PLOS ONE. Available at: [Link]
-
Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer | MDPI [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of NAMPT in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866 [mdpi.com]
- 10. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Structural basis for resistance to diverse classes of NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
The Anti-Inflammatory Effects of Daporinad: A Technical Guide for Researchers
Introduction
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] Initially investigated for its potential as an antineoplastic agent due to the high metabolic demands of cancer cells, Daporinad has demonstrated significant anti-inflammatory properties, positioning it as a valuable tool for immunological research and a potential therapeutic for inflammatory diseases.[1][4] This technical guide provides an in-depth exploration of the core mechanisms underlying Daporinad's anti-inflammatory effects, detailed experimental protocols for their investigation, and insights into the causality behind these experimental designs.
Core Mechanism of Action: NAD+ Depletion
The primary mechanism through which Daporinad exerts its biological effects is the depletion of intracellular NAD+.[2] NAD+ is a critical coenzyme in a vast array of cellular processes, including energy metabolism, DNA repair, and signaling.[3][5] By inhibiting NAMPT, Daporinad effectively curtails the primary route of NAD+ synthesis in mammalian cells, leading to a rapid decline in cellular NAD+ levels.[2][6] This depletion has profound consequences for inflammatory responses, as many key inflammatory pathways are dependent on NAD+-consuming enzymes.
Visualizing the Core Mechanism
Caption: Daporinad inhibits NAMPT, leading to NAD+ depletion and subsequent modulation of inflammation.
Modulation of Key Inflammatory Signaling Pathways
The reduction in NAD+ levels by Daporinad directly impacts several critical inflammatory signaling pathways.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8] The activity of NAD+-dependent enzymes, such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), plays a crucial role in regulating NF-κB signaling.
Daporinad-induced NAD+ depletion can suppress NF-κB activation through several mechanisms:
-
Sirtuin 1 (SIRT1) Activity: SIRT1, an NAD+-dependent deacetylase, can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[9][10] Reduced NAD+ levels compromise SIRT1 activity, which would paradoxically suggest an increase in NF-κB activity. However, the overall inflammatory context and the interplay with other NAD+-dependent enzymes are critical. Some studies suggest that the profound metabolic disruption caused by NAD+ depletion overrides this specific interaction, leading to a net anti-inflammatory effect.
-
PARP-1 Activity: PARP-1 is another NAD+-consuming enzyme that is activated by DNA damage and plays a role in inflammation. Overactivation of PARP-1 can deplete NAD+ and ATP, contributing to cell death and inflammation. While Daporinad also depletes NAD+, its targeted inhibition of NAMPT avoids the massive and acute depletion seen with PARP-1 hyperactivation in certain contexts, leading to a more controlled anti-inflammatory outcome.
Caption: Daporinad's impact on NF-κB signaling through NAD+ depletion and SIRT1 modulation.
Priming of the NLRP3 Inflammasome
Recent evidence suggests that NAD+ depletion can act as a priming signal for the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[11][12] While this may seem counterintuitive to an anti-inflammatory effect, this "priming" effect is distinct from full inflammasome activation, which requires a second signal. In the absence of this second signal, the net effect of Daporinad in many inflammatory models remains anti-inflammatory. This highlights the context-dependent nature of Daporinad's effects and the intricate role of NAD+ in immune regulation.[11]
In Vitro Assessment of Daporinad's Anti-Inflammatory Effects
Experimental Model: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This model is a robust and widely used in vitro system to study inflammatory responses.[13][14] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to a potent inflammatory cascade, including the activation of NF-κB and the production of pro-inflammatory cytokines.
Experimental Workflow
Caption: Workflow for in vitro assessment of Daporinad's anti-inflammatory effects.
Detailed Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a common choice.
-
Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of Daporinad (e.g., 10, 50, 100 nM) for 1-2 hours. The rationale for pre-treatment is to allow for sufficient NAD+ depletion before the inflammatory stimulus.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells and incubate for the desired time (e.g., 24 hours for cytokine analysis).
2. Cytokine Measurement by ELISA
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines in the cell culture supernatant.[15][16]
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[15]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Wash and add a TMB substrate solution. The color development is proportional to the amount of cytokine present.[17]
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.[18]
-
Calculate cytokine concentrations based on the standard curve.
-
3. NF-κB Activation by Western Blot
-
Principle: Western blotting is used to detect the phosphorylation of the p65 subunit of NF-κB and the degradation of its inhibitor, IκBα, as markers of NF-κB activation.[19][20]
-
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane and incubate with primary antibodies against phospho-p65, total p65, and IκBα.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin). A decrease in IκBα and an increase in the phospho-p65/total p65 ratio indicate NF-κB activation.[20]
-
4. Intracellular NAD+ Measurement
-
Principle: High-performance liquid chromatography (HPLC) is a reliable method for quantifying intracellular NAD+ levels.[5]
-
Protocol:
-
Extract NAD+ from cell pellets using an acid extraction method.
-
Separate the extracted metabolites using a reverse-phase HPLC column.
-
Detect NAD+ by its UV absorbance at 254 nm.
-
Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.
-
Quantitative Data Summary
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | p-p65/p65 Ratio | Intracellular NAD+ (pmol/10^6 cells) |
| Control | < 20 | < 15 | 0.1 | 500 |
| LPS (1 µg/mL) | 1500 | 800 | 1.0 | 480 |
| LPS + Daporinad (10 nM) | 1000 | 550 | 0.6 | 250 |
| LPS + Daporinad (50 nM) | 500 | 200 | 0.3 | 100 |
| LPS + Daporinad (100 nM) | 250 | 100 | 0.15 | 50 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
In Vivo Assessment of Daporinad's Anti-Inflammatory Effects
Experimental Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation, characterized by edema, hyperalgesia, and erythema.[1][21][22] It is particularly useful for evaluating the efficacy of anti-inflammatory compounds.
Experimental Workflow
Caption: Workflow for in vivo assessment of Daporinad's anti-inflammatory effects.
Detailed Protocol
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Daporinad Administration: Administer Daporinad via intraperitoneal (i.p.) injection at desired doses (e.g., 5, 10, 20 mg/kg) 30-60 minutes prior to carrageenan injection. The choice of i.p. administration ensures systemic delivery of the compound.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[1]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1] The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Histopathological Analysis: At the end of the experiment, sacrifice the animals, and collect the paw tissue for histological analysis. Formalin-fixed, paraffin-embedded sections can be stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammatory cell infiltration.
-
Cytokine Analysis in Paw Tissue: Paw tissue can be homogenized, and the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) can be quantified using ELISA.
Conclusion
Daporinad's potent and specific inhibition of NAMPT, leading to NAD+ depletion, provides a powerful tool to investigate the role of NAD+ metabolism in inflammation. Its ability to modulate key inflammatory pathways, such as NF-κB signaling, underscores its potential as a therapeutic agent for a range of inflammatory disorders. The experimental protocols detailed in this guide offer a robust framework for researchers to explore and validate the anti-inflammatory effects of Daporinad and other NAMPT inhibitors. A thorough understanding of the underlying mechanisms and the application of these well-defined experimental models will be crucial in advancing our knowledge of NAD+ biology in immunity and inflammation.
References
- Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC - NIH. (n.d.).
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved January 10, 2026, from [Link]
-
What will be the best way to test NFkb activation via western blot? (2024, July 19). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. (n.d.). Retrieved January 10, 2026, from [Link]
-
Cell Culture and Lipopolysaccharide-Induced Inflammation. (n.d.). Bio-protocol. Retrieved January 10, 2026, from [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020, June 4). NCBI. Retrieved January 10, 2026, from [Link]
-
Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. (n.d.). AMSBIO. Retrieved January 10, 2026, from [Link]
-
Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC. (2023, July 24). NIH. Retrieved January 10, 2026, from [Link]
-
DA inhibits macrophage polarization. (A) mRNA levels of IL-1β and IL-6... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. (n.d.). Turkish Journal of Immunology. Retrieved January 10, 2026, from [Link]
-
Protocol for the induction of arthritis in C57BL/6 mice. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC. (2022, September 22). NIH. Retrieved January 10, 2026, from [Link]
-
Activation of inflammatory immune gene cascades by lipopolysaccharide (LPS) in the porcine colonic tissue ex-vivo model | Clinical and Experimental Immunology. (n.d.). Oxford Academic. Retrieved January 10, 2026, from [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (n.d.). NIH. Retrieved January 10, 2026, from [Link]
-
Lipopolysaccharide-induced model of inflammation in cells culture. (n.d.). Islaev. Retrieved January 10, 2026, from [Link]
-
Cell Culture and estimation of cytokines by ELISA. (2018, May 10). Protocols.io. Retrieved January 10, 2026, from [Link]
-
Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023, June 16). NIH. Retrieved January 10, 2026, from [Link]
-
Intracellular NAD+ Depletion Confers a Priming Signal for NLRP3 Inflammasome Activation. (n.d.). Retrieved January 10, 2026, from [Link]
-
Regulation of SIRT1 and Its Roles in Inflammation - PMC. (n.d.). NIH. Retrieved January 10, 2026, from [Link]
-
Daporinad | C24H29N3O2. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Sirtuins: Potential therapeutic targets for regulating acute inflammatory response? - PMC. (n.d.). NIH. Retrieved January 10, 2026, from [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Activation of PPARγ regulates M1/M2 macrophage polarization and attenuates dextran sulfate sodium salt‐induced inflammatory bowel disease via the STAT‐1/STAT‐6 pathway. (n.d.). NIH. Retrieved January 10, 2026, from [Link]
-
(PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2025, October 13). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Small molecule inhibitor binds to NLRP3 and prevents inflammasome activation. (2023, December 14). bioRxiv. Retrieved January 10, 2026, from [Link]
-
Extracellular nicotinamide phosphoribosyltransferase boosts IFNg-induced macrophage polarization independently of TLR4. (2022, April 15). Retrieved January 10, 2026, from [Link]
-
Intracellular NAD + Depletion Confers a Priming Signal for NLRP3 Inflammasome Activation. (2021, December 20). Retrieved January 10, 2026, from [Link]
-
NF-κB阻害 | NF-κB Inhibition. (n.d.). Retrieved January 10, 2026, from [Link]
-
Sirtuins Link Inflammation and Metabolism - PMC. (n.d.). NIH. Retrieved January 10, 2026, from [Link]
-
Macrophage de novo NAD+ synthesis specifies immune function in aging and inflammation - PMC. (2018, November 26). NIH. Retrieved January 10, 2026, from [Link]
-
Nicotinamide Phosphoribosyl Transferase Controls NLRP3 Inflammasome Activity Through MAPK and NF-κB Signaling in Nucleus Pulposus Cells, as Suppressed by Melatonin. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Sirtuin regulation of metabolism and stem cells - Danica Chen. (2014, February 25). YouTube. Retrieved January 10, 2026, from [Link]
-
Macrophage Polarization - Mini-review. (n.d.). Bio-Rad Antibodies. Retrieved January 10, 2026, from [Link]
-
The activity of sirtuins and its regulation. (A) The NAD +-dependent... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Restoration of NAD⁺ abolishes NLRP3-dependent inflammasome activation.... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuins Link Inflammation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular NAD+ Depletion Confers a Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular NAD+ Depletion Confers a Priming Signal for NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Lipopolysaccharide-induced model of inflammation in cells culture - Islaev - Genes & Cells [genescells.ru]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. cdn.stemcell.com [cdn.stemcell.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Daporinad's Impact on Angiogenesis and VEGF Production: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms and experimental validation of daporinad's effects on angiogenesis and Vascular Endothelial Growth Factor (VEGF) production. Daporinad, a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), critically disrupts cellular NAD+ biosynthesis. This guide elucidates the downstream consequences of NAD+ depletion, focusing on the intricate signaling pathways that govern neovascularization. We detail the mechanistic link involving the NAD+-dependent deacetylase SIRT1 and the master regulator of hypoxia response, HIF-1α, providing a clear rationale for daporinad's anti-angiogenic properties. Furthermore, this document offers comprehensive, field-proven protocols for key in vitro and in vivo angiogenesis assays, including the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay, the aortic ring assay, and the in vivo Matrigel plug assay, alongside a standardized protocol for VEGF quantification via ELISA. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the anti-angiogenic potential of daporinad and other NAMPT inhibitors.
Introduction: Daporinad and the Central Role of NAMPT in Cellular Metabolism
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is the primary route for NAD+ production in mammalian cells.[2] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions in metabolic pathways like glycolysis and the citric acid cycle, as well as a substrate for NAD+-consuming enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][4]
Cancer cells, with their high metabolic and proliferative rates, exhibit an increased demand for NAD+.[5] This dependency makes NAMPT a compelling therapeutic target in oncology.[4] By inhibiting NAMPT, daporinad leads to a gradual depletion of intracellular NAD+ levels, triggering an energy crisis and inducing apoptosis in cancer cells.[1][3] Beyond its direct cytotoxic effects on tumor cells, daporinad has demonstrated potential anti-angiogenic activities, which may be attributed to its ability to inhibit the production of Vascular Endothelial Growth Factor (VEGF).[3]
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[6][7] VEGF is a potent pro-angiogenic cytokine that plays a central role in this process.[8] This guide will dissect the molecular pathways through which daporinad exerts its anti-angiogenic effects and detail robust methodologies to study these phenomena.
The Mechanistic Core: Daporinad's Regulation of the NAD+-SIRT1-HIF-1α Axis and VEGF Production
The anti-angiogenic effects of daporinad are not merely a secondary consequence of its tumoricidal activity but are rooted in a direct impact on the signaling pathways that control VEGF expression. A key player in this mechanism is the NAD+-dependent protein deacetylase, Sirtuin 1 (SIRT1).
The NAD+-SIRT1 Interplay
SIRT1 utilizes NAD+ as a cosubstrate to deacetylate a wide range of protein targets, including histones and transcription factors, thereby modulating gene expression and cellular processes. The enzymatic activity of SIRT1 is directly dependent on the intracellular concentration of NAD+. Consequently, by depleting NAD+ pools, daporinad effectively inhibits SIRT1 activity.
SIRT1-Mediated Regulation of HIF-1α and VEGF Expression
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[9] Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including VEGF.[9]
SIRT1 has been shown to directly interact with and deacetylate HIF-1α at lysine 674.[10] This deacetylation event has a complex, context-dependent role. Some studies suggest that SIRT1-mediated deacetylation of HIF-1α leads to its destabilization and a subsequent reduction in its transcriptional activity, thereby downregulating VEGF expression.[10][11] Conversely, other evidence points to SIRT1 being necessary for HIF-1α protein accumulation and the activation of its target genes under hypoxic conditions.[12]
The prevailing model suggests that under conditions of NAD+ depletion induced by daporinad, the reduced SIRT1 activity leads to hyperacetylation of HIF-1α. This altered acetylation state can impair HIF-1α's ability to recruit co-activators like p300, leading to a decrease in its transcriptional output and, consequently, reduced VEGF production.[10] The diminished SIRT1 activity due to daporinad treatment can therefore disrupt the hypoxia-driven VEGF autocrine loop that is essential for tumor angiogenesis.[13]
Experimental Validation: Protocols for Assessing Angiogenesis and VEGF Production
To empirically validate the anti-angiogenic effects of daporinad, a multi-faceted approach employing both in vitro and in vivo models is recommended. Here, we provide detailed protocols for key assays.
In Vitro Angiogenesis: HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS supplement)
-
Growth factor-reduced Matrigel
-
96-well tissue culture plates
-
Daporinad stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Calcein AM (for fluorescence imaging)
Protocol:
-
Plate Coating: Thaw growth factor-reduced Matrigel at 4°C overnight. Pre-chill a 96-well plate and pipette tips at -20°C. On ice, add 50 µL of Matrigel to each well, ensuring even distribution. Incubate at 37°C for 30-60 minutes to allow polymerization.[14][12]
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest cells using trypsin, neutralize, and centrifuge at low speed. Resuspend the cell pellet in a basal medium without growth factors.
-
Cell Seeding and Treatment: Seed 1-2 x 10^4 HUVECs per well onto the polymerized Matrigel.[12] Immediately add daporinad at various concentrations or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[12]
-
Visualization and Quantification: Stain the cells with Calcein AM for 30 minutes.[12] Capture images using a fluorescence microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Data Presentation:
| Treatment Group | Daporinad Conc. (nM) | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control | 0 | |||
| Daporinad | 1 | |||
| Daporinad | 10 | |||
| Daporinad | 100 |
Ex Vivo Angiogenesis: Aortic Ring Assay
This ex vivo model assesses angiogenesis by observing microvessel sprouting from aortic explants.
Materials:
-
Thoracic aorta from mice or rats
-
Endothelial cell growth medium (ECGM)
-
Matrigel
-
48-well tissue culture plates
-
Surgical instruments
-
Daporinad stock solution
-
Vehicle control
Protocol:
-
Aorta Dissection: Humanely euthanize the animal and excise the thoracic aorta.[7] Place it in a sterile dish with cold PBS.
-
Ring Preparation: Under a dissecting microscope, carefully remove periaortic fibroadipose tissue.[7] Section the aorta into 1-1.5 mm thick rings.
-
Embedding: Coat the wells of a 48-well plate with 100 µL of Matrigel and allow it to polymerize.[7] Place one aortic ring in each well and cover with an additional 100 µL of Matrigel.[7]
-
Culture and Treatment: After polymerization, add 1.5 mL of ECGM containing daporinad at desired concentrations or vehicle control to each well.
-
Incubation and Observation: Incubate at 37°C and 5% CO2 for 4-6 days, replacing the medium every 2 days.[7] Capture images of microvessel outgrowth at regular intervals.
-
Quantification: Measure the area of microvessel sprouting from the aortic ring using image analysis software.
In Vivo Angiogenesis: Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Materials:
-
Growth factor-reduced Matrigel
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
Daporinad
-
Immunocompromised mice (e.g., nude mice)
-
Syringes and needles
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
-
CD31 antibody for immunohistochemistry
Protocol:
-
Plug Preparation: On ice, mix 0.5 mL of Matrigel with pro-angiogenic factors and either daporinad or vehicle control.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.[3][15]
-
Incubation: Allow 7-14 days for vascularization of the plug.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Content: Homogenize the plugs and measure hemoglobin content using a Drabkin's reagent-based assay to quantify blood vessel infiltration.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density.[3][15]
-
Quantification of VEGF Production: Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the concentration of VEGF secreted into cell culture supernatants or present in tissue lysates.
Materials:
-
VEGF ELISA kit (human or mouse, as appropriate)
-
Cell culture supernatants from daporinad-treated and control cells
-
Microplate reader
Protocol:
-
Sample Collection: Culture tumor cells or endothelial cells with varying concentrations of daporinad for 24-48 hours. Collect the culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific VEGF ELISA kit.[16][17][18] This typically involves:
-
Adding standards and samples to a 96-well plate pre-coated with a VEGF capture antibody.
-
Incubating to allow VEGF to bind.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing, followed by the addition of streptavidin-HRP.
-
Adding a TMB substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.[17]
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGF in the experimental samples.
Data Presentation:
| Cell Line | Daporinad Conc. (nM) | Secreted VEGF (pg/mL) |
| Tumor Cell Line X | 0 (Vehicle) | |
| 1 | ||
| 10 | ||
| 100 | ||
| HUVEC | 0 (Vehicle) | |
| 10 | ||
| 100 |
Conclusion and Future Directions
Daporinad's role as a potent NAMPT inhibitor extends beyond its direct anti-tumor effects to encompass significant anti-angiogenic properties. The mechanistic basis for this activity lies in the depletion of cellular NAD+, which in turn modulates the activity of the NAD+-dependent deacetylase SIRT1. This leads to altered acetylation of HIF-1α and a subsequent reduction in its transcriptional activity, culminating in decreased VEGF production.
The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the anti-angiogenic potential of daporinad and other NAMPT inhibitors. Future research should aim to further delineate the complex interplay between NAD+ metabolism and the tumor microenvironment, including the impact on immune cells that contribute to the angiogenic switch. A deeper understanding of these mechanisms will be crucial for the rational design of combination therapies that leverage the anti-angiogenic properties of NAMPT inhibitors to improve cancer treatment outcomes.
References
-
In vivo Matrigel Plug Angiogenesis Assay. Bio-protocol. Available at: [Link]
-
SIRT1 Deletion Impairs Retinal Endothelial Cell Migration Through Downregulation of VEGF-A/VEGFR-2 and MMP14. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay. Creative Bioarray. Available at: [Link]
-
Daporinad. PubChem. Available at: [Link]
-
Overexpression of histone deacetylase SIRT1 exerts an antiangiogenic role in diabetic retinopathy via miR-20a elevation and YAP/HIF1α/VEGFA depletion. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Sirtuin 1 modulates cellular responses to hypoxia by deacetylating hypoxia-inducible factor 1alpha. Molecular Cell. Available at: [Link]
-
Daphnetin inhibits TNF-α and VEGF-induced angiogenesis through inhibition of the IKKs/IκBα/NF-κB, Src/FAK/ERK1/2 and Akt signalling pathways. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
VEGF ELISA. Biomedica Gruppe. Available at: [Link]
-
Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. Cancers. Available at: [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Pharmaceuticals. Available at: [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance. Available at: [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. Available at: [Link]
-
NAMPT inhibition suppresses cancer stem-like cells associated with therapy-induced senescence in ovarian cancer. Oncotarget. Available at: [Link]
-
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. The Journal of Biological Chemistry. Available at: [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Influence of the tumor microenvironment on angiogenesis. Future Oncology. Available at: [Link]
-
Protocol for Aortic Ring Assay. Protocol Online. Available at: [Link]
-
VEGF-A controls the expression of its regulator of angiogenic functions, dopamine D2 receptor, on endothelial cells. Journal of Cell Science. Available at: [Link]
-
Loss of HIF-1alpha in endothelial cells disrupts a hypoxia-driven VEGF autocrine loop necessary for tumorigenesis. Cancer Cell. Available at: [Link]
-
HIF-1α induced-VEGF over-expression in bone marrow stem cells protects cardiomyocytes against ischemia. Journal of Biomedical Science. Available at: [Link]
-
VEGF targets the tumour cell. Nature Reviews Cancer. Available at: [Link]
-
The Role of the Tumor Microenvironment in Regulating Angiogenesis. In: Madame Curie Bioscience Database [Internet]. Landes Bioscience; 2000-2013. Available at: [Link]
-
EGF-R is expressed and AP-1 and NF-kappaB are activated in stromal myofibroblasts surrounding colon adenocarcinomas paralleling expression of COX-2 and VEGF. Cellular Oncology. Available at: [Link]
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. [PDF] The role of tumor microenvironment in resistance to anti-angiogenic therapy | Semantic Scholar [semanticscholar.org]
- 2. Reduced VEGF production, angiogenesis, and vascular regrowth contribute to the antitumor properties of dual mTORC1/mTORC2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of the tumor microenvironment on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VEGF targets the tumour cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF-1α induced-VEGF over-expression in bone marrow stem cells protects cardiomyocytes against ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin 1 modulates cellular responses to hypoxia by deacetylating hypoxia-inducible factor 1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Loss of HIF-1alpha in endothelial cells disrupts a hypoxia-driven VEGF autocrine loop necessary for tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hypoxia-Inducible Factor 1-alpha (HIF1α), Nicotinamide Adenine Dinucleotide (NAD+, NADH), and Nitric Oxide (NO) interplay in critically ill patients, with implications for patient safety and targeted therapies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NAD+ metabolism controls growth inhibition by HIF1 in normoxia and determines differential sensitivity of normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impairment of an endothelial NAD+-H2S signaling network is a reversible cause of vascular aging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Target Validation Studies for Daporinad (APO866)
Abstract
Daporinad (also known as APO866 or FK866) is a highly specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Given the heightened metabolic demands and frequent overexpression of NAMPT in various malignancies, NAMPT inhibition has emerged as a compelling therapeutic strategy.[3][4] This guide provides a comprehensive technical framework for the target validation of Daporinad. We will delve into the scientific rationale and detailed methodologies for a multi-tiered approach, beginning with biochemical verification of NAMPT inhibition, progressing to cellular assays confirming on-target engagement and downstream functional consequences, and culminating in preclinical in vivo models to establish therapeutic relevance. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the mechanism of action of Daporinad and similar NAMPT inhibitors.
Introduction: The Rationale for Targeting NAMPT in Oncology
Nicotinamide adenine dinucleotide (NAD+) is an indispensable coenzyme in cellular redox reactions, fundamentally linking the citric acid cycle and oxidative phosphorylation.[5][6] Beyond its role in bioenergetics, NAD+ is a critical substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are integral to DNA repair, gene expression, and cellular stress responses.[3][7]
Mammalian cells synthesize NAD+ through multiple pathways, with the salvage pathway, which recycles nicotinamide, being the predominant route.[7] Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the first and rate-limiting step in this pathway.[1][8][9] Many cancer cells exhibit a heightened reliance on the NAMPT-mediated salvage pathway to sustain their high rates of proliferation and to cope with intrinsic metabolic and genotoxic stress.[3][10] This dependency, often coupled with NAMPT overexpression in tumors, creates a therapeutic window for selective targeting.[9][11]
Daporinad (APO866) was identified as a potent and selective inhibitor of NAMPT.[12] Its mechanism of action centers on binding to and inhibiting NAMPT, leading to the depletion of intracellular NAD+ pools.[5][6] This energy crisis ultimately triggers tumor cell apoptosis.[5][13] While early clinical trials showed limited efficacy, Daporinad remains an invaluable tool for studying NAMPT biology and a benchmark for the development of next-generation NAMPT inhibitors.[12][14] Rigorous target validation is paramount to confirming that the observed biological effects of Daporinad are indeed a direct consequence of NAMPT inhibition.
The NAD+ Biosynthetic Pathway and Daporinad's Point of Intervention
A clear understanding of the metabolic landscape is crucial for designing robust target validation experiments. The following diagram illustrates the primary NAD+ biosynthetic pathways and the specific inhibitory action of Daporinad.
Caption: Daporinad's inhibition of NAMPT in the NAD+ salvage pathway.
A Multi-Tiered Approach to Daporinad Target Validation
A robust target validation strategy for Daporinad necessitates a multi-pronged approach, integrating biochemical, cellular, and in vivo evidence. This ensures that the observed effects are not only due to direct enzyme inhibition but also translate to the desired cellular and physiological outcomes.
Caption: A structured workflow for validating the target of Daporinad.
Tier 1: Biochemical Validation of NAMPT Inhibition
The initial and most direct validation step is to confirm that Daporinad inhibits the enzymatic activity of NAMPT in a cell-free system. This establishes a baseline for the inhibitor's potency and specificity.
Experimental Approach: Coupled Enzyme Fluorometric Assay
This assay measures NAMPT activity by quantifying the production of its downstream product, NAD+, through a series of coupled enzymatic reactions that result in a fluorescent signal.[15]
Protocol: NAMPT Activity Assay
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant NAMPT enzyme, its substrates nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP.[15][16]
-
Inhibitor Addition: Add varying concentrations of Daporinad (or a vehicle control) to the reaction wells. A known NAMPT inhibitor like FK866 can be used as a positive control.[17]
-
Coupled Enzyme System: Introduce the coupling enzymes. First, nicotinamide mononucleotide adenylyltransferase (NMNAT) converts the NMN product from the NAMPT reaction into NAD+. Subsequently, alcohol dehydrogenase (ADH) reduces NAD+ to NADH in the presence of ethanol.[15]
-
Signal Detection: The resulting NADH can be detected fluorometrically (excitation ~340 nm, emission ~460 nm). The fluorescence intensity is directly proportional to the NAMPT activity.[15]
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of Daporinad required to inhibit 50% of NAMPT activity. Daporinad has a reported IC50 of approximately 0.09 nM in cell-free assays.[18][19]
| Parameter | Typical Value | Source |
| Daporinad (FK866) IC50 | 0.09 nM | [18] |
| Daporinad (FK866) Ki | 0.4 nM | [19] |
Tier 2: Cellular Target Engagement and Pathway Modulation
Demonstrating that Daporinad inhibits NAMPT in a biochemical assay is a critical first step. However, it is essential to confirm that the drug engages its target within the complex environment of a living cell and elicits the expected downstream biological consequences.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to directly assess the physical binding of a drug to its target protein in cells or tissues.[20][21] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[22]
-
Cell Treatment: Treat cultured cancer cells with Daporinad (e.g., 1 µM) or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble NAMPT remaining in the supernatant at each temperature using Western blotting with a NAMPT-specific antibody.
-
Data Analysis: In Daporinad-treated cells, NAMPT should remain soluble at higher temperatures compared to the vehicle-treated cells, indicating a stabilizing shift due to drug binding.[22][23]
Quantification of Intracellular NAD+ Levels
The direct functional consequence of NAMPT inhibition is the depletion of intracellular NAD+. Measuring NAD+ levels post-treatment is a crucial validation step.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is considered the gold standard for its high specificity and sensitivity in quantifying NAD+ and other metabolites.[24]
-
Enzymatic Cycling Assays: These are more accessible methods that use a series of enzymatic reactions to amplify the NAD+ signal, which is then detected by spectrophotometry or fluorometry.[25][26] Commercially available kits, such as the NAD/NADH-Glo assay, provide a convenient bioluminescent readout.[24][27]
-
Cell Treatment: Treat cancer cells with a dose-range of Daporinad for various time points (e.g., 24, 48, 72 hours).
-
Metabolite Extraction: Lyse the cells and extract the metabolites.
-
Quantification: Measure NAD+ levels using either LC-MS/MS or an enzymatic cycling assay.[28]
-
Data Analysis: A dose- and time-dependent decrease in intracellular NAD+ levels is expected following Daporinad treatment.[2] This depletion often precedes a reduction in ATP levels and subsequent cell death.[10]
Rescue Experiments to Confirm On-Target Effect
To further solidify that the cytotoxic effects of Daporinad are due to NAMPT inhibition, rescue experiments can be performed.
-
NMN Rescue: Supplementing Daporinad-treated cells with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, should bypass the enzymatic block and restore NAD+ levels, thereby rescuing the cells from death.[11]
-
Nicotinic Acid (NA) Rescue: In cells that express a functional Preiss-Handler pathway, providing nicotinic acid (NA) can also rescue Daporinad-induced cytotoxicity by shunting into the NAD+ pool via NAPRT, an enzyme not inhibited by Daporinad.[29]
-
Protocol: Co-treat cells with Daporinad and either NMN or NA. Assess cell viability using assays like MTT or CellTiter-Glo. A reversal of Daporinad's cytotoxic effect in the presence of NMN or NA strongly supports an on-target mechanism.[29]
Genetic Validation: Correlating with Pharmacological Inhibition
Genetic knockdown or knockout of NAMPT should phenocopy the effects of Daporinad treatment. This provides a powerful, non-pharmacological method for target validation.[30][31]
-
NAMPT Knockdown/Knockout: Use siRNA to transiently knockdown NAMPT expression or CRISPR/Cas9 to generate a stable NAMPT knockout cell line.[32]
-
Phenotypic Analysis: Assess the impact of NAMPT depletion on cell viability, proliferation, and NAD+ levels.
-
Comparative Analysis: The phenotype of NAMPT-depleted cells should closely mirror that of cells treated with Daporinad.[31] For instance, both genetic and pharmacological inhibition of NAMPT should lead to reduced cell viability and a decrease in NAD+ levels.[32]
Tier 3: In Vivo Target Validation
The final stage of target validation is to demonstrate that Daporinad engages NAMPT and elicits its intended anti-tumor effects in a preclinical in vivo setting.
Experimental Approach: Tumor Xenograft Models
Human tumor xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of anti-cancer agents.
-
Model Establishment: Implant human cancer cells (e.g., acute myeloid leukemia or lymphoma cell lines, which are particularly sensitive) subcutaneously or orthotopically into immunocompromised mice.[2][10]
-
Treatment: Once tumors are established, treat the mice with Daporinad or a vehicle control via an appropriate route (e.g., intraperitoneal injection).[19]
-
Efficacy Assessment: Monitor tumor growth over time. Daporinad has been shown to prevent and abrogate tumor growth in various hematologic cancer models.[10][19]
Pharmacodynamic (PD) Biomarker Analysis
To confirm in vivo target engagement, it is crucial to measure biomarkers of NAMPT inhibition in tumor tissue.
-
Tissue Collection: At specified time points after the final dose of Daporinad, collect tumor and plasma samples from the xenografted mice.
-
Biomarker Analysis:
-
Data Interpretation: A significant reduction in tumor NAD+ levels that correlates with Daporinad exposure and anti-tumor efficacy provides the ultimate validation of the drug's mechanism of action in vivo.
Conclusion
The target validation of Daporinad (APO866) requires a systematic and multi-faceted approach. By integrating biochemical assays, cellular target engagement studies, functional pathway analyses, genetic correlations, and in vivo pharmacodynamic assessments, researchers can build a compelling and self-validating case for its mechanism of action. The methodologies outlined in this guide provide a rigorous framework for not only validating Daporinad but also for evaluating the next generation of NAMPT inhibitors, which hold promise in the landscape of targeted cancer therapy. While Daporinad itself did not achieve clinical success due to a lack of efficacy in trials, its role as a chemical probe has been instrumental in validating NAMPT as a therapeutic target.[12][33]
References
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
BPS Bioscience. (n.d.). NAMPT Assay Service. Retrieved from [Link]
-
Cheri, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Chen, H., & Wang, S. (2014). [Nicotinamide phosphoribosyltransferase and its roles in cancer]. Zhejiang Da Xue Xue Bao Yi Xue Ban, 43(1), 109-14. [Link]
-
Daporinad - Wikipedia. (n.d.). Retrieved from [Link]
-
Huang, K. C., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. Cancers, 14(8), 2021. [Link]
-
Lucena-Cacace, A., et al. (2019). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Expert Opinion on Therapeutic Patents, 29(12), 955-966. [Link]
-
Lv, H., et al. (2023). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Frontiers in Pharmacology, 14, 1149323. [Link]
-
Shackelford, R. E., et al. (2013). Nicotinamide phosphoribosyltransferase in malignancy: a review. Genes & Cancer, 4(11-12), 447-56. [Link]
-
Lu, W., & Al-Amin, M. (2018). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 1745, 169-180. [Link]
-
Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 1457, 239-253. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]
-
ClinicalTrials.gov. (2015). A Study of APO866 for the Treatment of Cutaneous T-cell Lymphoma. [Link]
-
Cheri, S., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 1457, 239-253. [Link]
-
Elysium Health. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Retrieved from [Link]
-
O'Connor, O. A., et al. (2016). Efficacy and Safety of APO866 in Patients With Refractory or Relapsed Cutaneous T-Cell Lymphoma: A Phase 2 Clinical Trial. JAMA Dermatology, 152(7), 837-9. [Link]
-
Signosis. (n.d.). NAMPT Activity Assay Kit. Retrieved from [Link]
-
O'Connor, O. A., et al. (2016). Efficacy and Safety of APO866 in Patients With Refractory or Relapsed Cutaneous T-Cell Lymphoma: A Phase 2 Clinical Trial. JAMA Dermatology, 152(7), 837-9. [Link]
-
PubChem. (n.d.). Daporinad. Retrieved from [Link]
-
CycLex. (n.d.). NAD+ Biosynthesis Assay Kits. Retrieved from [Link]
-
O'Connor, O. A., et al. (2015). A multicenter, open label, phase II study to assess the efficacy and safety of APO866 in the treatment of patients with refractory or relapsed cutaneous T-cell lymphoma. Journal of Clinical Oncology, 33(15_suppl), TPS8598-TPS8598. [Link]
-
National Cancer Institute. (n.d.). Definition of daporinad. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NAMPT Assay Service. Retrieved from [Link]
-
Chiarugi, A., & Dölle, C. (2018). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 61(11), 4617-4634. [Link]
-
Chiarugi, A., & Dölle, C. (2018). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 61(11), 4617-4634. [Link]
-
Patsnap Synapse. (2025). What NAMPT inhibitors are in clinical trials currently?. [Link]
-
Cea, M., et al. (2016). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology, 23(10), 1173-1184. [Link]
-
Kumar, A., et al. (2022). Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8697. [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
-
DiVA portal. (2020). Development of a cell-based assay for measuring the NAD levels in polyphenol treated cells. [Link]
-
ResearchGate. (2021). Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. [Link]
-
Zheng, X., et al. (2013). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Cancer Discovery, 3(10), 1142-1151. [Link]
-
Kim, H. G., et al. (2021). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 26(11), 3326. [Link]
-
ResearchGate. (n.d.). In vitro screening of the putative NAPRT inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from ALL patient-derived xenografts through NAD+ depletion. Retrieved from [Link]
-
Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 748. [Link]
-
Holen, K., et al. (2009). The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Blood, 113(14), 3298-3305. [Link]
-
Holen, K., et al. (2009). The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Blood, 113(14), 3298-3305. [Link]
-
ResearchGate. (n.d.). Knockdowns of nicotinamide phosphoribosyltransferase (NAMPT) and NMNAT1-3 in cultured neurons reduces cellular bioenergetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Homozygous Nampt gene knockout mice are embryonically lethal. Retrieved from [Link]
Sources
- 1. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 8. [Nicotinamide phosphoribosyltransferase and its roles in cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinamide phosphoribosyltransferase in malignancy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daporinad - Wikipedia [en.wikipedia.org]
- 13. medkoo.com [medkoo.com]
- 14. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. goldmanlaboratories.com [goldmanlaboratories.com]
- 25. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 27. diva-portal.org [diva-portal.org]
- 28. researchgate.net [researchgate.net]
- 29. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. mdpi.com [mdpi.com]
- 33. scispace.com [scispace.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Daporinad
Abstract
Daporinad, also widely known by its development codes FK866 and APO866, is a potent and highly specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] As the rate-limiting enzyme in the mammalian NAD+ salvage pathway, NAMPT is a critical regulator of cellular metabolism, particularly in highly active cells such as cancer cells.[4][5] This guide provides a comprehensive technical overview of Daporinad, detailing its chemical structure, physicochemical properties, and core mechanism of action. We will explore the downstream cellular consequences of NAMPT inhibition, present standardized experimental protocols for its evaluation, and discuss its clinical context. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of Daporinad as a pivotal tool compound and a therapeutic candidate.
Chemical Identity and Structural Characteristics
Daporinad is a synthetic compound with a well-defined structure, crucial for its specific interaction with the NAMPT enzyme. Its identity is established by several key descriptors.
Table 1: Chemical Identifiers for Daporinad
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide | [1][6] |
| CAS Number | 658084-64-1 | [1][6][7] |
| Molecular Formula | C₂₄H₂₉N₃O₂ | [1][7] |
| Molar Mass | 391.515 g·mol⁻¹ | [1][7] |
| InChIKey | KPBNHDGDUADAGP-VAWYXSNFSA-N | [1][7] |
| SMILES | O=C(/C=C/C1=CN=CC=C1)NCCCCC1CCN(CC1)C(=O)C1C=CC=CC=1 |[7] |
The molecule's structure features a benzoylpiperidine group linked via a butyl chain to an acrylamide moiety, which in turn is attached to a pyridine ring. This specific arrangement is fundamental to its high-affinity binding to its molecular target.
Physicochemical Properties and Handling
Understanding the physical and chemical properties of Daporinad is essential for its effective use in experimental settings.
Table 2: Physicochemical and Handling Properties of Daporinad
| Property | Description | Source(s) |
|---|---|---|
| Appearance | Solid powder | [7] |
| Purity | Typically ≥98% (by HPLC) | [7][8] |
| Solubility | Soluble in DMSO; Insoluble in water | [7] |
| Storage (Powder) | Dry, dark, and at -20°C for long-term stability (≥1 year) | [7][8] |
| Storage (Solution) | In DMSO at -80°C for up to 3 months or -20°C for shorter periods |[8] |
Causality Insight: Daporinad's poor aqueous solubility necessitates the use of an organic solvent, typically DMSO, for creating stock solutions in laboratory settings.[7] When preparing working concentrations for cell culture, it is critical to perform serial dilutions to minimize the final DMSO concentration and prevent solvent-induced cytotoxicity, ensuring that observed effects are solely attributable to the compound.
Core Mechanism of Action: Potent Inhibition of the NAD+ Salvage Pathway
The primary pharmacological activity of Daporinad stems from its direct and potent inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT).
The Target: NAMPT
NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide (a form of vitamin B3).[4][5] NAD+ is an essential coenzyme for hundreds of redox reactions central to energy metabolism, including glycolysis and oxidative phosphorylation.[6][9] It also serves as a critical substrate for NAD+-consuming enzymes like PARPs (involved in DNA repair) and sirtuins (regulating gene expression and stress responses).[9][10] Many cancer types overexpress NAMPT to meet their high metabolic and proliferative demands, making it an attractive therapeutic target.[4][5][11][12]
Molecular Interaction and Potency
Daporinad is a highly specific, non-competitive inhibitor of NAMPT.[13][14] This means it binds to the enzyme at a site distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency. Its potency is exceptionally high, with a reported IC₅₀ of 0.09 nM in cell-free enzymatic assays.[2][3][15] This sub-nanomolar potency underscores its specificity and efficiency in targeting NAMPT.
Cellular Consequences of NAMPT Inhibition
By inhibiting NAMPT, Daporinad triggers a cascade of cellular events driven by the progressive depletion of intracellular NAD+ pools.[6][14][16]
-
NAD+ and ATP Depletion: The most immediate effect is a sharp decline in cellular NAD+ levels, which subsequently leads to a reduction in ATP content as energy metabolism is crippled.[2][8][17]
-
Induction of Apoptosis: The resulting energy crisis and metabolic stress induce programmed cell death (apoptosis).[6][16][18][19] This process is often associated with the depolarization of the mitochondrial membrane and can occur independently of caspase activation.[2]
-
Autophagy Activation: Daporinad has also been shown to trigger autophagy, a cellular recycling process that can either promote survival or contribute to cell death depending on the context.[2][13][15]
-
Anti-Angiogenic Effects: Some studies suggest Daporinad may inhibit the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels, thereby potentially limiting tumor growth.[6][7][18]
Caption: Daporinad inhibits NAMPT, leading to NAD+ depletion and subsequent cell death.
Experimental Methodologies and Data
To facilitate research, this section provides standardized protocols for assessing Daporinad's activity.
In Vitro Protocol: Cell Viability Assessment
This protocol outlines a typical experiment to determine the cytotoxic effect of Daporinad on cancer cell lines.
Objective: To measure the dose-dependent effect of Daporinad on cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., hematologic malignancy lines like MM.1S or glioblastoma lines like U-251) in a 96-well plate at a density of 5,000-10,000 cells/well.[20] Allow cells to adhere and resume proliferation for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of Daporinad in DMSO. Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only, at the highest concentration used).
-
Treatment: Replace the culture medium with the medium containing the various Daporinad concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.
Expected Outcome: Daporinad is expected to induce dose-dependent cytotoxicity in sensitive cell lines, with IC₅₀ values typically in the low nanomolar range.[2] For example, it has shown potent activity against various hematologic cancer cells at concentrations from 0.09 to 27 nM.[2]
In Vivo Protocol: Xenograft Tumor Model
This protocol provides a framework for evaluating Daporinad's anti-tumor efficacy in an animal model.
Objective: To assess the ability of Daporinad to inhibit tumor growth in vivo.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., C.B.-17 SCID or NOD/SCID) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Dosing Regimen: Administer Daporinad via intraperitoneal (i.p.) injection. A previously reported effective regimen is 20-30 mg/kg, administered twice daily for 4 days, repeated weekly for 3 weeks.[2][21] The control group receives a vehicle solution.
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, IHC).
Expected Outcome: In sensitive tumor models, Daporinad treatment is expected to significantly prevent and abrogate tumor growth compared to the vehicle control group.[2][22]
Caption: A typical workflow for evaluating Daporinad's anti-cancer potential.
Pharmacokinetic Profile
Pharmacokinetic (PK) studies in mice have been conducted to understand the absorption, distribution, metabolism, and excretion of Daporinad.[19][23]
Table 3: Summary of Pharmacokinetic Data in Mice
| Parameter | Finding | Source(s) |
|---|---|---|
| Administration | Intravenous (IV) studies performed at 5, 10, and 30 mg/kg | [19][23] |
| Linearity | Showed linear PK tendency in the dose range from 5 to 10 mg/kg | [19][23] |
| Non-Linearity | A non-linear PK tendency was observed at the higher dose of 30 mg/kg | [19][23] |
| Metabolism | Extensive metabolism, with 25 metabolites identified in in vitro and in vivo studies |[19][23][24] |
Expert Insight: The observation of non-linear pharmacokinetics at higher doses suggests that clearance mechanisms may become saturated.[19][23] The extensive metabolism indicates that researchers should consider the potential activity of metabolites when interpreting in vivo results, although rapid clearance of the parent compound is likely the primary driver of efficacy.[24]
Clinical Context and Future Outlook
Daporinad was advanced into clinical trials for various cancers, including leukemia and melanoma, based on its potent preclinical activity.[1][6] However, it was ultimately unsuccessful in these trials due to a lack of sufficient efficacy.[1][4][12]
Despite its clinical setbacks as a monotherapy, Daporinad remains an invaluable tool in scientific research.[1] It is widely used to probe the function of NAMPT and to study the cellular consequences of NAD+ depletion.[1] Furthermore, its mechanism has paved the way for the development of second-generation NAMPT inhibitors and has highlighted the potential for combination therapies, where Daporinad-induced metabolic stress could sensitize cancer cells to other agents like cisplatin.[17][20][25] Its anti-inflammatory effects also suggest potential applications in other diseases like rheumatoid arthritis.[1]
References
-
Daporinad - Wikipedia. [Link]
-
Daporinad - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer - PubMed. [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer - Frontiers. [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer - PMC - PubMed Central. [Link]
-
Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer - OUCI. [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - NIH. [Link]
-
Daporinad | C24H29N3O2 | CID 6914657 - PubChem - NIH. [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed. [Link]
-
Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - MDPI. [Link]
-
Identification and validation of drugs for repurposing in Glioblastoma: a computational and experimental workflow | bioRxiv. [Link]
-
Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - MDPI. [Link]
-
The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - ResearchGate. [Link]
-
DAPORINAD - gsrs - NIH. [Link]
-
FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed. [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC - PubMed Central. [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - Mayo Clinic. [Link]
-
The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells - MDPI. [Link]
Sources
- 1. Daporinad - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of various NAMPT inhibitors for the treatment of cancer [ouci.dntb.gov.ua]
- 6. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. xcessbio.com [xcessbio.com]
- 8. medkoo.com [medkoo.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 12. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleck.co.jp [selleck.co.jp]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. medkoo.com [medkoo.com]
- 19. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Daporinad hydrochloride | FK 866 HCL | NAMPT inhibitor | TargetMol [targetmol.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Whitepaper: A Technical Guide to Daporinad's Indirect Modulation of Sirtuin Activity via NAMPT-Mediated NAD⁺ Depletion
Abstract
Sirtuins, a class of NAD⁺-dependent deacylases, are critical regulators of cellular metabolism, DNA repair, and stress responses, making them compelling therapeutic targets. Daporinad (also known as FK866 or APO866) has been investigated for its potent anti-neoplastic effects, often discussed in the context of sirtuin-related pathways. However, a common misconception is that daporinad directly modulates sirtuin enzymes. This technical guide clarifies the precise mechanism of action: daporinad is a high-affinity, specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway. Its effect on sirtuin activity is therefore indirect, resulting from the systemic depletion of the sirtuins' essential co-substrate, NAD⁺. This guide provides a detailed examination of the NAMPT-NAD⁺-Sirtuin axis, presents validated experimental protocols to dissect this indirect mechanism, and offers insights for researchers investigating sirtuin biology and developing therapeutics targeting cellular metabolism.
The NAMPT-NAD⁺-Sirtuin Axis: A Critical Cellular Regulatory Network
The activity of the seven human sirtuins (SIRT1-7) is inextricably linked to the cellular energy state through its absolute dependence on nicotinamide adenine dinucleotide (NAD⁺) as a co-substrate for its deacylase activity.[1][2][3] This unique mechanism positions sirtuins as crucial metabolic sensors.[4] The reaction not only removes acetyl groups from lysine residues on histone and non-histone proteins but also cleaves NAD⁺ into nicotinamide (NAM) and 2'-O-acetyl-ADP-ribose.[2][3]
In mammalian cells, the primary route for regenerating NAD⁺ is the salvage pathway, which recycles nicotinamide back into the NAD⁺ pool. The rate-limiting step in this critical pathway is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[5][6][7] Therefore, NAMPT expression and activity directly control the availability of intracellular NAD⁺, which in turn dictates the operational capacity of all sirtuins.[5][8] This interconnected relationship, termed the "NAD World," forms a powerful regulatory network that governs cellular responses to metabolic and environmental stress.[5][8]
Caption: Experimental workflow to validate the indirect inhibition of sirtuins by daporinad.
Part A: In Vitro Biochemical Assay to Rule Out Direct Inhibition
Causality: The first principle in defining a mechanism is to test for direct interaction. This assay isolates the enzyme (SIRT1), its substrate, and the test compound (daporinad) from the complexities of the cellular environment. A known direct, competitive inhibitor (e.g., EX-527) is used as a crucial positive control to validate that the assay system is functioning correctly and is capable of detecting inhibition.
Protocol: Fluorometric SIRT1 Activity Assay
This protocol is adapted from commercially available kits (e.g., Abcam ab156065, Sigma-Aldrich EPI018). [9]
-
Reagent Preparation:
-
SIRT1 Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.
-
Recombinant Human SIRT1: Dilute to a working concentration of 200 ng/µL in assay buffer.
-
Fluorogenic Substrate: Use a commercially available acetylated peptide substrate with a fluorophore like 7-amino-4-methylcoumarin (AMC), such as a p53-derived peptide (Ac-RHKK(Ac)-AMC). Reconstitute in DMSO and dilute to 50 µM in assay buffer.
-
NAD⁺ Solution: Prepare a fresh 4 mM solution in assay buffer.
-
Developer Solution: Prepare according to the manufacturer's instructions (typically contains a protease like trypsin).
-
Inhibitors:
-
Daporinad: Prepare a 10-point, 3-fold serial dilution series in DMSO, starting from 10 mM (final assay concentration range ~100 µM to 5 nM).
-
EX-527 (Control): Prepare a 10-point, 3-fold serial dilution series in DMSO, starting from 10 µM (final assay concentration range ~100 nM to 0.005 nM).
-
Trichostatin A (HDAC Inhibitor): Add to all wells at a final concentration of 1 µM to inhibit any contaminating Class I/II HDACs. [9]
-
-
-
Assay Procedure (96-well black plate):
-
Add 40 µL of SIRT1 Assay Buffer to each well.
-
Add 5 µL of inhibitor dilutions (Daporinad, EX-527) or DMSO (vehicle control).
-
Add 5 µL of the 50 µM fluorogenic substrate to all wells.
-
Add 2.5 µL of recombinant SIRT1 enzyme to all wells except the "No Enzyme" blank.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 4 mM NAD⁺ solution to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of Developer Solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Measure fluorescence using a plate reader at Ex/Em = 380/440 nm or similar wavelengths appropriate for AMC. [10]
-
-
Data Analysis:
-
Subtract the "No Enzyme" background fluorescence from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent activity versus the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC₅₀ value for each compound.
-
Expected Data:
| Compound | Target | Predicted IC₅₀ (nM) | Interpretation |
| Daporinad | SIRT1 | > 100,000 | No direct inhibition of SIRT1 enzymatic activity. |
| EX-527 | SIRT1 | ~100 | Validates assay sensitivity to direct SIRT1 inhibition. [11] |
Part B: Cell-Based Assays to Confirm the Indirect Mechanism
Causality: Having established no direct enzymatic inhibition, the next logical step is to test the central hypothesis in a biological system. These experiments aim to prove that daporinad's primary effect in cells is NAD⁺ depletion, and that this depletion leads to a measurable decrease in sirtuin activity.
Protocol 1: Measurement of Intracellular NAD⁺ Levels
-
Cell Culture: Plate a human cancer cell line known to be sensitive to daporinad (e.g., Jurkat, ML2, HCT116) at a density of 0.5 x 10⁶ cells/mL in a 6-well plate. [12][13]2. Treatment: Treat cells for 24-48 hours with a dose range of daporinad (e.g., 0, 1, 10, 100 nM).
-
Cell Lysis: Harvest and count the cells. Lyse a known number of cells (e.g., 2 x 10⁵) using the acidic or basic extraction buffer provided with a commercial NAD/NADH quantification kit. This step is critical as the stability of NAD⁺ and NADH is pH-dependent.
-
Quantification: Follow the manufacturer's protocol for the colorimetric or fluorometric assay. The principle typically involves an enzyme cycling reaction where NAD(H) is a cofactor, leading to the production of a measurable signal proportional to the amount of NAD(H) in the sample. [12]5. Normalization: Normalize the resulting NAD⁺ concentration to the protein content of the lysate (determined by a BCA assay) or the initial cell number.
Expected Data:
| Daporinad (nM) | Relative NAD⁺ Level (%) |
| 0 (Vehicle) | 100 |
| 1 | ~75 |
| 10 | ~30 |
| 100 | < 10 |
Protocol 2: Measurement of Sirtuin Activity from Cell Lysates
-
Cell Treatment & Lysis: Treat and harvest cells as described in Protocol 1.
-
Nuclear Extraction: For SIRT1, which is predominantly nuclear, prepare nuclear extracts using a commercial kit or a hypotonic buffer-based protocol to isolate the nuclear fraction. Keep samples on ice at all times.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Sirtuin Activity Assay: Use the same fluorometric assay described in Part A.
-
Add a standardized amount of nuclear extract protein (e.g., 10-20 µg) to each well.
-
Follow the assay procedure, initiating the reaction with the addition of both the fluorogenic substrate and a saturating concentration of exogenous NAD⁺.
-
Causality Note: Adding back saturating NAD⁺ is the key step. If the reduced activity in the lysate is due to a lower concentration of the SIRT1 enzyme itself, the activity will remain low. If it's due to the original in-cell depletion of NAD⁺, the activity will still be lower because the amount of active SIRT1 enzyme may have been downregulated as a cellular response, but the assay directly measures the enzymatic potential of the lysate.
-
Expected Data:
| Daporinad (nM) | Relative SIRT1 Activity in Lysate (%) |
| 0 (Vehicle) | 100 |
| 1 | ~80 |
| 10 | ~45 |
| 100 | ~20 |
Part C: Functional Readout of Reduced Sirtuin Activity
Causality: The final piece of evidence is to demonstrate a functional consequence of reduced sirtuin activity on a known downstream target. SIRT1 is a well-established deacetylase of the tumor suppressor protein p53 at lysine 382 (p53-K382). [14]Deacetylation by SIRT1 inactivates p53. Therefore, inhibition of SIRT1 activity should lead to an accumulation of acetylated p53.
Protocol: Western Blot for Acetylated p53
-
Cell Treatment & Lysis: Treat cells with daporinad as before. For a positive control, also treat a set of cells with a direct SIRT1 inhibitor (EX-527) and a DNA-damaging agent (like Etoposide) to induce total p53. Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (Nicotinamide, Trichostatin A).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe with primary antibodies overnight at 4°C:
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-total-p53
-
Mouse anti-β-Actin (loading control)
-
-
Wash and probe with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Expected Result: Treatment with daporinad will cause a significant increase in the ratio of acetylated-p53 to total-p53, similar to the effect of the direct SIRT1 inhibitor EX-527.
Conclusion and Therapeutic Perspective
This distinction is critical for drug development professionals and researchers. It demonstrates that the biological consequences of daporinad treatment—including effects on metabolism, apoptosis, and gene expression—are attributable to the widespread systemic impact of NAD⁺ depletion, affecting not only all seven sirtuins but also other NAD⁺-dependent enzymes like PARPs. Therefore, targeting NAMPT represents a powerful therapeutic strategy for modulating sirtuin-dependent pathways, particularly in oncology, where the high energy demands of tumor cells create a unique vulnerability. [15][16][12]Understanding this indirect mechanism is paramount for correctly interpreting experimental data and designing rational therapeutic strategies that target the fundamental metabolic wiring of the cell.
References
-
Imai, S. & Yoshino, J. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging. PubMed Central. [Link]
-
Li, Y., et al. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Frontiers in Bioscience-Landmark. [Link]
-
Sociali, G., et al. SIRT6 deacetylase activity regulates NAMPT activity and NAD(P)(H) pools in cancer cells. The Journal of Biological Chemistry. [Link]
-
Imai, S. & Guarente, L. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and ageing. Diabetes, Obesity and Metabolism. [Link]
-
Yoshino, J., et al. Therapeutic potential of SIRT1 and NAMPT-mediated NAD biosynthesis in type 2 diabetes. Clinical Science. [Link]
-
Denu, J.M. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PubMed Central. [Link]
-
BellBrook Labs. What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. [Link]
-
Parenti, M.D., et al. Sirtuin 6 (SIRT6) Activity Assays. PubMed Central. [Link]
-
Park, M., et al. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. Daporinad. PubChem. [Link]
-
Bio-Techne. Sirtuin 1/SIRT1: Activity Assays. Bio-Techne. [Link]
-
Nahimana, A., et al. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. ResearchGate. [Link]
-
Nencioni, A., et al. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. MDPI. [Link]
-
Park, M., et al. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed. [Link]
-
Rotili, D. & Mai, A. Sirtuin functions and modulation: from chemistry to the clinic. PubMed Central. [Link]
-
Gertz, M., et al. Sirtuin activators and inhibitors: Promises, achievements, and challenges. PubMed Central. [Link]
-
Milne, J.C. & Denu, J.M. Mechanisms and Molecular Probes of Sirtuins. PubMed Central. [Link]
-
Sauve, A.A. Sirtuin Chemical Mechanisms. PubMed Central. [Link]
-
Valenti, D., et al. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI. [Link]
-
Moniot, S., et al. Molecular Mechanism of Sirtuin 1 Inhibition by Human Immunodeficiency Virus 1 Tat Protein. MDPI. [Link]
-
Kim, H.J., et al. Anticancer Agents Targeted to Sirtuins. MDPI. [Link]
Sources
- 1. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin Chemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 7. Therapeutic potential of SIRT1 and NAMPT-mediated NAD biosynthesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Investigating the Cellular Pathways Affected by Daporinad
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core cellular pathways modulated by Daporinad (also known as FK866 or APO866). We will delve into the mechanism of action, the downstream cellular consequences, and detailed, field-proven methodologies to investigate these effects.
Introduction: The Critical Role of NAD+ and the Therapeutic Potential of Daporinad
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, orchestrating a vast array of cellular processes. It is not only a critical component of metabolic redox reactions but also a substrate for a variety of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3] The maintenance of intracellular NAD+ pools is therefore paramount for cellular homeostasis, and its dysregulation is implicated in numerous pathologies, including cancer and age-related diseases.[1][4]
Mammalian cells primarily synthesize NAD+ through the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step.[1][3][5] Daporinad is a potent and highly specific, non-competitive inhibitor of NAMPT.[6][7][8] By targeting this key enzyme, Daporinad effectively depletes intracellular NAD+ levels, triggering a cascade of cellular events that can be harnessed for therapeutic intervention, particularly in oncology.[4][6][9] This guide will provide the foundational knowledge and experimental frameworks to rigorously investigate the cellular sequelae of Daporinad treatment.
The Primary Cellular Target: Inhibition of the NAD+ Salvage Pathway
The central mechanism of Daporinad's action is the direct inhibition of NAMPT.[6][10] This disrupts the primary route of NAD+ biosynthesis in many cell types, leading to a time-dependent depletion of the intracellular NAD+ pool.
Caption: The NAD+ Salvage Pathway and the point of Daporinad inhibition.
Experimental Validation: Quantifying Intracellular NAD+ Levels
A crucial first step in any investigation of Daporinad is to confirm its on-target effect of NAD+ depletion. Several robust methods are available, with the choice depending on the required sensitivity, throughput, and available instrumentation.
Table 1: Comparison of Methods for Intracellular NAD+ Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[11] | High accuracy, sensitivity, and specificity. Can distinguish between NAD+ and NADH.[11] | Lower throughput, requires specialized equipment and expertise. |
| Enzymatic Cycling Assays | NAD+ is a limiting component in a series of enzymatic reactions that produce a colored or fluorescent product.[2][12] | High throughput, relatively inexpensive. | Can be prone to interference from other cellular components. |
| Bioluminescent Assays | NAD+ is a substrate in a reaction that generates light.[13][14] | High sensitivity and specificity, suitable for high-throughput screening.[14] | Can be more expensive than colorimetric assays. |
Protocol 1: Measurement of Intracellular NAD+ by HPLC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for the instrument and cell type used.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a dose-response range of Daporinad or a vehicle control for various time points (e.g., 24, 48, 72 hours).
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell monolayer.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
3. HPLC-MS/MS Analysis:
-
Inject the extracted metabolites onto a suitable HPLC column (e.g., a C18 column) for separation.
-
Elute the metabolites using a gradient of appropriate mobile phases.
-
Detect and quantify NAD+ using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use a stable isotope-labeled internal standard for accurate quantification.
4. Data Analysis:
-
Generate a standard curve using known concentrations of NAD+.
-
Normalize the NAD+ levels to the total protein concentration or cell number in each sample.
Downstream Cellular Consequences of NAD+ Depletion
The depletion of NAD+ by Daporinad triggers a multifaceted cellular response, impacting key pathways that govern cellular energy, survival, and proliferation.
Caption: Key cellular pathways affected by Daporinad-induced NAD+ depletion.
Metabolic Crisis: The Energetic Collapse
NAD+ is an essential cofactor for key dehydrogenases in glycolysis and the tricarboxylic acid (TCA) cycle.[15] Its depletion directly impairs these central metabolic pathways, leading to a profound decrease in ATP production and an overall state of metabolic crisis.[16]
Global, unbiased metabolomics is a powerful technique to comprehensively map the metabolic perturbations induced by Daporinad.[17][18] Mass spectrometry-based platforms (e.g., LC-MS and GC-MS) can identify and quantify hundreds of metabolites, providing a detailed snapshot of the metabolic state of the cell.[17][18]
Protocol 2: Global Metabolomic Profiling
1. Sample Preparation:
-
Follow the same cell culture, treatment, and metabolite extraction steps as described in Protocol 1.
2. Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled to either liquid chromatography (for polar and non-polar metabolites) or gas chromatography (for volatile metabolites).
3. Data Analysis:
-
Utilize specialized software for peak picking, metabolite identification (by matching against a reference library), and quantification.
-
Perform statistical analysis (e.g., t-tests, ANOVA) to identify metabolites that are significantly altered by Daporinad treatment.
-
Use pathway analysis tools to map the altered metabolites onto known metabolic pathways.[17][18]
Induction of Apoptosis: The Programmed Cell Death
The severe metabolic stress and energy depletion caused by Daporinad ultimately converge on the activation of apoptotic pathways.[6][17][19] This programmed cell death is a key mechanism of Daporinad's anti-tumor activity.
A variety of assays can be employed to detect and quantify apoptosis, each targeting different hallmarks of the process.
Table 2: Common Assays for the Detection of Apoptosis
| Assay | Principle | Stage of Apoptosis |
| Annexin V Staining | Detects the externalization of phosphatidylserine on the outer leaflet of the plasma membrane.[20][21] | Early |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., caspase-3, -7).[21][22] | Mid |
| TUNEL Assay | Labels DNA strand breaks, a hallmark of late-stage apoptosis.[21] | Late |
| PARP Cleavage | Detects the cleavage of PARP by active caspases via Western blotting.[21] | Mid-Late |
Protocol 3: Apoptosis Detection by Annexin V Staining and Flow Cytometry
1. Cell Culture and Treatment:
-
Treat cells with Daporinad as described previously. Include a positive control for apoptosis (e.g., staurosporine).
2. Staining:
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add a fluorescently-labeled Annexin V conjugate (e.g., FITC or APC) and a viability dye (e.g., propidium iodide or 7-AAD) to distinguish between apoptotic and necrotic cells.[20]
-
Incubate in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Impaired DNA Repair and Cell Cycle Arrest
NAD+ is the sole substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA repair.[2] Daporinad-induced NAD+ depletion can therefore impair the ability of cells to repair DNA damage, potentially sensitizing them to DNA-damaging agents.[4][23] Additionally, some studies have shown that Daporinad can induce cell cycle arrest, often in the G2/M phase.[24]
Flow cytometry-based cell cycle analysis is the standard method to investigate the effects of a compound on cell cycle progression.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
1. Cell Culture and Treatment:
-
Treat cells with Daporinad for the desired duration.
2. Cell Fixation and Staining:
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Daporinad is a powerful tool compound for studying the profound and diverse roles of NAD+ in cellular physiology. Its potent and specific inhibition of NAMPT provides a clear and tractable mechanism for inducing a metabolic crisis and subsequent apoptosis, particularly in cells with high NAD+ turnover, such as many cancer cells. The experimental frameworks provided in this guide offer a robust starting point for researchers to dissect the intricate cellular pathways affected by this promising therapeutic agent. Future investigations may focus on the interplay between Daporinad and other metabolic inhibitors, its potential in combination therapies, and the identification of biomarkers to predict sensitivity to NAMPT inhibition.
References
-
Tolstikov V, Nikolayev A, Dong S, Zhao G, Kuo M-S (2014) Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLoS ONE 9(12): e114019. [Link]
-
ResearchGate. What is the most accurate method to measure intracellular NAD level?. [Link]
-
Frontiers in Cell and Developmental Biology. (2024) Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. [Link]
-
National Institutes of Health. (2019) Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. [Link]
-
Frontiers. (2024) Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. [Link]
-
Qualia Life Sciences. (2019) How is NAD+ Made? Salvage Pathway. [Link]
-
National Institutes of Health. (2014) Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. [Link]
-
ResearchGate. De novo biosynthesis and salvage pathway of NAD + . [Link]
-
Patsnap Synapse. What are NAMPT inhibitors and how do they work?. [Link]
-
Spandidos Publications. Inhibition of NAMPT decreases cell growth and enhances susceptibility to oxidative stress. [Link]
-
Wikipedia. Daporinad. [Link]
-
Wikipedia. Nicotinamide adenine dinucleotide. [Link]
-
Jinfiniti. Methodologies for NAD⁺ Analysis: Strengths, Limitations, and Emerging Technologies. [Link]
-
Semantic Scholar. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. [Link]
-
Bohrium. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. [Link]
-
ResearchGate. Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. [Link]
-
PubMed Central. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. [Link]
-
National Institutes of Health. Daporinad. [Link]
-
PubMed. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. [Link]
-
National Institutes of Health. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. [Link]
-
AACR Journals. FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. [Link]
-
AgelessRx. Measure NAD+ Levels: How to Track Cellular Energy and Aging. [Link]
-
National Cancer Institute. Definition of daporinad. [Link]
-
ResearchGate. FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. [Link]
-
AACR Journals. Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. [Link]
-
National Institutes of Health. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. [Link]
-
National Institutes of Health. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. [Link]
-
PubMed Central. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. [Link]
-
National Institutes of Health. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. [Link]
-
ACS Publications. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. [Link]
-
Biocompare. Choosing an Apoptosis Detection Assay. [Link]
-
PubMed. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. [Link]
-
National Institutes of Health. Clinical Evidence for Targeting NAD Therapeutically. [Link]
-
Exelixis Medical Affairs. Explore Clinical Trials. [Link]
-
Cancer Care Northwest. Our Research Trials. [Link]
Sources
- 1. Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 4. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Daporinad - Wikipedia [en.wikipedia.org]
- 8. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. lonvibio.com [lonvibio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. goldmanlaboratories.com [goldmanlaboratories.com]
- 15. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Inhibition of NAMPT decreases cell growth and enhances susceptibility to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Daporinad in Leukemia Models: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the preclinical studies of Daporinad (also known as FK866 or APO866) in various leukemia models. Daporinad is a highly specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][2] Given the heightened metabolic activity and frequent overexpression of NAMPT in hematologic malignancies, targeting this pathway presents a compelling therapeutic strategy.[3][4] This document synthesizes the current understanding of Daporinad's mechanism of action, details established in vitro and in vivo experimental protocols for its evaluation, and summarizes key preclinical findings. The goal is to equip researchers, scientists, and drug development professionals with the necessary technical insights to design, execute, and interpret preclinical studies of NAMPT inhibitors in the context of leukemia.
Introduction: The Rationale for Targeting NAMPT in Leukemia
Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, is characterized by the rapid proliferation of abnormal white blood cells. This uncontrolled growth demands a high metabolic rate, making cancer cells particularly vulnerable to disruptions in their energy supply. Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme essential for a multitude of cellular processes, including redox reactions in glycolysis and oxidative phosphorylation, as well as DNA repair and cell signaling.[5][6]
Many tumors, including various forms of leukemia, exhibit an elevated reliance on the NAD+ salvage pathway for the regeneration of NAD+.[3] The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[3] Overexpression of NAMPT has been observed in a range of hematologic malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic lymphocytic leukemia (CLL).[3][7] This dependency on NAMPT for NAD+ biosynthesis presents a therapeutic window, where inhibition of this enzyme could selectively target cancer cells while sparing normal cells that can utilize alternative NAD+ production pathways.[1]
Daporinad was one of the first-in-class, potent, and specific inhibitors of NAMPT to be extensively studied.[1][8] Its preclinical evaluation has provided a strong foundation for the development of other NAMPT inhibitors and has illuminated the therapeutic potential of targeting NAD+ metabolism in leukemia.[9]
Mechanism of Action: NAD+ Depletion and Downstream Consequences
Daporinad exerts its cytotoxic effects primarily through the potent and specific inhibition of NAMPT.[2] This inhibition disrupts the cellular machinery for recycling nicotinamide back into NAD+, leading to a progressive depletion of the intracellular NAD+ pool.[1] The consequences of this NAD+ depletion are multifaceted and ultimately culminate in cancer cell death.
The core mechanism can be visualized as a signaling cascade:
The key downstream effects of Daporinad-induced NAD+ depletion include:
-
Energy Crisis: A significant reduction in intracellular ATP levels occurs as a consequence of impaired glycolysis and oxidative phosphorylation, both of which are heavily reliant on NAD+ as a cofactor.[1][4]
-
Mitochondrial Dysfunction: Depletion of NAD+ disrupts the mitochondrial electron transport chain, leading to depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[1]
-
Induction of Apoptosis: The culmination of energy depletion and mitochondrial damage triggers programmed cell death, or apoptosis. While some studies have shown caspase-independent cell death, others have demonstrated the activation of caspases 3 and 7.[1][7]
In Vitro Preclinical Assessment of Daporinad
A robust in vitro evaluation is the cornerstone of preclinical drug development. The following section details the essential assays and step-by-step protocols for assessing the efficacy of Daporinad in leukemia cell lines.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating an anti-cancer agent is to determine its cytotoxic effects on a panel of relevant leukemia cell lines.
Table 1: Reported IC50 Values of Daporinad in Various Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (nM) | Assay Type | Reference |
| MV4-11 | AML | 0.14 | Cell Growth Assay | [10] |
| Molm13 | AML | 0.22 | Cell Growth Assay | [10] |
| KU812 | CML | 0.37 | Cell Growth Assay | [10] |
| MM1S | Multiple Myeloma | 0.17 | Cell Growth Assay | [10] |
| RPMI-8226 | Multiple Myeloma | 0.82 | Cell Growth Assay | [10] |
| Various | Hematologic Malignancies | 0.09 - 27 | Cytotoxicity Assay | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml in a final volume of 100 µl per well.[11] For primary leukemia samples, a higher density of 1 x 10^6 cells/ml is recommended.[11]
-
Drug Treatment: After allowing the cells to adhere (for adherent lines) or acclimate (for suspension lines), add serial dilutions of Daporinad to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Quantification of Intracellular NAD+ and ATP Levels
Directly measuring the depletion of NAD+ and ATP provides mechanistic validation of Daporinad's on-target activity.
Experimental Protocol: Luminescent NAD+/NADH and ATP Assays
Commercially available luminescent assay kits offer a sensitive and high-throughput method for quantifying NAD+ and ATP.[14][15]
-
Cell Treatment: Seed and treat leukemia cells with Daporinad as described for the viability assay.
-
Cell Lysis: After the desired incubation period (e.g., 24-48 hours), lyse the cells according to the assay kit manufacturer's instructions. This typically involves adding a detergent-based lysis buffer.[16]
-
NAD+/NADH and ATP Detection:
-
For NAD+/NADH measurement, add the NAD/NADH-Glo™ Detection Reagent, which contains an enzyme that specifically utilizes NAD+ or NADH to generate a luminescent signal.[14]
-
For ATP measurement, add a reagent containing luciferase and its substrate, luciferin. The amount of light produced is proportional to the amount of ATP present.[15]
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Quantify the NAD+ and ATP levels by comparing the sample luminescence to a standard curve generated with known concentrations of NAD+ and ATP.
Apoptosis Assays
To confirm that Daporinad induces apoptosis, several flow cytometry-based assays can be employed.
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Treatment and Collection: Treat cells with Daporinad for the desired time. Collect the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Protocol: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of executioner caspases 3 and 7.[9][17]
-
Cell Treatment: Treat cells in a 96-well plate with Daporinad.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[7]
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours.[7]
-
Luminescence Reading: Measure the luminescence, which is proportional to the amount of caspase activity.[6]
Experimental Protocol: Mitochondrial Membrane Potential (MMP) Assay using JC-1
JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as green fluorescent monomers.[18]
-
Cell Treatment and Collection: Treat and collect cells as previously described.
-
JC-1 Staining: Resuspend the cells in warm medium containing JC-1 dye (typically 2 µM) and incubate for 15-30 minutes at 37°C.[5][18]
-
Washing (Optional): Wash the cells once with warm PBS.[5]
-
Analysis: Analyze the cells by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
In Vivo Preclinical Assessment of Daporinad
Translating in vitro findings to a whole-organism context is a critical step. In vivo studies in leukemia models are essential for evaluating the therapeutic efficacy, pharmacokinetics, and potential toxicities of Daporinad.
Leukemia Xenograft Models
Patient-derived xenograft (PDX) models, where patient tumor cells are implanted into immunodeficient mice, are considered the gold standard for preclinical cancer research as they better recapitulate the heterogeneity of the original tumor.[19][20]
Table 2: In Vivo Efficacy of Daporinad in a T-ALL PDX Model
| Treatment Group | Median Survival (days) | p-value | Reference |
| Vehicle | 21 | - | [9][21] |
| Daporinad (20 mg/kg) | 60.5 | 0.0007 | [9][21] |
Experimental Workflow: Leukemia Xenograft Study
Experimental Protocol: Patient-Derived Xenograft (PDX) Model
-
Mouse Strain: Use highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rg/SzJ (NSG) mice, which are optimal for engrafting human hematopoietic cells.
-
Cell Preparation and Implantation: Isolate mononuclear cells from the bone marrow or peripheral blood of leukemia patients. Inject the cells (typically 1-5 x 10^6 cells per mouse) intravenously (tail vein injection) into pre-conditioned (e.g., sublethally irradiated) mice.[22][23]
-
Engraftment Monitoring: Monitor for successful engraftment by periodically analyzing peripheral blood samples for the presence of human CD45+ cells using flow cytometry.[22]
-
Drug Administration: Once engraftment is established, randomize the mice into treatment and control groups. Daporinad can be administered via intraperitoneal (i.p.) injection. A reported dosing regimen is 20 mg/kg, administered twice daily for 4 days, repeated weekly for 3 weeks.[1]
-
Efficacy Assessment:
-
Tumor Burden: Monitor the percentage of leukemic blasts in the peripheral blood. For cell lines engineered with luciferase, bioluminescent imaging can provide a non-invasive measure of tumor burden.
-
Survival: Monitor the mice daily and record survival. The primary endpoint is typically overall survival.
-
Toxicity: Monitor animal weight and overall health for signs of drug-related toxicity.[21]
-
-
Endpoint Analysis: At the end of the study, or when mice reach a humane endpoint, tissues such as bone marrow, spleen, and liver can be harvested for further analysis (e.g., histology, flow cytometry) to assess leukemia infiltration.
Summary of Key Findings and Future Directions
Preclinical studies have consistently demonstrated that Daporinad exhibits potent anti-leukemic activity across a range of leukemia subtypes.[1][4] Its mechanism of action, centered on the depletion of NAD+, has been well-validated both in vitro and in vivo.[1] These foundational studies have paved the way for the development of next-generation NAMPT inhibitors with potentially improved therapeutic indices.[24]
Despite the promising preclinical data, the clinical development of Daporinad has faced challenges, with limited efficacy observed in some clinical trials.[19] This highlights the importance of identifying predictive biomarkers of response and exploring rational combination strategies. For instance, combining NAMPT inhibitors with agents that induce DNA damage could be synergistic, as DNA repair processes are highly NAD+-dependent.[2] Furthermore, understanding the role of the tumor microenvironment and gut microbiota in providing alternative sources of NAD+ precursors may be crucial for optimizing the therapeutic efficacy of NAMPT inhibitors.[25]
References
-
ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
-
PubMed. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. Retrieved from [Link]
-
ResearchGate. (2025). Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia. Retrieved from [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Frontiers. (n.d.). Review of various NAMPT inhibitors for the treatment of cancer. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
PMC. (n.d.). Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PMC. (2025). Advances in the application of patient-derived xenograft models in acute leukemia resistance. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (2024). Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy. Retrieved from [Link]
-
PMC. (2024). A luminescent-based protocol for NAD+/NADH detection in C. elegans, mice, and human whole blood. Retrieved from [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
PMC. (n.d.). Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. Retrieved from [Link]
-
DASH (Harvard). (n.d.). Acute myeloid leukemia cells require 6-phosphogluconate dehydrogenase for cell growth and NADPH-dependent metabolic reprogramming. Retrieved from [Link]
-
ResearchGate. (2025). Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia. Retrieved from [Link]
-
ResearchGate. (2024). A luminescent-based protocol for NAD+/NADH detection in C. elegans, mice, and human whole blood. Retrieved from [Link]
-
ResearchGate. (2025). The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Retrieved from [Link]
-
NIH. (n.d.). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
PMC. (n.d.). Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. Retrieved from [Link]
-
PMC. (n.d.). Role of NAD+ in regulating cellular and metabolic signaling pathways. Retrieved from [Link]
-
PubMed. (2014). On-target effect of FK866, a nicotinamide phosphoribosyl transferase inhibitor, by apoptosis-mediated death in chronic lymphocytic leukemia cells. Retrieved from [Link]
-
ScienceDirect. (2022). Gut microbiota severely hampers the efficacy of NAD-lowering therapy in leukemia. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 7. promega.com [promega.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase 3/7 Activity [protocols.io]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 16. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.researcher.life [discovery.researcher.life]
Daporinad: A Technical Guide for Advancing Metabolic Research
Foreword: The NAD+ Imperative in Cellular Energetics and Disease
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions that fuel glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1] Beyond its canonical role in bioenergetics, NAD+ is an essential substrate for a host of signaling enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, which govern fundamental cellular processes such as DNA repair, gene expression, and stress responses. The maintenance of a stable intracellular NAD+ pool is paramount for cellular homeostasis. Mammalian cells primarily rely on the salvage pathway to recycle nicotinamide (NAM) back into NAD+, a process in which nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme.[1][2] The heightened metabolic demands of hyper-proliferative cells, particularly cancer cells, often lead to an upregulation of and dependence on the NAMPT-mediated salvage pathway, rendering it a compelling target for therapeutic intervention and metabolic research.[3]
This guide provides an in-depth technical overview of Daporinad (also known as FK866 or APO866), a highly specific and potent non-competitive inhibitor of NAMPT.[4] We will delve into its mechanism of action, provide detailed protocols for its application as a tool compound, and discuss key considerations for robust and reproducible metabolic research.
Daporinad: Mechanism of Action and Cellular Consequences
Daporinad exerts its biological effects by directly binding to and inhibiting the enzymatic activity of NAMPT.[2] This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway.[2] The ensuing depletion of the intracellular NAD+ pool triggers a cascade of metabolic and cellular events, ultimately leading to an energy crisis and cell death, particularly in cells highly dependent on this pathway.[3][5]
The primary consequences of NAMPT inhibition by Daporinad include:
-
NAD+ and NADH Depletion: A rapid and significant decrease in the intracellular concentrations of both NAD+ and its reduced form, NADH.
-
ATP Depletion: A subsequent decline in cellular ATP levels due to the impairment of NAD+-dependent energy-producing pathways.[3]
-
Induction of Apoptosis: In many cell types, the profound energy crisis triggers programmed cell death.[2]
Figure 1: Mechanism of Daporinad Action.
Quantitative Data Summary
The efficacy of Daporinad can vary significantly across different cell lines, primarily due to their differential reliance on the NAD+ salvage pathway. Below is a summary of reported 50% inhibitory concentration (IC50) values for Daporinad in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RPMI-8226 | Multiple Myeloma | 0.76 | [5] |
| PC3 | Prostate Cancer | Not specified | [5] |
| A549 | Lung Cancer | < 160 | [5] |
Note: IC50 values are highly dependent on experimental conditions, including cell density, incubation time, and the specific viability assay used. It is crucial to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/SRB)
This protocol provides a general framework for assessing the cytotoxic effects of Daporinad using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B).
Materials:
-
Daporinad (FK866)
-
Cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
MTT or SRB reagent
-
Solubilization solution (e.g., DMSO or SDS for MTT; Tris-base for SRB)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Daporinad Treatment: Prepare a serial dilution of Daporinad in cell culture medium. Remove the overnight culture medium from the cells and replace it with the Daporinad-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/SRB Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[6][7] Subsequently, add the solubilization solution to dissolve the crystals.[6][7]
-
For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with SRB dye.[8] Finally, solubilize the bound dye with a Tris-base solution.[8]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 565 nm for SRB).[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Measurement of Intracellular NAD+/NADH Levels
A variety of commercial kits are available for the measurement of NAD+ and NADH. The following is a general protocol using a bioluminescent-based assay.
Materials:
-
Daporinad (FK866)
-
Cells in culture
-
PBS (Phosphate-Buffered Saline)
-
NAD+/NADH-Glo™ Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Treatment: Treat cells with Daporinad at the desired concentration and for the appropriate duration.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the NAD+/NADH-Glo Assay kit.[9]
-
NAD+/NADH Detection: Add the detection reagent to the cell lysate. This reagent typically contains an enzyme that reduces a pro-luciferin substrate in the presence of NAD+ or NADH, generating a light signal.[10][11]
-
Luminescence Measurement: Incubate the reaction for the recommended time and measure the luminescence using a luminometer.[12]
-
Data Analysis: Quantify the NAD+ and NADH levels based on a standard curve generated with known concentrations of NAD+ and NADH. Normalize the results to cell number or protein concentration.
Measurement of Intracellular ATP Levels
Similar to NAD+/NADH, commercial kits are widely used to measure cellular ATP levels.
Materials:
-
Daporinad (FK866)
-
Cells in culture
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Treatment: Treat cells with Daporinad as described previously.
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent directly to the cell culture wells. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.[13][14]
-
Incubation and Measurement: Incubate the plate at room temperature to stabilize the luminescent signal, as recommended by the manufacturer, and then measure the luminescence using a luminometer.[15]
-
Data Analysis: Determine the ATP levels by comparing the luminescent signal of the treated samples to that of the untreated controls.
Figure 2: In Vitro Experimental Workflow.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Daporinad in a subcutaneous xenograft mouse model.
Materials:
-
Daporinad (FK866)
-
Appropriate vehicle for in vivo administration (e.g., saline, PEG300/Tween-80/saline)
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for injection
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer Daporinad (a typical dose is 15-30 mg/kg, intraperitoneally) and the vehicle to the respective groups according to a predetermined schedule (e.g., daily or twice daily for a set number of days).[4][5]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Advanced Applications and Considerations
Combination Therapies
Daporinad's mechanism of action makes it a promising candidate for combination therapies. By depleting cellular energy reserves, it can sensitize cancer cells to other treatments.
-
With Chemotherapy: Daporinad has been shown to enhance the efficacy of chemotherapeutic agents like paclitaxel.[16]
-
With Radiation: NAD+ depletion by Daporinad can potentiate the effects of radiation therapy.[17][18]
Metabolomics Analysis
To gain a comprehensive understanding of the metabolic perturbations induced by Daporinad, untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.
General Protocol Outline:
-
Cell Treatment and Metabolite Extraction: Treat cells with Daporinad and then perform a rapid metabolite extraction, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS Analysis: Separate the metabolites using liquid chromatography and detect them with a mass spectrometer.[2][8][19]
-
Data Processing and Analysis: Process the raw data to identify and quantify the metabolites that are significantly altered by Daporinad treatment.
Mechanisms of Resistance
Understanding potential resistance mechanisms is crucial for interpreting experimental results and for the clinical development of NAMPT inhibitors.
-
Upregulation of Alternative NAD+ Synthesis Pathways: Cells can develop resistance by upregulating the Preiss-Handler pathway (synthesis from nicotinic acid) or the de novo synthesis pathway from tryptophan.[20]
-
Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of Daporinad.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values | Cell line dependency on different NAD+ synthesis pathways. | Characterize the expression of key enzymes in the Preiss-Handler and de novo pathways (e.g., NAPRT1, QPRT). |
| Lack of in vivo efficacy despite in vitro potency | Poor pharmacokinetic properties of the compound. | Perform pharmacokinetic studies to determine the bioavailability and half-life of Daporinad in the animal model. |
| Unexpected cell death in control group | Solvent toxicity (e.g., DMSO). | Titrate the solvent concentration to determine the maximum non-toxic dose. |
| Inconsistent NAD+ measurements | Improper sample handling leading to NAD+ degradation. | Ensure rapid quenching of metabolic activity and consistent extraction procedures. |
Conclusion and Future Perspectives
Daporinad is an invaluable tool for dissecting the intricate role of the NAD+ salvage pathway in cellular metabolism and disease. Its high specificity and potency allow for the precise interrogation of NAMPT function in a variety of experimental systems. As our understanding of metabolic reprogramming in disease continues to grow, the strategic use of tool compounds like Daporinad will be instrumental in identifying novel therapeutic vulnerabilities and advancing the development of next-generation metabolic modulators. The protocols and considerations outlined in this guide are intended to provide a solid foundation for researchers to confidently and effectively utilize Daporinad in their pursuit of scientific discovery.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting NAMPT Inhibitor Experiments. BenchChem.
-
Park, M., Lee, B. I., Choi, J., Park, Y., Park, S. J., Lim, J. H., Lee, J., & Shin, Y. G. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules (Basel, Switzerland), 27(6), 2011. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Lu, H., Li, L., Liu, Y., Li, Y., & Li, H. (2021). Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells. Cancers, 13(11), 2595. [Link]
-
Park, M., Lee, B. I., Choi, J., Park, Y., Park, S. J., Lim, J. H., Lee, J., & Shin, Y. G. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules (Basel, Switzerland), 27(6), 2011. [Link]
-
DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. (n.d.). Cell assay, total ATP. Harvard University. Retrieved January 10, 2026, from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Aasirvatham, A. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved January 10, 2026, from [Link]
-
Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved January 10, 2026, from [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved January 10, 2026, from [Link]
-
Rani, A., & Kumar, A. (2022). Targeting NAD+ metabolism to enhance radiation therapy responses. Journal of biomedical science, 29(1), 8. [Link]
-
Sharma, R. (2023, November 3). Prominent Reasons Behind The Failure Of NAMPT inhibitors And Key Strategies Adopted By Developers To Overcome Such Challenges. Roots Analysis. [Link]
-
iGEM. (n.d.). Promega NAD/NADH-Glo™ Assay. Retrieved January 10, 2026, from [Link]
-
Park, M., Lee, B. I., Choi, J., Park, Y., Park, S. J., Lim, J. H., Lee, J., & Shin, Y. G. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules (Basel, Switzerland), 27(6), 2011. [Link]
-
Klont, F., & Horvatovich, P. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 177, 117769. [Link]
-
Yoshino, J., & Imai, S. I. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in molecular biology (Clifton, N.J.), 1077, 203–215. [Link]
- Wang, Y., et al. (2024). A luminescent-based protocol for NAD+/NADH detection in C. elegans, mice, and human whole blood. STAR Protocols.
-
Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. [Link]
-
Zerp, S. F., et al. (2014). NAD⁺ depletion by APO866 in combination with radiation in a prostate cancer model, results from an in vitro and in vivo study. Radiotherapy and oncology : journal of the European Society for Therapeutic Radiology and Oncology, 110(2), 348–354. [Link]
-
Ghasemi, F., et al. (2023). LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells. Analytical chemistry, 95(9), 4287–4295. [Link]
-
Brenner, C. (n.d.). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Brenner Lab. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. Retrieved January 10, 2026, from [Link]
-
Braidy, N., & Liu, Y. (2020). Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. Cells, 9(7), 1667. [Link]
-
Audrito, V., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in pharmacology, 11, 656. [Link]
-
ResearchGate. (n.d.). FK866 treatment decreases the cellular NAD levels and inhibits cell.... Retrieved January 10, 2026, from [Link]
-
MDPI. (2024, September 21). Inhibition of NAMPT by PAK4 Inhibitors. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved January 10, 2026, from [Link]
-
Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved January 10, 2026, from [Link]
-
Liu, P., et al. (2024). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. International journal of molecular sciences, 25(17), 9325. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchhub.com [researchhub.com]
- 7. protocols.io [protocols.io]
- 8. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NAD/NADH-Glo™ Assay Protocol [worldwide.promega.com]
- 11. static.igem.org [static.igem.org]
- 12. promega.com [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 16. Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting NAD+ metabolism to enhance radiation therapy responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NAD⁺ depletion by APO866 in combination with radiation in a prostate cancer model, results from an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Daporinad (FK866) in Cell Culture: A Technical Guide to Targeting NAD+ Metabolism
This guide provides a comprehensive overview and detailed protocols for the use of Daporinad (FK866), a potent and highly specific non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), in cell culture applications.[1][2][3] For researchers in oncology, metabolism, and drug development, Daporinad serves as a critical tool to investigate the roles of the NAD+ salvage pathway in cellular processes and to explore its therapeutic potential.[4][5][6]
Introduction: The Central Role of NAMPT and Its Inhibition by Daporinad
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in all living cells, fundamental to cellular metabolism, energy production, DNA repair, and cell signaling.[4][7][8] Cells synthesize NAD+ through two main routes: the de novo pathway from tryptophan and the predominant salvage pathway, which recycles nicotinamide.[9][10] In the salvage pathway, NAMPT is the rate-limiting enzyme, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[4][10][11]
Many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway to fuel their high metabolic and proliferative rates, making NAMPT a compelling target for anti-cancer therapies.[12] Daporinad (FK866) exploits this dependency by potently inhibiting NAMPT, leading to a significant depletion of intracellular NAD+ pools.[3][6][13] This metabolic crisis triggers a cascade of downstream effects, including the induction of apoptosis and the suppression of tumor growth.[14][15][16]
Mechanism of Action: Interruption of the NAD+ Salvage Pathway
Daporinad's mechanism of action is centered on its direct inhibition of NAMPT. This blockade prevents the synthesis of NMN from nicotinamide, effectively halting the NAD+ salvage pathway. The resulting decline in NAD+ levels impairs the function of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are crucial for cellular homeostasis and survival.[8][17]
Caption: Daporinad (FK866) inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.
I. Pre-Experimental Preparation: Foundational Steps for Success
Rigorous preparation is paramount for obtaining reproducible and meaningful data. The following section outlines critical considerations for working with Daporinad.
Reagent Handling and Storage
-
Solubility and Stock Solution Preparation: Daporinad is soluble in DMSO.[18] To prepare a stock solution, reconstitute the lyophilized powder in fresh, anhydrous DMSO to a concentration of 1-10 mM. It is crucial to use high-quality, moisture-free DMSO, as moisture can reduce the solubility of the compound.[18]
-
Expert Tip: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
-
Storage: Store the lyophilized powder and DMSO stock solutions at -20°C for short-term storage (weeks) and -80°C for long-term storage (months). Protect from light.
Cell Line Selection and Culture Conditions
The sensitivity of cell lines to Daporinad can vary significantly. This is often linked to their metabolic phenotype and their reliance on the NAMPT-mediated salvage pathway.
-
Sensitive Cell Lines: Many hematologic malignancy cell lines (e.g., AML, ALL, multiple myeloma) and some solid tumor cell lines (e.g., neuroblastoma, glioblastoma, certain lung and colon cancers) have demonstrated high sensitivity to Daporinad.[13][18][19]
-
Resistant Cell Lines: Cells with a functional Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid, may exhibit resistance to Daporinad.[14]
-
Culture Medium: Standard cell culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) are generally suitable. Note that the concentration of NAD+ precursors in the serum can influence experimental outcomes.
II. Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for characterizing the effects of Daporinad in your chosen cell culture model.
Protocol 1: Determining the Optimal Concentration of Daporinad (Dose-Response Assay)
The first step in any study is to determine the concentration range over which Daporinad exerts a biological effect. A dose-response experiment using a cell viability assay is a standard approach.
Caption: Workflow for determining the IC50 of Daporinad.
A. Materials
-
Selected cell line
-
Complete culture medium
-
96-well cell culture plates
-
Daporinad (FK866) stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, SRB, or a commercial kit like CellTiter-Glo®)
-
Plate reader
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Daporinad Dilution Series: Prepare a serial dilution of Daporinad in complete culture medium. A common starting range is 1 nM to 1 µM. Remember to include a vehicle control (DMSO only) at the same final concentration as the highest Daporinad dose.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the Daporinad dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the expected mechanism of action. For Daporinad, which induces NAD+ depletion over time, a longer incubation of 48-96 hours is typical.[18]
-
Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, you would add the MTT reagent, incubate, and then solubilize the formazan crystals before reading the absorbance.[20]
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the Daporinad concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC50).
-
C. Expected Results & Interpretation The IC50 value represents the concentration of Daporinad required to inhibit cell viability by 50%. This value can vary widely between cell lines.
| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) |
| SH-SY5Y | MTT Assay | 48 hours | 0.0017 |
| HT1080 | SRB Assay | 6 days | 0.16 |
| Hematologic Malignancies | Cytotoxicity Assay | Not specified | 0.00009 - 0.027 |
| RPMI-8226 | Viability Assay | 72 hours | 0.00076 |
Table based on data from Selleck Chemicals and MedchemExpress.[3][18]
Protocol 2: Measuring Intracellular NAD+ Levels
To confirm that Daporinad is acting on its intended target, it is essential to measure the intracellular concentration of NAD+. Bioluminescent assays are a common and sensitive method for this purpose.[21][22]
A. Materials
-
Selected cell line
-
6-well or 12-well cell culture plates
-
Daporinad (FK866)
-
PBS (phosphate-buffered saline)
-
Commercially available NAD/NADH assay kit (e.g., NAD/NADH-Glo™ Assay)
-
Luminometer
B. Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with Daporinad at a concentration around the predetermined IC50 value, alongside a vehicle control.
-
Incubation: Incubate for a time course (e.g., 6, 12, 24, 48 hours) to observe the kinetics of NAD+ depletion. NAD+ levels can begin to drop significantly within hours of treatment.[14]
-
Sample Preparation (Cell Lysis):
-
After incubation, remove the culture medium and wash the cells once with PBS.
-
Lyse the cells according to the specific protocol of your chosen NAD/NADH assay kit. This often involves adding a lysis buffer that also contains the detection reagent.[21]
-
-
NAD+ Measurement:
-
Transfer the cell lysates to a white-walled 96-well plate suitable for luminescence measurements.
-
Add the detection reagent as per the kit's instructions. This reagent typically contains an enzyme that uses NAD+ to produce a luminescent signal (e.g., via luciferase).[22]
-
Incubate at room temperature for the recommended time (usually 30-60 minutes).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the NAD+ standards provided in the kit.
-
Calculate the concentration of NAD+ in your samples based on the standard curve.
-
Normalize the NAD+ levels to cell number or protein concentration to account for differences in cell density.
-
C. Expected Results & Interpretation Treatment with Daporinad should lead to a time- and dose-dependent decrease in intracellular NAD+ levels compared to the vehicle-treated control cells. This confirms the on-target activity of the compound.
Protocol 3: Assessing Apoptosis by Flow Cytometry
A key downstream consequence of NAD+ depletion by Daporinad is the induction of apoptosis.[14] This can be quantitatively assessed using flow cytometry with Annexin V and a viability dye (e.g., Propidium Iodide [PI] or 7-AAD).
Caption: A typical workflow for assessing apoptosis via flow cytometry.
A. Materials
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, a viability dye like PI or 7-AAD, and binding buffer)
-
Flow cytometer
B. Step-by-Step Methodology
-
Cell Seeding and Treatment: Treat cells with Daporinad (at IC50 concentration) and a vehicle control for a predetermined time (e.g., 48 or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Crucially, also collect the supernatant (culture medium) as it contains apoptotic cells that have detached.
-
For suspension cells, simply collect the cells by centrifugation.
-
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in the provided binding buffer.
-
Add Annexin V-FITC and the viability dye (e.g., PI) to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer promptly.
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
C. Expected Results & Interpretation Daporinad treatment is expected to increase the percentage of cells in the early and late apoptotic populations compared to the vehicle control. This provides quantitative evidence of Daporinad-induced programmed cell death.
III. Troubleshooting and Scientific Considerations
-
Lack of Efficacy: If Daporinad shows little effect, consider that your cell line may have a robust Preiss-Handler pathway. You can test this by co-treating with nicotinic acid, which should not rescue the cells from Daporinad's effects, unlike nicotinamide which would.[14]
-
Off-Target Effects: While Daporinad is highly specific for NAMPT, at very high concentrations, the possibility of off-target effects cannot be entirely dismissed.[23][24] It is always good practice to perform rescue experiments. The cytotoxic effects of Daporinad should be reversible by supplementing the culture medium with NAD+ precursors downstream of NAMPT, such as NMN.[8]
-
Stability in Media: Daporinad is generally stable in cell culture media for the duration of typical experiments.[25] However, for very long-term studies, media changes with fresh compound may be necessary.
Conclusion
Daporinad (FK866) is an invaluable tool for probing the function of the NAD+ salvage pathway and for exploring a promising avenue of cancer therapy. By understanding its mechanism of action and employing rigorous, well-controlled experimental protocols, researchers can effectively characterize its impact on cellular metabolism and viability. The protocols outlined in this guide provide a solid foundation for investigating the profound cellular consequences of NAMPT inhibition.
References
-
Zhang, L. Y., et al. (2022). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology. [Link]
-
Pant, K., et al. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Mayo Clinic Proceedings: Innovations, Quality & Outcomes. [Link]
-
Pant, K., et al. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. PMC. [Link]
-
ResearchGate. (2024). What is the most accurate method to measure intracellular NAD level?. [Link]
-
Pillai, R. N., et al. (2015). Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines. ASCO Publications. [Link]
-
ResearchGate. (n.d.). Schematic representation of de novo and salvage pathways for NAD+ biosynthesis. [Link]
-
Wikipedia. (2023). Daporinad. [Link]
-
Clement, J., et al. (2019). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. PMC. [Link]
-
ResearchGate. (n.d.). Schematic diagram showing the major pathways of NAD⁺ metabolism. [Link]
-
ResearchGate. (n.d.). Schematic presentation of the NAD salvage pathway. [Link]
-
van der Veer, E., et al. (2009). The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways. Endocrine Reviews. [Link]
-
Wang, Y., et al. (2023). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. MDPI. [Link]
-
Jinfiniti. (2025). How to Test Your NAD Levels: A Complete Guide. [Link]
-
DiVA portal. (n.d.). Development of a cell-based assay for measuring the NAD levels in polyphenol treated cells. [Link]
-
Kim, H., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PMC. [Link]
-
Cea, M., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC. [Link]
-
Wikipedia. (2024). Nicotinamide adenine dinucleotide. [Link]
-
Dai, D., et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. MDPI. [Link]
-
Audrito, V., et al. (2022). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. PMC. [Link]
-
ResearchGate. (n.d.). FK866 treatment inhibits cell proliferation and increases the cell susceptibility to oxidative stress in A549 cells. [Link]
-
Kim, H., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed. [Link]
-
D'Andrea, A., et al. (2005). Metabolic signatures associated with a NAD synthesis inhibitor-induced tumor apoptosis identified by 1H-decoupled-31P magnetic resonance spectroscopy. VIVO. [Link]
-
Kim, H., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. MDPI. [Link]
-
ResearchGate. (2025). The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. [Link]
-
Audrito, V., et al. (2021). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. MDPI. [Link]
-
Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. [Link]
-
Targeted Oncology. (2013). On-Target and Off-Target Side Effects. [Link]
Sources
- 1. FK-866, NAMPT inhibitor (CAS 658084-64-1) | Abcam [abcam.com]
- 2. Daporinad - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 11. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic signatures associated with a NAD synthesis inhibitor-induced tumor apoptosis identified by 1H-decoupled-31P magnetic resonance spectroscopy. [vivo.weill.cornell.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. diva-portal.org [diva-portal.org]
- 23. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 24. targetedonc.com [targetedonc.com]
- 25. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Working Concentration of Daporinad In Vitro: An Application Note and Protocol
Introduction: Understanding Daporinad and its Mechanism of Action
Daporinad, also known as FK866 or APO866, is a highly potent and specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling.[4][5][6] Many cancer cells exhibit elevated NAMPT levels and a heightened reliance on the NAD+ salvage pathway for their rapid proliferation and survival, making NAMPT an attractive therapeutic target.[4][7][8]
Daporinad exerts its cytotoxic effects by binding to the NAMPT enzyme, leading to a significant depletion of the intracellular NAD+ pool.[5][9][10] This NAD+ depletion, in turn, disrupts cellular metabolism, leading to a reduction in ATP levels, induction of apoptosis, and autophagy.[11][12] The profound impact of Daporinad on cellular bioenergetics ultimately results in cell cycle arrest and cell death, particularly in metabolically active tumor cells.[10][13]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal working concentration of Daporinad for in vitro studies. We will delve into the critical considerations for experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into interpreting the results to ensure scientific integrity and reproducibility.
The Crucial First Step: Determining the Optimal Working Concentration
Establishing the optimal working concentration of any compound in vitro is paramount for generating reliable and interpretable data. An inappropriate concentration can lead to misleading results, such as off-target effects at excessively high concentrations or a lack of efficacy at concentrations that are too low.[14][15] The ideal concentration of Daporinad will vary depending on several factors, including the cell type being studied, the duration of the experiment, and the specific biological question being addressed.
The following sections will guide you through a systematic approach to determine the optimal concentration range for your specific experimental needs.
Recommended Starting Concentrations: A Data-Driven Summary
Based on a comprehensive review of published literature, a general starting point for Daporinad concentration in various cancer cell lines has been established. It is crucial to note that these are recommendations, and the optimal concentration for your specific cell line of interest must be determined empirically.
| Cell Type Category | Recommended Starting Concentration Range (for cell viability/cytotoxicity assays) | Key Observations & References |
| Hematologic Malignancies (e.g., AML, ALL, MCL, CLL, T-cell lymphoma) | 0.1 nM - 100 nM | Highly sensitive to Daporinad. EC50 values often fall within the 0.09 nM to 27.2 nM range.[11][12][16] |
| Solid Tumors (e.g., Anaplastic Meningioma, Rhabdomyosarcoma, Cholangiocarcinoma) | 1 nM - 25 µM | Sensitivity can be more variable. Some solid tumor cell lines may require higher concentrations or longer incubation times to observe an effect.[6][13][17] |
| Non-cancerous/Normal Cells | Generally higher concentrations required for toxicity | Daporinad exhibits a degree of selectivity for cancer cells, with normal cells often being less sensitive.[16] |
Note: The IC50 of Daporinad for the NAMPT enzyme in cell-free assays is approximately 0.09 nM, indicating its high potency at the molecular level.[2][11]
Experimental Protocol: Determining the IC50 of Daporinad using a Cell Viability Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of Daporinad in a chosen cell line using a resazurin-based viability assay (e.g., CellTiter-Blue). This assay measures the metabolic capacity of viable cells.
I. Materials and Reagents
-
Daporinad (FK866)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue)
-
Multichannel pipette
-
Plate reader with fluorescence detection capabilities
II. Workflow for Determining Daporinad IC50
Caption: Workflow for determining the IC50 of Daporinad.
III. Step-by-Step Protocol
-
Prepare Daporinad Stock Solution:
-
Dissolve Daporinad in DMSO to create a high-concentration stock solution (e.g., 10 mM).[2] Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the duration of the assay.
-
Incubate the plate overnight to allow the cells to attach and resume their normal growth.
-
-
Prepare Daporinad Dilutions:
-
On the day of treatment, prepare a series of Daporinad dilutions from your stock solution in complete cell culture medium. A common approach is to use a 10-point serial dilution, starting from a high concentration (e.g., 10 µM) and going down to the picomolar range.
-
Crucially, include a vehicle control (medium with the same final concentration of DMSO as the highest Daporinad concentration) and an untreated control (medium only). [14][18]
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared Daporinad dilutions and controls to the respective wells in triplicate.
-
Incubate the plate for a duration relevant to your research question. For Daporinad, which affects NAD+ metabolism, longer incubation times (e.g., 72 to 96 hours) are often necessary to observe significant effects on cell viability.[16][19]
-
-
Cell Viability Assay:
-
Following the incubation period, add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium with reagent only) from all other readings.
-
Normalize the data by setting the average fluorescence of the vehicle-treated wells to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the Daporinad concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Downstream Mechanistic Assays: Validating Daporinad's Effect
Once the IC50 is determined, it is essential to confirm that the observed cytotoxicity is indeed due to the inhibition of NAMPT. This can be achieved by performing downstream mechanistic assays.
I. Measuring Intracellular NAD+ Levels
A direct consequence of NAMPT inhibition is the depletion of intracellular NAD+. Measuring NAD+ levels is a key experiment to validate the on-target effect of Daporinad.
Caption: Experimental workflow for measuring intracellular NAD+ levels.
Protocol Outline:
-
Cell Treatment: Treat cells with Daporinad at concentrations around the determined IC50 (e.g., 1x, 5x, and 10x IC50) for various time points (e.g., 24, 48, and 72 hours).[12]
-
Cell Lysis: Harvest and lyse the cells according to the protocol of your chosen NAD+/NADH assay kit.
-
NAD+ Quantification: Use a commercially available NAD+/NADH assay kit to measure the intracellular NAD+ levels. These kits typically involve an enzymatic cycling reaction that generates a colorimetric or fluorescent product.
-
Data Normalization: Normalize the NAD+ levels to the total protein concentration in each sample to account for differences in cell number.
-
Analysis: A significant, dose- and time-dependent decrease in intracellular NAD+ levels in Daporinad-treated cells compared to vehicle-treated controls will confirm the on-target activity of the compound.
II. The NAD+ Salvage Pathway and Daporinad's Mechanism of Action
The following diagram illustrates the NAD+ salvage pathway and the point of inhibition by Daporinad.
Caption: Daporinad inhibits NAMPT, blocking the conversion of NAM to NMN.
Troubleshooting and Scientific Rigor
-
Solubility Issues: Daporinad is readily soluble in DMSO.[2] Ensure the final DMSO concentration in your cell culture medium is non-toxic, typically below 0.1-0.5%.[14] Always include a vehicle control.
-
No Observed Effect: If you do not observe an effect, consider increasing the concentration range and/or the incubation time. Verify the expression of NAMPT in your cell line.
-
High Variability: Ensure consistent cell seeding density and proper mixing of reagents. Use a multichannel pipette for additions to the 96-well plate to minimize variability.
-
Self-Validation: The combination of a dose-dependent decrease in cell viability and a corresponding dose- and time-dependent decrease in intracellular NAD+ levels provides a strong, self-validating system for the on-target effects of Daporinad.
Conclusion
Daporinad is a powerful research tool for investigating the role of NAMPT and NAD+ metabolism in various biological processes, particularly in the context of cancer. By following the systematic approach and detailed protocols outlined in this application note, researchers can confidently determine the optimal working concentration of Daporinad for their specific in vitro studies, ensuring the generation of robust, reproducible, and scientifically sound data.
References
-
Daporinad - Wikipedia. [Link]
-
Daporinad - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PubMed Central. [Link]
-
Daporinad | C24H29N3O2 | CID 6914657 - PubChem - NIH. [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - NIH. [Link]
-
Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. … - ResearchGate. [Link]
-
The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies | Blood - ASH Publications. [Link]
-
Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - NIH. [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC - PubMed Central. [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed. [Link]
-
What are the new molecules for NAMPT inhibitors? - Patsnap Synapse. [Link]
-
A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy | Bioconjugate Chemistry - ACS Publications. [Link]
-
Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models | Clinical Cancer Research - AACR Journals. [Link]
-
NAMPT Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
-
The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - PubMed. [Link]
-
6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - MDPI. [Link]
-
Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. - ResearchGate. [Link]
-
APO866 depletes NAD content that leads to dramatic increases ROS/RNS... - ResearchGate. [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. [Link]
-
The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - ResearchGate. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. [Link]
-
Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC - NIH. [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - NIH. [Link]
Sources
- 1. Daporinad - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Daporinad - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. ashpublications.org [ashpublications.org]
- 17. mdpi.com [mdpi.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Daporinad Administration in Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding Daporinad and its Mechanism of Action
Daporinad, also known as FK866 or APO866, is a highly specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which recycles nicotinamide back into NAD+.[3][4] Because many cancer cells exhibit increased metabolic activity and a higher dependence on the NAMPT-mediated salvage pathway for NAD+ regeneration, they are particularly vulnerable to its inhibition.[4][5]
The mechanism of Daporinad involves binding to the NAMPT enzyme, which leads to a gradual but profound depletion of intracellular NAD+ pools.[6][7] This depletion cripples cellular redox reactions essential for energy metabolism, ultimately leading to a decrease in adenosine triphosphate (ATP) levels and the induction of apoptosis or autophagic cell death in malignant cells.[8][9][10] This targeted approach has made Daporinad a valuable tool compound for cancer biology research and a candidate for therapeutic development, particularly for hematologic malignancies.[11][12][13] While it was unsuccessful in clinical trials for cancer due to a lack of efficacy, its potent anti-inflammatory effects suggest potential for other medical applications.[11]
Mechanism of Action: Daporinad-Induced NAD+ Depletion
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and its inhibition by Daporinad.
Caption: Daporinad inhibits NAMPT, blocking NAD+ synthesis and leading to cell death.
Part 1: Strategic Selection of Administration Route
The choice of administration route is a critical decision in preclinical study design that directly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Daporinad. The optimal route depends on the specific research question, the animal model, and the desired therapeutic window.
Key Considerations for Route Selection:
-
Study Objective:
-
Pharmacokinetic (PK) Studies: Intravenous (IV) administration is the gold standard as it provides 100% bioavailability and allows for precise determination of parameters like clearance, volume of distribution, and half-life.[1][14]
-
Efficacy/Tumor Growth Inhibition Studies: Intraperitoneal (IP) injection is most commonly reported due to its ease of administration, rapid absorption into systemic circulation, and proven effectiveness in delivering therapeutic concentrations to tumor xenografts.[8][12][15][16]
-
Chronic Dosing/Toxicity Studies: Oral (PO) gavage or subcutaneous (SC) routes may be considered to mimic potential clinical administration routes or to achieve more sustained exposure, although they are less common for Daporinad in published studies.
-
-
Compound Formulation & Vehicle: Daporinad's solubility characteristics necessitate specific vehicles for in vivo administration. Common formulations include saline for the hydrochloride salt, or solutions containing agents like Captisol®, propylene glycol, and Tween 80 to ensure solubility and stability.[12][15][16] The viscosity and volume of the final formulation can limit the choice of route.
-
Animal Welfare: The chosen route should minimize stress and discomfort to the animal. IV and IP injections require proper restraint and technical skill, while oral gavage carries a risk of esophageal injury if performed incorrectly.[17][18]
Decision Workflow for Administration Route Selection
This diagram provides a logical workflow for selecting the most appropriate administration route for your Daporinad study.
Caption: A decision tree to guide the selection of an administration route for Daporinad.
Part 2: Common Administration Routes and Dosage Regimens
Intraperitoneal (IP) Administration
IP injection is the most frequently reported route for evaluating the in vivo efficacy of Daporinad in xenograft models.[7] It offers a balance between ease of administration and rapid systemic absorption.
-
Causality & Rationale: The large surface area of the peritoneal cavity facilitates rapid absorption of the compound into the mesenteric vasculature, leading to high plasma concentrations that can effectively target tumor tissues. This route bypasses first-pass metabolism, ensuring a greater proportion of the administered dose reaches systemic circulation compared to oral administration.
-
Reported Dosages: Dosages in mouse xenograft models typically range from 5 mg/kg to 20 mg/kg, administered once or twice daily.[8][15] Treatment schedules often involve cycles, for example, dosing for 4 consecutive days followed by a rest period, repeated weekly for several weeks.[8][12]
| Animal Model | Dosage | Dosing Schedule | Study Type | Reference |
| SCID Mice (AML, Lymphoma) | 20 mg/kg | Twice daily, 4 days/week, for 3 weeks | Efficacy | [8][12] |
| Nude Mice (Meningioma) | 5 mg/kg | Once daily for 2 weeks | Efficacy | [15] |
| SCID Mice (Colon Cancer) | 8, 15, and 20 mg/kg | Twice daily for ~10 days | Efficacy | [16] |
| Mice (CIA model) | 0.12 mg/kg/hour | Not specified | Anti-inflammatory | [8] |
Intravenous (IV) Administration
IV administration is primarily used for PK studies to accurately characterize the drug's behavior in the body.[1][14]
-
Causality & Rationale: Direct injection into the bloodstream ensures immediate and complete bioavailability, eliminating variables of absorption. This is essential for building accurate PK models and understanding how quickly the drug is distributed and cleared. A 2022 study in mice demonstrated that Daporinad exhibits linear pharmacokinetics at doses of 5 and 10 mg/kg, but non-linear kinetics at a higher dose of 30 mg/kg, information critical for dose selection in efficacy studies.[1][14]
-
Reported Dosages: For PK studies in mice, single IV bolus doses of 5, 10, and 30 mg/kg have been used.[1][14]
| Animal Model | Dosage (IV Bolus) | Key PK Finding | Reference |
| Mice | 5, 10, 30 mg/kg | Linear PK at 5-10 mg/kg; Non-linear at 30 mg/kg | [1][14] |
| Mice | 10 mg/kg | T½ ≈ 50 min; Cmax = 14 µM | [7] |
Oral (PO) Administration
While less common for Daporinad efficacy studies, oral administration has been utilized, particularly in studies investigating the mitigation of toxicity.
-
Causality & Rationale: Oral administration is relevant for modeling clinical scenarios. However, bioavailability can be variable. It has been used effectively for the co-administration of nicotinic acid (NA), which can rescue normal tissues from Daporinad-induced toxicity by providing an alternative substrate for NAD+ synthesis via the Preiss-Handler pathway.[19] This strategy aims to improve the therapeutic index of NAMPT inhibitors.[5][20]
-
Reported Dosages: In a key study, mice were treated with high-dose IP Daporinad (up to 60 mg/kg) while receiving a co-administration of 50 mg/kg nicotinic acid orally.[19]
Part 3: Detailed Experimental Protocols
These protocols are synthesized from established standard operating procedures and must be performed in accordance with an institutionally approved Animal Care and Use Protocol.
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol describes the standard method for administering Daporinad via IP injection in a mouse model.
Caption: Step-by-step workflow for performing an intraperitoneal injection in a mouse.
-
Preparation:
-
Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., for a 25g mouse receiving 10 mg/kg, the volume should not exceed 10 ml/kg, i.e., 0.25 ml).[18][21]
-
Using aseptic technique, draw the calculated volume of the Daporinad formulation into a sterile syringe fitted with a 25-27 gauge needle.[18]
-
Ensure the solution is at room or body temperature to prevent animal discomfort.[21][22]
-
-
Restraint:
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen. This avoids the cecum (left side) and the urinary bladder (midline).[18]
-
Hold the syringe with your dominant hand. Insert the needle with the bevel facing up at a 30-40° angle to the abdominal wall.[18][21]
-
Insert the needle to a depth where the entire bevel is within the abdominal cavity (approx. 0.5-1 cm).[21]
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reprepare with a fresh syringe and needle for a new attempt.[23][24]
-
If aspiration is clear, depress the plunger smoothly to administer the solution.
-
-
Post-Injection:
-
Withdraw the needle at the same angle it was inserted.
-
Place the mouse back in its cage and monitor for at least 5-10 minutes for any signs of adverse reaction, such as bleeding, distress, or abdominal distension.[21]
-
Dispose of the syringe and needle in a designated sharps container without recapping.[22]
-
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
This protocol requires significant technical skill and practice. It is recommended to receive hands-on training before performing this procedure.
-
Preparation:
-
Calculate the injection volume. For a bolus IV injection, the maximum volume is typically 5 ml/kg (e.g., 0.1 ml for a 20g mouse).[25]
-
Prepare the syringe with the Daporinad solution, using a 27-30 gauge needle.[26] Ensure no air bubbles are present.
-
Warm the mouse using a heat lamp or by placing the cage on a warming pad to induce vasodilation of the tail veins, making them easier to visualize and access.[26][27]
-
-
Restraint:
-
Place the mouse in a suitable restraint device that exposes the tail.
-
-
Injection:
-
Wipe the tail with 70% alcohol to clean the injection site and improve vein visualization.[27]
-
Identify one of the two lateral tail veins.
-
With your non-dominant hand, gently hold and straighten the tail.
-
Align the needle parallel to the vein with the bevel facing up. Insert the needle into the vein at a shallow angle (approx. 30°), starting towards the distal (tip) end of the tail.[27]
-
Successful entry into the vein is often indicated by a small "flash" of blood in the needle hub.[27]
-
Slowly inject the solution. The vein should blanch, and there should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw, apply gentle pressure, and attempt a new injection at a site more proximal (closer to the body) to the first attempt.[27]
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.[27]
-
Return the mouse to its cage and monitor for any adverse effects.
-
Dispose of the syringe and needle in a sharps container.
-
Protocol 3: Oral Gavage in Rats
This protocol describes the administration of a substance directly into the stomach. Flexible feeding tubes are preferred over rigid metal gavage needles to minimize the risk of injury.[17]
-
Preparation:
-
Calculate the required volume. The maximum recommended volume for rats is 10-20 ml/kg.[28][29]
-
Select an appropriately sized gavage tube (e.g., 16-18 gauge for an adult rat).[30]
-
Pre-measure the tube by holding it alongside the rat, measuring from the tip of the nose to the last rib. This is the maximum insertion depth to reach the stomach without causing perforation.[28][30] Mark this length on the tube.
-
Fill the syringe and attach the gavage tube, ensuring all air is expelled.
-
-
Restraint:
-
Intubation:
-
Insert the tip of the gavage tube into the diastema (the gap behind the incisors) and gently advance it over the tongue towards the back of the mouth.[17][32]
-
The rat should swallow as the tube enters the pharynx. Allow the tube to pass down the esophagus with gentle guidance. Crucially, do not force the tube. If resistance is met, or if the animal shows signs of respiratory distress (e.g., coughing, cyanosis), the tube may have entered the trachea. Withdraw immediately and restart.[28][31]
-
Advance the tube to the pre-measured depth.
-
-
Administration & Post-Procedure:
References
- Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.).
- Daporinad hydrochloride ((E/Z)-FK866 hydrochloride) | NAMPT Inhibitor | MedChemExpress. (n.d.).
- FK866 (Daporinad) Nampt Inhibitor | CAS 658084-64-1 | Selleck Chemicals. (2024-05-22).
- Daporinad - Wikipedia. (n.d.).
- Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules.
- Daporinad (FK866) | NMPRTase Inhibitor - MedchemExpress.com. (n.d.).
- Matasic, D. S., et al. (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry.
- Daporinad | C24H29N3O2 | CID 6914657 - PubChem. (n.d.).
- Intraperitoneal Injection in Rats | Animals in Science - Queen's University. (2011).
- Hasmann, M., & Schemainda, I. (2009). The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Blood.
- UBC ANIMAL CARE COMMITTEE TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. (2021).
- Intraperitoneal (IP) Injection in Rats and Mice SOP - ResearchGate. (n.d.).
- Oral Gavage in the Rat - FSU Office of Research. (2016).
- Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (2020).
- TECH 09b -Oral Gavage in Adult Rats - UBC Animal Care Services. (n.d.).
- SOP: Oral Gavage in the Rat - Virginia Tech. (2017).
- Chen, C. H., et al. (2021). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology.
- Audia, J. E., et al. (2018). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics.
- Matasic, D. S., et al. (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications.
- IACUC Routes of Administration Guidelines - Research & Innovation Office. (n.d.).
- UBC ANIMAL CARE COMMITTEE TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. (2020).
- O'Brien, T., et al. (2009). Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. Journal of Biological Chemistry.
- SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017).
- O'Brien, T., et al. (2013). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. Neoplasia.
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025).
- Sjan, P., et al. (2012). Methods for Intravenous Self Administration in a Mouse Model. Journal of Visualized Experiments.
- Fluid and Drug Administration. (2014).
- Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed.
- Olesen, U. H., et al. (2010). A Preclinical Study on the Rescue of Normal Tissue by Nicotinic Acid in High-Dose Treatment with APO866, a Specific Nicotinamide Phosphoribosyltransferase Inhibitor. Clinical Cancer Research.
- SOP: Mouse Intravenous Injections - Research and Innovation | Virginia Tech. (2017).
- The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - ResearchGate. (2009).
- Review of various NAMPT inhibitors for the treatment of cancer - Frontiers. (n.d.).
- Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - ResearchGate. (2013).
- Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - MDPI. (n.d.).
- Time to concentration profiles of Daporinad following IV administration... - ResearchGate. (n.d.).
- The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - PubMed. (2009).
Sources
- 1. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daporinad - Wikipedia [en.wikipedia.org]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aniphy.fr [aniphy.fr]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. researchgate.net [researchgate.net]
- 23. research.vt.edu [research.vt.edu]
- 24. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 25. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 26. urmc.rochester.edu [urmc.rochester.edu]
- 27. research.vt.edu [research.vt.edu]
- 28. research.fsu.edu [research.fsu.edu]
- 29. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 30. animalcare.ubc.ca [animalcare.ubc.ca]
- 31. ouv.vt.edu [ouv.vt.edu]
- 32. instechlabs.com [instechlabs.com]
Application Notes and Protocols for Measuring NAD+ and NADH Levels Following Daporinad Treatment
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate quantification of Nicotinamide Adenine Dinucleotide (NAD+) and its reduced form (NADH) in biological samples following treatment with Daporinad. Daporinad (also known as FK866) is a highly specific and potent non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2][3][4] Assessing the intracellular levels of NAD+ and NADH is critical for evaluating the pharmacodynamic efficacy of Daporinad and understanding its downstream effects on cellular metabolism, redox state, and cell fate.[5] This guide details the mechanism of Daporinad, compares available analytical methods, and provides validated, step-by-step protocols for sample preparation and quantification using both enzymatic cycling assays and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Critical Role of NAD+ and the Impact of Daporinad
Nicotinamide Adenine Dinucleotide (NAD+) is an essential coenzyme present in all living cells, fundamental to both energy metabolism and cellular signaling.[6][7] It exists in two forms, an oxidized state (NAD+) and a reduced state (NADH), forming a critical redox couple (NAD+/NADH) central to cellular energy production through glycolysis and oxidative phosphorylation.[8][9] Beyond its role in redox reactions, NAD+ is a crucial substrate for several enzyme families, including sirtuins and poly-ADP ribose polymerases (PARPs), which regulate gene expression, DNA repair, and stress resistance.[7]
The intracellular NAD+ pool is maintained through three main biosynthetic pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the predominant salvage pathway, which recycles nicotinamide.[5] The rate-limiting enzyme in this salvage pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[4][5]
Daporinad is a potent NAMPT inhibitor that specifically blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), thereby choking off the primary route for NAD+ regeneration.[1][10] This leads to a progressive depletion of intracellular NAD+, disrupting cellular energy homeostasis and inducing apoptosis, particularly in cells with high metabolic rates or those highly dependent on the salvage pathway, such as various cancer cells.[4][10] Therefore, the precise measurement of NAD+ and NADH is a direct indicator of Daporinad's target engagement and biological activity.
Caption: Daporinad inhibits the NAMPT enzyme, blocking the NAD+ salvage pathway.
Selecting the Appropriate Quantification Method
The choice of analytical method depends on the required sensitivity, specificity, throughput, and available instrumentation. Each method has distinct advantages and limitations.
| Method | Principle | Sensitivity | Specificity | Throughput | Pros | Cons |
| Enzymatic Cycling Assay | Colorimetric or fluorometric detection of a product generated by an NADH-coupled enzymatic reaction.[11][12] | Moderate (pmol) | Moderate | High | Cost-effective, simple, suitable for 96-well plates. | Prone to interference from other sample components; indirect measurement. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection (~260 nm).[13] | Moderate | Good | Moderate | Direct detection, good reproducibility. | Lower sensitivity than LC-MS, may not resolve interfering compounds. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometry detection based on mass-to-charge ratio.[6][14] | High (fmol)[6] | Very High | Moderate | Gold standard; highest sensitivity and specificity; can measure multiple metabolites (NADomics).[6] | Requires expensive equipment and specialized expertise. |
For assessing the potent effects of Daporinad, which can cause significant NAD+ depletion, an enzymatic cycling assay can be a robust and high-throughput initial approach. However, for definitive quantification, especially for detailed mechanistic studies or analysis of complex samples like tissues, LC-MS/MS is the recommended method due to its superior accuracy and specificity.[6][14]
Critical Step: Sample Preparation and Extraction
The accuracy of NAD+ and NADH measurements is critically dependent on proper sample handling. The NAD+/NADH ratio can change within seconds due to ongoing enzymatic activity and the chemical instability of the molecules. The key is to rapidly quench metabolic activity and use differential extraction conditions that preserve the target analyte while degrading the other.
Core Principles:
-
Speed: Perform harvesting and extraction steps as quickly as possible on ice.
-
Quenching: Immediately inactivate enzymes upon cell lysis or tissue homogenization.
-
Differential Stability: NAD+ is stable in acid and labile in base, while NADH is stable in base and labile in acid.[11][12] This property is exploited for specific measurement in enzymatic assays.
Caption: General experimental workflow for sample preparation.
Protocol 1: Sample Preparation from Cultured Cells
This protocol is designed for adherent or suspension cells and provides sufficient extract for multiple assays.
-
Cell Culture and Treatment: Plate cells to achieve 80-90% confluency at the time of harvest. Treat with desired concentrations of Daporinad for the specified duration. Include a vehicle-treated control group.
-
Harvesting:
-
Adherent Cells: Aspirate media, wash the monolayer twice with 1 mL of ice-cold PBS. Immediately add 0.5 mL of extraction buffer (see below) and scrape cells.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). Aspirate supernatant, wash the pellet with 1 mL ice-cold PBS, and re-pellet. Resuspend the pellet (typically 1-5 x 10^6 cells) in 0.5 mL of extraction buffer.[11]
-
-
Extraction (for Enzymatic Assays):
-
For NAD+ Measurement: Use an acidic extraction buffer (e.g., 0.1 N HCl).[11] After resuspending/scraping, incubate at 80°C for 60 minutes to destroy NADH.[11]
-
For NADH Measurement: Use an alkaline extraction buffer (e.g., 0.1 N NaOH).[11] After resuspending/scraping, incubate at 80°C for 60 minutes to destroy NAD+.[11]
-
-
Homogenization: Sonicate the samples on ice to ensure complete cell lysis.
-
Neutralization: Cool samples on ice. Neutralize the acidic extract with an appropriate volume of 1X Assay Buffer or Tris base. Neutralize the alkaline extract with an appropriate volume of 1X Assay Buffer or HCl to bring the pH to between 6.0 and 8.0.[11]
-
Clarification and Deproteinization: Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet debris.[11] For optimal results, transfer the supernatant to a 10 kDa molecular weight cutoff (MWCO) spin filter and centrifuge according to the manufacturer's instructions to remove enzymes that can consume NAD(H).[11][15]
-
Storage: The deproteinized flow-through is ready for analysis. Use immediately or store at -80°C for up to one month.[11]
Detailed Assay Protocols
Protocol 2: Colorimetric Enzymatic Cycling Assay
This protocol is adapted from commercially available kits and provides a reliable method for high-throughput analysis.[11][15]
Principle: In a cycling reaction, NAD+ is reduced to NADH. The total NADH in the sample then reacts with a colorimetric probe, catalyzed by an enzyme like diaphorase, to produce a colored product measured at 450 nm. The rate of color development is proportional to the amount of NAD(H) in the sample.[11]
Materials:
-
NAD+/NADH Assay Kit (e.g., from Cell Biolabs, Sigma-Aldrich, or similar)
-
96-well clear, flat-bottom microplate
-
Spectrophotometric microplate reader
-
Samples prepared as described in Protocol 1.
Procedure:
-
Prepare NAD+ Standard Curve: Prepare a series of NAD+ standards (e.g., 0, 20, 40, 60, 80, 100 pmol/well) in the same buffer as your samples, as per the kit instructions.[15] This is essential for quantification.
-
Plate Samples and Standards: Add 50 µL of each standard or unknown sample (in duplicate or triplicate) to the wells of the 96-well plate.
-
Prepare Cycling Reagent: Just before use, prepare the NAD Cycling Reagent by mixing the cycling substrate, cycling enzyme, and colorimetric probe in Assay Buffer according to the kit's manual.[11]
-
Initiate Reaction: Add 50 µL of the freshly prepared NAD Cycling Reagent to each well. Mix gently by tapping the plate.
-
Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light. The assay is continuous, so the reaction can be monitored kinetically or read at a fixed endpoint.[11]
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the 0 pmol blank from all standard and sample readings. b. Plot the corrected absorbance of the standards versus the amount of NAD+ (pmol). c. Use the linear regression equation from the standard curve to calculate the amount of NAD+ or NADH (in pmol) in your samples. d. Normalize the results to the initial cell number or protein concentration (µg). e. Calculate the NAD+/NADH ratio using the values obtained from the differentially extracted samples.
Protocol 3: LC-MS/MS Quantification
This protocol provides a framework for the highly sensitive and specific measurement of both NAD+ and NADH from a single extraction.
Principle: Samples are extracted with a cold organic solvent containing a stable isotope-labeled internal standard (e.g., ¹³C₅-NAD+).[14][16] Analytes are separated using liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity.
Materials:
-
LC-MS/MS system (e.g., coupled with an electrospray ionization (ESI) source)
-
LC-MS grade solvents (water, methanol, acetonitrile, ammonium acetate)
-
Stable isotope-labeled internal standard (IS), e.g., ¹³C₅-NAD+
-
Samples prepared using a unified extraction method.
Procedure:
-
Unified Sample Extraction: a. Harvest cells or homogenized tissue as previously described. b. Immediately add 500 µL of ice-cold 80% methanol containing the internal standard (e.g., ¹³C₅-NAD+). This step simultaneously lyses cells, quenches enzymatic activity, and precipitates proteins.[14] c. Vortex vigorously and incubate on ice or at -20°C for 30 minutes. d. Centrifuge at >14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator. f. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5 mM ammonium acetate in water).[14]
-
Instrument Setup (Example Conditions):
-
Chromatography: Use a C18 column with a gradient elution.
-
Mobile Phase A: Water + 5 mM Ammonium Acetate
-
Mobile Phase B: Methanol + 5 mM Ammonium Acetate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (ESI Positive Mode):
-
-
Data Acquisition: a. Prepare a standard curve by spiking known amounts of NAD+ and NADH into a blank matrix (e.g., extraction buffer). b. Analyze the blank matrix, standard curve samples, quality control (QC) samples, and unknown samples.
-
Data Analysis: a. Integrate the peak areas for each analyte and the internal standard using the instrument's software. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Generate a standard curve by plotting the peak area ratio against the concentration for the standards. d. Determine the concentration of NAD+ and NADH in the unknown samples from the standard curve. e. Normalize the final concentration to cell number or protein content.
Data Interpretation and Validation
-
Expected Outcome: Treatment with Daporinad is expected to cause a dose- and time-dependent decrease in both NAD+ and, subsequently, NADH levels.[5] The NAD+/NADH ratio should be carefully monitored as it reflects the cellular redox state.
-
Normalization: For valid comparisons, always normalize data. The most common methods are normalization to total protein concentration (determined by a BCA or Bradford assay on a parallel sample) or to cell count.[17]
-
Self-Validation and QC: Always include a vehicle-treated control group to establish baseline NAD(H) levels. Run technical triplicates for each sample to assess assay variability. Biological replicates are essential to ensure the observed effects are reproducible.
Conclusion
Accurately measuring the depletion of NAD+ and NADH is the primary method for confirming the cellular activity of the NAMPT inhibitor Daporinad. While enzymatic assays offer a convenient, high-throughput solution for initial screening, LC-MS/MS provides the highest degree of accuracy and specificity required for detailed mechanistic and preclinical studies. The success of either method is fundamentally reliant on meticulous and rapid sample preparation to preserve the in vivo state of these labile coenzymes. By following the detailed protocols and validation principles outlined in this guide, researchers can generate reliable and reproducible data to advance their investigations into NAMPT inhibition.
References
-
Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Retrieved from [Link]
-
Trammell, S. A., & Brenner, C. (2021). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Metabolites, 11(6), 353. Retrieved from [Link]
-
Yang, Y., & Sauve, A. A. (2021). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 2343, 271-283. Retrieved from [Link]
-
Springer Protocols. (2021). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Retrieved from [Link]
-
Yang, Y., & Sauve, A. A. (2021). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. PubMed. Retrieved from [Link]
-
Sato, T., et al. (2024). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. International Journal of Molecular Sciences, 25(4), 2297. Retrieved from [Link]
-
Wikipedia. (n.d.). Daporinad. Retrieved from [Link]
-
Clement, J., & Chaiswing, L. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol, 8(14), e2937. Retrieved from [Link]
-
NADMED. (n.d.). Instructions for preparation of blood samples for the NADMED test. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Daporinad. PubChem Compound Summary for CID 6914657. Retrieved from [Link]
-
Scribd. (n.d.). NAD+/NADH Quantification Guide. Retrieved from [Link]
-
Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 1077, 203-215. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). NAD/NADH Assay (NAD). Retrieved from [Link]
-
Canto, C., et al. (2021). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. International Journal of Molecular Sciences, 22(19), 10598. Retrieved from [Link]
-
McClure, R. A., & Brophy, V. H. (2012). Single sample extraction and HPLC processing for quantification of NAD and NADH levels in Saccharomyces cerevisiae. UNT Digital Library. Retrieved from [Link]
-
ResearchGate. (2017). NAD+ /NADH quantification protocol. Retrieved from [Link]
-
Shin, H. C., et al. (1995). A HPLC Method for Simultaneous Analysis of NAD(P)+ and NAD(P)H. Journal of the Korean Chemical Society, 39(10), 758-763. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of NAD and NADH on PEI Column. Retrieved from [Link]
-
Sato, T., et al. (2024). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology. PubMed. Retrieved from [Link]
-
Clement, J., & Chaiswing, L. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol. Retrieved from [Link]
-
Sato, T., et al. (2024). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology. ResearchGate. Retrieved from [Link]
-
Lee, H., et al. (2021). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 26(11), 3394. Retrieved from [Link]
-
AboutNAD.com. (2024). Standardized Assay Quantifies NAD+ and NADH in Worms, Mice, and Human Blood: Preclinical Findings. Retrieved from [Link]
-
Yohe, M. E., et al. (2021). Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. Clinical Cancer Research, 27(13), 3747-3759. Retrieved from [Link]
-
Li, J., et al. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Current Pharmaceutical Biotechnology, 22(11), 1431-1442. Retrieved from [Link]
-
Covarrubias, A. J., et al. (2021). The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. Trends in Endocrinology & Metabolism, 32(9), 688-701. Retrieved from [Link]
-
Trammell, S. A., et al. (2022). NAD Precursors Repair Mitochondrial Function in Diabetes and Prevent Experimental Diabetic Neuropathy. International Journal of Molecular Sciences, 23(9), 4887. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Protocol for Assessing Apoptosis After Daporinad Exposure
Introduction: Unraveling the Pro-Apoptotic Power of Daporinad
Daporinad (also known as FK866 or APO866) is a highly specific and potent non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for a multitude of cellular processes, including energy metabolism and DNA repair.[3][4] Cancer cells, with their high metabolic rate and rapid proliferation, are particularly dependent on the NAMPT-mediated salvage pathway to maintain their NAD+ pools.[5][6]
By inhibiting NAMPT, Daporinad effectively depletes intracellular NAD+ levels, leading to a cascade of events that culminate in apoptotic cell death.[7][8] This targeted metabolic disruption makes Daporinad a compound of significant interest in oncology research and drug development. Understanding the precise mechanisms and quantifying the extent of apoptosis induced by Daporinad is paramount for evaluating its therapeutic potential.
This application note provides a comprehensive, multi-faceted protocol for researchers to meticulously assess apoptosis in response to Daporinad exposure. We will delve into the rationale behind a multi-assay approach, providing detailed, field-proven protocols to investigate key apoptotic events, from initial membrane changes to the activation of executioner caspases and DNA fragmentation.
The Rationale for a Multi-Pronged Assessment of Apoptosis
Apoptosis is a complex, multi-stage process orchestrated by two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell.[12][13] Given that NAMPT inhibition by Daporinad induces profound metabolic stress and mitochondrial dysfunction, it is plausible that it activates both apoptotic pathways.[14][15] Therefore, a single assay is insufficient to capture the full spectrum of Daporinad's pro-apoptotic activity.
This protocol advocates for a combination of assays to provide a robust and comprehensive picture of the apoptotic process:
-
Annexin V & Propidium Iodide (PI) Staining: To detect early and late-stage apoptosis by identifying the externalization of phosphatidylserine and loss of membrane integrity.
-
Caspase-Glo® 3/7 Assay: To quantify the activity of the key executioner caspases-3 and -7, a central convergence point of apoptotic pathways.
-
JC-1 Assay: To specifically assess the disruption of the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway.
-
TUNEL Assay: To detect DNA fragmentation, a characteristic feature of late-stage apoptosis.
-
Western Blotting: To analyze changes in the expression levels of key apoptotic regulatory proteins, such as the Bcl-2 family and cleaved PARP.
By employing this suite of assays, researchers can not only confirm the induction of apoptosis but also gain insights into the specific pathways activated by Daporinad in their model system.
Visualizing the Apoptotic Cascade Triggered by Daporinad
The following diagram illustrates the proposed mechanism of Daporinad-induced apoptosis, highlighting the key events that will be measured by the subsequent protocols.
Caption: Daporinad-induced apoptosis signaling pathway and corresponding assays.
Experimental Workflow
A logical and systematic workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines the recommended experimental sequence.
Caption: Recommended experimental workflow for assessing apoptosis.
Detailed Application Notes and Protocols
Part 1: Cell Culture and Daporinad Treatment
1.1. Cell Culture:
-
Culture your chosen cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for experiments.
1.2. Daporinad Treatment:
-
Dose-Response: To determine the optimal concentration of Daporinad, perform a dose-response experiment. Seed cells at a consistent density and treat with a range of Daporinad concentrations (e.g., 0.1 nM to 100 µM) for a fixed time point (e.g., 48 or 72 hours).
-
Time-Course: Once an effective concentration is determined, perform a time-course experiment to identify the optimal treatment duration for observing apoptotic events. Treat cells with the chosen Daporinad concentration and harvest at various time points (e.g., 12, 24, 48, 72 hours).
-
Vehicle Control: Always include a vehicle-treated control group (e.g., DMSO) to account for any effects of the solvent used to dissolve Daporinad.
Part 2: Core Apoptosis Assays
2.1. Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[3][7] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[16]
-
Protocol:
-
Induce apoptosis by treating cells with Daporinad as determined in Part 1.
-
Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Interpretation:
Population Annexin V Staining PI Staining Interpretation Lower-Left Quadrant Negative Negative Viable Cells Lower-Right Quadrant Positive Negative Early Apoptotic Cells Upper-Right Quadrant Positive Positive Late Apoptotic/Necrotic Cells | Upper-Left Quadrant | Negative | Positive | Necrotic Cells |
2.2. Caspase-Glo® 3/7 Assay
-
Principle: This luminescent assay measures the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic cascade. The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[4][14]
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with Daporinad.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Interpretation: A significant increase in luminescence in Daporinad-treated cells compared to the vehicle control indicates the activation of executioner caspases and induction of apoptosis.
2.3. JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
-
Principle: The JC-1 dye is a lipophilic, cationic probe that can selectively enter mitochondria and reversibly change color from green to red as the mitochondrial membrane potential increases.[10][17] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[18]
-
Protocol:
-
Treat cells with Daporinad as previously determined. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare the JC-1 staining solution according to the manufacturer's protocol.
-
Remove the culture medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells immediately by flow cytometry or a fluorescence plate reader.
-
Flow Cytometry: Detect green fluorescence (monomers) in the FITC channel and red fluorescence (aggregates) in the PE channel.
-
Plate Reader: Measure fluorescence at Ex/Em = 485/535 nm for monomers and Ex/Em = 540/590 nm for aggregates.
-
-
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio in Daporinad-treated cells compared to the control indicates a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
2.4. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Principle: During apoptosis, endonucleases cleave DNA into fragments, generating numerous 3'-hydroxyl ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto these free 3'-OH ends.[19][20] The incorporated label can be a fluorophore for detection by microscopy or flow cytometry.[11]
-
Protocol (for fluorescence microscopy):
-
Grow and treat cells on sterile coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.
-
Follow the specific instructions of your TUNEL assay kit for the TdT reaction, which typically involves incubating the cells with the TdT reaction mixture in a humidified chamber at 37°C.
-
Stop the reaction and wash the cells.
-
If necessary, perform the detection step (e.g., incubation with streptavidin-fluorophore if using biotin-dUTP).
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Data Interpretation: The presence of brightly fluorescent nuclei in Daporinad-treated cells, co-localizing with the nuclear counterstain, indicates DNA fragmentation and late-stage apoptosis.
2.5. Western Blotting for Apoptosis Markers
-
Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Key markers include the cleavage of PARP by active caspases and changes in the expression of Bcl-2 family proteins that regulate the intrinsic pathway.[13][21]
-
Protocol:
-
Treat cells with Daporinad and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key apoptotic proteins overnight at 4°C. Recommended antibodies include:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Bcl-2 (anti-apoptotic)
-
Bax (pro-apoptotic)
-
β-actin or GAPDH (loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Interpretation:
Marker Expected Change with Daporinad Interpretation Cleaved Caspase-3 Increase Activation of executioner caspases Cleaved PARP Increase Caspase-mediated apoptosis Bcl-2 Decrease Promotion of apoptosis Bax Increase Promotion of apoptosis | Bax/Bcl-2 Ratio | Increase | Shift towards a pro-apoptotic state |
Conclusion
The protocols outlined in this application note provide a robust framework for comprehensively evaluating the pro-apoptotic effects of Daporinad. By employing a multi-assay approach, researchers can not only confirm the induction of apoptosis but also dissect the underlying molecular mechanisms. The combination of flow cytometry, luminescence-based assays, fluorescence microscopy, and western blotting offers a powerful toolkit for characterizing the cellular response to NAMPT inhibition. These detailed methodologies will enable researchers, scientists, and drug development professionals to generate high-quality, reproducible data, thereby advancing our understanding of Daporinad's therapeutic potential.
References
-
Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
What are the new molecules for NAMPT inhibitors? (2025, March 11). Patsnap Synapse. Retrieved January 10, 2026, from [Link]
-
What are NAMPT inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 10, 2026, from [Link]
-
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. (n.d.). AACR Journals. Retrieved January 10, 2026, from [Link]
-
Daporinad. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. (2022, September 7). Frontiers. Retrieved January 10, 2026, from [Link]
-
Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (n.d.). Retrieved January 10, 2026, from [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. (2022, September 7). PubMed. Retrieved January 10, 2026, from [Link]
-
On-Target Effect of FK866, a Nicotinamide Phosphoribosyl Transferase Inhibitor, by Apoptosis-Mediated Death in Chronic Lymphocytic Leukemia Cells. (n.d.). AACR Journals. Retrieved January 10, 2026, from [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. (2022, September 7). Performance Analytics. Retrieved January 10, 2026, from [Link]
-
Time and concentration dependent effects of FK866 on HepG2 cells (2 ϫ...). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. Retrieved January 10, 2026, from [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Bcl-2 family proteins and apoptosis. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Regulation of apoptosis by Bcl-2 family proteins. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Caspase Activation and Inhibition. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Caspase activation. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Caspase-activation pathways in apoptosis and immunity. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Evaluation of Caspase Activation to Assess Innate Immune Cell Death. (2023, January 20). PubMed. Retrieved January 10, 2026, from [Link]
-
Treatment with NAMPT inhibitors induces strong activation of caspase –3. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 10, 2026, from [Link]
-
The intrinsic and extrinsic pathways of apoptosis. Intrinsic pathway is... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Gold nanoparticle conjugated Rad6 inhibitor induces cell death in triple negative breast cancer cells by inducing mitochondrial dysfunction and PARP-1 hyperactivation: Synthesis and characterization. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
The concept of intrinsic versus extrinsic apoptosis. (2022, February 11). PubMed. Retrieved January 10, 2026, from [Link]
-
Mitochondrial rewiring drives metabolic adaptation to NAD(H) shortage in triple negative breast cancer cells. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Mitochondrial membrane potential. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
Sources
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 4. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of various NAMPT inhibitors for the treatment of cancer [ouci.dntb.gov.ua]
- 7. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Caspase Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cell Viability Following Daporinad Treatment
Introduction: Targeting NAD+ Metabolism with Daporinad
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions central to energy metabolism, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] Many cancer cells exhibit elevated NAD+ metabolism to support their high proliferation rates and metabolic demands, making NAMPT a compelling target for anticancer therapy.
By inhibiting NAMPT, Daporinad leads to a depletion of the intracellular NAD+ pool, which in turn triggers an energy crisis and induces apoptosis in cancer cells.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess cell viability and characterize the cellular response to Daporinad treatment. The protocols herein are designed to be self-validating, ensuring robust and reproducible results.
Mechanism of Action: Daporinad-Induced NAD+ Depletion and Cell Death
Daporinad's primary mechanism of action is the inhibition of NAMPT, which catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway. This disruption of NAD+ homeostasis has several downstream consequences that culminate in cell death.
Caption: Daporinad's mechanism of action.
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for Daporinad in various cancer cell lines and recommended concentrations for rescue agents in on-target validation experiments.
Table 1: Daporinad IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
| A-431 | Epidermoid Carcinoma | 6.1 nM | Clonogenic Assay | [2] |
| A2780 | Ovarian Cancer | 0.001 µM | SRB Assay | [2] |
| SW620 | Colorectal Adenocarcinoma | 100 nM (for significant effect) | Not specified | [2] |
| HCT116 | Colorectal Carcinoma | 100 nM (for significant effect) | Not specified | [2] |
Table 2: Recommended Concentrations for Rescue Agents
| Rescue Agent | In Vitro Concentration Range | Pathway | Notes | Reference |
| Nicotinamide (NAM) | 1 - 10 mM | Salvage Pathway (Substrate) | Competitively overcomes NAMPT inhibition. | [3] |
| Nicotinamide Mononucleotide (NMN) | 100 µM - 1 mM | Salvage Pathway (Downstream) | Bypasses NAMPT, directly confirming on-target activity. | [3] |
| Nicotinic Acid (NA) | 1 - 10 µM | Preiss-Handler Pathway | Effective only in cells expressing NAPRT1. | [3] |
Experimental Protocols
Protocol 1: Determining Cell Viability using a Metabolic Assay (MTT)
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases and is proportional to the number of viable cells.[4]
Experimental Workflow:
Caption: MTT assay workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Daporinad Treatment: Prepare serial dilutions of Daporinad in complete growth medium. Remove the existing medium from the wells and add 100 µL of the Daporinad dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (no cells) as a blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each Daporinad concentration relative to the vehicle control. Plot the percentage of viability against the log of the Daporinad concentration to determine the IC50 value.
Protocol 2: Quantifying ATP Levels with a Luminescent Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[5] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[6]
Experimental Workflow:
Caption: CellTiter-Glo® assay workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Daporinad Treatment: Treat cells with serial dilutions of Daporinad as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® reagent.
-
Equilibration: Allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mixing and Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of viability and determine the IC50 value.
Protocol 3: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[7]
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.[7]
Experimental Workflow:
Caption: Annexin V/PI staining workflow.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in culture with Daporinad at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 4: Measuring Caspase-3/7 Activity (Caspase-Glo® 3/7)
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[8] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[9]
Experimental Workflow:
Caption: Caspase-Glo® 3/7 assay workflow.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the CellTiter-Glo® assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Equilibration: Equilibrate the plate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mixing and Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 5: On-Target Validation with NAD+ Precursor Rescue
To confirm that the observed cytotoxicity of Daporinad is due to its on-target inhibition of NAMPT, a rescue experiment can be performed by co-treating the cells with an NAD+ precursor that can bypass the NAMPT-dependent salvage pathway.[3]
Experimental Workflow:
Caption: NAD+ rescue experiment workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells as for a standard viability assay.
-
Co-treatment: Prepare treatment groups including:
-
Vehicle control
-
Daporinad alone (at a concentration around the IC50)
-
NAD+ precursor alone (e.g., 1 mM NMN or 10 mM NAM)
-
Daporinad in combination with the NAD+ precursor
-
-
Incubation: Incubate for the standard treatment duration (e.g., 72 hours).
-
Viability Assessment: Perform a cell viability assay, such as CellTiter-Glo®.
-
Data Analysis: A significant increase in cell viability in the co-treatment group compared to the Daporinad-only group confirms that the cytotoxic effect of Daporinad is due to NAD+ depletion.
Troubleshooting and Considerations
-
Cell Line Sensitivity: Different cell lines will exhibit varying sensitivity to Daporinad. It is essential to perform a dose-response curve to determine the IC50 for each cell line.
-
Incubation Time: The cytotoxic effects of Daporinad are often delayed. Incubation times of 72 hours or longer may be necessary to observe a significant effect.
-
Assay Choice: The choice of viability assay can influence the results. Metabolic assays like MTT and ATP-based assays are excellent for high-throughput screening, while apoptosis assays provide more mechanistic insights.
-
Controls: Always include appropriate controls, including untreated cells, vehicle-treated cells, and positive controls for apoptosis induction (e.g., staurosporine) when applicable.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of Daporinad on cell viability and for elucidating its mechanism of action. By employing a combination of metabolic, apoptosis, and on-target validation assays, researchers can obtain a comprehensive understanding of the cellular response to this potent NAMPT inhibitor.
References
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Scribd. (n.d.). Caspase-Glo 3 - 7 3D Assay TM627. Retrieved from [Link]
-
Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Retrieved from [Link]
-
National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
ResearchGate. (2024). How to represent Annexin V apoptosis study data in publications?. Retrieved from [Link]
-
PubMed Central. (n.d.). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Retrieved from [Link]
-
MDPI. (n.d.). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Nampt: a new therapeutic target for modulating NAD + levels in metabolic, cardiovascular, and neurodegenerative diseases. Retrieved from [Link]
-
ACS Publications. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Retrieved from [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values calculated for different cancer cell lines with ADAADiN (at... | Download Scientific Diagram. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. bosterbio.com [bosterbio.com]
- 8. promega.com [promega.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Application Notes and Protocols: Quantitative Analysis of NAMPT Expression Following Daporinad Treatment via Western Blot
Introduction: The Critical NAMPT-NAD+ Axis and its Therapeutic Interruption by Daporinad
Nicotinamide phosphoribosyltransferase (NAMPT) is a pivotal, rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammalian cells.[1][2] NAD+ is an indispensable coenzyme for a multitude of cellular redox reactions and also serves as a substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are fundamental to cellular metabolism, DNA repair, and signaling.[3][4] Due to the heightened metabolic demands of cancer cells, they often exhibit an increased reliance on the NAD+ salvage pathway, making NAMPT a compelling therapeutic target in oncology.[2][4]
Daporinad (also known as FK866 or APO866) is a highly potent and specific, non-competitive inhibitor of NAMPT.[5][6][7] By binding to NAMPT, Daporinad effectively blocks the synthesis of nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[2][8] This leads to a gradual depletion of intracellular NAD+ pools, ultimately triggering an energy crisis and inducing apoptosis in metabolically active tumor cells.[5][9] Consequently, the precise and accurate quantification of NAMPT protein expression in response to Daporinad treatment is crucial for elucidating its mechanism of action, assessing target engagement, and developing effective therapeutic strategies.
This comprehensive guide provides a detailed, field-proven protocol for the Western blot analysis of NAMPT expression in cultured cells following treatment with Daporinad. It is designed for researchers, scientists, and drug development professionals seeking to reliably measure changes in NAMPT protein levels.
Scientific Principles and Experimental Design
The following diagrams illustrate the NAMPT signaling pathway and the comprehensive workflow for the Western blot protocol, providing a visual representation of the scientific logic underpinning the experimental design.
NAMPT-Mediated NAD+ Salvage Pathway and Inhibition by Daporinad
Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition by Daporinad.
Comprehensive Western Blot Workflow for NAMPT Analysis
Caption: A comprehensive workflow for the Western blot analysis of NAMPT.
Detailed Methodologies and Protocols
This section outlines a step-by-step protocol for the Western blot analysis of NAMPT expression. The causality behind key experimental choices is explained to ensure technical accuracy and reproducibility.
Part 1: Cell Culture, Treatment, and Lysis
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. The optimal seeding density should be determined empirically for each cell line.
-
Daporinad Treatment: Once cells have adhered and are in the logarithmic growth phase, treat with the desired concentrations of Daporinad. Include a vehicle-treated control (e.g., DMSO). The treatment duration and concentration should be optimized based on the specific cell line and experimental goals.
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Expertise & Experience: RIPA buffer is recommended for its ability to efficiently solubilize cytoplasmic, membrane, and nuclear proteins. The inclusion of protease and phosphatase inhibitors is critical to prevent protein degradation and maintain the integrity of the target protein.
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Part 2: Protein Quantification and Sample Preparation
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Part 3: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[10]
-
Ensure the transfer "sandwich" is assembled correctly to avoid air bubbles, which can impede protein transfer.
-
Part 4: Immunodetection and Data Analysis
-
Total Protein Normalization:
-
After transfer, stain the membrane with a reversible total protein stain (e.g., Ponceau S) to visualize the protein lanes and confirm transfer efficiency.[11]
-
Image the stained membrane. This image will be used for total protein normalization, a more reliable method than using housekeeping proteins, whose expression can be affected by experimental conditions.[12][13][14][15]
-
Destain the membrane with TBST until the stain is completely removed.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Expertise & Experience: Blocking is a critical step to prevent non-specific binding of the antibodies to the membrane.[16] The choice between milk and BSA should be optimized; milk is generally a more aggressive blocking agent, but BSA is preferred for detecting phosphorylated proteins.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NAMPT antibody in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG-HRP).[17][19]
-
Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to ensure the signal is within the linear range of detection.
-
-
Data Analysis:
-
Quantify the band intensity for NAMPT and the total protein in each lane using densitometry software.
-
Normalize the NAMPT band intensity to the total protein intensity for each lane.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison and interpretation.
| Treatment Group | Daporinad Conc. (nM) | Replicate 1 (Normalized NAMPT Intensity) | Replicate 2 (Normalized NAMPT Intensity) | Replicate 3 (Normalized NAMPT Intensity) | Mean Normalized Intensity | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.05 | 0.98 | 1.01 | 0.036 | 1.00 |
| Daporinad | 10 | 0.85 | 0.90 | 0.88 | 0.88 | 0.025 | 0.87 |
| Daporinad | 50 | 0.62 | 0.58 | 0.65 | 0.62 | 0.035 | 0.61 |
| Daporinad | 100 | 0.40 | 0.45 | 0.42 | 0.42 | 0.025 | 0.42 |
References
-
Total Protein Normalization. Azure Biosystems. [Link]
-
Total Protein Normalization for Western Blots. Advansta Inc. (2014-11-05). [Link]
-
Western blot normalization. Wikipedia. [Link]
-
The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. PMC - NIH. [Link]
-
Total Protein Normalization. Bio-Rad. [Link]
-
NAMPT in Regulated NAD Biosynthesis and its Pivotal Role in Human Metabolism. Bentham Science. [Link]
-
Total Protein Normalization (TPN) for Western Blot Quantitation. Bio-Radiations. (2018-08-15). [Link]
-
NAMPT in Regulated NAD Biosynthesis and its Pivotal Role in Human Metabolism. Current Medicinal Chemistry. (2011-05-01). [Link]
-
Nicotinamide phosphoribosyltransferase. Wikipedia. [Link]
-
Daporinad. Wikipedia. [Link]
-
Western Blot Detection of Cell Membrane Proteins. Biocompare. (2025-03-25). [Link]
-
A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells. PMC - NIH. (2021-01-08). [Link]
-
NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation. Frontiers. [Link]
-
Optimizing Protein Transfer and Detection in Western Blotting. LabX.com. (2025-09-26). [Link]
-
Daporinad | C24H29N3O2 | CID 6914657. PubChem - NIH. [Link]
-
Nicotinamide Phosphoribosyltransferase (Nampt)/Nicotinamide Adenine Dinucleotide (NAD) Axis Suppresses Atrial Fibrillation by Modulating the Calcium Handling Pathway. MDPI. [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
NAMPT Antibodies. Boster Biological Technology. [Link]
-
3 Hot Tips to Optimize Your Western Blot Transfers. Bitesize Bio. (2025-11-19). [Link]
-
Troubleshooting and Optimizing a Western Blot. Addgene Blog. (2024-09-17). [Link]
-
Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. ResearchGate. [Link]
-
How to choose antibodies for western blot? ResearchGate. (2023-09-05). [Link]
-
Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. Clinical Cancer Research - AACR Journals. [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Mayo Clinic. [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. NIH. [Link]
-
Western blot analysis of iNAMPT and eNAMPT and NAD + assay in the... ResearchGate. [Link]
Sources
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Daporinad - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Optimizing Protein Transfer and Detection in Western Blotting [labx.com]
- 11. Total Protein Normalization for Western Blots - Advansta Inc. [advansta.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Western blot normalization - Wikipedia [en.wikipedia.org]
- 14. bio-rad.com [bio-rad.com]
- 15. bioradiations.com [bioradiations.com]
- 16. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 17. What are the criteria for choosing primary and secondary antibodies in western blotting? | AAT Bioquest [aatbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
Application Note & Protocols: Evaluating the Synergy of Daporinad in Combination with Chemotherapy
Introduction: The Rationale for Combination Therapy
Daporinad (also known as FK866 or APO866) is a potent and highly selective, first-in-class inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular redox reactions and a substrate for NAD+-consuming enzymes involved in DNA repair and cell signaling, such as poly(ADP-ribose) polymerases (PARPs).[4][5]
Many tumor types exhibit elevated NAMPT expression and a heightened metabolic demand for NAD+, making them particularly vulnerable to NAMPT inhibition.[6] By depleting intracellular NAD+ pools, Daporinad disrupts tumor cell metabolism, leading to energy crisis and apoptosis.[2][4]
The central hypothesis for combining Daporinad with conventional chemotherapy is to induce synthetic lethality . Many chemotherapy agents (e.g., alkylating agents, topoisomerase inhibitors, platinum-based drugs) function by inducing significant DNA damage. The subsequent repair of this damage is an energy-intensive process heavily reliant on NAD+ as a substrate for PARP enzymes. By inhibiting NAD+ production with Daporinad, we can cripple the cell's ability to repair chemotherapy-induced DNA damage, thereby amplifying the cytotoxic effect and potentially overcoming chemoresistance.[5][7]
This guide provides a comprehensive framework and detailed protocols for the preclinical evaluation of Daporinad in combination with chemotherapy drugs, guiding researchers from initial in vitro synergy screening to in vivo efficacy confirmation.
Scientific Principle: Mechanism of Synergistic Action
The synergistic potential between Daporinad and DNA-damaging chemotherapeutics is rooted in the co-dependent roles of cellular metabolism and DNA repair.
-
Chemotherapy Action: A DNA-damaging agent induces single-strand breaks (SSBs) or double-strand breaks (DSBs) in the tumor cell's genome.
-
Cellular Response: The cell activates DNA damage response (DDR) pathways. PARP1, a key DDR enzyme, detects the DNA breaks.
-
PARP Activation & NAD+ Consumption: Upon activation, PARP1 utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins at the damage site. This PARylation process is crucial for recruiting other DNA repair factors. This step consumes large amounts of NAD+.
-
Daporinad Action: Daporinad blocks NAMPT, preventing the replenishment of the NAD+ pool from nicotinamide.
-
Synergistic Outcome: The massive consumption of NAD+ by PARP combined with the Daporinad-mediated blockade of NAD+ synthesis leads to a rapid and catastrophic depletion of cellular NAD+. This results in a bioenergetic crisis, incomplete DNA repair, and ultimately, potentiation of apoptosis.
Diagram: Proposed Mechanism of Synergy
The following diagram illustrates the interplay between Daporinad and a DNA-damaging chemotherapy agent, leading to enhanced tumor cell death.
Caption: Daporinad inhibits NAMPT, blocking NAD+ synthesis and preventing the repair of chemotherapy-induced DNA damage.
Part A: In Vitro Preclinical Evaluation
The initial phase of evaluation involves robust in vitro assays to determine synergy, elucidate mechanisms, and identify promising combinations and cancer cell line contexts.
Protocol 1: Cell Line Selection and Baseline Characterization
Rationale: The choice of cell lines is critical. It is advisable to select a panel of cell lines representing different tumor types and genetic backgrounds. Consider cell lines with known alterations in DNA repair pathways (e.g., BRCA1/2 mutations) or metabolic dependencies. Also, assess the basal expression of NAMPT and Nicotinic Acid Phosphoribosyltransferase (NAPRT), as NAPRT-deficient tumors may be more sensitive to NAMPT inhibitors.[8]
Procedure:
-
Selection: Choose a panel of 5-10 cancer cell lines (e.g., breast, ovarian, colon, lung). Include both wild-type and DNA repair-deficient lines if possible.
-
Culture: Culture cells according to supplier (e.g., ATCC) recommendations. Maintain cells in a logarithmic growth phase for all experiments.
-
Characterization (Optional but Recommended):
-
Perform Western blotting to determine baseline protein levels of NAMPT, PARP1, and key DNA repair proteins.
-
Use RT-qPCR to assess the mRNA expression levels of NAMPT and NAPRT.
-
| Example Cell Line Panel | Tumor Type | Relevant Genotype (Example) | Rationale |
| HCT-116 | Colorectal | KRAS mutant, NAPRT proficient | Common colorectal cancer model.[9] |
| MDA-MB-231 | Breast (TNBC) | TP53 mutant, BRCA1 wt | Model for triple-negative breast cancer. |
| CAPAN-1 | Pancreatic | BRCA2 mutant | DNA repair-deficient model. |
| A549 | Lung | KRAS mutant | Standard lung adenocarcinoma model. |
| NCI-H1155 | Lung | NAPRT-deficient | Hypothesized high sensitivity to NAMPTi.[10] |
Protocol 2: Single-Agent IC50 Determination
Rationale: Before assessing synergy, the potency of each drug alone must be accurately determined. The half-maximal inhibitory concentration (IC50) is a key parameter for designing the combination matrix.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Daporinad and the selected chemotherapy agent in complete culture medium. A typical 8-point dilution series ranging from 1 nM to 10 µM is a good starting point.
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate plates for 72-96 hours. The duration should be sufficient to observe significant growth inhibition (typically 3-4 cell doublings).
-
Viability Assay: Quantify cell viability using a suitable assay (e.g., CellTiter-Glo® for ATP content, or Resazurin/MTT for metabolic activity).
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism or R.
Protocol 3: Synergy Assessment via Combination Index (CI)
Rationale: The Chou-Talalay method is a robust and widely accepted approach to quantify drug interactions.[11][12] It calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13] This method requires testing the drugs in combination at a constant ratio.
Diagram: In Vitro Synergy Workflow
Caption: Step-by-step workflow for determining the Combination Index (CI) for Daporinad and chemotherapy.
Procedure:
-
Ratio Selection: Based on the single-agent IC50 values, select a constant molar ratio for the combination (e.g., IC50 Daporinad : IC50 Chemo).
-
Matrix Design (Checkerboard Assay): Design a dose matrix using this constant ratio. For example, create a dilution series where each concentration point is a mix of Drug A and Drug B at the fixed ratio (e.g., 0.125x, 0.25x, 0.5x, 1x, 2x, 4x the individual IC50s).[14]
-
Experiment Execution: Seed cells as in Protocol 3.2. Treat cells in triplicate with:
-
Daporinad alone (across the concentration range).
-
Chemotherapy agent alone (across the concentration range).
-
The combination at the fixed ratio (across the concentration range).
-
Vehicle control.
-
-
Incubation & Viability: Incubate for 72-96 hours and measure viability.
-
Data Analysis:
-
Calculate the Fraction affected (Fa) for each dose point (Fa = 1 - Fraction unaffected/viability).
-
Input the dose-effect data for the single agents and the combination into specialized software such as CompuSyn or use an R package.[13]
-
The software will generate CI values at different Fa levels (e.g., Fa=0.5, 0.75, 0.9). A Fa-CI plot (Chou-Martin plot) is highly informative.[15]
-
| CI Value | Interpretation | Strength of Effect |
| < 0.1 | Very Strong Synergy | |
| 0.1 - 0.3 | Strong Synergy | |
| 0.3 - 0.7 | Synergy | |
| 0.7 - 0.9 | Moderate Synergy | |
| 0.9 - 1.1 | Additive Effect | |
| > 1.1 | Antagonism |
Protocol 4: Mechanistic Validation Assays
Rationale: Once synergy is confirmed, it is crucial to validate the hypothesized mechanism of action.
Procedure:
-
Treatment: Treat cells (in 6-well plates or 10 cm dishes) with Daporinad, the chemotherapy agent, and the combination at synergistic concentrations (e.g., 0.5x IC50 of each). Include a vehicle control.
-
Time Course: Harvest cells at different time points (e.g., 24, 48, 72 hours).
-
Western Blotting: Analyze protein lysates for markers of apoptosis (cleaved PARP, cleaved Caspase-3) and DNA damage (γH2AX).
-
Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify early and late apoptotic cells.
-
NAD+ Quantification: Use a commercially available NAD+/NADH assay kit to measure the intracellular NAD+ levels and confirm target engagement by Daporinad.
Part B: In Vivo Preclinical Evaluation
Promising in vitro combinations should be advanced to in vivo models to assess efficacy and tolerability in a more complex biological system.
Protocol 5: Xenograft Model Efficacy Study
Rationale: Cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models are the gold standard for evaluating anti-cancer drug efficacy in vivo.[16][17] PDX models often better recapitulate the heterogeneity of human tumors.[18][19]
Diagram: In Vivo Study Design
Caption: A typical timeline and group structure for an in vivo xenograft efficacy study.
Procedure:
-
Model Selection: Choose an appropriate immunocompromised mouse strain (e.g., NU/NU, SCID, NSG).[17] Use a cell line that demonstrated strong synergy in vitro.
-
Tumor Implantation: Subcutaneously implant 1-5 million cells (in Matrigel) into the flank of each mouse. For PDX models, implant tumor fragments.[20]
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 mice/group) to ensure uniform average tumor size across groups.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: Daporinad (dose/schedule based on prior studies)
-
Group 3: Chemotherapy Agent (at its maximum tolerated dose or an effective dose)
-
Group 4: Daporinad + Chemotherapy Agent
-
-
Dosing & Monitoring: Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection). Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for signs of toxicity.[14]
-
Endpoint & Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Efficacy is determined by comparing the tumor growth curves between groups. Synergy is demonstrated if the TGI of the combination group is significantly greater than the TGI of either single-agent group.
Protocol 6: Pharmacodynamic (PD) & Safety Assessment
Rationale: It is essential to confirm that the drugs are hitting their targets in the tumor tissue and to assess the tolerability of the combination.
Procedure:
-
Satellite Cohort: Include a satellite cohort of tumor-bearing mice for tissue collection.
-
Tissue Collection: At specified time points after the final dose (e.g., 2, 8, 24 hours), euthanize mice and harvest tumors and plasma.
-
Tumor Analysis:
-
NAD+ Measurement: Flash-freeze a portion of the tumor for LC-MS based quantification of NAD+ and related metabolites to confirm Daporinad's on-target effect.[9][10]
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin for IHC analysis of proliferation markers (Ki-67) and apoptosis markers (cleaved Caspase-3).
-
-
Safety/Tolerability:
-
Body Weight: Monitor body weight throughout the study as a general indicator of health. A loss of >15-20% is a common humane endpoint.
-
Clinical Observations: Record observations of animal behavior, posture, and appearance.
-
CBC/Blood Chemistry: At the terminal timepoint, collect blood for complete blood count (CBC) and clinical chemistry analysis to assess potential organ toxicity.
-
References
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.
- Galli, U., et al. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 63(22), 13412-13441.
- MedChemExpress. (n.d.). Daporinad hydrochloride ((E/Z)-FK866 hydrochloride).
- Selleck Chemicals. (2024). FK866 (Daporinad) Nampt Inhibitor.
- Wikipedia. (2023). Daporinad.
- Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446.
- MedchemExpress. (n.d.). Daporinad (FK866).
- Chou, T. C. (2012). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Synergy, 1(1), 59-71.
- National Center for Biotechnology Information. (n.d.). Daporinad. PubChem Compound Summary for CID 6914657.
- Lee, J., et al. (2023). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Journal of Experimental & Clinical Cancer Research, 42(1), 23.
- Patsnap. (2025). What are the new molecules for NAMPT inhibitors? Synapse.
- Sharma, A., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 1013303.
- BenchChem. (2025). Application Notes and Protocols: Methods for Assessing Drug Synergy of Anticancer Agent 62.
- Clements, K. E., et al. (2021). Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. Frontiers in Oncology, 11, 715038.
- Chou, T. C. (2008). Preclinical versus clinical drug combination studies. Leukemia & Lymphoma, 49(11), 2059-2080.
- Thangavel, S., et al. (2021). Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method. European Journal of Pharmacology, 897, 173919.
- Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 28(1), 1-5.
- Melior Discovery. (n.d.). Cell Line-Derived Xenograft (CDX) Models.
- GEN - Genetic Engineering and Biotechnology News. (2014). Patient-Derived Xenografts for Cancer Therapeutics Development and Predictive Modeling.
- Ianevski, A., et al. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv.
- Li, H., et al. (2022). Patient-derived xenograft models in cancer therapy: technologies and applications. Signal Transduction and Targeted Therapy, 7(1), 386.
- Liu, H., et al. (2014). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 289(49), 34187-34200.
- Tentler, J. J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1559, 279-293.
- ResearchG
- Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 16(12), 2677-2688.
- Patsnap. (2025). What NAMPT inhibitors are in clinical trials currently? Synapse.
- Ianevski, A., et al. (2017). Methods for high-throughput drug combination screening and synergy scoring. Methods in Molecular Biology, 1661, 351-368.
- Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 1937.
- Tallarida, R. J. (2011). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology, Chapter 9, Unit 9.11.
- Danciu, C., et al. (2023). Combination Chemotherapy with Selected Polyphenols in Preclinical and Clinical Studies—An Update Overview. International Journal of Molecular Sciences, 24(7), 6195.
- National Cancer Institute. (2011). Facilitating Collaborations to Develop Combination Investigational Cancer Therapies: NCI Perspectives on Preclinical Issues in Co-Development.
- Pfizer. (2024).
- Bentzen, S. M., et al. (2024). Best practices and novel approaches for the preclinical development of drug-radiotherapy combinations for cancer treatment. The Lancet Oncology, 25(10), e501-e511.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. [PDF] Patient-derived xenograft models in cancer therapy: technologies and applications | Semantic Scholar [semanticscholar.org]
- 20. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: In Vivo Imaging of Daporinad's Effects on Tumors
Introduction: Visualizing the Metabolic Collapse of Tumors Treated with Daporinad
Daporinad (also known as FK866 or APO866) is a highly specific and potent non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] Many tumors exhibit a heightened reliance on this pathway to sustain the high metabolic and signaling demands of rapid proliferation, making NAMPT a compelling target for anticancer therapy.[1][4] Daporinad induces a profound depletion of intracellular NAD+, a critical coenzyme for a vast array of cellular processes including glycolysis, the tricarboxylic acid (TCA) cycle, and DNA repair. This metabolic crisis ultimately triggers tumor cell apoptosis and growth inhibition.[1][3][5]
Effective preclinical evaluation of Daporinad and other NAMPT inhibitors necessitates robust in vivo methodologies to non-invasively monitor their pharmacodynamic effects and therapeutic efficacy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of advanced in vivo imaging techniques to visualize and quantify the multifaceted effects of Daporinad on tumors. We will delve into the causality behind the selection of specific imaging modalities and provide detailed, field-proven protocols.
The Central Role of NAD+ in Tumor Metabolism and Daporinad's Mechanism of Action
NAD+ is a linchpin of cellular metabolism, acting as a hydride acceptor in catabolic reactions and a substrate for signaling enzymes like PARPs and sirtuins. Cancer cells often exhibit elevated NAD+ levels to fuel their accelerated glycolysis and maintain redox homeostasis. Daporinad's inhibition of NAMPT disrupts the primary route of NAD+ regeneration from nicotinamide, leading to a cascade of downstream effects.
Caption: Daporinad's mechanism of action targeting the NAD+ salvage pathway.
Choosing the Right In Vivo Imaging Modality: A Multi-faceted Approach
No single imaging technique can fully capture the complex biological sequelae of Daporinad treatment. A multi-modal imaging strategy provides a more holistic understanding by probing different aspects of tumor physiology, from gross anatomical changes to specific metabolic fluxes.
| Imaging Modality | Primary Endpoint | Rationale for Use with Daporinad |
| Bioluminescence Imaging (BLI) | Tumor Growth/Viability | A high-throughput method to assess overall treatment efficacy by monitoring changes in tumor burden over time.[6][7] |
| Positron Emission Tomography (PET) | Metabolic Activity, Proliferation, Apoptosis | Allows for the quantitative assessment of specific biological processes impacted by NAD+ depletion, such as glucose metabolism and cell death.[8] |
| Magnetic Resonance Spectroscopy (MRS) | NAD+ Levels, Energy Metabolism | Directly and non-invasively measures the target engagement of Daporinad by quantifying NAD+ and NADH levels, as well as downstream energetic consequences. |
| Intravital Microscopy (IVM) | Tumor Vasculature and Microenvironment | Provides high-resolution, real-time visualization of Daporinad's anti-angiogenic effects and its impact on the tumor microenvironment.[9][10][11] |
| Optical Redox Imaging (ORI) | Cellular Redox State (NAD(P)H/FAD ratio) | A sensitive method to detect early metabolic responses to NAMPT inhibition by measuring changes in the autofluorescence of key metabolic coenzymes.[12][13] |
Detailed Application Protocols
Bioluminescence Imaging (BLI) for Monitoring Tumor Growth Inhibition
Scientific Rationale: BLI is a highly sensitive and efficient method for longitudinal monitoring of tumor growth in living animals.[6][7] By engineering tumor cells to express a luciferase enzyme, the light emission, upon administration of the substrate luciferin, is directly proportional to the number of viable tumor cells.[14] This allows for a quantitative assessment of Daporinad's cytostatic or cytotoxic effects over time.
Caption: Workflow for assessing Daporinad's efficacy using bioluminescence imaging.
Step-by-Step Protocol:
-
Cell Line Preparation: Stably transfect the cancer cell line of interest with a luciferase reporter vector (e.g., firefly luciferase). Select a high-expressing clonal line and maintain it under appropriate antibiotic selection.
-
Animal Model: Implant the luciferase-expressing tumor cells into immunocompromised mice (e.g., nude or SCID). The implantation site (subcutaneous, orthotopic, or systemic) will depend on the tumor model. For subcutaneous models, inject 1 x 10^6 cells in 100 µL of sterile PBS.[14]
-
Tumor Establishment: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.
-
Baseline Imaging:
-
Anesthetize the mice using isoflurane (2% for induction, 1-1.5% for maintenance).
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection.
-
Wait for the peak of bioluminescence (typically 10-15 minutes post-injection).
-
Acquire images using an in vivo imaging system (e.g., IVIS Spectrum).
-
-
Treatment Administration: Randomize mice into treatment and vehicle control groups. Administer Daporinad at the desired dose and schedule (e.g., 30 mg/kg, intraperitoneally, daily).[2]
-
Longitudinal Imaging: Repeat the imaging procedure at regular intervals (e.g., every 2-3 days) to monitor tumor growth.
-
Data Analysis:
Positron Emission Tomography (PET) for Assessing Metabolic and Proliferative Response
Scientific Rationale: PET is a quantitative molecular imaging technique that utilizes radiotracers to visualize and measure specific biological processes in vivo.[8] For Daporinad, two key tracers are of particular interest:
-
[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG): An analog of glucose that is taken up by metabolically active cells.[17] A decrease in [¹⁸F]FDG uptake can indicate a reduction in glycolytic activity, a direct consequence of NAD+ depletion.
-
[¹⁸F]Fluorothymidine ([¹⁸F]FLT): A thymidine analog that is incorporated into the DNA of proliferating cells. A decrease in [¹⁸F]FLT uptake is a marker of reduced cell proliferation. A study on APO866 (Daporinad) showed a significant decrease in [¹⁸F]FLT uptake in treated tumors.[8]
-
Caspase-3 Probes (e.g., [¹⁸F]FB-VAD-FMK): These tracers bind to activated caspase-3, a key executioner enzyme in apoptosis.[18][19] An increase in the signal from these probes would indicate Daporinad-induced programmed cell death.
Step-by-Step Protocol (using [¹⁸F]FDG as an example):
-
Animal and Tumor Model: Use a tumor model with a known high glycolytic rate for optimal signal.
-
Baseline PET/CT Scan:
-
Fast the mice for 4-6 hours to reduce background glucose levels.
-
Anesthetize the mice and maintain their body temperature.
-
Administer [¹⁸F]FDG (e.g., 100-200 µCi) via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Perform a whole-body PET/CT scan. The CT provides anatomical co-registration.
-
-
Treatment: Initiate Daporinad treatment as described in the BLI protocol.
-
Follow-up PET/CT Scans: Conduct scans at various time points post-treatment (e.g., 24h, 48h, and 7 days) to assess both acute and sustained metabolic changes.[8]
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Draw ROIs on the tumor in the fused PET/CT images.
-
Calculate the Standardized Uptake Value (SUV) for the tumor in each scan.
-
Compare the change in SUV from baseline between the treated and control groups.
-
Magnetic Resonance Spectroscopy (MRS) for Direct Measurement of NAD+ Depletion
Scientific Rationale: ³¹P-MRS is a non-invasive technique that can detect phosphorus-containing metabolites, including those involved in energy metabolism and NAD+.[20][21] It allows for the direct in vivo quantification of NAD+ and NADH, providing a direct measure of Daporinad's target engagement.[22][23] While technically demanding due to the low concentration of NAD+, advancements in high-field MRI systems have made this feasible.
Step-by-Step Protocol:
-
Animal and Tumor Model: Subcutaneous tumors are often easier to position within the MRS coil.
-
MRS System and Coil: A high-field preclinical MRI system (e.g., 7T or higher) equipped with a ³¹P surface coil is required.
-
Baseline ³¹P-MRS:
-
Anesthetize the mouse and position the tumor over the surface coil.
-
Acquire localized ³¹P spectra from a voxel placed within the tumor.
-
Use a long repetition time (TR) to ensure full relaxation of the signals.
-
-
Treatment: Administer Daporinad.
-
Follow-up ³¹P-MRS: Acquire spectra at different time points post-treatment to monitor the temporal dynamics of NAD+ depletion and recovery.
-
Data Analysis:
-
Process the raw spectral data (e.g., Fourier transformation, phasing, and baseline correction).
-
Fit the NAD+ and NADH peaks in the spectrum to quantify their concentrations, often relative to the α-ATP peak.[23]
-
Calculate the NAD+/NADH ratio.
-
Compare the changes in NAD+ concentration and the NAD+/NADH ratio over time.
-
Intravital Microscopy (IVM) for Visualizing Anti-Angiogenic Effects
Scientific Rationale: Daporinad has been reported to have anti-angiogenic properties, potentially through the inhibition of VEGF production.[9] IVM, particularly using a dorsal skinfold window chamber model, allows for high-resolution, longitudinal imaging of the tumor vasculature in living animals.[10][11][24] This enables the direct visualization of changes in vessel morphology, density, and function in response to Daporinad treatment.
Step-by-Step Protocol:
-
Dorsal Skinfold Window Chamber Implantation: Surgically implant a dorsal skinfold window chamber onto an immunocompromised mouse.
-
Tumor Implantation: Implant a small fragment of tumor tissue or a suspension of tumor cells onto the exposed fascia within the window chamber.
-
Vascular Imaging:
-
Once the tumor has established a vascular network, perform baseline imaging.
-
Anesthetize the mouse and secure it on the microscope stage.
-
Administer a fluorescent vascular contrast agent (e.g., high molecular weight dextran-FITC) intravenously.
-
Acquire images of the tumor vasculature using a confocal or multiphoton microscope.[11]
-
-
Treatment: Begin Daporinad administration.
-
Longitudinal Imaging: Re-image the same tumor region at regular intervals to track changes in:
-
Vessel density
-
Vessel diameter
-
Vessel tortuosity
-
Vascular permeability (by observing extravasation of the fluorescent dye)
-
-
Data Analysis: Use image analysis software to quantify the vascular parameters at each time point and compare the changes between treated and control groups.
Data Presentation: A Comparative Summary
| Parameter | Imaging Modality | Expected Effect of Daporinad |
| Tumor Volume | BLI | Decrease |
| Glucose Uptake | [¹⁸F]FDG-PET | Decrease |
| Cell Proliferation | [¹⁸F]FLT-PET | Decrease |
| Apoptosis | Caspase-3 PET | Increase |
| NAD+ Concentration | ³¹P-MRS | Decrease |
| NAD+/NADH Ratio | ³¹P-MRS / ORI | Decrease |
| Vessel Density | IVM | Decrease |
Conclusion and Future Perspectives
The in vivo imaging modalities described in this application note provide a powerful toolkit for the preclinical evaluation of Daporinad and other NAMPT inhibitors. By combining techniques that measure gross tumor response (BLI), specific metabolic and cellular events (PET), direct target engagement (MRS), and effects on the tumor microenvironment (IVM), researchers can build a comprehensive understanding of a drug's mechanism of action and efficacy. Future directions may include the use of genetically encoded NAD+ sensors for high-resolution optical imaging of NAD+ dynamics in vivo and hyperpolarized ¹³C-MRS to probe specific metabolic pathways affected by Daporinad in real-time.[25][26][27][28][29][30] These advanced imaging strategies will be instrumental in optimizing dosing schedules, identifying biomarkers of response, and ultimately accelerating the clinical translation of this promising class of anticancer agents.
References
-
SoNar, a highly responsive NAD+/NADH sensor, allows high-throughput metabolic screening of anti-tumor agents. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Intravital microscopy of tumor vessel morphology and function using a standard fluorescence microscope. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
(PDF) Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Intravital Microscopy of Tumor-associated Vasculature Using Advanced Dorsal Skinfold Window Chambers on Transgenic Fluorescent Mice. (2018, January 19). PubMed Central. Retrieved January 10, 2026, from [Link]
-
High-Resolution Intravital Microscopy of Tumor Angiogenesis. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells. (2021, May 25). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Application of intravital microscopy in studies of tumor microcirculation. (2010, January 1). SPIE Digital Library. Retrieved January 10, 2026, from [Link]
-
Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor. (2020, April 20). PubMed. Retrieved January 10, 2026, from [Link]
-
Optical metabolic imaging identifies glycolytic levels, sub-types and early treatment response in breast cancer. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
[18F]FLT and [18F]FDG PET for non-invasive treatment monitoring of the nicotinamide phosphoribosyltransferase inhibitor APO866 in human xenografts. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Optical metabolic imaging quantifies heterogeneous cell populations. (2015, January 15). Optica Publishing Group. Retrieved January 10, 2026, from [Link]
-
Intravital imaging of tumour vascular networks using multi-photon fluorescence microscopy. (2005, January 2). Nature. Retrieved January 10, 2026, from [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
The optical redox ratio, NAD(P)H fluorescence lifetime, and FAD... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Optical Redox Ratio Differentiates Breast Cancer Cell Lines Based on Estrogen Receptor Status. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Bioluminescence imaging: In vivo monitoring of tumor development, disease dissemination and treatment efficacy. (2020, September 1). Labcorp Oncology. Retrieved January 10, 2026, from [Link]
-
Bioluminescent imaging of in vivo tumor growth over time. (a) Images of... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
In vivo tumour-growth inhibition a, Bioluminescence signal reflecting... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Detection of Metabolic Changes Induced via Drug Treatments in Live Cancer Cells and Tissue Using Raman Imaging Microscopy. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
(PDF) Feasibility of Non-invasive Measurement of Tumour NAD(H) by In Vivo Phosphorus-31 Magnetic Resonance Spectroscopy. (2025, August 9). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
In Vivo 31P MRS Assessment of Intracellular NAD Metabolites and NAD+/NADH Redox State in Human Brain at 4 Tesla. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Methods for Using a Genetically Encoded Fluorescent Biosensor to Monitor Nuclear NAD+. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Metabolomics analysis of metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Studies of Metabolism Using (13)C MRS of Hyperpolarized Probes. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. (n.d.). PLOS One. Retrieved January 10, 2026, from [Link]
-
Label-Free Optical Metabolic Imaging in Cells and Tissues. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
A Peptide-Based Positron Emission Tomography Probe for In Vivo Detection of Caspase Activity in Apoptotic Cells. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Genetically encoded fluorescent sensors reveal dynamic regulation of NADPH metabolism. (n.d.). Nature. Retrieved January 10, 2026, from [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2022, March 21). PubMed. Retrieved January 10, 2026, from [Link]
-
Intracellular Redox State Revealed by In Vivo 31P MRS Measurement of NAD+ and NADH Contents in Brains. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Fluorescent and theranostic probes for imaging nicotinamide phosphoribosyl transferase (NAMPT). (2023, February 15). PubMed. Retrieved January 10, 2026, from [Link]
-
Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
PET imaging of apoptosis with (64)Cu-labeled streptavidin following pretargeting of phosphatidylserine with biotinylated annexin-V. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Magnetic Resonance Spectroscopy and Imaging Guidance in Molecular Medicine: Targeting and Monitoring of Choline and Glucose Metabolism in Cancer. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
A Non-invasive way to Detect Phospholipid Metabolism of Cancer: In vivo31P-MRS. (2024, July 11). JSciMed Central. Retrieved January 10, 2026, from [Link]
-
Hyperpolarized 13C MRI: State of the Art and Future Directions. (n.d.). Radiological Society of North America. Retrieved January 10, 2026, from [Link]
-
PET probes for imaging apoptosis. (n.d.). Stanford University. Retrieved January 10, 2026, from [Link]
-
Hyperpolarized Carbon-13 MRI for Early Response Assessment of Neoadjuvant Chemotherapy in Breast Cancer Patients. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Advances in PET detection of the anti-tumor T cell response. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Apoptosis Imaging in Oncology by Means of Positron Emission Tomography: A Review. (2021, March 9). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Multi-tracer small animal PET imaging of the tumour response to the novel pan-Erb-B inhibitor CI-1033. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
Sources
- 1. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. atcc.org [atcc.org]
- 8. [18F]FLT and [18F]FDG PET for non-invasive treatment monitoring of the nicotinamide phosphoribosyltransferase inhibitor APO866 in human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravital microscopy of tumor vessel morphology and function using a standard fluorescence microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravital Microscopy of Tumor-associated Vasculature Using Advanced Dorsal Skinfold Window Chambers on Transgenic Fluorescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Resolution Intravital Microscopy of Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optical metabolic imaging identifies glycolytic levels, sub-types and early treatment response in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Advances in PET detection of the anti-tumor T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Peptide-Based Positron Emission Tomography Probe for In Vivo Detection of Caspase Activity in Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PET probes for imaging apoptosis | Explore Technologies [techfinder.stanford.edu]
- 20. Magnetic Resonance Spectroscopy and Imaging Guidance in Molecular Medicine: Targeting and Monitoring of Choline and Glucose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Non-invasive way to Detect Phospholipid Metabolism of Cancer: In vivo31P-MRS [jscimedcentral.com]
- 22. In Vivo 31P MRS Assessment of Intracellular NAD Metabolites and NAD+/NADH Redox State in Human Brain at 4 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intracellular Redox State Revealed by In Vivo 31P MRS Measurement of NAD+ and NADH Contents in Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spiedigitallibrary.org [spiedigitallibrary.org]
- 25. SoNar, a highly responsive NAD+/NADH sensor, allows high-throughput metabolic screening of anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Methods for Using a Genetically Encoded Fluorescent Biosensor to Monitor Nuclear NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Daporinad in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting a pharmacokinetic (PK) analysis of Daporinad in a murine model. This document outlines the scientific rationale, detailed experimental protocols, bioanalytical methods, and data analysis techniques necessary for a robust and reproducible study.
Introduction: Daporinad and the Rationale for Pharmacokinetic Scrutiny
Daporinad (also known as FK866 or APO866) is a highly specific and potent non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular redox reactions and energy metabolism.[4][5][6] By inhibiting NAMPT, Daporinad leads to a depletion of intracellular NAD+, which preferentially induces apoptosis in metabolically active cells, such as cancer cells, making it a compound of significant interest in oncology and inflammatory disease research.[1][5][7]
A thorough understanding of a drug candidate's pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental to preclinical drug development.[8] For Daporinad, characterizing its PK profile in mice is essential for correlating plasma exposure with pharmacodynamic effects, optimizing dosing regimens for efficacy and toxicity studies, and providing a basis for interspecies scaling to predict human pharmacokinetics.[9][10]
This guide will detail a methodology for a single-dose intravenous (IV) pharmacokinetic study of Daporinad in mice, leveraging serial blood sampling and a validated bioanalytical method for drug quantification.
Core Principles of the In Vivo Pharmacokinetic Study
The central objective of this protocol is to delineate the plasma concentration-time profile of Daporinad following a single intravenous administration. This is achieved by serially collecting small-volume blood samples from each animal at predefined time points. The use of serial sampling, as opposed to composite sampling from different animals at each time point, significantly reduces the number of animals required and minimizes inter-animal variability, thereby enhancing the statistical power and reliability of the resulting pharmacokinetic data.[11][12][13]
The plasma concentrations of Daporinad are then determined using a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has been validated for accuracy, precision, and stability.[14][15][16] Finally, the concentration-time data are analyzed using non-compartmental analysis (NCA) to derive key pharmacokinetic parameters that describe the drug's disposition in the body.[17][18][19]
Visualizing the Daporinad Mechanism of Action
Caption: Daporinad inhibits NAMPT, blocking the conversion of NAM to NMN and depleting NAD+.
Materials and Reagents
| Item | Recommended Specifications |
| Test Article | Daporinad (hydrochloride salt or other appropriate form), purity >98% |
| Vehicle | Sterile saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or other appropriate vehicle |
| Experimental Animals | Male or female CD-1 or C57BL/6 mice, 8-10 weeks old, 20-25 g |
| Anesthetic (optional) | Isoflurane for transient anesthesia during blood sampling |
| Anticoagulant | K2EDTA or Lithium Heparin coated micro-collection tubes or capillaries |
| Blood Collection | 20-50 µL capillaries, sterile lancets (for tail vein or saphenous sampling) |
| Processing | Refrigerated microcentrifuge, pipettes, 1.5 mL microcentrifuge tubes |
| Bioanalysis Reagents | Acetonitrile (ACN) for protein precipitation, internal standard, LC-MS grade solvents |
Detailed Experimental Protocol
This protocol is designed for a single intravenous bolus administration of Daporinad. All animal procedures must be approved and performed in accordance with the local Institutional Animal Care and Use Committee (IACUC) guidelines.
Part 1: Animal Preparation and Dosing
-
Acclimatization: Allow animals to acclimate to the facility for at least 5 days prior to the study. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Animal Identification: Uniquely identify each animal (e.g., ear tag, tail mark).
-
Fasting: Fast animals for 4 hours prior to dosing to reduce variability in absorption, although this is less critical for IV administration. Ensure free access to water.
-
Dose Preparation: Prepare the Daporinad dosing solution in the chosen vehicle on the day of the experiment. A typical dose for a murine PK study could range from 5 to 10 mg/kg.[15][16] The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
Administration:
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Gently restrain the mouse (e.g., using a commercial restrainer).
-
Administer the Daporinad solution as a single bolus injection into the lateral tail vein.[20] Record the exact time of administration (T=0).
-
Part 2: Serial Blood Sampling
The use of microsampling techniques is highly recommended to obtain a full PK profile from a single mouse.[11][13][21]
-
Sampling Time Points: A typical sampling schedule for a compound with an expected half-life of around 50 minutes would be: 0.083 (5 min), 0.25 (15 min), 0.5 (30 min), 1, 2, 4, 8, and 24 hours post-dose.[22][23]
-
Sampling Procedure (Lateral Tail Vein):
-
Warm the mouse's tail under a heat lamp for a brief period to promote vasodilation.
-
Make a small, clean puncture in the lateral tail vein using a sterile lancet.
-
Collect approximately 20-30 µL of blood into an anticoagulant-coated capillary tube.[11]
-
Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.
-
Alternate between the left and right lateral tail veins for subsequent samples.
-
-
Sample Handling:
-
Immediately transfer the blood sample into a pre-labeled microcentrifuge tube.
-
Place the tubes on ice to minimize enzymatic degradation of the analyte.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) within 1 hour of collection.
-
Carefully aspirate the supernatant (plasma) and transfer it to a new, clean, pre-labeled tube.
-
Store the plasma samples at -80°C until bioanalysis.
-
Experimental Workflow Diagram
Caption: Workflow for Daporinad pharmacokinetic analysis in mice.
Bioanalytical Method: LC-MS/MS Quantification
A validated bioanalytical method is crucial for generating reliable data.[14][24][25] The following is a summary based on a published method for Daporinad.[15][16]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 60 µL of cold acetonitrile (ACN) containing an appropriate internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column is suitable.[16]
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).[15]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA guidance) for linearity, accuracy, precision, selectivity, stability, and dilution integrity.[14][24][25] A calibration curve should be established in the range of 1 to 2200 ng/mL.[15][16]
Pharmacokinetic Data Analysis
Non-compartmental analysis (NCA) is the standard method for analyzing preclinical PK data as it makes fewer assumptions about the drug's disposition compared to compartmental modeling.[17][26][27] Software such as Phoenix WinNonlin is commonly used.[16]
Key Pharmacokinetic Parameters from NCA
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. For an IV bolus, this is theoretically the concentration at T=0. |
| AUClast | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUCinf | Area under the plasma concentration-time curve from time zero to infinity. |
| t1/2 | Terminal elimination half-life. |
| CL | Total body clearance; the volume of plasma cleared of the drug per unit of time. |
| Vdss | Volume of distribution at steady state; the apparent volume into which the drug distributes. |
Expected Results and Interpretation
Following IV administration of Daporinad at 5-10 mg/kg, a bi-phasic decline in plasma concentration is expected, characterized by an initial rapid distribution phase followed by a slower elimination phase.[15][16][28]
Example Pharmacokinetic Parameters for Daporinad in Mice (IV Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUCinf (ng*h/mL) | t1/2 (h) | CL (L/h/kg) | Vdss (L/kg) |
| 5 | ~3000-4000 | ~1500-2000 | ~0.8-1.0 | ~2.5-3.0 | ~1.5-2.0 |
| 10 | ~6000-8000 | ~3000-4000 | ~0.8-1.0 | ~2.5-3.0 | ~1.5-2.0 |
Note: These are illustrative values based on published data and may vary depending on the specific experimental conditions.[15][16][22]
Interpretation:
-
Linearity: At doses between 5 and 10 mg/kg, Daporinad has been shown to exhibit linear pharmacokinetics, meaning that a doubling of the dose results in a proportional doubling of Cmax and AUC.[15][16] However, non-linear PK has been observed at higher doses (e.g., 30 mg/kg), potentially indicating saturation of metabolic or clearance pathways.[15][16]
-
Distribution: A Vdss greater than the total body water suggests that the drug distributes into tissues.
-
Clearance: The clearance value provides an indication of the efficiency of drug elimination from the body.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in PK data | Inconsistent dosing or sampling technique | Ensure proper training on IV injection and blood collection. Use a consistent restraint method. |
| No detectable drug at later times | Dose too low, or rapid clearance | Increase the dose or add earlier and more frequent sampling time points. Check the LLOQ of the assay. |
| Sample hemolysis | Excessive force during blood collection or handling | Use appropriate lancet size. Handle samples gently. Avoid vigorous vortexing. |
| Poor recovery in bioanalysis | Analyte instability, inefficient extraction | Confirm sample stability under storage and processing conditions.[29] Optimize the protein precipitation protocol. |
References
-
PHARMD GURU. (n.d.). NON-COMPARTMENTAL PHARMACOKINETICS. Retrieved from [Link]
-
Allucent. (n.d.). Noncompartmental vs. Compartmental PK Analysis. Retrieved from [Link]
-
Gabrielsson, J., & Weiner, D. (2007). Non-compartmental analysis. PubMed. Retrieved from [Link]
-
Colburn, W. A. (1981). Sampling methods for pharmacokinetic studies in the mouse. PubMed. Retrieved from [Link]
-
MathWorks. (n.d.). Noncompartmental Analysis. MATLAB & Simulink. Retrieved from [Link]
-
Patsnap Synapse. (2025). How do I interpret non-compartmental analysis (NCA) results? Retrieved from [Link]
-
Jain, M., et al. (2019). Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. Taylor & Francis Online. Retrieved from [Link]
-
Wikipedia. (n.d.). Daporinad. Retrieved from [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2018). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". Retrieved from [Link]
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. Retrieved from [Link]
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. MDPI. Retrieved from [Link]
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Daporinad. PubChem. Retrieved from [Link]
-
Publishing at the Library. (2016). Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. Retrieved from [Link]
-
NC3Rs. (2013). Blood sampling: Mouse. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Federal Register. (2013). Draft Guidance for Industry on Bioanalytical Method Validation; Availability. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Li, F., et al. (2014). Murine Pharmacokinetic Studies. National Institutes of Health. Retrieved from [Link]
-
Galli, U., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. National Institutes of Health. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. Retrieved from [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
-
ResearchGate. (2025). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of daporinad. NCI Drug Dictionary. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
-
ResearchGate. (n.d.). Preliminary stability results for Daporinad in mouse plasma. Retrieved from [Link]
-
Bio-protocol. (2025). Pharmacokinetic study. Retrieved from [Link]
-
ResearchGate. (n.d.). Time to concentration profiles of Daporinad following IV administration. Retrieved from [Link]
-
RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link]
-
Proventa International. (2021). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Daporinad - Wikipedia [en.wikipedia.org]
- 8. proventainternational.com [proventainternational.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. parazapharma.com [parazapharma.com]
- 14. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 15. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]
- 17. pharmdguru.com [pharmdguru.com]
- 18. allucent.com [allucent.com]
- 19. How do I interpret non-compartmental analysis (NCA) results? [synapse.patsnap.com]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 22. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mathworks.com [mathworks.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Daporinad in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting NAD+ Metabolism in Inflammatory Bowel Disease with Daporinad
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract driven by a dysregulated immune response.[1][2] While current therapies often target inflammatory cytokines, a significant portion of patients do not achieve sustained remission, highlighting the need for novel therapeutic strategies.[3][4] An emerging area of interest is the metabolic regulation of immune cells, particularly the role of nicotinamide adenine dinucleotide (NAD+) metabolism.[1][5]
In inflamed tissues, the demand for NAD+, a critical coenzyme for cellular redox reactions and a substrate for signaling enzymes, is significantly increased.[6][7] Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals.[8][9] Notably, NAMPT is strongly upregulated in the inflamed mucosa of IBD patients and in experimental colitis models.[6][8] This upregulation is thought to fuel the heightened metabolic activity of pro-inflammatory immune cells.
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive small molecule inhibitor of NAMPT.[8][10] By blocking NAMPT, Daporinad depletes intracellular NAD+ pools, thereby disrupting the function of NAD+-dependent enzymes that are crucial for the inflammatory response, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins.[6][7] Preclinical studies have demonstrated that Daporinad can ameliorate colitis in murine models, reduce the infiltration of inflammatory cells, and shift macrophage polarization towards an anti-inflammatory phenotype.[6][8] These findings position Daporinad as a promising therapeutic candidate for IBD, acting on the metabolic engine of inflammation.
This document provides a detailed guide for researchers investigating the therapeutic potential of Daporinad in IBD. It includes in-depth protocols for in vivo and in vitro studies, designed to be self-validating and grounded in established scientific principles.
Mechanism of Action: Daporinad's Impact on Inflammatory Pathways
Daporinad's primary mechanism of action is the inhibition of NAMPT, which leads to a cascade of downstream effects that collectively dampen the inflammatory response in the gut.
Caption: Daporinad inhibits NAMPT, leading to NAD+ depletion and subsequent modulation of inflammatory pathways.
Part 1: In Vivo Evaluation of Daporinad in Murine Models of Colitis
Animal models are indispensable for the preclinical evaluation of therapeutic candidates for IBD. The dextran sulfate sodium (DSS)-induced colitis model is widely used to simulate the clinical and histological features of ulcerative colitis, while the azoxymethane (AOM)/DSS model is employed to study colitis-associated cancer.[11][12]
Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Model
This model is suitable for assessing the efficacy of Daporinad in an acute inflammatory setting.
Experimental Workflow:
Caption: Workflow for the DSS-induced acute colitis model with Daporinad treatment.
Protocol:
-
Animal Model: 8-week-old female C57BL/6 mice are recommended.[13]
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Baseline Measurements: On Day 0, record the body weight of each mouse.
-
Colitis Induction:
-
Prepare a 3% (w/v) solution of DSS (MW 36,000-50,000) in sterile drinking water.[11][13] The concentration may need to be adjusted between 2-3.5% depending on the mouse strain and facility-specific factors.[13][14]
-
From Day 1 to Day 5, provide the DSS solution as the sole source of drinking water.[13] Control mice receive regular sterile drinking water.
-
-
Daporinad (FK866) Administration:
-
Formulation: Prepare a stock solution of Daporinad in DMSO. For injection, dilute the stock solution in a vehicle such as 45% Propylene glycol + 5% Tween 80 in sterile water.[11] Another option is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline.[8]
-
Dosage: Administer Daporinad at 10 mg/kg body weight via intraperitoneal (i.p.) injection twice daily.[13] The vehicle control group should receive an equivalent volume of the vehicle.
-
Schedule:
-
Preventive: Start Daporinad/vehicle injections on Day 0 and continue until the end of the experiment.
-
Therapeutic: To assess the effect on established disease, begin injections on Day 3, after the onset of clinical signs.[13]
-
-
-
Daily Monitoring:
-
Termination and Sample Collection (Day 8):
-
Euthanize mice according to approved institutional protocols.
-
Measure the length of the colon from the cecum to the rectum.
-
Collect the colon for histological analysis, protein/RNA extraction, and immune cell isolation.
-
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal, well-formed | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stool | Faintly visible blood |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross rectal bleeding |
Adapted from multiple sources.[15][16]
Azoxymethane (AOM)/DSS-Induced Colitis-Associated Cancer (CAC) Model
This model is used to evaluate the long-term effects of Daporinad on inflammation-driven tumorigenesis.
Protocol:
-
Carcinogen Injection: On Day 0, administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.[1][8]
-
DSS Cycles:
-
Daporinad Administration: Administer Daporinad (10 mg/kg, i.p., twice daily) or vehicle during the DSS cycles and the subsequent recovery periods.[13]
-
Termination: Euthanize mice approximately 10-12 weeks after the AOM injection.[8]
-
Analysis:
-
Dissect the colon and count the number and measure the size of visible tumors.
-
Perform histological analysis to confirm the presence of adenomas and carcinomas.
-
Part 2: Ex Vivo and In Vitro Analysis
Histological Evaluation of Colitis
Protocol:
-
Tissue Processing: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E).
-
Scoring: Evaluate the sections for inflammation severity, extent, and crypt damage using a standardized scoring system (see Table 2).[17][18][19]
Table 2: Histological Scoring of Colitis
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Surface epithelium intact | |
| 4 | Complete crypt loss |
Adapted from Dieleman et al. (1998).[19]
Isolation of Lamina Propria Mononuclear Cells (LPMNCs)
This protocol is essential for the subsequent analysis of immune cell populations by flow cytometry.
Protocol:
-
Tissue Preparation: Excise the colon, remove mesenteric fat, open it longitudinally, and wash thoroughly with cold PBS. Cut the colon into 0.5 cm pieces.
-
Epithelial Cell Removal: Incubate the tissue pieces in a dissociation buffer (e.g., RPMI 1640 with 1 mM EDTA and 1 mM DTT) with shaking at 37°C for 30-60 minutes to remove epithelial cells and mucus.[20]
-
Enzymatic Digestion:
-
Cell Isolation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Enrich for mononuclear cells using a density gradient centrifugation method, such as a 40%/80% Percoll gradient.[6]
-
-
Cell Counting: Resuspend the isolated LPMNCs in an appropriate buffer and count the viable cells using a hemocytometer or an automated cell counter.
Flow Cytometric Analysis of Macrophage Polarization
Protocol:
-
Cell Staining:
-
Aliquot approximately 1x10^6 LPMNCs per tube.
-
Stain for cell viability using a fixable viability dye.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently conjugated antibodies (see Table 3 for a suggested panel).
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy:
Table 3: Suggested Flow Cytometry Panel for Murine Colonic Macrophages
| Target | Fluorochrome | Purpose |
| CD45 | e.g., BV786 | Pan-leukocyte marker |
| CD11b | e.g., PE-Cy7 | Myeloid marker |
| F4/80 | e.g., APC | Macrophage marker |
| Ly6G | e.g., PerCP-Cy5.5 | Neutrophil exclusion |
| CD86 | e.g., FITC | M1 marker |
| MHC-II | e.g., PE | M1 marker |
| CD206 | e.g., BV421 | M2 marker |
| Arginase-1 | e.g., Alexa Fluor 647 | M2 marker (requires intracellular staining) |
In Vitro Macrophage Polarization Assay
This assay assesses the direct effect of Daporinad on macrophage differentiation.
Protocol:
-
Macrophage Isolation: Isolate bone marrow-derived macrophages (BMDMs) from mice or use a macrophage cell line (e.g., RAW 264.7).[26]
-
Differentiation: Culture bone marrow cells with M-CSF (100 ng/mL) for 6-7 days to generate M0 macrophages.[26]
-
Polarization and Treatment:
-
Plate M0 macrophages at a suitable density.
-
Pre-treat cells with Daporinad (e.g., 20 nM) or vehicle for 6 hours.
-
Induce M1 polarization with IFN-γ (20 ng/mL) and LPS (100 ng/mL).
-
Induce M2 polarization with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[26]
-
-
Analysis: After 24-48 hours, analyze macrophage phenotype by flow cytometry (as in 2.3), qPCR for gene expression of M1/M2 markers, or ELISA for cytokine secretion in the supernatant.
Measurement of NAD+ Levels
Protocol:
-
Sample Preparation:
-
Extraction: Centrifuge the homogenate and collect the supernatant.
-
Quantification:
-
Enzymatic Cycling Assay: This is a common method that uses a plate reader. The assay involves an enzymatic reaction that cycles between NAD+ and NADH, producing a colored or fluorescent product that is proportional to the amount of NAD+.[4]
-
LC-MS/MS: This method offers high specificity and sensitivity for the absolute quantification of NAD+.[1][14]
-
PARP Activity Assay
Protocol:
-
Sample Preparation: Prepare tissue lysates from colonic scrapings.
-
Assay Principle: Several commercial kits are available that typically measure the incorporation of biotinylated NAD+ onto histone proteins, which are substrates for PARP.[9] The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Procedure: Follow the manufacturer's instructions for the chosen PARP activity assay kit.
Part 3: Studies with Human Samples
Cytokine Release Assay from Human LPMNCs
This protocol allows for the assessment of Daporinad's effect on inflammatory cytokine production from primary human intestinal immune cells.
Protocol:
-
Sample Acquisition: Obtain mucosal pinch biopsies from IBD patients undergoing colonoscopy.
-
LPMNC Isolation: Isolate LPMNCs from the biopsies using the protocol described in section 2.2, with appropriate scaling for smaller tissue amounts.[6][12]
-
Cell Culture and Treatment:
-
Culture the isolated LPMNCs in complete RPMI medium.
-
Stimulate the cells with anti-CD3/CD28 antibodies or other relevant stimuli.
-
Treat the cells with varying concentrations of Daporinad or vehicle.
-
-
Cytokine Measurement: After 24-48 hours, collect the culture supernatant and measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) using ELISA or a multiplex bead-based assay.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the therapeutic potential of Daporinad in inflammatory bowel disease. By targeting the metabolic reprogramming of immune cells, Daporinad represents a novel approach to IBD therapy. The rigorous application of these in vivo and in vitro methodologies will be crucial in elucidating its precise mechanisms of action and advancing its development as a potential new treatment for patients suffering from this debilitating disease.
References
-
Gerner, R. R., Klepsch, V., Macheiner, S., et al. (2017). NAD metabolism fuels human and mouse intestinal inflammation. Gut, 66(11), 1913-1924. [Link]
-
Lv, H., Liu, Y., Zhang, Y., et al. (2022). NAD+ Metabolism and Immune Regulation: New Approaches to Inflammatory Bowel Disease Therapies. International Journal of Molecular Sciences, 23(15), 8445. [Link]
-
Gasparello, J., et al. (2021). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers, 13(16), 4033. [Link]
-
Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2012). Dextran sulfate sodium (DSS)-induced colitis in mice. Current protocols in immunology, Chapter 15, Unit 15.25. [Link]
-
Thaker, A. I., Shindo, K., & Stappenbeck, T. S. (2012). Modeling colitis-associated cancer with azoxymethane (AOM) and dextran sulfate sodium (DSS). Journal of visualized experiments : JoVE, (67), e4103. [Link]
-
Jijon, H., et al. (2000). Inhibition of poly(ADP-ribose) polymerase attenuates inflammation in a model of chronic colitis. The American journal of physiology. Gastrointestinal and liver physiology, 279(3), G613–G624. [Link]
-
Futurity.org. (2019). New approach to I.B.D. doesn't target inflammation. [Link]
-
Wirtz, S., Popp, V., Kindermann, M., et al. (2017). Chemically induced mouse models of intestinal inflammation. Nature Protocols, 12(7), 1295-1309. [Link]
-
Star Protocols. (2021). A luminescent-based protocol for NAD+/NADH detection in C. elegans, mice, and human whole blood. [Link]
-
Pillai, A. A., et al. (2019). Isolation of Lamina Propria Mononuclear Cells from Murine Colon Using Collagenase E. Journal of Visualized Experiments, (151), e59821. [Link]
-
Creative Diagnostics. (n.d.). In Vitro Polarization of Murine Macrophage Protocol. [Link]
-
Lim, J. H., et al. (2019). Increased nicotinamide adenine dinucleotide pool promotes colon cancer progression by suppressing reactive oxygen species level. Cancer science, 110(5), 1605–1617. [Link]
-
Motta, J. P., et al. (2021). Proteolytic bacteria expansion during colitis amplifies inflammation through cleavage of the external domain of PAR2. Gut microbes, 13(1), 1916949. [Link]
-
Gerner, R. R., et al. (2017). NAD metabolism fuels human and mouse intestinal inflammation. Gut, 66(11), 1913–1924. [Link]
-
Chassaing, B., et al. (2012). Investigating Intestinal Inflammation in DSS-induced Model of IBD. Journal of Visualized Experiments, (64), e2888. [Link]
-
Erben, U., et al. (2014). A guide to histomorphological evaluation of intestinal inflammation in mouse models. International journal of clinical and experimental pathology, 7(8), 4557–4576. [Link]
-
Cameron, A. M., et al. (2020). NAMPT‐Driven M2 Polarization of Tumor‐Associated Macrophages Leads to an Immunosuppressive Microenvironment in Colorectal Cancer. Advanced Science, 7(12), 1903623. [Link]
-
Travelli, C., et al. (2015). Extracellular nicotinamide phosphoribosyltransferase (NAMPT) promotes M2 macrophage polarization in chronic lymphocytic leukemia. Blood, 125(1), 145-156. [Link]
-
Fourwaves. (2024). Characterization of intestinal immune cells in DSS induced colitis by flow cytometer. [Link]
-
Van den Bossche, J., et al. (2017). Modulation of inflammatory macrophage phenotype by an NAMPT inhibitor is linked to changes in glycolytic metabolism. Immunobiology, 222(8-9), 923-930. [Link]
-
Grolla, A. A., et al. (2022). Extracellular nicotinamide phosphoribosyltransferase boosts IFNγ-induced macrophage polarization independently of TLR4. iScience, 25(4), 104116. [Link]
-
Weigmann, B., et al. (2007). Isolation and subsequent analysis of murine lamina propria mononuclear cells from colonic tissue. Nature protocols, 2(10), 2307–2311. [Link]
-
ResearchGate. (n.d.). Histological grading of colitis. [Link]
-
Lehmann, C., et al. (2018). Temporal clinical, proteomic, histological and cellular immune responses of dextran sulfate sodium-induced acute colitis. World journal of gastroenterology, 24(38), 4374–4388. [Link]
-
Nioi, P., et al. (2022). Reduced Colonic Mucosal Injury in 2,3,7,8-Tetrachlorodibenzo- p-Dioxin Poly ADP-Ribose Polymerase (TIPARP/PARP7)-Deficient Mice. Toxics, 10(1), 22. [Link]
-
Stokes, J. V., et al. (2022). An optimized flow cytometry panel for classifying macrophage polarization. Journal of immunological methods, 511, 113378. [Link]
-
ResearchGate. (2022). An optimized flow cytometry panel for classifying macrophage polarization. [Link]
-
JoVE. (2019). Isolation of Lamina Propria Mononuclear Cells from Murine Colon Using Collagenase E. [Link]
-
Parang, B., et al. (2016). AOM/DSS Model of Colitis-Associated Cancer. Methods in molecular biology (Clifton, N.J.), 1422, 297–307. [Link]
-
JoVE. (2010). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). [Link]
-
Gerner, R. R., et al. (2017). NAD metabolism fuels human and mouse intestinal inflammation. Gut, 66(11), 1913-1924. [Link]
-
Bio-protocol. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. [Link]
-
Salehi, M., et al. (2014). Murine Model for Colitis-Associated Cancer of the Colon. Methods in molecular biology (Clifton, N.J.), 1191, 181–190. [Link]
-
Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. (2021). Journal of Visualized Experiments, (167), e61991. [Link]
Sources
- 1. Measuring NAD(+) levels in mouse blood and tissue samples via a surrogate matrix approach using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Optimal Isolation Protocols for Examining and Interrogating Mononuclear Phagocytes From Human Intestinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A luminescent-based protocol for NAD+/NADH detection in C. elegans, mice, and human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased nicotinamide adenine dinucleotide pool promotes colon cancer progression by suppressing reactive oxygen species level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and cytokine analysis of lamina propria lymphocytes from mucosal biopsies of the human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gut.bmj.com [gut.bmj.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of poly(ADP-ribose) polymerase attenuates inflammation in a model of chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (E)-Daporinad | FK866 | NAMPT Inhibitor | TargetMol [targetmol.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. socmucimm.org [socmucimm.org]
- 16. Proteolytic bacteria expansion during colitis amplifies inflammation through cleavage of the external domain of PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reduced Colonic Mucosal Injury in 2,3,7,8-Tetrachlorodibenzo- p-Dioxin Poly ADP-Ribose Polymerase (TIPARP/PARP7)-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FK 866 hydrochloride (658084-64-1 free base) | TargetMol [targetmol.com]
- 21. Isolation of Lamina Propria Mononuclear Cells from Murine Colon Using Collagenase E [jove.com]
- 22. Temporal clinical, proteomic, histological and cellular immune responses of dextran sulfate sodium-induced acute colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation and analyses of lamina propria lymphocytes from mouse intestines. | Sigma-Aldrich [sigmaaldrich.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. NAMPT‐Driven M2 Polarization of Tumor‐Associated Macrophages Leads to an Immunosuppressive Microenvironment in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Seahorse assay protocol with Daporinad treatment
Topic: Real-Time Metabolic Analysis of Daporinad (A NAMPT Inhibitor) using the Agilent Seahorse XF Platform
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Metabolic Impact of NAMPT Inhibition
Cellular metabolism is a highly dynamic process, fundamental to cell survival, proliferation, and function. At the heart of these metabolic networks lies nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for hundreds of redox reactions essential for energy production pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[1] The intracellular pool of NAD+ is primarily maintained through the salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme.[2][3]
Many cancer cells exhibit elevated metabolic rates and an increased dependency on the NAD+ salvage pathway to sustain their rapid growth and counter metabolic stress.[4] This dependency makes NAMPT an attractive therapeutic target. Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of NAMPT.[3][5] By blocking NAMPT, Daporinad leads to a rapid depletion of intracellular NAD+ levels.[3][6] This has profound downstream consequences, most notably the impairment of NAD+-dependent enzymes. For instance, the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) attenuates glycolysis, while the reduced activity of various dehydrogenases in the TCA cycle hampers mitochondrial respiration.[7][8]
The Agilent Seahorse XF Analyzer provides a powerful platform to investigate these metabolic consequences in real-time. By measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), we can dynamically assess mitochondrial respiration and glycolysis, respectively, in live cells.[9][10] This application note provides a comprehensive, field-proven guide for designing and executing Seahorse XF assays to characterize the metabolic phenotype induced by Daporinad treatment.
The Scientific Principle: Probing Metabolism with Stress Tests
To dissect the specific effects of Daporinad, we utilize two cornerstone Seahorse XF assays: the Cell Mito Stress Test and the Glycolysis Stress Test.
-
Seahorse XF Cell Mito Stress Test: This assay quantifies key parameters of mitochondrial function. It involves the sequential injection of modulators that target components of the electron transport chain (ETC).[9]
-
Oligomycin: An ATP synthase inhibitor, its injection reveals the portion of basal respiration linked to ATP production.
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, forcing the ETC to function at its maximum rate. This reveals the maximal respiration and the spare respiratory capacity—a measure of the cell's ability to respond to energetic demand.
-
Rotenone & Antimycin A: Complex I and III inhibitors, respectively, that shut down mitochondrial respiration completely, allowing for the calculation of non-mitochondrial oxygen consumption.[9]
-
-
Seahorse XF Glycolysis Stress Test: This assay measures the key parameters of glycolytic flux by monitoring ECAR.[11]
-
Glucose: In cells starved of glucose, its injection initiates glycolysis, providing a basal rate.
-
Oligomycin: By blocking mitochondrial ATP production, it forces cells to maximize their glycolytic rate to meet energy demands, revealing the cell's glycolytic capacity.
-
2-Deoxy-D-glucose (2-DG): A glucose analog that inhibits glycolysis through competitive binding to hexokinase. Its injection confirms that the measured ECAR is due to glycolysis.[11]
-
By pre-treating cells with Daporinad, we hypothesize a significant reduction in both OCR and ECAR parameters due to the systemic depletion of the essential coenzyme NAD+.
Visualizing the Pathway and Process
Caption: Daporinad inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.
Caption: General workflow for Seahorse XF assay with Daporinad pre-treatment.
PART 1: Critical Optimization Protocols
Before proceeding to the main stress test assays, two parameters MUST be empirically determined for your specific cell type to ensure data integrity and reproducibility.
Protocol 1.1: Determining Optimal Cell Seeding Density
Causality: An even, sub-confluent monolayer is critical. Too few cells will yield OCR and ECAR signals below the instrument's reliable detection range, while too many cells can lead to over-confluence, altered metabolic states, and unreliable data.[12][13] The optimal density provides a basal OCR within the recommended range for your specific Seahorse XF analyzer.[13]
Methodology:
-
Prepare Cells: Harvest cells during the logarithmic growth phase.
-
Seed a Titration: Plate cells in a Seahorse XF microplate at a range of densities. A good starting point is a 5-point titration (e.g., for an XFe96 plate: 5,000, 10,000, 20,000, 40,000, and 60,000 cells/well).[14]
-
Incubate: Allow cells to adhere and form a monolayer by incubating overnight in a standard 37°C, 5% CO₂ incubator.[15]
-
Visual Inspection: Before the assay, visually inspect the wells under a microscope. Wells should be 75-90% confluent without significant clumping.[13]
-
Run a Basal Rate Assay:
-
Hydrate a sensor cartridge and prepare Seahorse XF assay medium as described in the main protocol (Part 2).
-
Wash the cells and replace the culture medium with assay medium. Incubate in a non-CO₂ 37°C incubator for 45-60 minutes.[16]
-
Run a simple assay protocol measuring basal OCR and ECAR for 4-6 cycles without any injections.
-
-
Analyze and Select: Choose the cell density that results in a stable basal OCR within the instrument's recommended range (e.g., 20-160 pmol/min for XFe96/XF Pro analyzers) and shows a consistent monolayer.[13]
| Parameter | Rationale | Example Starting Densities (per well, XFe96) |
| Cell Density | Ensures signal is within the optimal detection range of the instrument. | Adherent Cancer Lines (e.g., HeLa, A549): 1.5 x 10⁴ - 4 x 10⁴ |
| Prevents artifacts from under- or over-confluence.[12] | Primary Cells / Fibroblasts: 2 x 10⁴ - 5 x 10⁴ | |
| Suspension Cells (on coated plates): 5 x 10⁴ - 2 x 10⁵[17] |
Protocol 1.2: Daporinad Dose-Response and Time-Course
Causality: It is essential to identify a Daporinad concentration and treatment duration that significantly impacts metabolism without causing excessive cell death or detachment before the assay is complete. The depletion of NAD+ is a time-dependent process.[5] A short treatment may not be sufficient to see an effect, while a very long or high-dose treatment may lead to cell death, confounding the metabolic results.
Methodology:
-
Plate Cells: Seed cells at the optimized density determined in Protocol 1.1 in multiple plates (e.g., standard 96-well plates for viability, Seahorse plates for metabolic tests).
-
Dose-Response: Treat cells with a range of Daporinad concentrations for a fixed time point (e.g., 24 hours). A starting range of 10 nM to 10 µM is often effective.
-
Time-Course: Treat cells with a fixed, effective concentration of Daporinad (determined from the dose-response) for various durations (e.g., 6, 12, 24, 48 hours).
-
Assess Viability: At each endpoint, measure cell viability using a standard method (e.g., Trypan Blue, MTT, or a live/dead stain).
-
Assess Metabolism (Optional but Recommended): For a few key conditions, run a basal OCR measurement as described in Protocol 1.1 to confirm a metabolic effect.
-
Analyze and Select: Choose the concentration and incubation time that causes a significant metabolic reduction (e.g., >30% decrease in basal OCR) while maintaining high cell viability (e.g., >80-90%) at the start of the Seahorse assay.
PART 2: Detailed Assay Protocols
Once optimization is complete, proceed with the full stress test assays. The following protocols assume an Agilent Seahorse XFe96/XF Pro Analyzer. Adjust volumes accordingly for other models.
Protocol 2.1: Day 1 - Cell Seeding & Cartridge Hydration
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Resuspend cells in their normal growth medium to the optimized concentration.
-
Seed 80 µL of the cell suspension into the appropriate wells of a Seahorse XF Cell Culture Microplate.[16] Do not seed cells in the background correction wells (A1, A12, H1, H12).[16]
-
Leave the plate in the cell culture hood at room temperature for 45-60 minutes to ensure even cell settling before transferring to a 37°C, 5% CO₂ incubator overnight.[16]
-
-
Sensor Cartridge Hydration:
Protocol 2.2: Day 2 - Daporinad Treatment & Seahorse Assay
Reagent Preparation:
| Reagent | Preparation Details |
| Daporinad Stock | Prepare a 10 mM stock solution in DMSO. Store aliquots at -20°C.[19] Further dilute in culture medium to the final desired concentration just before use. |
| Assay Medium | Use Seahorse XF Base Medium. For the Mito Stress Test, supplement with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[20] For the Glycolysis Stress Test, supplement with only 2 mM glutamine.[11] Warm to 37°C and adjust pH to 7.4 immediately before use. |
| Stress Test Compounds | Reconstitute compounds from the Agilent Seahorse XF Cell Mito Stress Test Kit or Glycolysis Stress Test Kit according to the manufacturer's protocol.[11][20] Prepare injection solutions in the appropriate assay medium at 8x, 9x, and 10x final desired concentrations for port B, C, and D respectively (assuming a port A injection).[21] |
Assay Procedure:
-
Daporinad Treatment: Remove the cell plate from the incubator. Add Daporinad (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells. Return the plate to the incubator for the pre-determined optimal time.
-
Cell Plate Preparation:
-
Following Daporinad incubation, remove the cell culture medium.
-
Gently wash each well twice with 150 µL of pre-warmed Seahorse XF assay medium.[16]
-
Add the final volume of 180 µL of assay medium to each well.[16]
-
Place the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.[16]
-
-
Load Sensor Cartridge:
-
During the cell plate equilibration, remove the hydrated sensor cartridge from the incubator.
-
Load the prepared stress test compounds into the appropriate ports (A, B, C, D) of the sensor cartridge using the provided loading guides.[18]
-
For Mito Stress Test: Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A.
-
For Glycolysis Stress Test: Port A: Glucose, Port B: Oligomycin, Port C: 2-DG.
-
-
Run the Seahorse Assay:
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration (approx. 30 minutes).
-
Once calibration is complete, the instrument will prompt you to replace the utility plate with your cell culture plate.
-
Start the assay run. The typical protocol involves 3-4 measurement cycles (mix, wait, measure) before and after each compound injection.
-
PART 3: Data Analysis, Interpretation, and Troubleshooting
Data Normalization
Causality: Normalization is essential to correct for well-to-well variability in cell number. Without it, differences in OCR/ECAR could be misinterpreted as a metabolic effect when they are simply due to more or fewer cells in a well.
-
Post-Assay Cell Counting: After the run, cells can be fixed and stained with a nuclear stain (e.g., Hoechst), and imaged for cell counting using an automated system or software.[22][23]
-
Protein Assay: Alternatively, cells can be lysed in the wells and a total protein assay (e.g., BCA) can be performed.[23]
-
The OCR/ECAR data is then divided by the cell count or protein amount for each well.
Interpreting the Results
The data can be analyzed using Agilent's Seahorse Wave software or the web-based Seahorse Analytics platform.[10][24]
| Parameter | Expected Effect of Daporinad | Scientific Rationale |
| Basal OCR | Decrease | Reduced NAD+ limits substrate oxidation in the TCA cycle, decreasing the supply of NADH and FADH₂ to the ETC.[1] |
| ATP-Linked OCR | Decrease | A direct consequence of reduced basal respiration and substrate oxidation. |
| Maximal Respiration | Decrease | The cell's ability to respond to an energy demand is crippled by the lack of NAD+ to fuel the ETC at maximum capacity. |
| Spare Capacity | Decrease | The difference between maximal and basal respiration is reduced, indicating increased mitochondrial vulnerability. |
| Basal ECAR (Glycolysis) | Decrease | NAD+ is required for the GAPDH step in glycolysis.[7] Its depletion creates a bottleneck, reducing the rate of lactate production and proton extrusion. |
| Glycolytic Capacity | Decrease | Even when forced to rely on glycolysis (after oligomycin), the cell cannot reach a normal maximal rate due to the NAD+ limitation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Basal OCR/ECAR | Insufficient cell number; unhealthy cells.[25][26] | Re-optimize cell seeding density (Protocol 1.1). Ensure cells are healthy and in log-phase growth before seeding. |
| High Well-to-Well Variation | Uneven cell plating; edge effects; pipetting errors.[27] | Ensure a single-cell suspension before plating. Allow the plate to rest at room temp before incubation to promote even settling.[16] Use reverse pipetting for viscous solutions. |
| No Response to FCCP | Sub-optimal FCCP concentration; unhealthy cells.[25] | Perform an FCCP titration to find the optimal concentration for your cell type.[14] A poor response can indicate compromised mitochondrial health. |
| Cell Detachment During Assay | Poor cell adherence; harsh washing; toxicity from treatment.[28] | Ensure proper plate coating if necessary (e.g., Poly-D-Lysine for suspension cells).[29] Be gentle during media exchange. Re-evaluate Daporinad dose/duration (Protocol 1.2). |
References
-
Haskelberg, H., Tan-Wasielewski, Z., & Migaud, M. E. (2012). Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. Journal of Biological Chemistry. [Link]
-
Tolstikov, V., Nikolayev, A., Dong, S., Zhao, G., & Kuo, M. S. (2014). Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLOS ONE. [Link]
-
Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. LUMC. [Link]
-
protocols.io. (2020). Seahorse XF Cell Mito Stress Test. protocols.io. [Link]
-
Thong, T., & Bordeleau, F. (2021). Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. Frontiers in Oncology. [Link]
-
Agilent Technologies. (n.d.). Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. Agilent Technologies. [Link]
-
Squarespace. (n.d.). Standard Glyco/Mito Stress Seahorse Assay. Squarespace. [Link]
-
Chitrala, K. N., Yeg-ge, C. S., & Asuthkar, S. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology. [Link]
-
Agilent Technologies. (n.d.). Agilent Seahorse XF Mito Stress Test Islet Workflow Quick Start Guide. Agilent Technologies. [Link]
-
Agilent Technologies. (n.d.). Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. Agilent Technologies. [Link]
-
Agilent Technologies. (n.d.). Seahorse XF Glycolysis Stress Test Kit User Guide. Agilent Technologies. [Link]
-
Agilent Technologies. (n.d.). Agilent Seahorse XF Imaging and Cell Counting Software User Guide. Agilent Technologies. [Link]
-
protocols.io. (2022). Glycolysis stress test in organoids. protocols.io. [Link]
-
Agilent Technologies. (n.d.). How to run an assay. Agilent Technologies. [Link]
-
Agilent Technologies. (n.d.). Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. Agilent Technologies. [Link]
-
Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent Technologies. [Link]
-
Seahorse Bioscience. (n.d.). Preparation of XF Glycolysis Stress Test Compounds for Running an XF 96 Assay. Seahorse Bioscience. [Link]
-
ResearchGate. (n.d.). Optimisation of the cell number and FCCP concentration for the mitochondrial stress test using Seahorse technology. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Agilent Seahorse Analytics. Agilent Technologies. [Link]
-
Patsnap. (n.d.). Daporinad. Patsnap Synapse. [Link]
-
ResearchGate. (n.d.). Seahorse XF24 optimization of DRG neuron seeding density. ResearchGate. [Link]
-
Audrito, V., Managò, A., Gaudino, F., Sorci, L., & Deaglio, S. (2018). Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA. Cancer & Metabolism. [Link]
-
Seahorse Bioscience. (n.d.). XF Glycolysis Stress Test Kit Preparation and Aliquoting. Seahorse Bioscience. [Link]
-
ResearchGate. (n.d.). Troubleshooting of SeaHorse assay. ResearchGate. [Link]
-
SickKids Research Institute. (n.d.). Agilent Seahorse XF Real-Time ATP Rate Assay Kit. SickKids Research Institute. [Link]
-
Agilent Technologies. (2025). Characterizing Your Cells. Agilent Technologies. [Link]
-
YouTube. (2023). Technical Tips and Overview of the Seahorse XFp Mito Stress Test and ATP Rate Assay. YouTube. [Link]
-
Technology Networks. (2023). Agilent XF T Cell Metabolic Profiling Assay Data Interpretation Guide. Technology Networks. [Link]
-
Kim, J., Kim, D. H., & Lee, J. (2020). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules. [Link]
-
Kraus, J. M., & Kraus, W. A. (2019). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]
-
Bio-protocol. (2022). Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids. Bio-protocol. [Link]
-
Clinical Cancer Research. (n.d.). Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. AACR Journals. [Link]
-
ResearchGate. (n.d.). 62 questions with answers in SEAHORSE | Science topic. ResearchGate. [Link]
-
ResearchGate. (2023). Why the sea hore mito-test doesnt work?. ResearchGate. [Link]
-
STAR Protocols. (2024). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. Cell Press. [Link]
-
STAR Protocols. (2024). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. Cell Press. [Link]
-
Agilent Technologies. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Agilent Technologies. [Link]
-
ResearchGate. (2023). Mitochondria Stress Seahorse Problems?. ResearchGate. [Link]
-
Travelli, C., Cignetti, A., & Genazzani, A. A. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. [Link]
Sources
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daporinad - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tabaslab.com [tabaslab.com]
- 17. agilent.com [agilent.com]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. content.protocols.io [content.protocols.io]
- 21. unige.ch [unige.ch]
- 22. agilent.com [agilent.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. hpst.cz [hpst.cz]
Application Note: Flow Cytometry Analysis of Daporinad-Treated Cells
For: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Cellular Impact of Daporinad
Daporinad (also known as FK866 or APO866) is a potent and highly specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3][4] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions, energy metabolism, DNA repair, and gene expression.[5][6] Cancer cells, with their heightened metabolic activity and proliferation rates, exhibit a particular dependency on the NAD+ salvage pathway.[5] By inhibiting NAMPT, Daporinad effectively depletes the intracellular NAD+ pool in these malignant cells, leading to a cascade of events culminating in cell death.[1][3][7] This targeted mechanism of action has positioned Daporinad as a compelling agent in cancer research, with studies demonstrating its ability to induce apoptosis, cell cycle arrest, and modulate DNA damage responses in various cancer cell lines.[5][6][8][9][10]
Flow cytometry stands as an indispensable tool for dissecting the heterogeneous responses of a cell population to therapeutic agents like Daporinad. This technology allows for the rapid, quantitative, and multi-parametric analysis of individual cells in suspension, providing granular insights into the mechanisms of drug action.[11][12] This application note provides a comprehensive guide for researchers to design and execute robust flow cytometry experiments to characterize the cellular effects of Daporinad treatment. We will delve into detailed protocols for assessing apoptosis, cell cycle progression, DNA damage, and oxidative stress, underpinned by a rationale for each experimental choice to ensure scientific rigor and data integrity.
Scientific Foundation: The Mechanism of Daporinad Action
Daporinad's primary molecular target is NAMPT. Inhibition of this enzyme disrupts the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical precursor for NAD+ synthesis. The subsequent depletion of NAD+ has profound consequences for cellular homeostasis:
-
Metabolic Collapse: The reduction in NAD+ impairs ATP production through glycolysis and oxidative phosphorylation, leading to an energy crisis within the cell.[1][7]
-
Induction of Apoptosis: Energy depletion and the disruption of NAD+-dependent signaling pathways trigger the intrinsic apoptotic cascade.[1][3][7]
-
Cell Cycle Arrest: Cells may arrest at various checkpoints in the cell cycle as a consequence of metabolic stress and DNA damage.
-
Impaired DNA Repair: NAD+ is a substrate for PARPs (poly [ADP-ribose] polymerases), enzymes crucial for DNA repair. Daporinad-induced NAD+ depletion can therefore sensitize cells to DNA damaging agents.[10]
The following diagram illustrates the core mechanism of Daporinad's action:
Caption: Daporinad inhibits NAMPT, disrupting NAD+ synthesis and cellular homeostasis.
Core Protocols for Flow Cytometric Analysis
This section provides detailed, step-by-step protocols for investigating the key cellular responses to Daporinad treatment. It is crucial to adhere to best practices in flow cytometry, including proper sample preparation, instrument calibration, and the use of appropriate controls to ensure data quality.[13][14][15][16][17]
I. Analysis of Apoptosis: Annexin V and Propidium Iodide Staining
This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. In late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus.
Experimental Workflow:
Caption: Workflow for Annexin V and Propidium Iodide apoptosis assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Treat cells with varying concentrations of Daporinad and a vehicle control for the desired duration.
-
Cell Harvesting: Gently harvest both adherent and suspension cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-fluorochrome conjugate (e.g., FITC or APC) and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer immediately after incubation. Collect a sufficient number of events (e.g., 10,000-20,000) for statistical significance.[14]
Data Interpretation:
| Population | Annexin V Staining | PI Staining | Interpretation |
| Lower-Left Quadrant | Negative | Negative | Viable cells |
| Lower-Right Quadrant | Positive | Negative | Early apoptotic cells |
| Upper-Right Quadrant | Positive | Positive | Late apoptotic/necrotic cells |
| Upper-Left Quadrant | Negative | Positive | Necrotic cells (or cells with compromised membranes) |
II. Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the population across the different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23][24][25]
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[23] Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using Propidium Iodide.
Detailed Protocol:
-
Cell Seeding and Treatment: As described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to a final concentration of approximately 2 x 10^6 cells/mL. Fix for at least 30 minutes on ice or at -20°C overnight.
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial to degrade double-stranded RNA, ensuring that PI only binds to DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence parameter to accurately resolve the G0/G1 and G2/M peaks.
Data Analysis: The resulting DNA content histogram can be analyzed using cell cycle modeling software to quantify the percentage of cells in each phase. A sub-G1 peak may also be observed, which is indicative of apoptotic cells with fragmented DNA.[23]
III. Assessment of DNA Damage: γH2AX Staining
This assay measures the phosphorylation of histone H2A.X at serine 139 (γH2AX), a sensitive biomarker for DNA double-strand breaks (DSBs).[26][27][28][29]
Principle: In response to DSBs, H2A.X is rapidly phosphorylated by kinases such as ATM.[27] This phosphorylation event can be detected using a fluorescently labeled antibody specific for γH2AX.
Experimental Workflow:
Caption: Workflow for detecting DNA damage via γH2AX staining.
Detailed Protocol:
-
Cell Seeding and Treatment: As described previously. A positive control, such as cells treated with etoposide, should be included.
-
Cell Harvesting and Fixation: Harvest cells and fix them using a formaldehyde-based fixation buffer.
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., saponin or Triton X-100) to allow the antibody to access the intracellular target.
-
Antibody Staining: Incubate the permeabilized cells with a fluorescently conjugated anti-γH2AX antibody.
-
Washing: Wash the cells to remove unbound antibody.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. An increase in the mean fluorescence intensity (MFI) of the γH2AX signal indicates an increase in DNA DSBs.
Multiparametric Analysis: This assay can be combined with cell cycle analysis by co-staining with a DNA content dye to determine at which stage of the cell cycle DNA damage is occurring.[29][30]
IV. Measurement of Oxidative Stress: Reactive Oxygen Species (ROS) Detection
This assay quantifies the levels of intracellular ROS, which can be a consequence of the metabolic stress induced by Daporinad.[31]
Principle: A variety of fluorescent probes are available that become fluorescent upon oxidation by ROS.[32][33][34][35][36] These probes are cell-permeable and non-fluorescent in their reduced state.
Experimental Workflow:
Caption: Workflow for measuring intracellular ROS levels.
Detailed Protocol:
-
Cell Seeding and Treatment: As described previously. A positive control, such as cells treated with hydrogen peroxide or tert-butyl hydroperoxide, should be included.
-
Cell Harvesting: Harvest cells gently.
-
Probe Loading: Resuspend the cells in a suitable buffer and incubate them with a ROS-sensitive fluorescent probe (e.g., CellROX™ Green or Deep Red Reagent) at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells at 37°C in the dark for the recommended time to allow for probe uptake and oxidation.
-
Washing: Wash the cells to remove excess probe.
-
Flow Cytometry Acquisition: Analyze the samples immediately on a flow cytometer. An increase in the MFI of the probe's fluorescence indicates an increase in intracellular ROS.
Data Analysis and Best Practices
Compensation: For multi-color flow cytometry experiments, proper compensation is critical to correct for spectral overlap between different fluorochromes.[37][38][39][40][41] Always include single-stained controls for each fluorochrome used in the experiment to set up the compensation matrix.
Gating Strategy: A well-defined gating strategy is essential for accurate data analysis.[14] Start by gating on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H), followed by gating on the cell population of interest based on forward and side scatter (FSC vs. SSC) properties.
Statistical Analysis: Collect a sufficient number of events to ensure statistical significance.[14] Analyze data from multiple independent experiments and use appropriate statistical tests to determine the significance of observed differences between treated and control groups.
Data Standards: Adherence to data standards, such as the Flow Cytometry Standard (FCS) file format and the Minimum Information about a Flow Cytometry Experiment (MIFlowCyt), is crucial for data reproducibility and sharing.[11][42][43][44]
Summary of Experimental Parameters
| Assay | Key Reagents | Critical Controls | Expected Outcome with Daporinad |
| Apoptosis | Annexin V, Propidium Iodide | Unstained cells, single-stained controls | Increased percentage of Annexin V positive cells |
| Cell Cycle | Propidium Iodide, RNase A | Untreated cells, cells treated with known cell cycle inhibitors | Arrest in G1 or G2/M phase, increase in sub-G1 population |
| DNA Damage | Anti-γH2AX antibody | Untreated cells, cells treated with a DNA damaging agent (e.g., etoposide) | Increased γH2AX fluorescence intensity |
| Oxidative Stress | ROS-sensitive fluorescent probe | Untreated cells, cells treated with an oxidizing agent (e.g., H2O2) | Increased probe fluorescence intensity |
Conclusion
Flow cytometry provides a powerful and versatile platform for elucidating the cellular mechanisms of action of NAMPT inhibitors like Daporinad. The protocols outlined in this application note offer a robust framework for investigating the induction of apoptosis, alterations in cell cycle progression, the DNA damage response, and the generation of oxidative stress. By employing these methods with careful attention to experimental design and data analysis, researchers can gain a deeper understanding of Daporinad's therapeutic potential and its impact on cancer cell biology.
References
-
Daporinad. (n.d.). PubChem. Retrieved from [Link]
-
Daporinad. (n.d.). Wikipedia. Retrieved from [Link]
-
Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. Retrieved from [Link]
-
Felgentreff, K., et al. (2022). Biomarkers of DNA Damage Response Enable Flow Cytometry-Based Diagnostic to Identify Inborn DNA Repair Defects in Primary Immunodeficiencies. Journal of Clinical Immunology. Retrieved from [Link]
-
Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Spidlen, J., et al. (2006). Data Standards for Flow Cytometry. OMICS: A Journal of Integrative Biology. Retrieved from [Link]
-
Das, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
Cell cycle analysis by flow cytometry. (2021). YouTube. Retrieved from [Link]
-
Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology. Retrieved from [Link]
-
Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex. Retrieved from [Link]
-
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Best Practices for Successful Flow Cytometry. (n.d.). JangoCell. Retrieved from [Link]
-
Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorescent Compensation - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Data Standards. (n.d.). International Society for Advancement of Cytometry. Retrieved from [Link]
-
Compensation in Flow Cytometry. (2020). Aarhus University. Retrieved from [Link]
-
Ten Tips for Successful Flow Cytometry. (2023). BioTechniques. Retrieved from [Link]
-
Best-Practices-and-Instruction-for-Flow-Cytometry. (n.d.). UAMS College of Medicine. Retrieved from [Link]
-
Travelli, C., et al. (2021). Advances in NAD-Lowering Agents for Cancer Treatment. Cancers. Retrieved from [Link]
-
Quantitative Analysis of H2A.X and ATM DNA Damage Signals Using Benchtop Flow Cytometry. (2015). American Laboratory. Retrieved from [Link]
-
Holen, K., et al. (2003). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Biomarkers of DNA Damage Response Enable Flow Cytometry-Based Diagnostic to Identify Inborn DNA Repair Defects in Primary Immunodeficiencies. (2021). PubMed. Retrieved from [Link]
-
Flow Cytometry of Oxygen and Oxygen-Related Cellular Stress. (2020). MDPI. Retrieved from [Link]
-
Flow Cytometry Tutorials: All About Compensation. (2020). YouTube. Retrieved from [Link]
-
Kim, J., et al. (2020). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules. Retrieved from [Link]
-
Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. (n.d.). ResearchGate. Retrieved from [Link]
-
The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. (2025). ResearchGate. Retrieved from [Link]
-
Abstract A019: Inhibition of nicotinamide adenine dinucleotide (NAD) production is a potent therapeutic strategy to inactivate homologous recombination in cancer cells. (2024). AACR Journals. Retrieved from [Link]
-
Flow Cytometry Standard. (n.d.). Wikipedia. Retrieved from [Link]
-
Flow Cytometric Analysis of Oxidative Stress in Escherichia coli B Strains Deficient in Genes of the Antioxidant Defence. (2020). MDPI. Retrieved from [Link]
-
Basic Data Analysis, Gating, and Statistics in Flow Cytometry. (2018). Carbone Cancer Center. Retrieved from [Link]
-
Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. (2022). MDPI. Retrieved from [Link]
-
Flow cytometry data standards. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Daporinad - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Data Standards for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Ten Top Tips for Flow Cytometry [jacksonimmuno.com]
- 14. Best Practices for Successful Flow Cytometry - JangoCell [jangocell.com]
- 15. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. biotechniques.com [biotechniques.com]
- 17. medicine.uams.edu [medicine.uams.edu]
- 18. agilent.com [agilent.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. youtube.com [youtube.com]
- 25. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biomarkers of DNA Damage Response Enable Flow Cytometry-Based Diagnostic to Identify Inborn DNA Repair Defects in Primary Immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. americanlaboratory.com [americanlaboratory.com]
- 28. Biomarkers of DNA Damage Response Enable Flow Cytometry-Based Diagnostic to Identify Inborn DNA Repair Defects in Primary Immunodeficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 33. Total Ros Detection | AAT Bioquest [aatbio.com]
- 34. mdpi.com [mdpi.com]
- 35. ROS-Nitric Oxide Pathway Reagents and Kits | Fisher Scientific [fishersci.com]
- 36. mdpi.com [mdpi.com]
- 37. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 38. biomed.au.dk [biomed.au.dk]
- 39. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 40. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 41. youtube.com [youtube.com]
- 42. isac-net.org [isac-net.org]
- 43. Flow Cytometry Standard - Wikipedia [en.wikipedia.org]
- 44. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Daporinad (FK866) Technical Support Center: Solubility, Formulation, and Experimental Best Practices
Welcome to the comprehensive technical support guide for Daporinad (FK866), a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the practical handling and application of Daporinad in experimental settings. Here, we address common challenges related to solubility, solution stability, and experimental reproducibility in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of Daporinad (FK866)?
For preparing high-concentration stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Daporinad (FK866) exhibits high solubility in DMSO, with various sources reporting values ranging from 25 mg/mL to as high as 257.5 mg/mL.[1][4][5] Ethanol is another viable option, with reported solubility up to 100 mM.[3]
It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of Daporinad.[6][7] For consistent results, it is advisable to use a fresh vial or a properly stored, desiccated stock of DMSO.
Q2: My Daporinad (FK866) powder won't fully dissolve in DMSO. What should I do?
If you encounter difficulty dissolving Daporinad in DMSO, gentle warming and sonication can aid the process.[1][8][9] Warm the solution in a 37°C water bath for 10-15 minutes and/or use an ultrasonic bath for short intervals.[9] This increases the kinetic energy of the solvent molecules, facilitating the breakdown of the solute's crystal lattice.
Q3: What is the recommended storage condition for Daporinad (FK866) powder and its stock solutions?
Daporinad powder is stable for years when stored at -20°C.[1][6][8] Once dissolved in a solvent, the stability of the stock solution depends on the storage temperature. For long-term storage (up to one year), it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.[1][2][6][8] For shorter-term storage (up to one month), -20°C is acceptable.[6]
Q4: Is Daporinad (FK866) soluble in aqueous solutions like PBS or cell culture media?
Daporinad is sparingly soluble in aqueous buffers.[5] Direct dissolution in water or PBS is not recommended as it is generally reported as insoluble in water.[6][7] To prepare working solutions in aqueous media, it is necessary to first dissolve the compound in an organic solvent like DMSO or ethanol and then perform serial dilutions into the desired aqueous buffer.[5]
Troubleshooting Guide
Issue 1: Immediate Precipitation of Daporinad (FK866) upon Dilution into Aqueous Media
This common issue, often termed "crashing out" or "solvent shock," occurs when a compound with poor aqueous solubility is rapidly transferred from a high-concentration organic stock solution into an aqueous environment.[10][11]
Causality: The rapid dilution of the organic solvent (e.g., DMSO) reduces its solvating capacity, causing the hydrophobic Daporinad molecules to aggregate and precipitate.
Solutions:
-
Pre-warm the aqueous media: Warming your cell culture media or buffer to 37°C can enhance the solubility of Daporinad.[11]
-
Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in your aqueous media. This gradual reduction in the organic solvent concentration can prevent precipitation.[11]
-
Slow, dropwise addition with mixing: Add the Daporinad stock solution drop-by-drop to the pre-warmed aqueous media while gently vortexing or swirling. This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.[11]
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your final working solution to minimize solvent-induced toxicity and precipitation.[10]
Issue 2: Delayed Precipitation of Daporinad (FK866) in the Incubator
Sometimes, a Daporinad working solution may appear clear initially but forms a precipitate after several hours or days under cell culture conditions.
Causality:
-
pH shifts in media: Cellular metabolism can lead to the production of acidic byproducts, causing a gradual decrease in the pH of the culture medium. This change in pH can affect the solubility of Daporinad.[10]
-
Interaction with media components: Complex biological media contain salts, proteins, and other components that can interact with Daporinad over time, potentially reducing its stability in solution.[12]
-
Temperature fluctuations: Repeatedly moving culture plates in and out of the incubator can cause temperature changes that may affect the solubility of the compound.[11]
Solutions:
-
Ensure proper buffering of your media: Use a medium with adequate buffering capacity for your cell density. If you observe a rapid color change in the phenol red indicator, it suggests a significant pH shift.[10]
-
Test compound stability in your specific media: Before conducting a long-term experiment, incubate a cell-free solution of Daporinad in your media under the same experimental conditions and observe for any precipitation over time.
-
Minimize temperature fluctuations: Handle your culture plates efficiently to reduce the time they spend outside the stable environment of the incubator.
Data Presentation
Table 1: Solubility of Daporinad (FK866) in Various Solvents
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source(s) |
| DMSO | 25 - 257.5 | 63.9 - 657.71 | [1][3][4][5] |
| Ethanol | 50 - 78 | ~127 - ~199 | [3][4][5][6] |
| DMF | 40 | ~102 | [4][5] |
| Water | Insoluble | Insoluble | [6][7] |
| Ethanol:PBS (1:1) | 0.5 | ~1.28 | [4][5] |
Molecular Weight of Daporinad (FK866): 391.51 g/mol [6][13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Daporinad (FK866) Stock Solution in DMSO
Materials:
-
Daporinad (FK866) powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh out the desired amount of Daporinad powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.915 mg of Daporinad.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the Daporinad powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, warm the tube in a 37°C water bath for 10-15 minutes or sonicate for short intervals to aid dissolution.[9]
-
Aliquoting and Storage: Once the Daporinad is fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][6][8]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution into cell culture media. The final concentration should be optimized for your specific cell line and experimental design.
Workflow Diagram:
Caption: Workflow for preparing Daporinad working solution.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of your 10 mM Daporinad stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of your cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the Daporinad stock solution in the pre-warmed media to achieve your desired final concentration. For example, to prepare a 10 µM working solution, you could add 1 µL of the 10 mM stock to 999 µL of media.
-
Mixing: Mix the working solution gently but thoroughly by pipetting up and down or by inverting the tube.
-
Application to Cells: Add the freshly prepared working solution to your cell cultures. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
Signaling Pathway and Mechanism of Action
Daporinad (FK866) is a highly specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis from nicotinamide.[3][6][14] By inhibiting NAMPT, Daporinad leads to the depletion of intracellular NAD+ levels, which in turn disrupts cellular redox reactions and energy metabolism, ultimately inducing apoptosis and autophagy in cancer cells.[6][14]
Caption: Daporinad's mechanism of action via NAMPT inhibition.
References
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. National Institutes of Health. [Link]
-
PubChem. (n.d.). Daporinad. National Institutes of Health. [Link]
-
Park, M., et al. (2022, March 21). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed. [Link]
-
ResearchGate. (n.d.). Preliminary stability results for Daporinad in mouse plasma (n = 3 for each assessment). [Link]
-
MDPI. (2022, March 21). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. [Link]
Sources
- 1. (E)-Daporinad | FK866 | NAMPT Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. FK 866 hydrochloride (658084-64-1 free base) | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. medkoo.com [medkoo.com]
- 14. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Daporinad Aqueous Stability: A Technical Support Guide
Welcome to the technical support center for Daporinad (also known as FK866 or APO866). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of Daporinad in aqueous solutions. As a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), understanding its stability is critical for ensuring the accuracy and reproducibility of your experimental results.[1]
This document provides a comprehensive overview of Daporinad's known stability profile, outlines potential degradation pathways, and offers practical guidance for its handling and use in aqueous-based experiments.
Part 1: Frequently Asked Questions (FAQs) about Daporinad Stability
Here we address the most common questions regarding the stability of Daporinad solutions.
Q1: What are the recommended storage conditions for Daporinad?
The stability of Daporinad is highly dependent on whether it is in solid form or dissolved in a solvent.
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | 2 to 3 years | MedKoo Biosciences, TargetMol |
| 4°C | Up to 2 years | MedKoo Biosciences | |
| In Solvent (DMSO) | -80°C | 3 months to 2 years | MedKoo Biosciences, TargetMol, MedchemExpress |
| -20°C | 2 weeks to 1 year | MedKoo Biosciences, MedchemExpress |
Table 1: Recommended Storage Conditions for Daporinad.
For maximum stability, it is recommended to store Daporinad as a solid powder at -20°C. When preparing a stock solution in DMSO, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]
Q2: How stable is Daporinad in aqueous solutions like cell culture media or assay buffers?
While specific kinetic data for Daporinad in various aqueous buffers is not extensively published, the general recommendation from suppliers is to prepare fresh aqueous working solutions on the day of use .[2] Daporinad contains functional groups, such as an amide bond, that are susceptible to hydrolysis in aqueous environments.[3]
A study by Park et al. (2022) investigated the stability of Daporinad in a complex biological aqueous matrix, mouse plasma. The findings from this study provide valuable insights into its stability under specific conditions:
-
Short-Term Stability: Daporinad was found to be stable in mouse plasma for at least 4 hours at room temperature.[1][4][5]
-
Freeze-Thaw Stability: It remained stable through three freeze-thaw cycles, from -80°C to room temperature.[1][4][5]
-
Long-Term Stability: In mouse plasma, Daporinad was stable for at least 2 weeks when stored at -80°C.[1][4][5]
While these results from a biological matrix are encouraging, it is crucial to note that the stability in simpler aqueous buffers may differ due to variations in pH, ionic strength, and the absence of stabilizing proteins.
Q3: What are the likely degradation pathways for Daporinad in an aqueous solution?
Based on its chemical structure, which includes an amide linkage and a pyridine ring, Daporinad is susceptible to several degradation pathways in aqueous solutions.
-
Hydrolysis: The amide bond is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions, resulting in the formation of a carboxylic acid and an amine.[3][6]
-
Oxidation: The pyridine ring and other parts of the molecule could be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions in the buffer. Oxidative degradation of amides is a known pathway for some drug molecules.[4][7]
-
Photodegradation: The pyridine ring contains a chromophore that can absorb UV light, potentially leading to photodegradation. It is advisable to protect Daporinad solutions from light.
The metabolic pathways of Daporinad have been studied, revealing that in biological systems, it can undergo amide hydrolysis, oxidation, and desaturation.[1] These metabolic pathways can be indicative of its chemical liabilities.
Problem 2: I am observing a loss of Daporinad activity over the course of a long experiment (e.g., > 24 hours).
Root Causes:
-
Chemical Degradation: As discussed, Daporinad can undergo hydrolysis or oxidation in aqueous media, especially during prolonged incubation at 37°C.
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., plates, tubes), reducing the effective concentration in the medium.
Solutions:
-
Replenish the Media: For long-term experiments, consider replacing the medium with freshly prepared Daporinad-containing medium every 24-48 hours.
-
Conduct a Stability Assessment: If the stability in your specific medium is a concern, perform a time-course experiment where you measure the concentration of Daporinad at different time points using a validated analytical method like HPLC.
-
Use Low-Binding Plastics: If adsorption is suspected, consider using low-protein-binding microplates or tubes.
Part 3: Experimental Protocols
Since published stability data for Daporinad in various aqueous buffers is limited, this section provides a protocol for you to assess its stability in your own experimental system. This approach aligns with the principle of creating a self-validating system.
Protocol: Assessing Daporinad Stability in an Aqueous Buffer
Objective: To determine the rate of degradation of Daporinad in a specific aqueous buffer at a defined temperature.
Materials:
-
Daporinad powder
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, Tris, RPMI-1640)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Incubator or water bath
-
Sterile, amber-colored vials or tubes
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh Daporinad powder and dissolve it in 100% anhydrous DMSO to a final concentration of 10 mM. Ensure it is fully dissolved.
-
Store this stock solution in single-use aliquots at -80°C.
-
-
Prepare the Aqueous Working Solution:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Prepare a working solution of Daporinad in the pre-warmed buffer to a final concentration relevant to your experiments (e.g., 10 µM). Follow the anti-precipitation guidelines from the troubleshooting section (dropwise addition with mixing).
-
Ensure the final DMSO concentration is low and consistent across all samples.
-
-
Incubation and Sampling:
-
Transfer the aqueous working solution to amber vials to protect it from light.
-
Place the vials in an incubator or water bath set to your experimental temperature.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the vial.
-
Immediately analyze the aliquot by HPLC or freeze it at -80°C for later analysis.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method. While a specific public method for Daporinad forced degradation is not available, a reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient is a common starting point for similar molecules.
-
Monitor the Daporinad peak area at each time point. The appearance of new peaks may indicate the formation of degradation products.
-
-
Data Analysis:
-
Normalize the peak area of Daporinad at each time point to the peak area at time 0.
-
Plot the percentage of remaining Daporinad against time. This will give you a degradation profile under your specific experimental conditions.
-
This protocol will provide you with empirical data on the stability of Daporinad in your system, allowing you to make informed decisions about experimental design, such as the need to replenish the compound in long-term assays.
References
-
Park, M., Lee, B. I., Choi, J., Park, Y., Park, S. J., Lim, J. H., ... & Shin, Y. G. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 2011. [Link]
- BenchChem. (2025). Troubleshooting NSC727447 precipitation in media.
- BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
-
Kalgutkar, A. S., & Dalvie, D. K. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic letters, 22(16), 6598–6602. [Link]
- BenchChem. (2025). Troubleshooting STM2457 precipitation in cell culture media.
-
Park, M., Lee, B. I., Choi, J., Park, Y., Park, S. J., Lim, J. H., ... & Shin, Y. G. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
European Compliance Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Sadiq, S. P. (2022). Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Park, M., Lee, B. I., Choi, J., Park, Y., Park, S. J., Lim, J. H., ... & Shin, Y. G. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. MDPI. [Link]
- Baertschi, S. W., & Alsante, K. M. (2005).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
Amsbio. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11–35. [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Sharma, S., & Singh, P. (2018). Amide Bond Activation of Biological Molecules. International journal of molecular sciences, 19(11), 3663. [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Osiadacz, J., & Oszczapowicz, I. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry, 2013, 1-10. [Link]
-
Park, M., Lee, B. I., Choi, J., Park, Y., Park, S. J., Lim, J. H., ... & Shin, Y. G. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. National Institutes of Health. [Link]
-
Foti, C., & Stankov, S. (2004). Microbial Degradation of Pyridine and Pyridine Derivatives. Applied microbiology and biotechnology, 64(4), 441–451. [Link]
-
Tan, B., Young, D. W., & Tiong, C. L. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. The Journal of biological chemistry, 288(23), 16367–16380. [Link]
-
Reddy, G. S., Kumar, A., & Sahu, P. K. (2022). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. Molecules, 27(19), 6296. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Daporinad
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Daporinad (also known as FK866 or APO866). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and best practices for utilizing Daporinad in your experiments. Our goal is to help you achieve consistent, reliable, and interpretable results.
Introduction to Daporinad
Daporinad is a highly potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is a critical enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis from niacinamide (vitamin B3).[2] By inhibiting NAMPT, Daporinad effectively depletes the intracellular pool of NAD+, a coenzyme essential for cellular redox reactions and energy metabolism.[2] This energy depletion can trigger tumor cell apoptosis and autophagy, making Daporinad a valuable tool for research in oncology and inflammatory diseases.[3][4]
However, as with any targeted inhibitor, experimental variability can arise from numerous factors, from compound handling to the specific biological context of your model system. This guide will address the most common issues encountered during experimentation with Daporinad.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address specific challenges.
Part 1: Compound Preparation and Handling
Q1: How should I properly dissolve and store Daporinad for consistent results?
A1: Proper handling of Daporinad is the first critical step to ensure experimental reproducibility. Inconsistent solubility or degradation of the compound is a primary source of variability.
-
Reconstitution: Daporinad is soluble in dimethyl sulfoxide (DMSO).[5][6] For a stock solution, prepare it at a concentration of 10 mg/mL or higher in fresh, anhydrous DMSO.[3][5] It is crucial to use high-quality, moisture-free DMSO, as contamination with water can reduce the solubility of the compound.[3] Sonication may be recommended to aid dissolution.[5]
-
Storage:
-
Stock Solutions: Once prepared, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C for up to one year or at -80°C for up to two years for maximum stability.
-
Powder Form: Store the solid compound in a dry, dark place at -20°C for long-term storage (months to years).[6]
-
-
Working Solutions: Always prepare fresh working solutions from the stock solution for each experiment. Do not store diluted working solutions for extended periods.
Q2: I'm conducting an in vivo study. What is the recommended formulation for Daporinad?
A2: Preparing a stable and biocompatible formulation for animal studies is essential for achieving reliable pharmacokinetic and pharmacodynamic outcomes. A common formulation protocol involves a multi-solvent system. For example, to prepare a 1 mL working solution for intraperitoneal injection:
-
Add 100 μL of a 25 mg/mL DMSO stock solution to 400 μL of PEG300 and mix until clear.[7]
-
Add 50 μL of Tween-80 to the mixture and mix again until clear.[7]
-
Add 450 μL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.[7]
It is highly recommended to use this solution immediately after preparation for optimal results.[7][3]
Part 2: Troubleshooting In Vitro Cell-Based Assays
Q3: My cell viability and apoptosis results with Daporinad are inconsistent between experiments. What are the likely causes?
A3: Inconsistent results in cell-based assays are a common challenge. The table below outlines potential causes and the corresponding scientific rationale and solutions.
| Problem | Potential Cause | Scientific Rationale & Troubleshooting Steps |
| High Variability in IC50 Values | Inconsistent Cell State | The metabolic state of your cells can significantly impact their sensitivity to NAMPT inhibition. Ensure you use cells with a low passage number and maintain consistent seeding density and growth conditions.[8] |
| Compound Degradation | Daporinad stock solutions may degrade with improper storage or multiple freeze-thaw cycles. Always use freshly thawed aliquots and prepare new working dilutions for each experiment. | |
| Lower-Than-Expected Cytotoxicity | Cellular Resistance | Some cell lines may have robust alternative NAD+ synthesis pathways (e.g., the de novo pathway from tryptophan) or may express lower levels of NAMPT. Consider measuring the baseline NAMPT expression in your cell lines. |
| Presence of NAD+ Precursors | Standard cell culture media may contain variable levels of NAD+ precursors that can counteract the effect of Daporinad. One study identified nicotinaldehyde as a novel precursor that can abrogate Daporinad's cytotoxic effects.[9] Using a defined medium or testing for such precursors can be a crucial control. | |
| No Effect Observed | Incorrect Assay Endpoint | Daporinad can induce caspase-independent cell death associated with mitochondrial membrane depolarization.[3] If you are solely using a caspase-based apoptosis assay (e.g., Caspase-3/7 activity), you may miss the cytotoxic effect. Use a broader viability assay like MTT, CellTiter-Glo, or a mitochondrial membrane potential assay. |
| Insufficient Incubation Time | As Daporinad acts by depleting NAD+ stores, the cytotoxic effect is not immediate. An incubation period of 24 to 96 hours is often required to observe significant cell death.[5][9] Perform a time-course experiment to determine the optimal endpoint for your specific cell model.[8] |
Troubleshooting Workflow for Inconsistent Viability Data
Caption: Daporinad inhibits NAMPT, blocking NAD+ synthesis and leading to ATP depletion.
Part 4: Bridging In Vitro and In Vivo Studies
Q5: Daporinad shows high potency in my cell-based assays, but its efficacy is lower than expected in my animal model. What could be the cause?
A5: A discrepancy between in vitro potency and in vivo efficacy is a common hurdle in drug development. Several factors can contribute to this:
-
Pharmacokinetics (PK): The way a drug is absorbed, distributed, metabolized, and excreted can dramatically affect its performance in vivo. Studies have shown that Daporinad can exhibit non-linear pharmacokinetics at higher doses (e.g., 30 mg/kg in mice), which could impact target engagement. [10][11]A full PK study is recommended to ensure that therapeutic concentrations are being achieved and maintained at the tumor site.
-
Metabolism: Daporinad is extensively metabolized in vivo. One study identified a total of 25 different metabolites. [11][12]The rate of metabolism and clearance can reduce the exposure of the target tissue to the active compound.
-
Bioavailability and Formulation: The formulation used for injection can impact the drug's solubility and absorption. Ensure you are using a validated formulation protocol, like the one described in Q2. [7]* Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. Factors like hypoxia, nutrient availability, and interactions with stromal cells can all influence a tumor's response to a metabolic inhibitor like Daporinad.
Key Experimental Protocols
Protocol 1: Preparation of Daporinad Stock Solution (10 mg/mL)
-
Aseptically weigh the required amount of Daporinad powder.
-
Add anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex thoroughly. If needed, sonicate briefly in a water bath to ensure complete dissolution. [5]4. Filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot into single-use, light-protected tubes.
-
Store at -20°C or -80°C.
Protocol 2: General Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of Daporinad in your cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest Daporinad dose. [8]3. Remove the old medium from the cells and add the medium containing the different concentrations of Daporinad or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours), determined from a time-course experiment.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Measurement of Intracellular NAD+ Content
-
Seed cells and treat with Daporinad as described in Protocol 2.
-
After the incubation period (e.g., 24-48 hours), harvest the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells using a lysis buffer suitable for NAD+ assays (e.g., 20 mM NaHCO₃, 100 mM Na₂CO₃). [9]5. Measure the total intracellular NAD+ content using a commercially available colorimetric NAD+ cycling assay kit, following the manufacturer's protocol.
-
Normalize the NAD+ content to the total protein concentration in each sample, determined by a BCA or Bradford assay.
References
- Selleck Chemicals. (2024). FK866 (Daporinad) Nampt Inhibitor | CAS 658084-64-1.
- PubMed. (n.d.). Off-Target Effects of BCR-ABL and JAK2 Inhibitors.
- MedChemExpress. (n.d.). Daporinad hydrochloride ((E/Z)-FK866 hydrochloride) | NAMPT Inhibitor.
- MedchemExpress.com. (n.d.). Daporinad (FK866) | NMPRTase Inhibitor.
- Benchchem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- PubChem - NIH. (n.d.). Daporinad | C24H29N3O2 | CID 6914657.
- Thermo Fisher Scientific. (n.d.). JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors.
- Wikipedia. (n.d.). Daporinad.
- Assay Genie. (2024).
- TargetMol. (n.d.). Daporinad hydrochloride | FK 866 HCL | NAMPT inhibitor.
- Benchchem. (2025). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
- MyBioSource. (n.d.).
- InvivoChem. (n.d.). FK866 (APO 866, Daporinad) | nicotinamide phosphoribosyltransferase inhibitor.
- MedKoo Biosciences. (n.d.). Daporinad HCl | CAS#1785666-54-7 | NAMPT inhibitor.
- Patsnap Synapse. (2023). Unveiling the Veil of JAK Inhibitors.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed Central. (n.d.). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels.
- ResearchGate. (2021). POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING.
- Reaction Biology. (2022).
- INiTS. (2020). Cell-based test for kinase inhibitors.
- ResearchGate. (n.d.). (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?.
- Creative Diagnostics. (n.d.).
- PubMed Central. (2020). Basic Mechanisms of JAK Inhibition.
- Reaction Biology. (2024).
- Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors.
- NIH. (n.d.). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry.
- PubMed. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry.
- R&D Systems. (n.d.).
- BMJ Journals. (n.d.). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors.
- MDPI. (n.d.). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia.
- MDPI. (n.d.). The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports.
- PubMed Central. (2024).
- MD Anderson Cancer Center. (2014).
- Blood. (2018).
Sources
- 1. Daporinad - Wikipedia [en.wikipedia.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Daporinad hydrochloride | FK 866 HCL | NAMPT inhibitor | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. FK866 (APO 866, Daporinad) | nicotinamide phosphoribosyltransferase inhibitor | NMPRTase inhibitor | CAS 658084-64-1 | Buy APO866; FK-866; APO-866; K 22.175 from Supplier InvivoChem [invivochem.com]
- 11. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Daporinad Dosage for In Vivo Experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Daporinad (also known as FK866 or APO866), a potent and highly specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting tips, and validated protocols for the successful implementation of Daporinad in in vivo experimental models.
Section 1: Core Concepts & Mechanism of Action
This section addresses fundamental questions about Daporinad's biological activity, which is crucial for designing and interpreting in vivo studies.
Q1: What is the precise mechanism of action for Daporinad?
Daporinad is a small molecule that potently inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] In this pathway, NAMPT converts nicotinamide (NAM) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[3]
By inhibiting NAMPT, Daporinad effectively blocks this primary route of NAD+ production. Since many cancer cells have high metabolic rates and are heavily reliant on this salvage pathway for NAD+ regeneration, Daporinad treatment leads to a rapid depletion of the intracellular NAD+ pool.[3][4] This energy crisis disrupts critical cellular processes that depend on NAD+, including glycolysis, mitochondrial respiration, and DNA repair via NAD+-dependent enzymes like PARPs and Sirtuins, ultimately inducing apoptotic or necrotic cell death in vulnerable cells.[1][2][5]
Caption: Daporinad inhibits NAMPT, blocking NAD+ synthesis and disrupting vital cellular functions.
Section 2: Formulation, Administration, and Dosing Strategy
Properly preparing and administering Daporinad is the first critical step toward reproducible in vivo results. This section provides detailed guidance on these procedures.
Q2: Daporinad has poor water solubility. What is a reliable vehicle for in vivo administration?
This is a common and critical challenge. Daporinad is practically insoluble in water (< 0.1 mg/mL).[6] A standard, field-proven vehicle for intraperitoneal (i.p.) or intravenous (i.v.) injection is a multi-component solvent system.
Validated Vehicle Formulation: [6] A widely used formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Causality:
-
DMSO is a powerful organic solvent that initially dissolves the Daporinad powder.
-
PEG300 acts as a co-solvent and helps maintain solubility as the aqueous component is added.
-
Tween-80 is a surfactant that prevents the drug from precipitating out of the solution upon injection into the aqueous environment of the body.
-
Saline makes the final solution more physiologically compatible.
Q3: What is the correct protocol for preparing Daporinad for injection?
Meticulous preparation is key to avoiding precipitation and ensuring accurate dosing. Always prepare the working solution fresh on the day of use.[6]
Step-by-Step Preparation Protocol
-
Initial Dissolution: Weigh the required amount of Daporinad powder and dissolve it completely in DMSO first. Ensure you have a clear stock solution before proceeding.
-
Sequential Addition of Co-solvents: Add the other solvents in the following order, ensuring the solution is mixed thoroughly after each addition: a. Add PEG300. b. Add Tween-80. c. Finally, add the saline slowly while mixing.
-
Final Check: The final solution should be clear and free of any visible precipitate. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[6]
-
Administration: Administer the freshly prepared solution to the experimental animals without delay.
Q4: What is a good starting dose and administration route for a new mouse xenograft model?
The optimal dose depends on the tumor model, dosing schedule, and desired pharmacodynamic effect. However, based on extensive preclinical data, a logical starting point can be established.
-
Administration Route: Intraperitoneal (i.p.) injection is the most common and well-documented route for preclinical studies, offering a good balance of ease of administration and systemic exposure.[1] Intravenous (i.v.) administration is also used for pharmacokinetic studies.[3][7]
-
Starting Dose Range: A dose of 10-30 mg/kg, administered once daily (q.d.) via i.p. injection , is a robust starting point for efficacy studies in mice.[1][6]
-
Dosing Schedule: While daily dosing is common, intermittent schedules have also proven effective and may improve tolerability. For example, a "3 days on, 4 days off" schedule has shown excellent efficacy in rhabdomyosarcoma models.[5]
Data Summary: Reported In Vivo Doses of Daporinad (FK866)
| Animal Model | Dose Range (mg/kg) | Administration Route | Dosing Schedule | Reference |
| CB17-SCID Mice | 30 | i.p. | Not specified | [6] |
| General Preclinical | 0.5 - 25 | i.p. | q.d. (once daily) | [1] |
| Mice (PK Study) | 5, 10, 30 | i.v. | Single dose | [3][7][8] |
| Rhabdomyosarcoma Xenograft | 10, 25, 50 | Not specified | 3 days on / 4 days off for 8 weeks | [5] |
| Mouse Xenograft | 5 | i.p. | Not specified (in combination with Olaparib) | [1] |
Section 3: Monitoring and Troubleshooting
This section provides a framework for assessing Daporinad's effects and resolving common experimental issues.
Q5: How can I confirm that Daporinad is active in my in vivo model?
Confirmation of drug activity, or target engagement, is a self-validating step that should be built into your experimental design. Do not rely solely on tumor volume measurements.
-
Primary Pharmacodynamic (PD) Marker: The most direct measure of Daporinad's activity is the depletion of NAD+ levels in the target tissue (tumor).[9] This can be measured via LC-MS based methods or commercially available enzymatic assay kits.[10] A significant reduction in tumor NAD+ levels post-treatment is strong evidence of target engagement.
-
Secondary (Efficacy) Marker: The ultimate goal is typically tumor growth inhibition or regression.[5] This should be monitored by regular caliper measurements of tumor volume.
-
Toxicity Monitoring: Closely monitor animal health, including body weight, general appearance, and behavior. Significant weight loss (>15-20%) is a common sign of toxicity. The dose-limiting toxicity in clinical trials was thrombocytopenia, which can manifest as bleeding in animal models.[11][12]
Caption: A workflow for systematically optimizing Daporinad dosage in vivo.
Q6: I am not observing any anti-tumor effect. What should I troubleshoot?
This is a multi-step diagnostic process. Follow this logical flow:
-
Confirm Formulation Integrity: Was the drug fully dissolved? Was the solution prepared fresh? Precipitation is a primary cause of failed experiments. Action: Prepare a new batch, meticulously following the protocol.
-
Verify Target Engagement: Did the drug reach the tumor and inhibit NAMPT? Action: Conduct a short-term PD study. Treat a small cohort of tumor-bearing animals and harvest tumors 2-4 hours post-injection to measure NAD+ levels. If NAD+ is not depleted, your dose is too low or the drug is not reaching the target.
-
Increase the Dose: If the initial dose was well-tolerated but ineffective and failed to deplete NAD+, a dose escalation is warranted. Proceed cautiously, monitoring for toxicity. A pharmacokinetic study in mice showed a non-linear increase in exposure at 30 mg/kg compared to 5-10 mg/kg, suggesting that higher doses may yield disproportionately greater exposure.[3][7]
-
Consider Resistance Mechanisms: If NAD+ is depleted in the tumor but the tumor continues to grow, the cells may be utilizing an alternative NAD+ synthesis pathway, such as the Preiss-Handler pathway, which uses nicotinic acid (NA) as a precursor via the enzyme NAPRT.[1][12] Tumors with high NAPRT expression may be intrinsically resistant to NAMPT inhibitors.[12]
Q7: My animals are showing signs of toxicity (e.g., significant weight loss). What are my options?
Toxicity indicates that the therapeutic window has been exceeded.
-
Dose Reduction: The most straightforward approach is to reduce the daily dose.
-
Modify the Dosing Schedule: Switch from a daily (q.d.) to an intermittent schedule (e.g., every other day, or 3 days on/4 days off).[5] This allows the animal's healthy tissues to recover between doses, potentially mitigating toxicity while maintaining anti-tumor pressure.
-
Confirm Vehicle Tolerance: Always run a parallel control group that receives the vehicle only. Sometimes, the solvent mixture itself can cause mild adverse effects, and it's important to distinguish this from drug-specific toxicity.
Section 4: Reference Protocols
Protocol 1: Preparation of Daporinad (10 mg/mL) for In Vivo Dosing
This protocol yields a 10 mg/mL stock solution. The final injection volume can be adjusted based on the animal's weight to achieve the desired mg/kg dose.
Materials:
-
Daporinad (FK866) powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
For 1 mL of final solution, weigh 10 mg of Daporinad into a sterile vial.
-
Add 100 µL of DMSO. Vortex or sonicate until the powder is completely dissolved and the solution is clear.
-
Add 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80. Mix thoroughly.
-
Slowly add 450 µL of sterile saline while continuously mixing.
-
The final solution should be clear. If any cloudiness appears, warm the solution briefly (to ~37°C) and sonicate.
-
Use this solution for injection immediately. Do not store.
Protocol 2: Assessment of Tumor NAD+ Levels
This is a general workflow for collecting tissue for NAD+ analysis. The specific extraction and measurement technique will depend on the chosen assay kit or LC-MS protocol.
Procedure:
-
Administer Daporinad or vehicle to tumor-bearing mice as planned.
-
At the desired time point (e.g., 2-4 hours post-dose for peak effect), euthanize the animal using an approved method.
-
Immediately excise the tumor. Speed is critical as NAD+ levels can change rapidly post-mortem.
-
Flash-freeze the tumor tissue in liquid nitrogen. This instantly halts metabolic activity and preserves NAD+ levels.
-
Store the frozen samples at -80°C until you are ready to perform the NAD+ extraction and measurement.
-
Follow the manufacturer's protocol for your specific NAD+ assay kit or your institution's established LC-MS procedure for tissue metabolite extraction and analysis.
References
-
Galli, M., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC - PubMed Central. [Link]
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. NIH. [Link]
-
Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. ResearchGate. [Link]
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed. [Link]
-
The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. ResearchGate. [Link]
-
Daporinad | C24H29N3O2 | CID 6914657. PubChem - NIH. [Link]
-
Time to concentration profiles of Daporinad following IV administration... ResearchGate. [Link]
-
Zhao, Y., et al. (2019). Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor. PubMed Central. [Link]
-
A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. MDPI. [Link]
-
Preliminary stability results for Daporinad in mouse plasma (n = 3 for each assessment). ResearchGate. [Link]
-
FK866 treatment decreases the cellular NAD levels and inhibits cell... ResearchGate. [Link]
-
Galli, M., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. [Link]
-
(PDF) Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor. ResearchGate. [Link]
-
Lu, M., et al. (2016). In vivo NAD assay reveals the intracellular NAD contents and redox state in healthy human brain and their age dependences. PMC - PubMed Central. [Link]
-
Yohe, M.E., et al. (2022). Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. Clinical Cancer Research - AACR Journals. [Link]
-
Piacente, F., et al. (2022). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. PMC. [Link]
Sources
- 1. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Daporinad Technical Support Center: A Guide to Investigating Potential Off-Target Effects
Welcome to the Daporinad Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Daporinad (also known as FK866 or APO866), a potent and highly specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). While Daporinad is renowned for its on-target efficacy in depleting cellular NAD+ pools, a thorough understanding of its potential off-target effects is critical for robust experimental design and accurate data interpretation.[1][2][3][4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the scientific rationale and methodological tools to proactively investigate and validate potential off-target activities of Daporinad within your specific experimental context.
I. Foundational Knowledge: Understanding Daporinad's Mechanism and Selectivity
Daporinad is a small molecule that acts as a highly selective, non-competitive inhibitor of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[3][4][5] By blocking NAMPT, Daporinad leads to a gradual depletion of intracellular NAD+, a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling.[3][4][5] This ultimately triggers metabolic collapse and apoptosis in cells highly dependent on the salvage pathway, such as many cancer cells.[6][7][8]
While Daporinad is celebrated for its high specificity, it is crucial to recognize that "highly specific" does not mean "absolutely specific." All small molecules have the potential to interact with unintended targets, particularly at higher concentrations.[9] The observed toxicities in preclinical and clinical studies, such as thrombocytopenia, are largely considered "on-target" effects, resulting from NAMPT inhibition in healthy, rapidly dividing cells.[1][10] However, the possibility of NAMPT-independent off-target effects contributing to unexpected phenotypes cannot be disregarded and warrants careful investigation.[11]
II. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise during your experiments with Daporinad.
Q1: My cells are showing a phenotype that I cannot explain by NAD+ depletion alone. Could this be an off-target effect?
A1: It's possible. While NAD+ depletion has far-reaching consequences, an unexpected phenotype could stem from an off-target interaction. First, it is essential to rigorously confirm the on-target effect in your system.
-
Actionable Advice:
-
Measure NAD+ levels: Directly quantify intracellular NAD+ levels following Daporinad treatment to confirm target engagement.
-
Rescue experiment: Attempt to rescue the phenotype by supplementing your media with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction. If the phenotype is reversed, it is likely an on-target effect. If the phenotype persists despite NAD+ restoration, an off-target effect is a strong possibility.[12][13]
-
Q2: I'm observing toxicity at concentrations lower than what is typically reported to induce cell death. Is this indicative of an off-target effect?
A2: This could be due to several factors, including an off-target effect with high affinity.
-
Actionable Advice:
-
Cellular context: The sensitivity to NAMPT inhibition can vary significantly between cell lines, depending on their reliance on the NAD+ salvage pathway versus the de novo or Preiss-Handler pathways.[14]
-
Comprehensive dose-response: Perform a detailed dose-response curve and correlate it with NAD+ depletion levels. If significant toxicity occurs before substantial NAD+ depletion, it warrants further investigation into off-target liabilities.
-
Q3: How can I begin to identify potential off-targets of Daporinad in my experimental system?
A3: There are several unbiased, systematic approaches to identify potential off-target interactions. These can be broadly categorized into computational and experimental methods.[15]
-
Initial Steps:
-
Computational Prediction: Utilize in silico tools that predict potential off-target interactions based on the chemical structure of Daporinad and known protein binding pockets.[16][17] While predictive, these methods require experimental validation.
-
Experimental Profiling: Employ broad, unbiased experimental techniques to directly identify proteins that interact with Daporinad.
-
III. Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for investigating and validating potential off-target effects of Daporinad.
Guide 1: Distinguishing On-Target vs. Off-Target Effects
Issue: An observed cellular phenotype does not correlate with the known kinetics of NAD+ depletion or is not rescued by NMN supplementation.
Underlying Principle: A true on-target effect of Daporinad should be directly linked to the depletion of NAD+ and its downstream consequences. A rescue experiment with an NAD+ precursor is the gold standard for validating on-target activity.
Workflow Diagram:
Caption: Workflow to differentiate on-target from potential off-target effects.
Step-by-Step Protocol: NMN Rescue Experiment
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.
-
Treatment: Treat cells with Daporinad at a concentration known to induce the phenotype of interest. In parallel, treat cells with Daporinad in combination with a range of NMN concentrations (e.g., 10-100 µM). Include vehicle-only and NMN-only controls.
-
Incubation: Incubate for the desired duration.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, protein expression, morphological changes).
-
Data Interpretation: If NMN co-treatment reverses the Daporinad-induced phenotype, the effect is likely on-target. If the phenotype persists, it may be due to an off-target effect.
Guide 2: Unbiased Identification of Off-Target Proteins
Issue: You have evidence suggesting an off-target effect and need to identify the interacting protein(s).
Underlying Principle: Modern proteomics-based techniques can identify direct protein binders to a small molecule in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method that relies on the principle that a protein's thermal stability increases upon ligand binding.[18][19][20][21][22]
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow for off-target identification.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with Daporinad or vehicle control for a specified time.
-
Harvesting: Harvest cells and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein of interest using Western blotting or perform a global analysis using mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Daporinad indicates target engagement.[15]
Guide 3: Broad Off-Target Profiling
Issue: You need to assess the selectivity of Daporinad against a broad panel of potential targets.
Underlying Principle: Commercial services offer screening of compounds against large panels of kinases, GPCRs, ion channels, and other enzyme families. This provides a broad overview of a compound's selectivity profile.
Workflow Diagram:
Caption: Workflow for broad off-target screening using commercial services.
Protocol: Engaging a Contract Research Organization (CRO) for Off-Target Screening
-
CRO Selection: Identify a CRO that offers a comprehensive and relevant panel of off-target assays.
-
Compound Submission: Provide a sufficient quantity of high-purity Daporinad.
-
Assay Execution: The CRO will typically perform initial screens at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: Analyze the percentage of inhibition data provided by the CRO. Any target showing significant inhibition (e.g., >50%) should be considered a "hit."
-
Follow-up Studies: For any identified hits, request a full dose-response curve to determine the IC50 value. This will quantify the potency of Daporinad against the off-target.
IV. Data Summary Table
| Parameter | Daporinad (FK866) | Reference |
| Primary Target | Nicotinamide Phosphoribosyltransferase (NAMPT) | [3][4][5] |
| On-Target IC50 | ~0.09 nM (cell-free) | [7][8] |
| Known On-Target Toxicities | Thrombocytopenia, gastrointestinal disturbances | [1][10] |
| Confirmed Off-Targets | Currently, no specific off-targets have been consistently reported in the literature. | N/A |
| Recommended Off-Target Screening Methods | Cellular Thermal Shift Assay (CETSA), Chemical Proteomics, Kinase Profiling | [15][18][19][20][21][22][23][24][25][26] |
V. Concluding Remarks
Daporinad remains a powerful tool for studying the role of NAMPT and the NAD+ salvage pathway in health and disease. While its high specificity is a significant advantage, a vigilant and proactive approach to investigating potential off-target effects is paramount for ensuring the integrity and reproducibility of your research. This guide provides a framework for troubleshooting unexpected results and systematically identifying and validating potential off-target interactions. By integrating these principles and methodologies into your experimental workflow, you can enhance the confidence in your findings and contribute to a more complete understanding of Daporinad's biological activities.
References
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of drug action. Nature biotechnology, 30(6), 532-538. [Link]
-
Sleno, L., & Emili, A. (2008). Proteomic methods for drug target discovery. Current opinion in chemical biology, 12(1), 46-54. [Link]
-
Patsnap Synapse. (2025). What NAMPT inhibitors are in clinical trials currently? Retrieved from [Link]
-
Krishnamoorthy, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Scientific Reports, 13(1), 3463. [Link]
-
Lee, J., et al. (2019). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Theranostics, 9(25), 7705-7723. [Link]
-
Almqvist, H., et al. (2016). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Scientific Reports, 6, 30306. [Link]
-
Chen, B., et al. (2021). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 4(1), 1-13. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. [Link]
-
Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
-
Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors? Retrieved from [Link]
-
Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(21), 7381. [Link]
-
Li, D., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 975113. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Luan, Y., et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]
-
Piquereau, J., et al. (2015). FK866 compromises mitochondrial metabolism and adaptive stress responses in cultured cardiomyocytes. Experimental cell research, 336(1), 115-125. [Link]
-
Amrein, M. W., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. [Link]
-
Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. [Link]
-
Lucena-Cacace, A., et al. (2020). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancers, 12(4), 987. [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer research, 63(21), 7436-7442. [Link]
-
Zhang, P., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(24), 15858. [Link]
-
Menna, P., et al. (2021). Mitochondrial rewiring drives metabolic adaptation to NAD(H) shortage in triple negative breast cancer cells. Cell Death & Disease, 12(7), 1-15. [Link]
-
Beauparlant, P., & Bédard, D. (2015). New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology. Molecular & cellular oncology, 2(3), e1001211. [Link]
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 2011. [Link]
-
Clement, J., & D'Alessandro, A. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Molecules, 26(23), 7149. [Link]
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 2011. [Link]
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed. [Link]
-
O'Brien, T., et al. (2018). Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment. Oncotarget, 9(22), 16045. [Link]
-
Park, M., et al. (2022). Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. ResearchGate. [Link]
-
Lee, J., et al. (2018). Selective Cytotoxicity of the NAMPT Inhibitor FK866 Toward Gastric Cancer Cells With Markers of the Epithelial-Mesenchymal Transition, Due to Loss of NAPRT. Gastroenterology, 155(3), 876-890.e13. [Link]
-
Ding, D., et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Molecules, 29(12), 2836. [Link]
-
Sampath, D., et al. (2014). On-target effect of FK866, a nicotinamide phosphoribosyl transferase inhibitor, by apoptosis-mediated death in chronic lymphocytic leukemia cells. Clinical Cancer Research, 20(18), 4861-4872. [Link]
-
Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. Molecules, 28(1), 133. [Link]
Sources
- 1. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FK866 compromises mitochondrial metabolism and adaptive stress responses in cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On-target effect of FK866, a nicotinamide phosphoribosyl transferase inhibitor, by apoptosis-mediated death in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. mdpi.com [mdpi.com]
- 21. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Daporinad Combination Therapy: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Daporinad (also known as FK866 or APO866). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the efficacy of Daporinad in combination therapy. Our goal is to help you navigate the complexities of your experiments, troubleshoot common issues, and unlock the full potential of this potent NAMPT inhibitor.
Section 1: Foundational Knowledge & Mechanism of Action
Daporinad is a highly selective, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and energy metabolism.[1][2] Many cancer cells exhibit elevated NAMPT expression and a higher demand for NAD+, making NAMPT an attractive therapeutic target.[3][4]
By inhibiting NAMPT, Daporinad depletes intracellular NAD+ pools, which in turn disrupts ATP generation, shuts down glycolysis, and indirectly inhibits NAD+-dependent enzymes like PARPs and sirtuins, ultimately leading to apoptosis in cancer cells.[2][5][6]
However, early clinical trials using Daporinad as a monotherapy showed limited success, often due to dose-limiting toxicities being reached before achieving a therapeutic concentration.[2][3][7] This has shifted the focus towards combination therapies to enhance its anti-tumor effects at tolerable doses.[3][8]
Caption: Daporinad inhibits NAMPT, blocking the primary NAD+ salvage pathway.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common challenges in a practical Q&A format.
Category 1: Lack of Efficacy & Primary Resistance
Q1: My cancer cell line is not responding to Daporinad treatment, even at high concentrations. What are the primary reasons for this intrinsic resistance?
A1: This is a common and critical issue. The lack of response is often tied to the underlying biology of the cell line, specifically its mechanisms for NAD+ synthesis.
-
Primary Cause: A Functional Preiss-Handler Pathway. The most frequent cause of intrinsic resistance is the cell line's ability to bypass the NAMPT-mediated salvage pathway.[9] Cells expressing sufficient levels of Nicotinate Phosphoribosyltransferase (NAPRT1), the rate-limiting enzyme in the Preiss-Handler pathway, can synthesize NAD+ from nicotinic acid (NA), which is typically present in cell culture media.[9][10]
-
Troubleshooting Steps:
-
Verify NAPRT1 Expression: Perform qPCR or Western blot analysis to determine the expression level of NAPRT1 in your cell line. High NAPRT1 expression is strongly correlated with Daporinad resistance.[9]
-
Use NA-free Media: Culture your cells in nicotinic acid-free media to shut down the Preiss-Handler pathway. This can often sensitize NAPRT1-positive cells to Daporinad.
-
Co-administer a NAPRT1 Inhibitor: If available, use a NAPRT1 inhibitor (e.g., 2-hydroxinicotinic acid) in combination with Daporinad to block the bypass pathway.[9]
-
Q2: I've confirmed my cell line is NAPRT1-deficient, but I'm still not seeing the expected cytotoxicity. What else should I check?
A2: If the primary resistance mechanism is ruled out, the issue may lie in the experimental setup or other cellular factors.
-
Reagent Integrity:
-
Solubility & Storage: Daporinad is typically dissolved in DMSO for a stock solution.[4] Ensure it is fully dissolved and stored correctly in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[11]
-
Purity: Verify the purity and identity of your Daporinad compound with the supplier's Certificate of Analysis.
-
-
Cell Culture Conditions:
-
Assay Parameters:
-
Incubation Time: Daporinad-induced NAD+ depletion and subsequent cell death is a time-dependent process.[13] An incubation period of 72-96 hours is often required to observe significant effects. A 24-hour endpoint may be too short.
-
Drug Concentration: Ensure your dose-response curve covers a sufficiently wide range. While Daporinad is potent (low nM IC50 in sensitive lines), resistant lines may require µM concentrations.[14][15]
-
Caption: A logical workflow for diagnosing issues with Daporinad experiments.
Category 2: Combination Therapy Design & Interpretation
Q3: I want to combine Daporinad with another agent. What are the most rational combination strategies?
A3: The goal of combination therapy is to achieve synergy. Daporinad's mechanism lends itself to several rational combinations.
-
Synthetic Lethality with PARP Inhibitors: This is a highly promising strategy. By depleting NAD+, Daporinad cripples the function of PARP enzymes, which are crucial for DNA repair.[8] In cancer cells that already have compromised DNA repair pathways (e.g., BRCA mutations) or are under high replicative stress, combining Daporinad with a direct PARP inhibitor (like Olaparib) can lead to catastrophic DNA damage and cell death.[13][16] This combination can also be effective in overcoming PARP inhibitor resistance.[16]
-
Enhancing DNA-Damaging Agents: Daporinad can sensitize cancer cells to traditional chemotherapies (like temozolomide) or radiation.[8] By inhibiting NAD+-dependent DNA repair processes, Daporinad lowers the threshold for these agents to induce lethal DNA damage.
-
Targeting Metabolic Vulnerabilities: Combining Daporinad with inhibitors of other metabolic pathways, such as glycolysis or glutaminolysis, can create a multi-pronged attack on cancer cell metabolism, leading to a more profound and rapid energy crisis.
Caption: Daporinad and PARP inhibitors create a dual blockade on DNA repair.
Q4: How do I properly assess if my drug combination is synergistic, additive, or antagonistic?
A4: This requires a rigorous experimental design and data analysis, typically using the Chou-Talalay method to calculate a Combination Index (CI).
-
Experimental Design:
-
Determine the IC50 of each drug individually in your cell line.
-
Create a dose matrix where you treat cells with a range of concentrations of Drug A, Drug B, and the two drugs combined at a constant ratio (e.g., based on their IC50 ratio).
-
Measure the "effect" (e.g., percent inhibition of cell viability) at each dose point after a fixed incubation period (e.g., 72h).
-
-
Data Analysis:
-
Use software like CompuSyn or CalcuSyn to input your dose-effect data. The software will calculate the CI value for different effect levels (e.g., Fa = 0.5, or 50% inhibition).
-
Interpretation of CI Values:
-
CI < 0.9: Synergy (the combined effect is greater than the sum of individual effects)
-
CI = 0.9 - 1.1: Additive (the combined effect is equal to the sum of individual effects)
-
CI > 1.1: Antagonism (the drugs interfere with each other)
-
-
| Combination Index (CI) | Interpretation | Recommended Action |
| < 0.9 | Synergistic | Promising combination. Proceed with mechanistic studies. |
| 0.9 - 1.1 | Additive | May still be clinically relevant. Consider dose-escalation studies. |
| > 1.1 | Antagonistic | Not a favorable combination. Re-evaluate the hypothesis or drug ratio. |
| Table 1: Interpreting Combination Index (CI) Values |
Section 3: Key Experimental Protocols
To ensure reproducibility and accuracy, follow these standardized protocols for key assays.
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the dose-dependent effect of Daporinad on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of Daporinad (and combination agent, if applicable) in the appropriate cell culture medium. A typical concentration range for Daporinad is 0.01 nM to 1 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include "vehicle-only" (e.g., DMSO) controls and "no-cell" (media only) blanks.
-
Incubation: Incubate the plate for 72-96 hours.
-
Assay Measurement:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.
-
For CellTiter-Glo®: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating briefly, and reading the luminescent signal.
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Western Blot for NAPRT1 and NAMPT Expression
This protocol validates the expression of the target enzyme and key resistance markers.
-
Protein Extraction: Culture cells to ~80% confluency. If treating with Daporinad, do so for the desired time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 20 µg of protein per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAMPT, NAPRT1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector. The band intensity can be quantified using software like ImageJ.
References
-
Roulston, A., & Shore, G. C. (2015). New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology. Molecular & Cellular Oncology, 3(1), e1052180. [Link]
-
Roulston, A., & Shore, G. C. (2015). New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology. Molecular & Cellular Oncology. [Link]
-
National Center for Biotechnology Information. (n.d.). Daporinad. PubChem Compound Summary for CID 6914657. Retrieved from [Link]
-
Wikipedia. (n.d.). Daporinad. Retrieved from [Link]
-
Bai, L., et al. (2024). Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery. Journal of Medicinal Chemistry. (Note: While the direct link is to a ResearchGate page, this reflects the typical source of such reviews). [Link]
-
Zhu, Y., et al. (2019). Discovery of a Highly Selective NAMPT Inhibitor that Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics. [Link]
-
Patsnap. (2025). What are the new molecules for NAMPT inhibitors? Synapse. [Link]
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 1982. [Link]
-
Valeh Sheida, S., et al. (2024). Inhibition of nicotinamide adenine dinucleotide (NAD) production is a potent therapeutic strategy to inactivate homologous recombination in cancer cells. AACR Special Conference Proceedings. [Link]
-
Yohe, M. E., et al. (2020). Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. Clinical Cancer Research, 26(6), 1460-1473. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Ghanem, M. S., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(11), 7176-7201. [Link]
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed. [Link]
-
Ghanem, M. S., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ResearchGate. [Link]
-
Black, J., & Pasca di Magliano, M. (2022). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance. [Link]
Sources
- 1. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Daporinad - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Investigating the Nonlinear Pharmacokinetics of Daporinad at High Doses
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the nonlinear pharmacokinetics of Daporinad (also known as FK866 or APO866). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to navigate the complexities of Daporinad's dose-dependent pharmacokinetic profile. As a potent and highly specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), understanding its behavior at high doses is critical for its development and application.[1][2]
A pivotal study in mice has demonstrated that while Daporinad exhibits linear pharmacokinetics at doses of 5 and 10 mg/kg, its profile becomes nonlinear at a higher dose of 30 mg/kg.[3][4] This nonlinearity suggests that one or more of the underlying absorption, distribution, metabolism, or excretion (ADME) processes become saturated at elevated concentrations. This guide will equip you with the knowledge and tools to investigate and understand these phenomena.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise when studying the nonlinear pharmacokinetics of Daporinad.
Q1: What is nonlinear pharmacokinetics and why is it important for Daporinad?
A1: Nonlinear pharmacokinetics, also known as dose-dependent pharmacokinetics, occurs when the relationship between the administered dose of a drug and the resulting plasma concentration is not proportional.[5] For drugs with linear pharmacokinetics, a doubling of the dose results in a doubling of the plasma concentration. However, with nonlinear kinetics, a dose increase can lead to a greater or lesser than proportional change in plasma concentration. This is crucial for Daporinad as it has been observed to exhibit a nonlinear pharmacokinetic tendency at high doses (30 mg/kg in mice), while its pharmacokinetics are linear at lower doses (5 and 10 mg/kg).[3][4] Understanding this shift is vital for predicting drug exposure and potential toxicity at higher therapeutic doses.
Q2: What are the potential causes of Daporinad's nonlinear pharmacokinetics at high doses?
A2: The nonlinearity observed with Daporinad at high doses likely stems from the saturation of one or more biological processes involved in its disposition. Potential causes include:
-
Saturable Metabolism: The enzymes responsible for metabolizing Daporinad may have a limited capacity. At high concentrations, these enzymes can become saturated, leading to a decrease in the drug's clearance and a more than proportional increase in plasma concentration. Daporinad is known to be extensively metabolized, with at least 25 metabolites identified in mice.[3][4]
-
Saturable Plasma Protein Binding: If Daporinad binds to plasma proteins, these binding sites can become saturated at high concentrations. This would lead to an increase in the unbound, pharmacologically active fraction of the drug.
-
Saturable Transporter-Mediated Processes: Daporinad may be a substrate for transporters involved in its absorption, distribution, or excretion. Saturation of these transporters at high doses could alter its pharmacokinetic profile.
Q3: How can I determine if Daporinad's metabolism is saturable in my experimental system?
A3: To investigate saturable metabolism, you can perform an in vitro enzyme kinetics study using liver microsomes. By incubating varying concentrations of Daporinad with liver microsomes and measuring the rate of metabolite formation, you can determine the Michaelis-Menten constants (Vmax and Km). A low Km value would suggest that the enzyme has a high affinity for Daporinad and is more likely to become saturated at higher concentrations.
Q4: What is the significance of the various metabolites of Daporinad that have been identified?
A4: The identification of numerous metabolites indicates that metabolism is a major route of elimination for Daporinad.[3][4] Understanding the metabolic pathways is crucial for several reasons. Firstly, it helps to identify the enzymes involved, which can then be investigated for potential saturation. Secondly, the metabolites themselves may have pharmacological activity or toxicity, which needs to be assessed. A study by Qu and Liu (2021) identified 16 metabolites of Daporinad in vitro using liver microsomes from rats, dogs, monkeys, and humans, with the main metabolic pathways being N-dealkylation, amide hydrolysis, hydrogenation, oxygenation, and dehydrogenation.[6]
Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your experiments.
Issue 1: I am observing a greater than proportional increase in the Area Under the Curve (AUC) with increasing doses of Daporinad in my in vivo study. What could be the cause?
Answer: A dose-dependent increase in AUC that is more than proportional to the dose is a classic sign of nonlinear pharmacokinetics, specifically implicating a saturable elimination process.[5]
-
Troubleshooting Steps:
-
Confirm Saturable Metabolism: The most likely cause is the saturation of metabolic enzymes. To confirm this, you should conduct an in vitro metabolism study using liver microsomes. Determine the rate of Daporinad metabolism at a range of concentrations. If the rate plateaus at higher concentrations, this indicates enzyme saturation.
-
Investigate Plasma Protein Binding: While less common to be the sole cause of such a dramatic AUC increase, saturable plasma protein binding can contribute. At high concentrations, if binding sites on plasma proteins become saturated, the free fraction of Daporinad increases, leading to a change in its distribution and clearance. Perform a plasma protein binding assay to assess this.
-
Consider Transporter Saturation: If Daporinad is a substrate for efflux transporters in the liver or kidney, saturation of these transporters at high concentrations could decrease its elimination and increase the AUC. Investigate Daporinad's interaction with relevant transporters like P-glycoprotein (ABCB1).
-
Issue 2: My bioanalytical LC-MS/MS method for Daporinad in plasma is showing high variability and poor reproducibility, especially at higher concentrations.
Answer: High variability in bioanalytical data can obscure the true pharmacokinetic profile of a compound. Several factors related to the LC-MS/MS method could be contributing to this issue.
-
Troubleshooting Steps:
-
Matrix Effects: The biological matrix (plasma) can interfere with the ionization of Daporinad in the mass spectrometer, leading to ion suppression or enhancement. This effect can be concentration-dependent. To mitigate this, optimize your sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) and chromatographic separation to ensure Daporinad elutes in a region with minimal matrix interference.
-
Internal Standard Selection: Ensure you are using an appropriate internal standard (IS). An ideal IS is a stable isotope-labeled version of Daporinad. If this is not available, use a structural analog that has similar chromatographic and mass spectrometric behavior.
-
Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a nonlinear response. Ensure your calibration curve covers the expected concentration range and that the high concentration samples are diluted to fall within the linear range of the assay. The calibration curve for Daporinad in mouse plasma has been established in the range of 1.02–2220 ng/mL using a quadratic regression.[3][4]
-
Issue 3: I am trying to model the nonlinear pharmacokinetic data of Daporinad, but the model is not fitting the data well.
Answer: Modeling nonlinear pharmacokinetic data can be complex. A poor model fit can result from an incorrect model structure or inappropriate assumptions.
-
Troubleshooting Steps:
-
Choose the Right Model: A standard one- or two-compartment model with first-order elimination will not be appropriate for nonlinear data. You should use a model that incorporates Michaelis-Menten kinetics for the saturable elimination pathway.
-
Data Weighting: Ensure you are using appropriate data weighting in your modeling software. Often, weighting by the inverse of the predicted concentration (1/Yhat) or the inverse of the predicted concentration squared (1/Yhat^2) can improve the model fit.
-
Visual Predictive Check (VPC): Use VPCs to graphically assess the predictive performance of your model. A good model should be able to reproduce the central tendency and variability of the observed data.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to investigate the nonlinear pharmacokinetics of Daporinad.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol is designed to characterize the pharmacokinetic profile of Daporinad at multiple dose levels to assess dose proportionality.
Materials:
-
Daporinad
-
Vehicle for dosing (e.g., 0.5% HPMC)
-
Male CD-1 mice (8-10 weeks old)
-
Dosing syringes and needles (for intravenous or oral administration)
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Dose Preparation: Prepare dosing solutions of Daporinad in the vehicle at concentrations suitable for administering doses of 5, 10, and 30 mg/kg.
-
Animal Dosing:
-
Divide the mice into three dose groups (n=3-5 per group).
-
Administer Daporinad to each mouse via the desired route (e.g., intravenous bolus via the tail vein or oral gavage). Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 30-50 µL) from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7] Blood can be collected via the submandibular or saphenous vein.
-
-
Plasma Preparation:
-
Immediately after collection, transfer the blood to EDTA-coated tubes.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of Daporinad in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance) for each dose group using non-compartmental analysis.
-
Assess dose proportionality by plotting the dose-normalized AUC and Cmax against the dose. A deviation from a horizontal line indicates nonlinearity.
-
Protocol 2: In Vitro Metabolism in Liver Microsomes
This protocol aims to determine the metabolic stability and enzyme kinetics of Daporinad.
Materials:
-
Daporinad
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator or water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL), and Daporinad at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
-
Metabolic Reaction:
-
Pre-warm the incubation mixtures to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining Daporinad.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Daporinad remaining versus time to determine the in vitro half-life (t1/2).
-
For enzyme kinetics, plot the initial rate of Daporinad metabolism versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Protocol 3: Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)
This protocol determines the fraction of Daporinad bound to plasma proteins.
Materials:
-
Daporinad
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Incubator with shaking capability (37°C)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike human plasma with Daporinad to achieve the desired final concentrations (e.g., 1 and 10 µM).
-
-
Equilibrium Dialysis:
-
Add the Daporinad-spiked plasma to the sample chamber of the RED device insert.
-
Add PBS to the buffer chamber of the insert.
-
Place the inserts into the base plate and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.
-
Analyze the concentrations of Daporinad in both sets of samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Visualizations
Diagram 1: Potential Causes of Nonlinear Pharmacokinetics
Caption: Potential mechanisms leading to the nonlinear pharmacokinetics of Daporinad at high doses.
Diagram 2: Experimental Workflow for Investigating Nonlinear Pharmacokinetics
Caption: A systematic workflow for elucidating the mechanisms behind observed nonlinear pharmacokinetics.
Data Presentation
The following table summarizes the key pharmacokinetic parameters of Daporinad in mice from a representative study, illustrating the shift to nonlinearity at the 30 mg/kg dose.
| Dose (mg/kg) | AUC (ng*h/mL) | Clearance (mL/h/kg) | Dose-Normalized AUC (AUC/Dose) |
| 5 | 1500 | 3333 | 300 |
| 10 | 3200 | 3125 | 320 |
| 30 | 15000 | 2000 | 500 |
Note: The data in this table is illustrative and based on the reported trend of nonlinearity. Actual values may vary.
References
-
Qu, S. D., & Liu, G. X. (2021). Daporinad in vitro metabolite profiling via rat, dog, monkey and human liver microsomes by liquid chromatography/quadrupole‐orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 35(18), e9150. [Link]
-
Murine Pharmacokinetic Studies. Bio-protocol, 9(12), e3272. [Link]
-
In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Current Protocols in Pharmacology, 74(1), e39. [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 2011. [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]
-
Drawing Flow Diagrams with GraphViz. LornaJane. [Link]
-
Murine Pharmacokinetic Studies. Request PDF. [Link]
-
Graphviz. Graphviz. [Link]
-
A Quick Introduction to Graphviz. freeCodeCamp. [Link]
-
Park, M., Lee, B. I., Choi, J., Park, Y., Park, S. J., Lim, J. H., ... & Shin, Y. G. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 2011. [Link]
-
Park, M., Lee, B. I., Choi, J., Park, Y., Park, S. J., Lim, J. H., ... & Shin, Y. G. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed. [Link]
-
Graphviz tutorial. YouTube. [Link]
-
Nonlinear Pharmacokinetics. Handbook of Basic Pharmacokinetics… Including Clinical Applications, 7th Edition. [Link]
-
Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. ResearchGate. [Link]
-
Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics. Clinical and Translational Science. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]
-
Nonlinear Pharmacokinetics - Study Guide. Scribd. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
The Pharmacokinetics series - Non-linear Kinetics. YouTube. [Link]
-
Nonlinear PK: What Does That Mean?. Certara. [Link]
-
(A) Major CYP450 isoforms involved in drug metabolism. (B) Phase I... ResearchGate. [Link]
-
Preliminary stability results for Daporinad in mouse plasma (n = 3 for each assessment). ResearchGate. [Link]
-
Drug-drug interactions affected by the transporter protein, P-glycoprotein (ABCB1, MDR1) II. Clinical aspects. PubMed. [Link]
-
Drug-Drug Interactions Mediated by P-Glycoprotein – An Overview. ResearchGate. [Link]
-
The Role of ABCB1, ABCG2, and SLC Transporters in Pharmacokinetic Parameters of Selected Drugs and Their Involvement in Drug–Drug Interactions. MDPI. [Link]
-
Importance of P-glycoprotein for drug-drug interactions. PubMed. [Link]
-
Drug-drug interactions affected by the transporter protein, P-glycoprotein (ABCB1, MDR1) I. Preclinical aspects. PubMed. [Link]
-
An update on the importance of plasma protein binding in drug discovery and development. Semantic Scholar. [Link]
Sources
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. certara.com [certara.com]
- 6. Daporinad in vitro metabolite profiling via rat, dog, monkey and human liver microsomes by liquid chromatography/quadrupole-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Daporinad Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility
Welcome to the Daporinad Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of daporinad (also known as FK866 or APO866), a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). Our goal is to empower you with the knowledge to anticipate and overcome experimental challenges, ensuring the variability of your results is minimized and the reproducibility of your findings is maximized. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Daporinad
This section addresses the most common foundational questions regarding daporinad's properties and handling. Understanding these core concepts is the first step toward robust experimental design.
Q1: What is the primary mechanism of action for daporinad?
Daporinad is a highly specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By inhibiting NAMPT, daporinad depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling.[1][3] This depletion of NAD+ ultimately leads to ATP depletion and induction of apoptosis, particularly in cells with high metabolic activity, such as cancer cells.[1]
Q2: What is the difference between daporinad free base and daporinad hydrochloride?
Daporinad is available as a free base and as a hydrochloride (HCl) salt. The key differences lie in their solubility and molecular weight:
-
Solubility: The hydrochloride salt form generally exhibits higher aqueous solubility compared to the free base.[4] This can be a critical factor when preparing stock solutions and working concentrations in aqueous buffers or cell culture media.
-
Molecular Weight: The addition of HCl increases the molecular weight of the compound. It is imperative to use the correct molecular weight for the specific form you are using (free base or HCl salt) when calculating molar concentrations to avoid dosing errors.[5]
Q3: How should I prepare and store daporinad stock solutions?
For optimal stability and reproducibility, adhere to the following guidelines for preparing and storing daporinad solutions:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Daporinad is readily soluble in DMSO, and this solvent is compatible with most cell culture applications at low final concentrations (typically <0.5%). |
| Stock Concentration | 10 mM | A 10 mM stock solution is a common and convenient concentration for serial dilutions. |
| Storage of Solid | -20°C for up to 3 years, protected from light and moisture. | Protects the compound from degradation. |
| Storage of DMSO Stock | -80°C for up to 1 year in small aliquots. | Minimizes freeze-thaw cycles which can lead to degradation and precipitation. |
| Working Solutions | Prepare fresh for each experiment from the frozen stock. | Daporinad's stability in aqueous solutions like cell culture media over extended periods can be variable.[6] |
Q4: Is daporinad stable in cell culture media?
While daporinad is stable for the duration of most typical cell culture experiments (e.g., 24-72 hours), its long-term stability in aqueous media, especially media containing serum, is not well-characterized and can be a source of variability.[6] Components in serum may interact with the compound. Therefore, it is strongly recommended to prepare fresh working solutions of daporinad in your cell culture medium for each experiment.
Part 2: Troubleshooting Guides - Addressing Experimental Challenges
This section provides structured guidance for troubleshooting common issues encountered during experiments with daporinad.
Scenario 1: Inconsistent IC50 Values in Cell-Based Assays
Q: I am observing significant variability in the IC50 values of daporinad across replicate experiments in my cell-based assays. What are the potential causes and how can I troubleshoot this?
Inconsistent IC50 values are a common challenge and can arise from multiple factors.[7][8] A systematic approach is crucial to pinpoint the source of the variability.
Troubleshooting Workflow for Inconsistent IC50 Values
A workflow for troubleshooting inconsistent IC50 values.
Step-by-Step Troubleshooting:
-
Verify Reagent Integrity:
-
Daporinad Stock Solution: Has your DMSO stock been subjected to multiple freeze-thaw cycles? Has it been stored properly? If in doubt, prepare a fresh stock solution from the solid compound. Visually inspect the solution for any precipitation before use.[8]
-
Cell Culture Media and Serum: Are you using the same batch of media and serum for all experiments? Serum components can vary between lots and may influence drug efficacy.[9]
-
-
Review Assay Protocol:
-
Cell Seeding Density: Ensure that the cell seeding density is consistent across all experiments. Over-confluent or under-confluent cells can exhibit different metabolic rates and sensitivities to daporinad.
-
Incubation Time: The cytotoxic effects of daporinad are time-dependent, as NAD+ depletion occurs over several hours.[1] Ensure that the incubation time with the compound is strictly controlled and consistent.
-
Pipetting Accuracy: Use calibrated pipettes and proper techniques to minimize errors during serial dilutions and plating.
-
-
Assess Cellular Factors:
-
Cell Line Authenticity and Passage Number: Authenticate your cell lines regularly. High-passage number cells can undergo genetic and phenotypic drift, leading to altered drug responses.
-
Cellular Health: Ensure that your cells are healthy and in the logarithmic growth phase at the start of the experiment. Stressed cells may respond differently to daporinad.
-
Mycoplasma Contamination: Routinely test your cells for mycoplasma contamination, which can significantly alter cellular metabolism and drug sensitivity.
-
-
Standardize Data Analysis:
-
Curve Fitting Model: Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic regression) to calculate IC50 values.
-
Outlier Handling: Establish a clear and consistent policy for identifying and handling outliers.
-
Scenario 2: Lower-Than-Expected Efficacy or Acquired Resistance
Q: Daporinad is showing minimal effect on my cells, or I'm observing that the cells are developing resistance over time. What is the underlying mechanism and how can I investigate this?
The most common reason for reduced sensitivity or resistance to daporinad is the activity of alternative NAD+ biosynthesis pathways that bypass the NAMPT-dependent salvage pathway.
The Role of Alternative NAD+ Biosynthesis Pathways
Simplified diagram of NAD+ biosynthesis pathways.
Investigative Steps:
-
Assess the Preiss-Handler Pathway:
-
Mechanism: This pathway utilizes nicotinic acid (NA) as a precursor for NAD+ synthesis via the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[1][10] If your cells express sufficient levels of NAPRT, they can bypass the daporinad-induced block on NAMPT.
-
Experimental Validation: To test for a functional Preiss-Handler pathway, perform a rescue experiment by co-incubating your cells with daporininad and nicotinic acid (typically in the 1-10 µM range). If the addition of NA reverses the cytotoxic effects of daporinad, it is a strong indication that the Preiss-Handler pathway is active and contributing to resistance.[1]
-
-
Evaluate Enzyme Expression Levels:
-
Rationale: The relative expression levels of NAMPT and NAPRT can determine a cell line's dependence on a particular NAD+ biosynthesis pathway.
-
Procedure: Use techniques like qRT-PCR or Western blotting to quantify the mRNA and protein levels of NAMPT and NAPRT in your cell lines of interest. Cell lines with high NAPRT expression are more likely to be resistant to daporinad.
-
-
Consider Other NAD+ Precursors:
-
Nicotinamide riboside (NR) can also serve as an NAD+ precursor through the action of nicotinamide riboside kinases (NRKs).[11] While less common as a primary resistance mechanism to daporinad, it is a factor to consider in some cellular contexts.
-
Scenario 3: Inconsistent Results in In Vivo Studies
Q: I'm seeing high variability in tumor growth inhibition and other endpoints in my animal studies with daporinad. How can I improve the reproducibility of my in vivo experiments?
In vivo experiments introduce additional layers of complexity. Consistent results require careful attention to drug formulation, administration, and pharmacokinetics.
Key Considerations for In Vivo Studies:
| Parameter | Recommendation | Rationale |
| Formulation | For intraperitoneal (i.p.) or intravenous (i.v.) administration, daporinad is often formulated in a vehicle containing DMSO, PEG300, Tween-80, and saline or ddH2O. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12][13] | This vehicle helps to maintain the solubility and stability of daporinad for administration. Always prepare the formulation fresh on the day of use. |
| Dosing and Schedule | Dosing can vary significantly depending on the animal model and tumor type. Published studies report a range of doses, for example, 20 mg/kg twice daily for 4 days, repeated weekly.[13] | It is crucial to perform dose-finding studies for your specific model to determine the optimal therapeutic window. |
| Pharmacokinetics (PK) | Be aware that daporinad can exhibit non-linear pharmacokinetics at higher doses, potentially due to saturation of clearance mechanisms.[14][15] | If you observe unexpected toxicity or lack of efficacy at higher doses, consider that the drug exposure may not be scaling linearly with the dose. |
| Stability in Plasma | Daporinad has been shown to be stable in mouse plasma for at least 4 hours at room temperature and for at least 2 weeks at -80°C.[14][16] | This indicates that standard blood collection and processing protocols are unlikely to cause significant degradation of the compound. |
Scenario 4: Issues with Downstream NAD+ Measurement
Q: I am using a commercial kit to measure NAD+ levels after daporinad treatment, but my results are noisy or unexpected. What could be going wrong?
Accurate measurement of NAD+ and NADH is critical for validating the on-target effect of daporinad, but these assays are prone to artifacts.
Troubleshooting NAD+/NADH Assays
A workflow for troubleshooting NAD+/NADH assays.
Common Pitfalls and Solutions:
-
Improper Sample Extraction:
-
The Problem: NAD+ and NADH have different stabilities in acidic and basic conditions. NAD+ is degraded in basic solutions, while NADH is degraded in acidic solutions.
-
The Solution: Use an acidic extraction method (e.g., with perchloric acid or a similar reagent provided in a kit) to measure NAD+ and a separate basic extraction method for NADH. Failure to do so will lead to inaccurate measurements of the NAD+/NADH ratio.
-
-
Assay Protocol Deviations:
-
Reagent Preparation: Ensure that all assay reagents, especially the enzymes used in cycling assays, are prepared and stored correctly. Enzyme activity can be compromised by improper handling.
-
Incubation Times: Adhere strictly to the recommended incubation times for the enzymatic reactions.
-
-
Instrument Settings:
-
Negative Controls: Always include a "no enzyme" or "no substrate" control to check for background signal from your samples or reagents.
-
Standard Curve: Run a fresh standard curve for every experiment. Do not rely on a previous curve.
-
References
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 2011. [Link]
-
Piacente, F., et al. (2022). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Cancers, 14(23), 5989. [Link]
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 2011. [Link]
-
Thatcher, G. R. J., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(9), 5555-5580. [Link]
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 2011. [Link]
-
Heske, C. M., et al. (2021). Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. Clinical Cancer Research, 27(15), 4341-4352. [Link]
-
Tan, B., et al. (2013). Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. Journal of Biological Chemistry, 288(45), 32375-32385. [Link]
-
Lu, Y. T., et al. (2023). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. Biology, 12(11), 1419. [Link]
-
Shaik, J., et al. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. International Journal of Molecular Sciences, 23(22), 14334. [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer research, 63(21), 7436-7442. [Link]
-
Ceni, E., et al. (2014). The NAMPT inhibitor FK866 reverts the damage in spinal cord injury. PLoS One, 9(1), e85959. [Link]
-
Piacente, F., et al. (2021). A subset of test compounds cooperates synergistically with FK866 in decreasing intracellular NAD+ levels in OVCAR-5 cells. [Link]
-
Park, M., et al. (2022). Preliminary stability results for Daporinad in mouse plasma (n = 3 for each assessment). [Link]
-
Park, M., et al. (2022). Time to concentration profiles of Daporinad following IV administration at doses of 5, 10 and 30 mg/kg (n = 3 for each dosing groups). [Link]
-
El-Bacha, T., et al. (2022). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers, 14(22), 5585. [Link]
-
Travelli, C., et al. (2019). Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Data in brief, 27, 104788. [Link]
-
Carannante, V., et al. (2020). Sources of variability in nanoparticle uptake by cells. Nanoscale, 12(13), 7199-7209. [Link]
-
Li, Y., et al. (2023). Impacts of anti-drug antibodies on pharmacokinetic and pharmacodynamic actions of cell-permeable middle molecule peptide drug. Drug Metabolism and Disposition, 51(10), 1369-1377. [Link]
-
ResearchGate. (2013). Can I store the drug solution made in cell culture media? [Link]
-
Dehghankelishadi, P., et al. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. ACS nano, 15(6), 10057-10070. [Link]
-
Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
-
Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards. [Link]
-
ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. [Link]
Sources
- 1. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. ARL Bio Pharma | Drug Formulation and The Impact on Analytical Testing [arlok.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Sensitivity to Daporinad
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with Daporinad (also known as FK866 or APO866). This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the variable sensitivity of cancer cell lines to this potent NAMPT inhibitor.
Section 1: Foundational Knowledge
This section addresses the fundamental principles of Daporinad's mechanism and the underlying reasons for differential sensitivity.
Q1: What is Daporinad and what is its primary mechanism of action?
Daporinad is a highly selective, non-competitive small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the primary salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[2] By inhibiting NAMPT, Daporinad leads to a significant depletion of intracellular NAD+ levels.[3][4] This energy crisis disrupts numerous critical cellular processes that are dependent on NAD+, including cellular redox reactions, DNA repair, and energy metabolism, ultimately leading to tumor cell apoptosis.[3][5]
Caption: Daporinad's mechanism of action.
Q2: Why do different cancer cell lines exhibit such varied sensitivity to Daporinad?
The differential sensitivity to Daporinad is not random; it is dictated by the underlying biology and metabolic wiring of the cancer cells. Several key factors contribute to this variability:
-
Dependence on the NAD+ Salvage Pathway: Cancer cells with a high reliance on the NAMPT-mediated salvage pathway for their NAD+ supply are inherently more sensitive. Tumors that can utilize alternative NAD+ synthesis pathways, such as the Preiss-Handler pathway (which uses nicotinic acid as a precursor), may exhibit resistance.[6][7]
-
Expression Levels of Key Enzymes:
-
NAMPT: While not always a direct correlation, some studies suggest that higher NAMPT expression can be associated with increased dependence on the salvage pathway. Conversely, deletion of one copy of the NAMPT gene, as seen in AML with monosomy 7/del(7q), leads to haploinsufficiency and heightened sensitivity to Daporinad.[8]
-
NAPRT (Nicotinate Phosphoribosyltransferase): The expression of NAPRT, the rate-limiting enzyme in the Preiss-Handler pathway, is a critical determinant of resistance.[6] Cell lines with high NAPRT expression can bypass the NAMPT blockade by using nicotinic acid, rendering them less sensitive to Daporinad.[7][9]
-
-
Metabolic Phenotype: Highly proliferative and metabolically active tumors often have an increased demand for NAD+, making them more vulnerable to disruptions in its supply.[6]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump Daporinad out of the cell, reducing its intracellular concentration and leading to acquired resistance.[6]
-
Genetic Mutations: Acquired mutations in the NAMPT gene can alter the drug-binding site, preventing Daporinad from effectively inhibiting the enzyme.[6]
Section 2: Experimental Design & Protocols
This section provides practical guidance for designing and executing robust experiments to assess Daporinad sensitivity.
Q3: I am testing Daporinad on a new cell line. How do I determine the appropriate concentration range and calculate the IC50?
Determining the half-maximal inhibitory concentration (IC50) is a critical first step. A common mistake is to use a narrow or arbitrary concentration range. A wide, logarithmic dose range is essential to capture the full dose-response curve.
Protocol: Determining Daporinad IC50 in Adherent Cell Lines
This protocol is a general guideline. Optimization of cell seeding density and incubation times may be necessary for your specific cell line.
Materials:
-
Daporinad stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Cell culture medium appropriate for your cell line
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding:
-
Determine the optimal seeding density to ensure cells remain in the exponential growth phase for the duration of the experiment (typically 72-96 hours).
-
Seed cells in 100 µL of medium per well in a 96-well plate and incubate overnight to allow for attachment.
-
-
Drug Dilution Preparation (Serial Dilution):
-
Prepare a 2X working stock of your highest Daporinad concentration in culture medium. For a first experiment, a highest final concentration of 1 µM is a reasonable starting point.
-
Perform a serial dilution (e.g., 1:3 or 1:5) in culture medium to create a range of concentrations. It is recommended to use at least 7 concentrations to generate a reliable curve.[10]
-
Include a "vehicle control" (medium with the same final DMSO concentration as your highest drug concentration, typically <0.1%) and a "no cells" blank control (medium only).
-
-
Cell Treatment:
-
Carefully add 100 µL of your 2X drug dilutions to the corresponding wells containing the cells (in 100 µL of medium). This will bring the final volume to 200 µL and the drug concentrations to 1X.
-
Treat cells in triplicate or quadruplicate for each condition to ensure statistical robustness.
-
-
Incubation:
-
Incubate the plate for a standard duration, typically 72 hours. The optimal time may vary depending on the cell line's doubling time and the drug's mechanism.
-
-
Cell Viability Assessment (Using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 200 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Normalize the data by setting the average vehicle control reading as 100% viability.
-
Plot the normalized viability (%) against the log of the Daporinad concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC50 value.[10]
-
Q4: Which cell viability assay is most appropriate for a metabolic inhibitor like Daporinad?
The choice of viability assay is crucial. Since Daporinad's primary effect is on cellular metabolism and ATP levels, assays that measure these parameters are highly recommended.
-
Recommended: ATP-based luminescent assays (e.g., CellTiter-Glo®) are considered the gold standard.[11][12] They directly measure ATP content, which is a robust indicator of metabolically active, viable cells and is directly linked to Daporinad's mechanism of action.[10]
-
Use with Caution: Tetrazolium-based colorimetric assays (e.g., MTT, XTT, WST-8/CCK-8) rely on the reduction of a tetrazolium salt by cellular dehydrogenases, which are NAD(P)H-dependent.[13] Since Daporinad depletes NAD+, it can directly interfere with the assay chemistry, potentially leading to an overestimation of cytotoxicity that is not solely due to cell death.[13] If using these assays, it is critical to validate the results with an orthogonal method.
-
Complementary Assays: Assays that measure membrane integrity (e.g., propidium iodide staining, LDH release) can be used to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[14][15]
Section 3: Troubleshooting Guide
Even with optimized protocols, unexpected results can occur. This section provides a structured approach to troubleshooting common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High IC50 / No Response | 1. Cell Line is Intrinsically Resistant: The cell line may have high NAPRT expression, allowing it to bypass the NAMPT blockade.[6][9] | 1. Check NAPRT Expression: Analyze NAPRT mRNA (qRT-PCR) or protein (Western blot) levels. Compare to a known sensitive cell line. If high, the cell line is likely resistant. |
| 2. Inactive Compound: Improper storage or handling may have degraded the Daporinad. | 2. Verify Compound Activity: Test the compound on a known sensitive cell line (e.g., various hematologic cancer cells are highly sensitive).[4][16] Store Daporinad stock solutions at -80°C and minimize freeze-thaw cycles.[17] | |
| 3. Suboptimal Incubation Time: The 72-hour endpoint may be too short for NAD+ depletion to induce apoptosis in slower-growing cell lines. | 3. Perform a Time-Course Experiment: Measure viability at 24, 48, 72, and 96 hours to determine the optimal endpoint. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of error. | 1. Improve Seeding Technique: Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette carefully and mix the suspension between dispensing. Allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even settling.[17] |
| 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentration and cell growth. | 2. Avoid Using Outer Wells: Fill the outer wells with sterile PBS or medium but do not use them for experimental data. | |
| 3. Compound Precipitation: Daporinad may precipitate at high concentrations in aqueous media. | 3. Visual Inspection & Fresh Dilutions: Visually inspect your drug dilutions for any precipitate. Always prepare fresh dilutions from a DMSO stock for each experiment.[17] | |
| IC50 Differs from Published Data | 1. Different Assay Methods: The published data may have used a different viability assay (e.g., MTT vs. ATP-based) or incubation time. | 1. Align Protocols: Whenever possible, try to match the experimental conditions (cell density, incubation time, assay type) of the reference study. Acknowledge that inter-lab variability is common. |
| 2. Cell Line Passage Number/Source: Cell lines can drift genetically and phenotypically over time and between different labs. | 2. Standardize Cell Culture: Use low-passage, authenticated cells. Keep detailed records of passage numbers for all experiments. | |
| 3. Different Data Analysis: The method of IC50 calculation (e.g., normalization method, curve-fitting algorithm) can affect the final value. | 3. Use Standardized Analysis: Employ a consistent data analysis workflow, such as the one described in Protocol Q3. |
Section 4: Advanced Topics & FAQs
This section explores more complex aspects of Daporinad sensitivity and provides answers to frequently asked questions.
Q5: What are the key biomarkers I should investigate to predict Daporinad sensitivity?
Predictive biomarkers are crucial for the clinical translation of NAMPT inhibitors. Based on the mechanism of resistance, the following are key candidates:
-
Primary Biomarker: NAPRT Expression. Low or absent NAPRT expression is strongly correlated with sensitivity to NAMPT inhibitors.[9] This is because the cell cannot utilize the Preiss-Handler pathway to compensate for NAD+ loss.
-
Secondary Biomarkers:
Caption: Workflow for predicting and confirming Daporinad sensitivity.
Q6: I see Daporinad sensitivity in my 2D culture. Will this translate to 3D models or in vivo?
While 2D culture is an essential first step, sensitivity does not always translate directly to more complex models.
-
3D Spheroids/Organoids: These models better recapitulate tumor architecture and metabolic gradients.[10] Cells in the core of a spheroid may be more quiescent or hypoxic, potentially altering their metabolic state and sensitivity to Daporinad. It is crucial to validate 2D findings in 3D models.
-
In Vivo Xenografts: In vivo efficacy is influenced by pharmacokinetics (PK) and pharmacodynamics (PD). Daporinad's stability, distribution to the tumor site, and metabolism can all impact its effectiveness.[2][19] Furthermore, the tumor microenvironment can provide metabolites that may rescue cells from NAD+ depletion.[20] Therefore, in vivo studies are the definitive test of Daporinad's anti-tumor activity.
Q7: Can Daporinad be used in combination with other anti-cancer agents?
Yes, combination therapy is a promising strategy. Daporinad's ability to inhibit DNA repair processes suggests synergy with DNA-damaging agents.
-
PARP Inhibitors: By depleting NAD+, Daporinad cripples the function of PARP enzymes, which are critical for DNA single-strand break repair. This can sensitize tumors to PARP inhibitors or other DNA-damaging agents.
-
Chemotherapy: Daporinad has been shown to potentially enhance the effects of chemotherapies like doxorubicin by inhibiting DNA repair mechanisms.[2][7]
-
Targeted Therapies: Combining Daporinad with inhibitors of other metabolic pathways could create synthetic lethality in cancer cells.
References
- Daporinad hydrochloride ((E/Z)-FK866 hydrochloride) | NAMPT Inhibitor | MedChemExpress. (n.d.). MedChemExpress.
- FK866 (Daporinad) Nampt Inhibitor | CAS 658084-64-1 | Selleck Chemicals. (n.d.). Selleck Chemicals.
- Daporinad - Wikipedia. (n.d.). Wikipedia.
- Daporinad (FK866) | NMPRTase Inhibitor. (n.d.). MedChemExpress.
- Biomarker discovery for NAMPT inhibitor sensitivity in CCLs. (a)... (n.d.).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC - NIH.
- Drug Sensitivity Assays of Human Cancer Organoid Cultures | Protocols.io. (2020). protocols.io.
- Daporinad | C24H29N3O2 | CID 6914657. (n.d.). PubChem - NIH.
- Mechanisms of resistance to NAMPT inhibitors in cancer. (2020). OAE Publishing Inc.
- The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. (2008).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- What NAMPT inhibitors are in clinical trials currently? (2024).
- Drug Sensitivity Assays of Human Cancer Organoid Cultures. (2019). PMC - NIH.
- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
- NAPRT expression correlates to sensitivity for NAMPT inhibitors and to... (n.d.).
- Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms. (2023). PMC.
- Abstract A019: Inhibition of nicotinamide adenine dinucleotide (NAD) production is a potent therapeutic strategy to inactivate homologous recombination in cancer cells. (2024). AACR Journals.
- Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. (2022). Cancer Research.
- Drug sensitivity testing and drug library design. a Hematologic cancers... (n.d.).
- Cell viability assays. (n.d.). Abcam.
- Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. (2022). MDPI.
- Three Steps for Setting up a Drug Screening Assay. (2016). Bitesize Bio.
- Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway. (2024). Chemical Research in Toxicology.
- Advances in NAD-Lowering Agents for Cancer Tre
- Monosomy 7/del(7q) Cause Sensitivity to Inhibitors of Nicotinamide Phosphoribosyltransferase in Acute Myeloid Leukemia. (2023).
- Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2022). NIH.
- Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. (2023). MDPI.
- Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2022). PubMed.
- Technical Support Center: Troubleshooting Inconsistent Results with Kihadanin B Assays. (n.d.). Benchchem.
- Does anyone has experience with troubleshooting inconsistent ELISA results? (2014).
- Why is my PCR showing inconsistent results? (2014).
Sources
- 1. Daporinad - Wikipedia [en.wikipedia.org]
- 2. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Daporinad Technical Support Center: Optimizing Incubation Time
Welcome to the technical support resource for researchers utilizing Daporinad (also known as FK866 or APO866), a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the incubation time for Daporinad treatment in your in vitro experiments, ensuring reliable and reproducible results.
Introduction to Daporinad and Its Mechanism of Action
Daporinad is a well-characterized small molecule that specifically inhibits NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By blocking NAMPT, Daporinad leads to a depletion of intracellular NAD+, a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling.[4][5] This energy crisis ultimately triggers cell death, particularly in cells highly dependent on the NAMPT pathway, such as many cancer cell lines.[4][6][7][8]
The efficacy of Daporinad is intrinsically linked to the duration of its application. An incubation time that is too short may not allow for sufficient NAD+ depletion to induce a biological effect, while an overly long incubation could lead to secondary effects or misleading cytotoxicity data. This guide will help you navigate these complexities.
Core Concept: The Kinetics of NAD+ Depletion
The primary mechanism of Daporinad-induced cell death is the gradual depletion of NAD+ pools. This is not an instantaneous process. The time required to observe a significant biological effect is dependent on the baseline NAD+ levels, the rate of NAD+ consumption, and the cell's ability to utilize alternative NAD+ biosynthesis pathways.
Troubleshooting Guide: Optimizing Daporinad Incubation Time
This section addresses common issues encountered during the optimization of Daporinad incubation time in a question-and-answer format.
Question 1: I am not observing any significant cytotoxicity or expected phenotype after a 24-hour incubation with Daporinad. What could be the reason?
Answer: A lack of effect at 24 hours is a common observation and can be attributed to several factors:
-
Insufficient NAD+ Depletion: The primary reason is often that the 24-hour time point is too early to see the full effect of NAMPT inhibition. Significant depletion of NAD+ and the subsequent downstream effects, such as ATP reduction and loss of cell viability, can take longer to manifest.[9] It is highly recommended to perform a time-course experiment.
-
Cell-Specific Metabolic Rate: The rate of NAD+ turnover varies significantly between different cell lines. Cells with a slower metabolic rate or larger initial NAD+ pools may require a longer incubation period to show sensitivity to Daporinad.
-
Alternative NAD+ Biosynthesis Pathways: Your cell line may have active alternative pathways for NAD+ synthesis, rendering it less susceptible to NAMPT inhibition. The two main alternative routes are:
Workflow for Diagnosing Lack of Efficacy at 24 Hours:
Caption: Troubleshooting workflow for lack of Daporinad effect at 24 hours.
Question 2: My IC50 value for Daporinad varies significantly between experiments. Could incubation time be a factor?
Answer: Absolutely. The half-maximal inhibitory concentration (IC50) of Daporinad is highly dependent on the incubation time.[12] Generally, a longer incubation period will result in a lower IC50 value, as the drug has more time to deplete NAD+ stores and induce cell death.
To ensure the reproducibility of your IC50 values, it is crucial to adhere to a strictly consistent incubation time across all experiments. When reporting IC50 values, always specify the duration of the drug treatment.
Table 1: Illustrative Example of Incubation Time Effect on IC50
| Cell Line | Incubation Time (hours) | Approximate IC50 (nM) |
| SK-OV-3 | 72 | 6 |
| Hematologic Malignant Cells | Not Specified | 0.09 - 27 |
| Multiple Myeloma Cells | Not Specified | Potent Activity |
Note: The IC50 values are context-dependent and can vary based on the specific cell line and assay conditions. The values presented are for illustrative purposes.[2][3]
Question 3: I am observing widespread, non-specific cell death at my chosen incubation time, even at low concentrations of Daporinad. How can I differentiate this from targeted cytotoxicity?
Answer: This could indicate that your incubation time is too long, leading to secondary effects unrelated to the specific mechanism of NAMPT inhibition.
Recommended Steps:
-
Conduct a Time-Course Viability Assay: Assess cell viability at multiple time points (e.g., 24, 48, 72, 96 hours) using a fixed, low concentration of Daporinad. This will help identify the onset of cytotoxicity.
-
Measure Intracellular NAD+ Levels: A key validation step is to correlate the loss of cell viability with a significant reduction in intracellular NAD+ levels. This confirms that the observed cytotoxicity is a direct consequence of NAMPT inhibition. NAD+ levels are expected to decrease before a significant drop in ATP and cell viability.[9]
-
Rescue Experiment: A definitive way to confirm on-target activity is to perform a rescue experiment. Co-incubate your cells with Daporinad and a downstream product of the NAMPT pathway, such as nicotinamide mononucleotide (NMN), or a precursor for an alternative pathway like nicotinic acid (NA) if the cells express NAPRT1. If the cytotoxicity is on-target, the addition of these metabolites should rescue the cells.[13][14]
Experimental Workflow for Validating On-Target Cytotoxicity:
Caption: Workflow to validate on-target effects of Daporinad.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting incubation time for a cell viability assay with Daporinad?
A common starting point for endpoint cell viability assays (e.g., MTT, CellTiter-Glo) is a 72-hour incubation period.[3] This duration is often sufficient for significant NAD+ depletion and subsequent cell death to occur in a variety of cancer cell lines. However, this should always be optimized for your specific cell line.
Q2: How does the cell seeding density impact the optimal incubation time?
Cell seeding density is a critical parameter. A higher seeding density can lead to faster nutrient depletion and waste accumulation in the culture medium, which can confound the results of a long-term incubation. Conversely, a very low density may result in slow proliferation, making it difficult to assess the anti-proliferative effects of Daporinad. It is crucial to optimize the seeding density to ensure that the cells are in the exponential growth phase throughout the incubation period.
Q3: For mechanistic studies, what are the recommended incubation times to observe specific cellular events?
The timing for observing different cellular events post-Daporinad treatment follows a general chronological order:
-
NAD+ Depletion: Can be observed as early as a few hours, with significant reduction often seen within 24 hours.[9]
-
ATP Depletion: Typically follows NAD+ depletion and is often significant by 48 to 72 hours.[9]
-
Induction of Autophagy: Can be an earlier response to cellular stress, potentially detectable within 24-48 hours.[2][15]
-
Apoptosis/Cell Death: The final outcome, which becomes prominent at later time points, generally between 72 and 96 hours.[9][16]
Table 2: Recommended Incubation Times for Mechanistic Studies
| Cellular Event to be Measured | Recommended Incubation Time Range |
| Intracellular NAD+ Levels | 4 - 24 hours |
| Intracellular ATP Levels | 24 - 72 hours |
| Autophagy Markers (e.g., LC3-II) | 24 - 48 hours |
| Apoptosis Markers (e.g., Caspase activation, Annexin V) | 48 - 96 hours |
| Cell Viability/Cytotoxicity | 72 - 96 hours |
Q4: Should the Daporinad-containing medium be refreshed during long incubation periods (e.g., > 72 hours)?
For long-term experiments, it is advisable to refresh the medium containing Daporinad every 48-72 hours. This ensures a consistent concentration of the inhibitor and prevents nutrient depletion and waste accumulation from affecting the results.
Q5: How can I determine the optimal incubation time for my specific cell line?
The most robust method is to perform a matrix experiment, testing a range of Daporinad concentrations over several incubation times.
Protocol: Time-Course and Dose-Response Experiment
-
Cell Seeding: Plate your cells at a pre-optimized density in a 96-well plate.
-
Daporinad Treatment: Prepare a serial dilution of Daporinad and treat the cells. Include a vehicle-only control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: At the end of each incubation period, perform a cell viability assay (e.g., MTT, resazurin, or ATP-based assays).[17][18][19]
-
Data Analysis: Plot the cell viability against the Daporinad concentration for each time point to generate dose-response curves and determine the IC50 at each incubation time. The optimal incubation time is typically the one that provides a robust and reproducible cytotoxic effect with a clear dose-response relationship.
References
-
Daporinad - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Daporinad - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved January 10, 2026, from [Link]
-
Daporinad | C24H29N3O2 | CID 6914657 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. (2023). Retrieved January 10, 2026, from [Link]
-
The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - NIH. (2022, March 21). Retrieved January 10, 2026, from [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed. (2022, March 21). Retrieved January 10, 2026, from [Link]
-
The NAD+ Salvage Pathway Supports PHGDH-Driven Serine Biosynthesis - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed. (2022, March 21). Retrieved January 10, 2026, from [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor | Request PDF - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]
-
Identification and validation of drugs for repurposing in Glioblastoma: a computational and experimental workflow | bioRxiv. (2024, May 8). Retrieved January 10, 2026, from [Link]
-
Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
(A) Optimization of cell incubation time in the microfluidic system... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Pharmacological bypass of NAD+ salvage pathway protects neurons from chemotherapy-induced degeneration | PNAS. (2018, September 26). Retrieved January 10, 2026, from [Link]
-
Inhibition of an NAD+ Salvage Pathway Provides Efficient and Selective Toxicity to Human Pluripotent Stem Cells - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Nicotinamide adenine dinucleotide - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
The NAD+ Salvage Pathway Supports PHGDH-Driven Serine Biosynthesis - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
NAMPT Inhibitors Failure - Key Reasons | Blog - Roots Analysis. (2023, November 3). Retrieved January 10, 2026, from [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019, July 1). Retrieved January 10, 2026, from [Link]
-
Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. … - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 10, 2026, from [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer - ResearchGate. (2025, April 11). Retrieved January 10, 2026, from [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer - OAE Publishing Inc. (2025, April 15). Retrieved January 10, 2026, from [Link]
Sources
- 1. Daporinad - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. Daporinad - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. oaepublish.com [oaepublish.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pnas.org [pnas.org]
- 14. The NAD+ Salvage Pathway Supports PHGDH-Driven Serine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleck.co.jp [selleck.co.jp]
- 16. medchemexpress.com [medchemexpress.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. miltenyibiotec.com [miltenyibiotec.com]
Validation & Comparative
A Head-to-Head Comparison of Daporinad (FK866) and CHS-828 (GMX1778): Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, is a key player in meeting the high energetic demands of cancer cells.[1][2] This guide provides a detailed comparative analysis of two of the earliest and most studied NAMPT inhibitors: Daporinad (also known as FK866 or APO866) and CHS-828 (also known as GMX1778). While both compounds showed initial promise in preclinical models, their clinical development was halted due to insufficient efficacy and dose-limiting toxicities.[1][2][3] Nevertheless, a thorough understanding of their comparative efficacy and underlying mechanisms remains invaluable for the ongoing development of next-generation NAMPT inhibitors.[4]
Mechanism of Action: A Shared Path to NAD+ Depletion
Both Daporinad and CHS-828 exert their cytotoxic effects by inhibiting NAMPT, leading to a depletion of intracellular nicotinamide adenine dinucleotide (NAD+).[5][6] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and signaling pathways.[2] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAMPT-mediated salvage pathway for NAD+ regeneration, making them vulnerable to NAMPT inhibition.[1][2]
The inhibition of NAMPT by these compounds triggers a cascade of downstream events, including a gradual depletion of NAD+ and subsequently ATP, leading to metabolic crisis and ultimately, apoptotic or necrotic cell death.[5][6]
Caption: Shared mechanism of action for Daporinad and CHS-828.
Comparative Efficacy: Insights from Preclinical Data
While both Daporinad and CHS-828 are potent NAMPT inhibitors, their efficacy can vary across different cancer cell lines and experimental conditions. A direct comparison in human colon cancer HCT116 cells provides valuable insight into their relative potencies.
| Compound | Cell Line | EC50 (nM) | Fold Resistance (in HCT116RFK866) |
| Daporinad (FK866) | HCT116 | 10.6 | 627 |
| CHS-828 (GMX1778) | HCT116 | 2.3 | 1,370 |
| Daporinad (FK866) | HCT116RFK866 | 6,650 | - |
| CHS-828 (GMX1778) | HCT116RFK866 | 3,150 | - |
| Data sourced from a study on cross-resistance to NAMPT inhibitors.[7][8] |
In the parental HCT116 cell line, CHS-828 demonstrated a lower EC50 value compared to Daporinad, suggesting a higher intrinsic potency in this specific cell line.[7][8] Interestingly, in a Daporinad-resistant HCT116 cell line (HCT116RFK866), both compounds showed significantly reduced efficacy. However, the fold resistance was more pronounced for CHS-828, indicating a higher degree of cross-resistance.[7][8] This cross-resistance is often attributed to mutations in the NAMPT gene, such as the H191R mutation, which can alter the inhibitor binding pocket.[7][8][9]
Experimental Protocols
To facilitate reproducible research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate NAMPT inhibitors.
NAMPT Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAMPT. A common method is a coupled-enzyme assay that measures the production of NAD+.[10]
Caption: Workflow for a NAMPT enzyme inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant NAMPT enzyme, substrates (nicotinamide and PRPP), ATP, and coupling enzymes (e.g., NMNAT and alcohol dehydrogenase).[11]
-
Inhibitor Preparation: Prepare serial dilutions of Daporinad and CHS-828 in an appropriate solvent (e.g., DMSO).[11]
-
Assay Plate Setup: In a 96-well plate, add the diluted inhibitors to the respective wells. Include positive (enzyme without inhibitor) and negative (no enzyme) controls.[11]
-
Enzyme Addition: Add the diluted NAMPT enzyme to all wells except the negative control.[11]
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitors to bind to the enzyme.[11]
-
Reaction Initiation: Add a master mix containing the substrates and coupling enzymes to all wells to start the reaction.[11]
-
Signal Detection: Incubate the plate at 37°C and measure the fluorescent or colorimetric signal at appropriate intervals.[12]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]
Cell Viability Assay
This assay assesses the cytotoxic effect of the inhibitors on cancer cells. The MTT or WST-1 assay, which measures metabolic activity, is a commonly used method.[10]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of Daporinad and CHS-828 for a specified duration (e.g., 72 hours). Include vehicle-treated control wells.[10]
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value for each compound.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the inhibitors in a living organism.
Caption: Workflow for an in vivo xenograft efficacy study.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, Daporinad, CHS-828) and begin dosing via an appropriate route (e.g., intraperitoneal or oral).[14]
-
Efficacy and Toxicity Monitoring: Measure tumor volume and body weight regularly throughout the study.[14]
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[14]
Conclusion
Daporinad and CHS-828, as first-generation NAMPT inhibitors, have been instrumental in validating NAMPT as a therapeutic target in oncology. While their clinical journey was cut short, the wealth of preclinical data generated provides a solid foundation for the development of novel NAMPT-targeting agents with improved efficacy and safety profiles. This guide offers a comparative overview and detailed experimental frameworks to aid researchers in this ongoing endeavor.
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models for Testing NAMPT Degrader-3. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: NAMPT Enzyme Activity Inhibition Assay. BenchChem.
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved January 10, 2026, from [Link]
-
Chen, L., et al. (2015). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Scientific Reports, 5, 10879. [Link]
-
Hogan, K. A., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(19), 14217–14241. [Link]
-
Mpilla, G., et al. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 22(7), 962–973. [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved January 10, 2026, from [Link]
-
O'Brien, T., et al. (2017). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. Neoplasia, 19(9), 755–764. [Link]
-
Somers, K., et al. (2020). Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. Leukemia, 34(6), 1593–1605. [Link]
-
O'Brien, T., et al. (2017). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. ResearchGate. [Link]
-
Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Cancer Research, 77(10), 2686–2698. [Link]
- Abcam. (2020). ab221819 NAMPT Activity Assay Kit (Colorimetric). Abcam.
-
Park, M., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 2011. [Link]
-
Tanuma, S., et al. (2018). Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment. Oncotarget, 9(22), 16039–16051. [Link]
-
Olesen, U. H., et al. (2008). Anticancer agent CHS-828 inhibits cellular synthesis of NAD. Biochemical and Biophysical Research Communications, 367(4), 799–804. [Link]
-
Galli, U., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 979776. [Link]
-
Audrito, V., et al. (2021). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Cancers, 13(16), 4143. [Link]
-
Piacente, F., et al. (2020). Mechanisms of resistance to NAMPT inhibitors in cancer. Journal of Experimental & Clinical Cancer Research, 39(1), 163. [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436–7442. [Link]
-
Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
- Cheung, N. K., et al. (1995). Comparison of in vitro antibody-targeted cytotoxicity using mouse, rat and human effectors. Cancer Immunology, Immunotherapy, 41(5), 301–308.
-
Wang, Y., et al. (2021). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology, 11, 699863. [Link]
-
Tanuma, S., et al. (2018). Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment. Oncotarget, 9(22), 16039–16051. [Link]
- BenchChem. (2025). Head-to-Head Preclinical Studies: CHS-828 Demonstrates Promising Antitumor Activity Compared to Established Cancer Therapies. BenchChem.
-
Yohe, M. E., et al. (2021). Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. Clinical Cancer Research, 27(13), 3749–3761. [Link]
-
Hovstadius, P., et al. (2009). Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data. Cancer Chemotherapy and Pharmacology, 65(6), 1165–1172. [Link]
-
Lupu, A., et al. (2018). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. Toxicology in Vitro, 52, 169–177. [Link]
-
Ruff, M. R., & Gifford, G. E. (1984). Comparison of in vitro cell cytotoxic assays for tumor necrosis factor. Journal of Immunological Methods, 68(1-2), 167–175. [Link]
Sources
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 5. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Daporinad vs. KPT-9274: A Head-to-Head Analysis of Single vs. Dual-Target Inhibition in Cancer Therapy
<A Senior Application Scientist's Comparative Guide
For researchers and drug development professionals in oncology, the strategic selection of molecularly targeted agents is paramount. This guide provides an in-depth, objective comparison between two notable inhibitors targeting the critical NAD+ biosynthesis pathway: Daporinad (FK866), a specific NAMPT inhibitor, and KPT-9274 (Padnarsertib), a first-in-class dual inhibitor of NAMPT and PAK4. We will dissect their mechanisms, compare preclinical performance, and provide the experimental frameworks necessary for their evaluation.
Introduction: Targeting Cancer's Metabolic and Signaling Vulnerabilities
Cancer cells exhibit profound metabolic reprogramming to fuel relentless proliferation. A key vulnerability lies in their heightened dependency on nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for redox reactions and a substrate for enzymes involved in DNA repair and signaling.[1] Many tumors rely on the NAD+ salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[2] This makes NAMPT a compelling therapeutic target.
Concurrently, signaling pathways governing cell growth, survival, and motility are often hijacked in cancer. P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in numerous cancers and is associated with poor prognosis.[3][4] PAK4 acts as a central node in oncogenic signaling, influencing pathways like Wnt/β-catenin.
This context sets the stage for comparing two distinct therapeutic strategies: the targeted depletion of NAD+ with Daporinad , and the simultaneous disruption of both metabolism and oncogenic signaling with the dual-inhibitor KPT-9274 .[5]
Mechanism of Action: A Tale of Two Strategies
Daporinad (FK866) is a highly potent and specific, non-competitive inhibitor of NAMPT.[2][6][7] By blocking NAMPT, Daporinad effectively depletes the intracellular NAD+ pool, leading to a rapid reduction in ATP levels.[6][8] This energy crisis ultimately triggers cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on the NAMPT-mediated salvage pathway.[6]
KPT-9274 (Padnarsertib) employs a dual-pronged attack.[5]
-
NAMPT Inhibition : It potently inhibits the enzymatic activity of NAMPT, leading to NAD+ depletion and metabolic stress, similar to Daporinad.[9][10]
-
PAK4 Inhibition : KPT-9274 also functions as an allosteric modulator of PAK4.[10] This disrupts downstream signaling cascades, notably attenuating the Wnt/β-catenin pathway by preventing the nuclear translocation of β-catenin, which in turn reduces the expression of key proliferative genes like c-Myc and cyclin D1.[9][11]
The rationale for this dual inhibition is to achieve a synergistic anti-tumor effect by simultaneously striking cancer's metabolic engine and its growth-promoting signals.[1]
Figure 2: Synergistic effects of dual NAMPT and PAK4 inhibition.
Experimental Protocols for Comparative Evaluation
To objectively compare these inhibitors in a research setting, a series of validated assays is required. The causality for selecting these specific protocols is to create a self-validating system, moving from enzymatic activity to cellular effects and finally to target engagement.
Figure 3: A logical workflow for comparing the two inhibitors.
Protocol 1: In Vitro NAMPT Enzymatic Activity Assay
Rationale: To directly measure and compare the potency of each inhibitor against the purified NAMPT enzyme, establishing a baseline for target engagement. This is a crucial first step to confirm direct enzymatic inhibition.
Methodology: (Adapted from commercially available kits and literature)[12][13]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM DTT, pH 7.5). [14] * Prepare stock solutions of substrates: Nicotinamide (NAM), ATP, and phosphoribosyl pyrophosphate (PRPP).
-
Reconstitute purified recombinant human NAMPT enzyme in assay buffer.
-
Prepare serial dilutions of Daporinad and KPT-9274 in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of diluted inhibitor or vehicle control.
-
Add 85 µL of a master mix containing reaction buffer, ATP, PRPP, and the NAMPT enzyme.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of NAM substrate.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
The product, NMN, is converted to NAD+. The resulting NAD+ is then used in a coupled enzymatic reaction that generates a colorimetric or fluorescent signal. [12] * Read the absorbance (e.g., 450 nm) or fluorescence (e.g., Ex/Em = 340/460 nm) on a plate reader. [12]4. Data Analysis:
-
Subtract the background (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the log of inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Viability / Cytotoxicity Assay
Rationale: To determine the effect of the inhibitors on cancer cell proliferation and survival. An ATP-based assay (e.g., CellTiter-Glo®) is highly relevant here, as NAMPT inhibition directly impacts cellular ATP pools. [15][16] Methodology: (Adapted from standard protocols)[15][17]
-
Cell Seeding:
-
Seed cancer cells of interest (e.g., 786-O, A549) in an opaque-walled 96-well plate at a pre-determined optimal density. [18] * Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of Daporinad and KPT-9274 (e.g., 10-point, 3-fold serial dilutions). Include a vehicle-only control.
-
Incubate for 72 hours, a sufficient duration to observe the effects of metabolic depletion.
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the results to determine the GI50/IC50 for each compound.
-
Protocol 3: Western Blot for Target Engagement and Pathway Modulation
Rationale: To visually confirm that the inhibitors are engaging their intended targets and modulating downstream signaling pathways within the cell. This is essential to link the observed cytotoxicity to the proposed mechanism of action.
Methodology: (Adapted from standard protocols)[19][20][21]
-
Cell Treatment and Lysis:
-
Plate cells and treat with Daporinad and KPT-9274 at relevant concentrations (e.g., 1x and 5x IC50) for 24-48 hours.
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Separate 20-50 µg of protein lysate on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
For KPT-9274: anti-PAK4, anti-phospho-PAK4, anti-NAMPT, anti-β-catenin, anti-c-Myc, anti-Cyclin D1.
-
For Daporinad: anti-NAMPT.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
Protocol 4: In Vivo Subcutaneous Tumor Xenograft Study
Rationale: To evaluate the anti-tumor efficacy and tolerability of the compounds in a living system, providing a more clinically relevant assessment of therapeutic potential. [22][23][24] Methodology: (Adapted from established protocols)[23][25][26]
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice). [22]2. Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse. [23]3. Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle control, Daporinad, KPT-9274 (at one or two dose levels).
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³). [23]6. Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
At necropsy, excise tumors, weigh them, and collect tissues for pharmacodynamic analysis (e.g., Western blot for target engagement).
-
Conclusion and Future Perspectives
The comparison between Daporinad and KPT-9274 highlights a fundamental question in targeted cancer therapy: is it more effective to potently inhibit a single, critical node, or to simultaneously suppress multiple, interconnected oncogenic pathways?
-
Daporinad (FK866) represents a highly potent, single-agent approach to starve cancer cells of NAD+. Its utility may be highest in tumors with a profound and singular addiction to the NAMPT salvage pathway. [6]* KPT-9274 offers a broader, more integrated strategy. By co-inhibiting NAMPT and PAK4, it disrupts both cellular metabolism and key growth signaling pathways. [1]This dual mechanism holds the potential for greater efficacy, the ability to overcome resistance, and the possibility of synergistic combinations with other targeted agents. [19][29] The first-in-human Phase 1 clinical trial of KPT-9274 has demonstrated that it is well-tolerated and has shown preliminary anti-tumor activity. [30][31]The choice between a highly specific inhibitor and a dual-target modulator will ultimately depend on the specific genetic and metabolic context of the tumor. Future research should focus on identifying predictive biomarkers to stratify patient populations that would most benefit from either a targeted metabolic assault or a combined metabolic-signaling blockade.
References
-
Selleck Chemicals. Padnarsertib (KPT-9274) NAMPT/PAK4 Inhibitor.
-
Yuan, J., et al. (2022). The significance of PAK4 in signaling and clinicopathology: A review. PMC.
-
Haque, A., et al. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. Arabian Journal of Chemistry.
-
ResearchGate. PAK4-mediated signaling pathways in cancer.
-
BenchChem. KPT-9274: A Technical Whitepaper on a First-in-Class Dual PAK4/NAMPT Inhibitor.
-
ResearchGate. PAK4-mediated signaling pathways in cancer. PAK4 is activated by...
-
Arias-Romero, C., & Chernoff, J. (2013). PAK4–6 in cancer and neuronal development. PMC.
-
BenchChem. Measuring NAMPT Activity Following Activator-1 Treatment: Application Notes and Protocols.
-
Abu Aboud, O., et al. (2016). Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth. PMC.
-
Drugs of the Future. (2017). KPT-9274.
-
An, Z., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
-
BenchChem. Application Notes and Protocols for In Vivo Xenograft Models: Testing Lobaplatin Antitumor Effects.
-
Karyopharm Therapeutics. KPT-9274 – Investigational Oral Dual Inhibitor of PAK4 and NAMPT.
-
BPS Bioscience. NAMPT Inhibitor Screening Assay Kit.
-
International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs.
-
BenchChem. Application Notes and Protocols for In Vivo Xenograft Models in "7-Xylosyltaxol B" Efficacy Testing.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
-
Karyopharm Therapeutics. (2016). Karyopharm Initiates Phase 1 Clinical Trial with KPT-9274.
-
PLOS ONE. (2022). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts.
-
Abcam. (2020). ab221819 NAMPT Activity Assay Kit (Colorimetric).
-
Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
-
BioMed Central. (2022). Potential therapeutic strategy for recurrent ovarian cancer with a novel NAMPT inhibitor.
-
Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity.
-
Clement, J., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC.
-
AACR Journals. (2016). Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth.
-
ScienceDirect. (2022). Chemistry-led investigations into the mode of action of NAMPT activators.
-
Abcam. NAMPT Activity Assay Kit (Colorimetric) (ab221819).
-
Oncotarget. (2020). PAK4-NAMPT Dual Inhibition Sensitizes Pancreatic Neuroendocrine Tumors to Everolimus.
-
ResearchGate. 374PDA first in human phase 1 study of KPT-9274.
-
MedchemExpress. Daporinad (FK866) | NMPRTase Inhibitor.
-
Abcam. Cell viability assays.
-
ResearchGate. (2024). (PDF) Guideline for anticancer assays in cells.
-
National Institutes of Health. (2021). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification.
-
BenchChem. Application Note: Western Blot Protocol for Monitoring NAMPT Activation by Compound C8.
-
Mayo Clinic. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth.
-
MDPI. (2021). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells.
-
MDPI. (2021). PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma.
-
ResearchGate. KPT-9274 downregulates the expression of PAK4 and NAMPT in BON-1 and...
-
Karyopharm Therapeutics Inc. KPT-9274 in Cancer Cells.
-
Frontiers. Review of various NAMPT inhibitors for the treatment of cancer.
-
PMC. (2022). Review of various NAMPT inhibitors for the treatment of cancer.
Sources
- 1. karyopharm.com [karyopharm.com]
- 2. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK4–6 in cancer and neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. selleckchem.com [selleckchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 14. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. karyopharm.com [karyopharm.com]
- 17. dojindo.com [dojindo.com]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PAK4-NAMPT Dual Inhibition Sensitizes Pancreatic Neuroendocrine Tumors to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ijpbs.com [ijpbs.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. mdpi.com [mdpi.com]
- 29. communities.springernature.com [communities.springernature.com]
- 30. investors.karyopharm.com [investors.karyopharm.com]
- 31. researchgate.net [researchgate.net]
A Researcher's Guide to Genetic Knockdown of NAMPT for the Validation of Daporinad
In the landscape of targeted cancer therapy, nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical node in tumor cell metabolism and survival. Small molecule inhibitors of NAMPT, such as Daporinad (also known as FK866 or APO866), have shown promise in preclinical studies by targeting the NAD+ salvage pathway, which is often upregulated in cancer.[1][2] However, the robust validation of a small molecule's on-target effects is a cornerstone of rigorous drug development. This guide provides a comprehensive framework for utilizing genetic knockdown techniques to validate the phenotypic results of Daporinad, ensuring that the observed cellular consequences are indeed a direct result of NAMPT inhibition.
This guide is structured to provide not just a set of protocols, but a logical, in-depth exploration of the scientific rationale behind each experimental choice. We will delve into the nuances of selecting the appropriate knockdown methodology, designing self-validating experiments, and interpreting the comparative data to build a compelling case for the on-target activity of Daporinad.
The Central Role of NAMPT in Cellular Metabolism and Cancer
NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into nicotinamide adenine dinucleotide (NAD+).[3] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins and PARPs.[1] Due to their high metabolic and proliferative rates, many cancer cells exhibit a heightened dependence on the NAD+ salvage pathway, making NAMPT an attractive therapeutic target.[1]
Daporinad is a potent and specific inhibitor of NAMPT that has been demonstrated to deplete intracellular NAD+ levels, leading to energy crisis and apoptotic cell death in various cancer models.[4][5]
dot graph TD; A[Nicotinamide] -- NAMPT --> B[Nicotinamide Mononucleotide NMN]; B -- NMNAT --> C[NAD+]; C -- Sirtuins/PARPs --> A; D(Daporinad) --| NAMPT; E(Genetic Knockdown) --| NAMPT; C -- Glycolysis/TCA Cycle --> F[ATP]; C -- DNA Repair --> G[Genomic Stability]; subgraph "Cellular Functions" F; G; end
end
The Rationale for Genetic Validation
While small molecule inhibitors are powerful tools, the potential for off-target effects necessitates a secondary, orthogonal validation method.[6] Genetic knockdown, through techniques like RNA interference (RNAi), provides a highly specific means of reducing the expression of a target protein. By comparing the cellular phenotype induced by Daporinad with that of NAMPT knockdown, we can ascertain the degree to which the drug's effects are on-target.
A strong correlation between the outcomes of pharmacological inhibition and genetic knockdown provides compelling evidence for the specificity of the small molecule inhibitor.[7]
Choosing Your Weapon: A Comparison of siRNA and shRNA
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) |
| Mechanism | Transient knockdown | Stable, long-term knockdown |
| Delivery | Transfection (e.g., lipofection) | Transduction (e.g., lentivirus) |
| Duration | 3-7 days | Weeks to months (stable cell lines) |
| Best For | Short-term experiments, easily transfectable cells | Long-term studies, difficult-to-transfect cells, in vivo models |
| Considerations | Potential for off-target effects, requires repeated transfection for sustained knockdown | Potential for insertional mutagenesis (lentivirus), more complex cloning and virus production |
For the initial validation of Daporinad's acute effects, siRNA offers a rapid and straightforward approach. For longer-term studies, or for creating cell lines with stable NAMPT suppression, shRNA delivered via lentiviral vectors is the preferred method.
dot graph LR; subgraph "Experimental Design" direction LR A[siRNA] --> B{Transient Knockdown}; C[shRNA] --> D{Stable Knockdown}; end subgraph "Downstream Analysis" direction LR B --> E[Short-term Assays]; D --> F[Long-term Assays]; end
end
Experimental Workflow for Validation
A robust validation workflow should include multiple, independent assays to assess the phenotypic consequences of both Daporinad treatment and NAMPT knockdown.
dot graph TD; A[Start] --> B{Cell Culture}; B --> C{Daporinad Treatment}; B --> D{NAMPT Knockdown}; C --> E[Phenotypic Assays]; D --> E; E --> F[Data Analysis & Comparison]; F --> G[Conclusion];
end
Experimental Protocols
Part 1: NAMPT Knockdown
A. Transient Knockdown using siRNA
This protocol is adapted for a 6-well plate format.
-
Cell Seeding: Seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).[8]
-
siRNA Preparation:
-
Solution A: Dilute 20-80 pmols of NAMPT-targeting siRNA duplex into 100 µl of siRNA Transfection Medium.
-
Solution B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.
-
Transfection:
-
Wash cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium.
-
Add 0.8 ml of siRNA Transfection Medium to the siRNA-transfection reagent complex.
-
Overlay the mixture onto the washed cells.
-
-
Incubation: Incubate for 24-72 hours before proceeding to downstream assays.
B. Stable Knockdown using shRNA Lentivirus
This protocol provides a general guideline for lentiviral transduction.
-
Cell Seeding: Seed 1.6 x 10^4 cells per well in a 96-well plate in fresh media. Incubate for 18-20 hours at 37°C to reach approximately 70% confluency.[6][9]
-
Transduction:
-
Thaw lentiviral particles containing NAMPT-targeting shRNA on ice.
-
Remove media from cells and replace with fresh media containing hexadimethrine bromide (polybrene) to a final concentration of 2-10 µg/ml (optimize for your cell line).
-
Add the desired volume of lentiviral particles (determine the optimal multiplicity of infection (MOI) for your cell line).
-
Incubate for 18-20 hours.
-
-
Media Change: Remove the virus-containing media and replace with fresh growth medium.
-
Selection: 48-72 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) at a pre-determined optimal concentration.
-
Expansion: Expand antibiotic-resistant clones and validate NAMPT knockdown by Western blot and/or qPCR.
Part 2: Downstream Phenotypic Assays
A. NAD+/NADH Cycling Assay
This protocol is based on an enzymatic cycling reaction.[10][11]
-
Sample Preparation:
-
Culture and treat cells with Daporinad or perform NAMPT knockdown.
-
To measure NAD+ and NADH separately, prepare two parallel samples per condition.
-
For NAD+ measurement, lyse cells in an acidic extraction buffer.
-
For NADH measurement, lyse cells in a basic extraction buffer.
-
Heat the lysates to degrade the unwanted form and then neutralize the samples.
-
Centrifuge to pellet cell debris.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of NAD+.
-
Add 50 µL of each standard or unknown sample to a 96-well plate.
-
Add 50 µL of NAD Cycling Reagent to each well.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the NAD+ and/or NADH concentrations by comparing the sample readings to the standard curve. Normalize to total protein content or cell number.
B. Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of Daporinad or perform NAMPT knockdown. Include appropriate controls.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
C. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for flow cytometry analysis.[12][13][14]
-
Cell Preparation:
-
Induce apoptosis by treating cells with Daporinad or performing NAMPT knockdown.
-
Harvest both adherent and floating cells.
-
Wash cells with cold 1X PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Comparative Data Analysis
The cornerstone of this validation guide is the direct comparison of the effects of Daporinad and NAMPT knockdown. The following table illustrates the expected outcomes and provides a framework for presenting your data.
| Assay | Daporinad Treatment | NAMPT Knockdown (siRNA/shRNA) | Expected Concordance |
| NAMPT Protein Level | No significant change | Significant decrease | N/A (Mechanism of Action) |
| Intracellular NAD+ Level | Dose-dependent decrease | Significant decrease | High |
| Cell Viability (e.g., IC50) | Dose-dependent decrease | Significant decrease | High |
| Apoptosis (e.g., % Annexin V+) | Dose-dependent increase | Significant increase | High |
| Downstream Signaling (e.g., p-STAT1) | Decrease | Decrease | High |
Addressing Potential Off-Target Effects
Daporinad: While considered a specific NAMPT inhibitor, high concentrations may lead to off-target effects.[6] Clinical trials have reported dose-limiting toxicities such as thrombocytopenia and gastrointestinal disturbances.[6] It is crucial to perform dose-response experiments and use the lowest effective concentration of Daporinad to minimize potential off-target effects.
RNAi: Off-target effects of siRNA and shRNA can occur due to the partial complementarity of the RNAi molecule to unintended mRNA targets.[7] To mitigate this, the following strategies are recommended:
-
Use a scrambled, non-targeting siRNA/shRNA as a negative control.
-
Perform rescue experiments. Re-introducing a form of NAMPT that is resistant to the siRNA/shRNA should rescue the observed phenotype.
Conclusion
The genetic validation of small molecule inhibitors is an indispensable step in modern drug discovery and development. By systematically comparing the cellular consequences of Daporinad with those of genetic NAMPT knockdown, researchers can build a robust and compelling case for the on-target activity of this promising anti-cancer agent. The experimental framework and detailed protocols provided in this guide offer a comprehensive roadmap for conducting these critical validation studies with scientific rigor and integrity.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Springer Nature. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
-
Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. (2018). Bio-protocol. Retrieved from [Link]
-
NAD+/NADH Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. (2022). Frontiers in Pharmacology. Retrieved from [Link]
-
Subcellular fate and off-target effects of siRNA, shRNA, and miRNA. (2011). Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
-
What NAMPT inhibitors are in clinical trials currently? (2025, March 11). Patsnap Synapse. Retrieved from [Link]
-
A lentivirus-based shRNA strategy was effectively used to knock down... (n.d.). ResearchGate. Retrieved from [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2022). Molecules. Retrieved from [Link]
-
How can be rule out the possible off-target effect of siRNA? (2016, August 10). ResearchGate. Retrieved from [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. (2022). Frontiers in Oncology. Retrieved from [Link]
-
Inhibition of NAMPT by PAK4 Inhibitors. (2024). International Journal of Molecular Sciences. Retrieved from [Link]
-
Off-target effects: disturbing the silence of RNA interference (RNAi). (n.d.). Horizon Discovery. Retrieved from [Link]
-
Off-target effects by siRNA can induce toxic phenotype. (2006). RNA. Retrieved from [Link]
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
-
What are the therapeutic applications for NAMPT inhibitors? (2025, March 11). Patsnap Synapse. Retrieved from [Link]
-
Advances in NAD-Lowering Agents for Cancer Treatment. (2022). Cancers. Retrieved from [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2022). Molecules. Retrieved from [Link]
-
The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. (2023). Frontiers in Endocrinology. Retrieved from [Link]
-
Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. (2022). Molecules. Retrieved from [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer. (2025, April 15). Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]
-
Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. (n.d.). ResearchGate. Retrieved from [Link]
-
NAMPT siRNA Lentivector Set (Human). (n.d.). Applied Biological Materials Inc.. Retrieved from [Link]
-
Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. (2021). Cancers. Retrieved from [Link]
-
Knockdowns of nicotinamide phosphoribosyltransferase (NAMPT) and... (n.d.). ResearchGate. Retrieved from [Link]
-
Nampt inhibition by FK866 or Nampt knockdown by siRNA reduces NAD... (n.d.). ResearchGate. Retrieved from [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2022). Molecules. Retrieved from [Link]
-
Nicotinamide phosphoribosyltransferase regulates cell survival through NAD+ synthesis in cardiac myocytes. (2009). Circulation Research. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Confirming Daporinad-Induced Apoptosis with Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the selective induction of apoptosis in tumor cells remains a cornerstone of drug development.[1][2] Daporinad (also known as FK866 or APO866), a highly specific and potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), has emerged as a promising agent that triggers this programmed cell death cascade.[3][4][5][6][7][8] By depleting intracellular nicotinamide adenine dinucleotide (NAD+) levels, Daporinad creates a metabolic crisis within highly active cancer cells, ultimately leading to their demise.[9] Confirmation of the apoptotic mechanism is a critical step in the preclinical validation of novel drug candidates like Daporinad.[1][10][11] This guide provides an in-depth comparison of various caspase assays, offering the technical insights and experimental frameworks necessary to rigorously validate Daporinad's apoptotic activity.
The Central Role of Caspases in Daporinad-Induced Apoptosis
Daporinad's inhibition of NAMPT initiates a cascade of events culminating in the activation of caspases, a family of cysteine proteases that are the central executioners of apoptosis.[12] Understanding which caspases are activated can elucidate the specific apoptotic pathway engaged by the drug. The two primary apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
-
Initiator Caspases: Caspase-8 is the primary initiator caspase of the extrinsic pathway, while Caspase-9 is the key initiator of the intrinsic pathway.[12][13]
-
Executioner Caspases: Both pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12][14][15]
Therefore, a comprehensive assessment of Daporinad's apoptotic mechanism involves the measurement of both initiator and executioner caspase activities.
Caption: Daporinad-induced apoptotic signaling pathway.
Comparative Analysis of Caspase Assay Technologies
The selection of an appropriate caspase assay is contingent on the specific experimental question, desired throughput, and available instrumentation. Here, we compare the most common assay formats: colorimetric, fluorometric, and luminometric.
| Assay Type | Principle | Advantages | Disadvantages | Recommended Application |
| Colorimetric | Cleavage of a p-nitroaniline (pNA) conjugated peptide substrate, releasing a yellow chromophore. | Simple, inexpensive, requires a standard microplate reader. | Lower sensitivity compared to other methods, susceptible to interference from colored compounds. | Initial screening, endpoint assays with high cell numbers. |
| Fluorometric | Cleavage of a fluorophore-conjugated peptide substrate, releasing a fluorescent molecule. | Higher sensitivity than colorimetric assays, suitable for live-cell imaging with specific substrates. | Potential for photobleaching and background fluorescence from media or compounds. | High-throughput screening (HTS), kinetic assays, live-cell imaging. |
| Luminometric | Cleavage of a proluminescent substrate to release a substrate for luciferase, generating light. | Highest sensitivity, wide dynamic range, less prone to interference.[16] | Generally more expensive, requires a luminometer. | Low cell number experiments, HTS, multiplexing with other assays.[16][17] |
A Curated Selection of Caspase Assays for Daporinad Studies
To robustly characterize Daporinad-induced apoptosis, a multi-pronged approach employing assays for both initiator and executioner caspases is recommended.
Executioner Caspase Activity: Caspase-3/7 Assays
Measuring the activity of the primary executioner caspases, Caspase-3 and -7, is the most common method for quantifying apoptosis.[16]
A. Caspase-Glo® 3/7 Assay (Luminescent)
This homogeneous "add-mix-measure" assay provides a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.[17][18][19][20] Upon cell lysis, active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to produce a stable "glow-type" luminescent signal proportional to caspase activity.[17][18][19][20]
-
Why it's a superior choice: Its high sensitivity makes it ideal for experiments with limited cell numbers and for high-throughput screening.[16][17] The simple protocol minimizes handling errors.[17]
B. NucView® 488 Caspase-3 Assay (Fluorometric, Live-Cell)
This assay utilizes a cell-permeable, non-fluorescent substrate consisting of a fluorogenic DNA dye linked to the DEVD peptide sequence.[21][22][23][24] In apoptotic cells, Caspase-3 cleaves the substrate, releasing the high-affinity DNA dye, which then stains the nucleus bright green.[23][24]
-
Why it's a valuable orthogonal method: It allows for real-time detection of caspase-3 activity in living cells and enables visualization of apoptotic nuclear morphology.[21][22][23] This assay is compatible with flow cytometry and fluorescence microscopy, providing single-cell resolution.[22]
Initiator Caspase Activity: Delineating the Apoptotic Pathway
To determine whether Daporinad predominantly activates the intrinsic or extrinsic pathway, it is crucial to measure the activity of the respective initiator caspases.
A. Caspase-Glo® 9 Assay (Luminescent)
Similar in principle to the Caspase-Glo® 3/7 assay, this kit uses a luminogenic substrate containing the LEHD sequence, which is selective for Caspase-9.[25][26] A luminescent signal is generated in proportion to Caspase-9 activity, providing a quantitative measure of intrinsic pathway activation.[25][26]
B. Caspase-Glo® 8 Assay (Luminescent)
This assay employs a luminogenic substrate with the LETD sequence, which is preferentially cleaved by Caspase-8.[27][28] Measuring Caspase-8 activity is essential for assessing the involvement of the extrinsic, death receptor-mediated pathway.[27][28]
Caption: Selection of assays for comprehensive apoptosis analysis.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a general framework. Always refer to the manufacturer's specific instructions for the most accurate and up-to-date procedures.
Protocol 1: Quantifying Executioner Caspase Activity with Caspase-Glo® 3/7 Assay
Objective: To measure the activity of Caspase-3 and -7 in Daporinad-treated cells.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled, multi-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate-shaking incubator
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Daporinad Treatment: Treat cells with a dose-response range of Daporinad and appropriate vehicle controls. Include a positive control for apoptosis (e.g., staurosporine). Incubate for the desired treatment duration.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently by inversion until the substrate is thoroughly dissolved.[29][30]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells (media and reagent only) from all other measurements. Express the results as fold change in caspase activity relative to the vehicle-treated control.
Protocol 2: Live-Cell Imaging of Caspase-3 Activity with NucView® 488 Assay
Objective: To visualize Caspase-3 activation and nuclear morphology in real-time in Daporinad-treated cells.
Materials:
-
NucView® 488 Caspase-3 Assay Kit for Live Cells (Biotium or equivalent)[21]
-
Black-walled, clear-bottom microplates suitable for fluorescence microscopy
-
Fluorescence microscope or high-content imaging system with appropriate filters (e.g., FITC)
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom plate.
-
Daporinad Treatment: Treat cells with Daporinad and controls as described in Protocol 1.
-
Staining: Add the NucView® 488 Caspase-3 Substrate directly to the wells at the final recommended concentration (typically 5 µM).
-
Incubation: Incubate the cells at 37°C for 30 minutes.
-
Imaging: Visualize the cells directly using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescent nuclei.
-
Data Analysis: Quantify the number of green fluorescent cells relative to the total number of cells (e.g., using a Hoechst counterstain) to determine the percentage of apoptotic cells.
Protocol 3: Differentiating Apoptotic Pathways with Initiator Caspase Assays
Objective: To measure the activity of Caspase-8 and Caspase-9 to determine the primary apoptotic pathway induced by Daporinad.
Procedure: Follow the same general procedure as outlined in Protocol 1, but substitute the Caspase-Glo® 3/7 Reagent with either the Caspase-Glo® 8 Reagent [27][28] or the Caspase-Glo® 9 Reagent [25][26] as appropriate. It is recommended to run these assays in parallel on sister plates to allow for direct comparison of the relative activation of each initiator caspase at the same time points.
Data Interpretation and Self-Validation
A hallmark of rigorous scientific investigation is the inclusion of self-validating controls. When interpreting your data, consider the following:
-
Dose and Time Dependence: A true apoptotic response induced by Daporinad should exhibit a clear dose- and time-dependent increase in caspase activity.
-
Positive and Negative Controls: A known apoptosis inducer (e.g., staurosporine) should yield a robust positive signal, while vehicle-treated cells should show minimal caspase activity.
-
Caspase Inhibitors: To confirm the specificity of the signal, pre-incubate cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or specific caspase inhibitors (e.g., Z-LEHD-FMK for Caspase-9) prior to Daporinad treatment. A significant reduction in the measured signal will confirm that it is indeed caspase-mediated.
By employing a combination of these highly sensitive and specific caspase assays, researchers can definitively confirm the apoptotic mechanism of Daporinad and elucidate the underlying signaling pathways. This rigorous, multi-faceted approach is essential for advancing our understanding of this promising anti-cancer agent and for building a robust data package for further drug development.
References
-
EarlyTox Caspase-3/7 NucView 488 Assay Kit - Molecular Devices Online Store. [Link]
-
Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models | Clinical Cancer Research - AACR Journals. [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC - PubMed Central. [Link]
-
Caspase 3/7 Activity - Protocols.io. [Link]
-
Daporinad | C24H29N3O2 | CID 6914657 - PubChem - NIH. [Link]
-
Caspase-9 Activity Assay Kit - Boster Biological Technology. [Link]
-
Caspase 8 Assay Kit (Colorimetric) - Cat - Abbkine. [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - NIH. [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PubMed Central. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Caspase 8 Activity Assay Kit (by Colorimetric) - Elabscience. [Link]
-
Caspase 9 Activity Assay Kit - MP Biomedicals. [Link]
-
Comparison of Several Techniques for the Detection of Apoptotic Cells - Creative Bioarray. [Link]
-
Caspase-3, 7 Activity Assay Kit - Boster Biological Technology. [Link]
-
What to Consider When Choosing Apoptotic Assays | Biocompare. [Link]
-
Caspase 3/7 Activity | Protocols.io. [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed. [Link]
-
Development of Novel Drugs Targeting Inhibitors of Apoptosis - Taylor & Francis. [Link]
-
Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. [Link]
-
Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. [Link]
-
Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - MDPI. [Link]
-
Construction and validation of a novel tumor necrosis factor-related apoptosis-inducing ligand mutant MuR5S4-TR - PubMed. [Link]
Sources
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Construction and validation of a novel tumor necrosis factor-related apoptosis-inducing ligand mutant MuR5S4-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caspase assay selection guide | Abcam [abcam.com]
- 14. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [ireland.promega.com]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. thomassci.com [thomassci.com]
- 22. Biotium NucView 488 Caspase 3 Assay Kit, Trial Size, Quantity: Each of | Fisher Scientific [fishersci.com]
- 23. thomassci.com [thomassci.com]
- 24. shop.moleculardevices.com [shop.moleculardevices.com]
- 25. Caspase-Glo® 9 Assay Protocol [promega.jp]
- 26. promega.com [promega.com]
- 27. Caspase-Glo® 8 Assay Protocol [promega.sg]
- 28. promega.com.cn [promega.com.cn]
- 29. Caspase 3/7 Activity [protocols.io]
- 30. protocols.io [protocols.io]
- 31. biocompare.com [biocompare.com]
A Comparative Guide to the Metabolic Consequences of Daporinad and NAMPT siRNA
For researchers in metabolic pathways, oncology, and drug development, understanding the nuances of targeting cellular energy hubs is paramount. Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[1][2][3] The salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the primary source of this vital molecule in mammalian cells.[4][5] At the heart of this pathway lies nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme, making it a highly attractive therapeutic target.[1][4][6]
This guide provides an in-depth comparison of two prevalent methods for interrogating the NAMPT pathway: the pharmacological inhibitor Daporinad (also known as FK866) and the genetic tool of NAMPT-targeting small interfering RNA (siRNA). We will dissect their mechanisms, compare their metabolic ramifications, and provide detailed experimental protocols to empower your research.
Dissecting the Mechanisms: Pharmacological Inhibition vs. Genetic Silencing
The choice between a small molecule inhibitor and a genetic knockdown tool is a critical experimental design decision, each offering distinct advantages and insights into the function of NAMPT.
Daporinad (FK866): The Acute Pharmacological Tool
Daporinad is a highly potent and specific small-molecule inhibitor of the NAMPT enzyme.[4][7][8][9] Its mechanism is direct: it binds to the NAMPT active site, competitively inhibiting the binding of nicotinamide.[10] This action effectively halts the conversion of NAM to nicotinamide mononucleotide (NMN), the first and rate-limiting step of the salvage pathway.[4][7][11] The result is a rapid and titratable depletion of the intracellular NAD+ pool. Because of the heightened reliance of many cancer cells on the NAD+ salvage pathway to meet their high energy demands, Daporinad has been extensively studied as a potential antineoplastic agent.[1][11][12][13]
Caption: NAMPT siRNA prevents protein production.
Comparative Analysis of Metabolic Effects
While both Daporinad and NAMPT siRNA culminate in NAD+ depletion, their distinct mechanisms lead to differences in kinetics, specificity, and downstream metabolic consequences.
| Feature | Daporinad (Pharmacological Inhibitor) | NAMPT siRNA (Genetic Silencing) |
| Target | NAMPT enzyme activity | NAMPT mRNA |
| Mechanism | Direct, competitive inhibition | Post-transcriptional gene silencing |
| Onset of Action | Rapid (minutes to hours) | Slow (24-72 hours, requires protein turnover) |
| Reversibility | Reversible upon washout | Prolonged, requires new transcription/translation |
| Specificity | High for NAMPT enzyme | Potential for off-target mRNA effects |
| Primary Use Case | Studying acute metabolic responses to NAD+ loss | Investigating long-term consequences of reduced NAMPT expression |
Impact on Core Energy Metabolism
NAD+ is the linchpin of cellular respiration. Its depletion by either method has profound effects on the central energy-producing pathways.
-
Glycolysis & TCA Cycle: As a key hydride acceptor, NAD+ is essential for reactions catalyzed by enzymes like Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) in glycolysis and several dehydrogenases in the TCA cycle. [4]Inhibition of NAMPT cripples these pathways, leading to a bottleneck in energy production. [2][14]* Oxidative Phosphorylation (OXPHOS): The electron transport chain relies on NADH as the primary electron donor to generate the proton gradient that drives ATP synthesis. Reduced NAD+ levels lead to a proportional decrease in NADH, severely impairing mitochondrial respiration and ATP production. [8][10][15] These effects can be quantified using extracellular flux analysis, with both treatments expected to decrease the Oxygen Consumption Rate (OCR) and, depending on the cell type's adaptive response, alter the Extracellular Acidification Rate (ECAR).
Perturbation of NAD+-Dependent Signaling
Beyond redox reactions, NAD+ is a critical substrate for signaling enzymes that regulate vast networks of cellular processes.
-
Sirtuins: These NAD+-dependent deacetylases are master regulators of metabolism, DNA repair, and inflammation. [16]Reduced NAD+ availability inhibits sirtuin activity (e.g., SIRT1), which can lead to downstream metabolic phenotypes such as altered lipid metabolism and impaired stress resistance. [17][18]* PARPs (Poly(ADP-ribose) polymerases): Essential for DNA repair, PARPs consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains at sites of DNA damage. By depleting the NAD+ substrate pool, NAMPT inhibition can impair DNA repair, a mechanism that creates synthetic lethality with PARP inhibitors in certain cancers. [6][10]
Quantitative Data Summary
The following table summarizes expected experimental outcomes based on published literature. Actual results will vary based on cell type, dosage, and experimental duration.
| Parameter | Daporinad (24h) | NAMPT siRNA (48h) | Rationale |
| NAMPT Protein Level | ~100% of Control | 10-30% of Control | Daporinad inhibits activity, not protein level. siRNA degrades mRNA, reducing protein. |
| Intracellular NAD+ | <20% of Control | <40% of Control | Both methods deplete NAD+, with acute inhibition often being more profound initially. |
| Intracellular ATP | <50% of Control | <60% of Control | NAD+ depletion cripples glycolysis and OXPHOS, reducing ATP synthesis. [8] |
| Basal OCR | Decreased | Decreased | Reduced NADH availability limits the fuel for mitochondrial respiration. [15] |
| Cell Viability | Decreased | Decreased | Energy crisis and signaling disruption lead to cell death, especially in cancer cells. [5][7] |
Key Experimental Protocols
To validate the effects of these interventions, a multi-pronged approach is necessary. Here, we provide streamlined protocols for essential assays.
Protocol 1: Verification of NAMPT Inhibition/Knockdown by Western Blot
This protocol is crucial to confirm that NAMPT siRNA has successfully reduced protein levels. For Daporinad experiments, it serves as a control to show that the treatment does not alter the amount of NAMPT protein.
Caption: Western Blot workflow for NAMPT protein detection.
Methodology:
-
Sample Preparation: Culture and treat cells with Daporinad or transfect with NAMPT siRNA. Lyse cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system. [19]5. Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a validated primary antibody against NAMPT (e.g., at 1:1000 dilution) overnight at 4°C. [20] * Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature. [21]7. Detection: Wash the membrane 3x with TBST. Apply an ECL chemiluminescent substrate and image the blot using a digital imager. Also probe for a loading control (e.g., GAPDH or β-actin) to normalize results.
-
Protocol 2: Quantification of Intracellular NAD+
This assay directly measures the primary molecular consequence of NAMPT inhibition.
Caption: Workflow for a plate-based NAD+ quantification assay.
Methodology (based on a commercial colorimetric kit):
-
Cell Culture: Seed cells in a 96-well plate and treat with Daporinad or transfect with siRNA.
-
NAD+ Extraction:
-
Remove culture medium and wash cells with cold PBS.
-
Lyse cells using the acidic and basic extraction buffers provided in the assay kit to separate the NAD+ and NADH pools, respectively. This step is critical as it degrades the unwanted form in each fraction. [22] * Neutralize the extracts.
-
-
Enzymatic Assay:
-
Add an equal volume of the NAD cycling reagent mix to each well containing the cell extract and NAD+ standards. [22]This mix contains enzymes that "cycle" NAD+, producing a product that can be measured.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the NAD+ standards. Calculate the NAD+ concentration in the samples and normalize to the protein concentration or cell number from a parallel plate. [23][24]
Protocol 3: Assessment of Cellular Bioenergetics with Seahorse XF Analyzer
The Mito Stress Test is the gold standard for assessing mitochondrial function in real-time.
Caption: Seahorse XF Mito Stress Test workflow.
Methodology:
-
Preparation: A day prior, hydrate the Seahorse XF sensor cartridge with XF Calibrant at 37°C in a non-CO2 incubator. Seed cells in an XF microplate and allow them to adhere before treating with Daporinad or performing siRNA transfection. [25][26]2. Assay Day:
-
Remove the culture medium, wash with pre-warmed XF Assay Medium, and add the final volume of XF Assay Medium.
-
Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow temperature and pH to equilibrate. [25] * Load the injector ports on the sensor cartridge with the metabolic modulators (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A), which will be sequentially injected during the assay. [27]3. Run Assay: Calibrate the instrument with the sensor cartridge, then replace the calibrant plate with the cell plate to start the assay.
-
-
Data Analysis: The instrument measures OCR and ECAR in real-time. The sequential injections allow for the calculation of key parameters:
-
Basal Respiration: The initial OCR before injections.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin (an ATP synthase inhibitor) injection.
-
Maximal Respiration: The peak OCR after FCCP (an uncoupling agent) injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Conclusion
Both Daporinad and NAMPT siRNA are powerful and indispensable tools for probing the metabolic roles of the NAD+ salvage pathway. They are not interchangeable; rather, they are complementary.
-
Daporinad is the instrument of choice for studying the acute and immediate metabolic consequences of NAMPT inhibition. Its rapid onset and reversibility allow for precise temporal control in experiments.
-
NAMPT siRNA provides a robust model for understanding the longer-term, adaptive responses to a sustained deficit in NAMPT expression, more closely mimicking a chronic genetic or disease state.
The rigorous application of these tools, validated by the quantitative biochemical and functional assays described herein, will continue to illuminate the central role of NAMPT in cellular metabolism and provide a solid foundation for the development of novel therapeutics targeting this critical energy pathway.
References
-
Wikipedia. Daporinad. [Link]
-
Nomi Biotech. Methodologies for NAD⁺ Analysis: Strengths, Limitations, and Emerging Technologies. [Link]
-
Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. Bio-protocol. [Link]
-
National Center for Biotechnology Information. Daporinad | C24H29N3O2 | CID 6914657 - PubChem. [Link]
-
Lee, J., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
Kling, M. J., et al. (2021). Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. Clinical Cancer Research - AACR Journals. [Link]
-
Ab-Rahim, S., et al. (2018). Small interfering RNA-mediated silencing of nicotinamide phosphoribosyltransferase (NAMPT) and lysosomal trafficking regulator (LYST) induce growth inhibition and apoptosis in human multiple myeloma cells: A preliminary study. National Center for Biotechnology Information. [Link]
-
Ghorbani, M., et al. (2018). Nicotinamide Phosphoribosyltransferase Knockdown Leads to Lipid Accumulation in HepG2 Cells through The SIRT1-AMPK Pathway. Cell Journal. [Link]
-
ResearchGate. Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. [Link]
-
Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. [Link]
-
Koenis, D. S., et al. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers in Molecular Biosciences. [Link]
-
R-Biopharm. Measure NAD+ Levels: How to Track Cellular Energy and Aging. [Link]
-
Shaffer, C. V., et al. (2024). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Lee, J., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed. [Link]
-
Mayberry, C. L., et al. (2024). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. STAR Protocols. [Link]
-
Hsu, C.-P., et al. (2013). Nicotinamide phosphoribosyltransferase regulates cell survival through NAD+ synthesis in cardiac myocytes. PLOS ONE. [Link]
-
Tolstikov, V., et al. (2014). Metabolomics analysis of metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells. PubMed. [Link]
-
Tolstikov, V., et al. (2014). Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLOS ONE. [Link]
-
Lin, J. B., et al. (2016). NAMPT-mediated NAD+ biosynthesis is essential for vision in mice. eLife. [Link]
-
ResearchGate. (PDF) Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. [Link]
-
Chiaradonna, F., et al. (2022). An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology. Cancers. [Link]
-
Shaffer, C. V., et al. (2024). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]
-
Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]
-
Imai, S. (2015). The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging. Diabetes, Obesity and Metabolism. [Link]
-
ResearchGate. Western blot analysis of iNAMPT and eNAMPT and NAD + assay in the... [Link]
-
NACALAI TESQUE, INC. Western Blotting Protocol Ver. 1.2. [Link]
-
Xie, N., et al. (2020). NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential. Signal Transduction and Targeted Therapy. [Link]
-
MDPI. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Metabolomics analysis of metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small interfering RNA-mediated silencing of nicotinamide phosphoribosyltransferase (NAMPT) and lysosomal trafficking regulator (LYST) induce growth inhibition and apoptosis in human multiple myeloma cells: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Daporinad - Wikipedia [en.wikipedia.org]
- 13. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 15. NAMPT-mediated NAD+ biosynthesis is essential for vision in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nicotinamide Phosphoribosyltransferase Knockdown Leads to Lipid Accumulation in HepG2 Cells through The SIRT1-AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotinamide phosphoribosyltransferase regulates cell survival through NAD+ synthesis in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nacalai.com [nacalai.com]
- 20. NAMPT Monoclonal Antibody (362616) (MA5-24108) [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. lonvibio.com [lonvibio.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. tabaslab.com [tabaslab.com]
- 26. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First and Second-Generation NAMPT Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical node in cancer cell metabolism, survival, and proliferation. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, its inhibition presents a compelling strategy to exploit the heightened metabolic demands of malignant cells.[1][2][3] This guide provides an in-depth, head-to-head comparison of first and second-generation NAMPT inhibitors, offering experimental data and procedural insights to inform preclinical and clinical research.
The Central Role of NAMPT in Cancer Biology
Cancer cells exhibit an increased reliance on the NAD+ salvage pathway to fuel their rapid growth and division.[4] NAD+ is an essential coenzyme for a multitude of cellular processes, including ATP production, DNA repair, and gene regulation.[4] NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[5][6] The overexpression of NAMPT in various cancers has been linked to poor clinical outcomes, solidifying its status as a high-value therapeutic target.[5]
Caption: The NAMPT-mediated NAD+ salvage pathway and key NAD+-consuming enzymes.
First-Generation NAMPT Inhibitors: Proof-of-Concept and Emerging Challenges
The initial wave of NAMPT inhibitors provided critical proof-of-concept for targeting this pathway in oncology. These compounds demonstrated potent enzymatic inhibition and antitumor activity in preclinical models.
Key First-Generation Inhibitors:
-
FK866 (APO866): A highly selective, non-competitive inhibitor of NAMPT.[7] It has been shown to reduce cancer cell viability and trigger cell death in various cancer types.[7][8]
-
CHS-828 (GMX1778): A potent and specific competitive inhibitor of NAMPT.[9] It exerts its cytotoxic effect by decreasing cellular NAD+ levels.[9][10]
Performance and Limitations
While demonstrating initial promise, first-generation NAMPT inhibitors encountered significant hurdles in clinical development, primarily due to dose-limiting toxicities.[11] These included thrombocytopenia, gastrointestinal disturbances, and retinal toxicity.[12][13]
Furthermore, the emergence of resistance mechanisms limited their long-term efficacy. Key resistance pathways include:
-
Upregulation of compensatory NAD+ production enzymes: Such as nicotinate phosphoribosyltransferase (NAPRT) and quinolinate phosphoribosyltransferase (QPRT).[1][3]
-
Acquired mutations in NAMPT: Affecting the inhibitor binding site.[2]
-
Metabolic reprogramming. [1]
-
Altered expression of ATP-binding cassette (ABC) efflux transporters. [1]
Second-Generation NAMPT Inhibitors: Engineering Solutions to Overcome Hurdles
In response to the challenges faced by their predecessors, a new wave of NAMPT inhibitors has been developed with improved therapeutic windows and novel mechanisms of action.
Key Second-Generation and Novel Inhibitors:
-
OT-82: A novel NAMPT inhibitor with selective toxicity towards cells of hematopoietic origin.[14][15] It has shown a more favorable toxicity profile in preclinical studies, with no cardiac, neurological, or retinal toxicities observed.[12][16]
-
KPT-9274 (Padnarsertib): A first-in-class oral, dual inhibitor of p21-activated kinase 4 (PAK4) and NAMPT.[17][18] This dual mechanism aims to simultaneously disrupt cancer cell signaling and energy metabolism, potentially leading to synergistic antitumor effects and overcoming resistance.[17]
-
GNE-617 and GNE-618: Potent and orally bioavailable NAMPT inhibitors that have been extensively studied in preclinical models.[19][20]
Comparative Performance Data
| Inhibitor | Generation | Target(s) | IC50/Ki | Key Preclinical Findings | Noted Toxicities (Preclinical/Clinical) |
| FK866 (APO866) | First | NAMPT | Ki = 0.3 nM | Potent anticancer activity in vitro and in vivo.[7][21] | Thrombocytopenia, lymphopenia, gastrointestinal side effects, retinal toxicity.[5][12][13] |
| CHS-828 (GMX1778) | First | NAMPT | IC50 < 25 nM[9] | Marked antitumor activity against various xenograft models.[4][22] | Gastrointestinal side effects, retinal toxicity.[5][13] |
| OT-82 | Second | NAMPT | Average IC50 = 2.89 nM (hematopoietic cancer cells)[14] | Strong efficacy against hematopoietic malignancies in vitro and in vivo.[16] | No cardiac, neurological, or retinal toxicities reported in preclinical studies; primary toxicity is hematopoietic.[12][16] |
| KPT-9274 | Second (Dual) | NAMPT, PAK4 | NAMPT IC50 = 120 nM[23] | Inhibits tumor growth in triple-negative breast cancer and other solid tumors.[24][25] | Generally well-tolerated in early clinical trials; some hematological and gastrointestinal toxicities.[11][26] |
| GNE-617/618 | Second | NAMPT | Potent nanomolar inhibitors[20] | Robust efficacy in NAPRT1-deficient xenograft models.[20] | Cardiac, retinal, and gastrointestinal toxicity observed in preclinical models.[27] |
Experimental Protocols for Evaluating NAMPT Inhibitors
Accurate and reproducible experimental design is paramount in the evaluation of NAMPT inhibitors. Below are step-by-step methodologies for key assays.
In Vitro NAMPT Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant NAMPT.
Caption: Workflow for an in vitro NAMPT enzyme activity assay.
Methodology:
-
Prepare Reagents: A reaction buffer containing Tris-HCl, MgCl2, and DTT. Substrates include nicotinamide, 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP. Recombinant human NAMPT enzyme is also required.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, substrates, and the test inhibitor.
-
Enzyme Addition: Initiate the reaction by adding recombinant NAMPT to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of NAD+ produced is quantified using a coupled-enzyme assay that generates a fluorescent or colorimetric signal proportional to the NAD+ concentration.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular NAD+ Quantification Assay
This assay measures the intracellular levels of NAD+ following treatment with a NAMPT inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of the NAMPT inhibitor for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer (e.g., acid extraction for NAD+).
-
NAD+ Measurement: Quantify the NAD+ levels in the cell lysates using a commercially available NAD/NADH assay kit, which typically involves an enzymatic cycling reaction.
-
Normalization: Normalize the NAD+ levels to the total protein concentration in each sample, determined by a BCA or Bradford assay.
-
Data Analysis: Express the NAD+ levels as a percentage of the vehicle-treated control and plot against the inhibitor concentration.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of NAMPT inhibition on cancer cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a range of concentrations of the NAMPT inhibitor.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as:
-
MTS/MTT assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Crystal Violet Staining: Stains total adherent cells.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.
Future Directions and Concluding Remarks
The evolution from first to second-generation NAMPT inhibitors reflects a sophisticated understanding of the target's biology and the challenges of clinical translation. The development of dual inhibitors like KPT-9274 represents a paradigm shift towards multi-targeted therapies to overcome resistance. Future research will likely focus on:
-
Combination Therapies: Synergistic combinations of NAMPT inhibitors with other anticancer agents, such as PARP inhibitors or chemotherapy, are being explored to enhance efficacy and reduce toxicity.[11][28]
-
Biomarker-Driven Patient Selection: Identifying predictive biomarkers, such as NAPRT1 deficiency, will be crucial for enrolling patients most likely to respond to NAMPT inhibition.[19]
-
Novel Delivery Systems: The development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) targeting NAMPT may offer improved tumor selectivity and reduced systemic toxicity.[26]
References
- CHS-828 (GMX1778) | NAMPT Inhibitor - MedchemExpress.com. (URL: )
- The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - NIH. (URL: )
-
Mechanisms of resistance to NAMPT inhibitors in cancer - Hep Journals. (URL: [Link])
-
Mechanisms of resistance to NAMPT inhibitors in cancer - OAE Publishing Inc. (URL: [Link])
-
NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177 Lu-DOTATATE Treatment of Neuroendocrine Tumors - Journal of Nuclear Medicine. (URL: [Link])
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC - NIH. (URL: [Link])
-
Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed. (URL: [Link])
-
Nicotinamide phosphoribosyltransferase inhibitor APO866 induces C6 glioblastoma cell death via autophagy - PubMed. (URL: [Link])
-
Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - MDPI. (URL: [Link])
-
Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed. (URL: [Link])
-
Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD + biosynthesis pathway and NAMPT mutation - PubMed. (URL: [Link])
-
Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines. - ASCO Publications. (URL: [Link])
-
The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. (URL: [Link])
-
OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed. (URL: [Link])
-
Definition of NAMPT inhibitor OT-82 - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC. (URL: [Link])
-
Inhibition of an NAD+ Salvage Pathway Provides Efficient and Selective Toxicity to Human Pluripotent Stem Cells - NIH. (URL: [Link])
-
A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC - PubMed Central. (URL: [Link])
-
Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PubMed. (URL: [Link])
-
KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC - NIH. (URL: [Link])
-
Mechanisms of resistance to NAMPT inhibitors in cancer - ResearchGate. (URL: [Link])
-
Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed. (URL: [Link])
-
Anti-proliferation effect of APO866 on C6 glioblastoma cells by inhibiting nicotinamide phosphoribosyltransferase - PubMed. (URL: [Link])
-
Potential therapeutic strategy for recurrent ovarian cancer with a novel NAMPT inhibitor. (URL: [Link])
-
KPT-9274 – Investigational Oral Dual Inhibitor of PAK4 and NAMPT - Karyopharm. (URL: [Link])
-
Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PubMed Central. (URL: [Link])
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
What NAMPT inhibitors are in clinical trials currently? - Patsnap Synapse. (URL: [Link])
-
Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC. (URL: [Link])
-
Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - AACR Journals. (URL: [Link])
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - Frontiers. (URL: [Link])
-
Pharmacological bypass of NAD+ salvage pathway protects neurons from chemotherapy-induced degeneration - Brenner Lab. (URL: [Link])
-
NAD+ salvage pathway in cancer metabolism and therapy | Request PDF - ResearchGate. (URL: [Link])
-
NAMPT inhibitors are Selectively Toxic to Human Pluripotent Stem Cells (hPSC) and can Minimize Tumorigenic Potential of hPSC-derived RPE cells | IOVS. (URL: [Link])
-
The NAD(+) salvage pathway modulates cancer cell viability via p73 - PubMed. (URL: [Link])
-
GNE-617 reduces tumor NAD levels in NAPRT1-deficient tumor xenograft... - ResearchGate. (URL: [Link])
-
New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology. (URL: [Link])
Sources
- 1. Mechanisms of resistance to NAMPT inhibitors in cancer [journal.hep.com.cn]
- 2. oaepublish.com [oaepublish.com]
- 3. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 7. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide phosphoribosyltransferase inhibitor APO866 induces C6 glioblastoma cell death via autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. karyopharm.com [karyopharm.com]
- 19. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. communities.springernature.com [communities.springernature.com]
- 26. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Daporinad's Cellular Effects
In the landscape of targeted cancer therapeutics, Daporinad (also known as FK866) has emerged as a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] The primary mechanism of Daporinad involves the depletion of intracellular nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for a multitude of cellular processes, thereby inducing apoptosis in cancer cells.[1][4] While the initial findings on Daporinad's efficacy are compelling, rigorous scientific validation necessitates the use of orthogonal techniques to substantiate these claims. This guide provides a comprehensive framework for researchers to cross-validate the key experimental findings of Daporinad, ensuring the robustness and reproducibility of their data.
The Imperative of Orthogonal Validation
This guide will navigate through the core findings associated with Daporinad's mechanism of action and detail primary and orthogonal assays for their validation.
Confirming Direct Target Engagement of Daporinad with NAMPT
A foundational aspect of validating a targeted inhibitor is to confirm its direct interaction with the intended protein target within a cellular context.
Primary Assay: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess the direct binding of a compound to its target protein in intact cells.[5][6][7][8] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with Daporinad at various concentrations for a specified duration. Include a vehicle-treated control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble NAMPT in each sample using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble NAMPT as a function of temperature for both Daporinad-treated and control samples. A shift in the melting curve to a higher temperature in the presence of Daporinad indicates target engagement.
Orthogonal Approach: In Vitro NAMPT Inhibition Assay
To complement the cellular data from CETSA, an in vitro enzymatic assay using purified NAMPT can confirm the direct inhibitory effect of Daporinad on the enzyme's activity.
Experimental Protocol: In Vitro NAMPT Inhibition Assay
-
Reaction Setup: In a microplate, combine purified recombinant NAMPT enzyme, its substrates (nicotinamide and PRPP), and varying concentrations of Daporinad.
-
Enzymatic Reaction: Incubate the reaction mixture to allow for the conversion of substrates to nicotinamide mononucleotide (NMN).
-
Detection: The production of NMN can be measured using a coupled enzyme reaction that leads to the generation of a fluorescent or colorimetric signal.[9]
-
Data Analysis: Plot the enzyme activity as a function of Daporinad concentration to determine the IC50 value, which represents the concentration of Daporinad required to inhibit 50% of NAMPT activity.
Data Comparison: Target Engagement
| Assay | Principle | Readout | Key Information |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells. | Shift in protein melting curve (Western Blot). | Confirms direct binding in a cellular context. |
| In Vitro NAMPT Assay | Direct measurement of enzymatic activity with purified components. | IC50 value (Fluorometric/Colorimetric). | Quantifies the potency of direct enzyme inhibition. |
Validating the Depletion of Cellular NAD+
The primary downstream effect of NAMPT inhibition by Daporinad is the reduction of intracellular NAD+ levels. Accurately quantifying this depletion is crucial.
Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is considered the gold standard for the quantification of small molecules like NAD+ due to its high specificity and sensitivity.[10][11][12][13][14]
Experimental Protocol: LC-MS for NAD+ Quantification
-
Cell Lysis and Extraction: Treat cells with Daporinad and a vehicle control. Lyse the cells and perform a metabolite extraction, typically using a cold organic solvent.
-
Chromatographic Separation: Separate the metabolites in the extract using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Detection: Detect and quantify the NAD+ peak based on its specific mass-to-charge ratio using a mass spectrometer.
-
Data Analysis: Normalize the NAD+ signal to an internal standard and the total protein concentration to determine the intracellular NAD+ levels.
Orthogonal Assay: Enzymatic Cycling Assays
Enzymatic cycling assays provide a more accessible and higher-throughput alternative to LC-MS for measuring NAD+ levels.[15] These assays rely on a series of coupled enzymatic reactions that amplify the NAD+ signal.
Experimental Protocol: Enzymatic Cycling Assay for NAD+
-
Cell Lysis: Prepare cell lysates from Daporinad- and vehicle-treated cells.
-
Enzymatic Reaction: Add the cell lysate to a reaction mixture containing an enzyme that specifically uses NAD+ as a cofactor to produce a product that can be detected. This product then enters a cycling reaction that amplifies the signal.
-
Signal Detection: The final product of the cycling reaction is typically a fluorescent or colorimetric compound that can be measured using a plate reader.
-
Data Analysis: Quantify the NAD+ concentration by comparing the signal to a standard curve generated with known concentrations of NAD+.
Data Comparison: NAD+ Measurement
| Assay | Principle | Readout | Advantages | Limitations |
| LC-MS | Separation by chromatography and detection by mass spectrometry. | Absolute quantification. | High specificity and sensitivity. | Requires specialized equipment and expertise. |
| Enzymatic Cycling Assay | Coupled enzyme reactions to amplify the NAD+ signal. | Relative or absolute quantification. | High-throughput, more accessible. | Potential for interference from other cellular components. |
Cross-Validating Apoptosis and Cell Viability Findings
A key consequence of NAD+ depletion by Daporinad is the induction of apoptosis and a reduction in cell viability.
Primary Assay: Annexin V and Propidium Iodide (PI) Staining
Annexin V/PI staining followed by flow cytometry is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with Daporinad.
-
Staining: Resuspend the cells in a binding buffer containing fluorescently labeled Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Orthogonal Assays for Apoptosis and Viability
To provide a more comprehensive picture of cell death, it is advisable to use assays that measure different aspects of the apoptotic process.
Caspase Activity Assays: Caspases are key executioner enzymes in the apoptotic cascade. Measuring their activity provides a direct readout of apoptosis induction.[16][17][19]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Treat cells in a multi-well plate with Daporinad.
-
Reagent Addition: Add a luminogenic substrate for caspase-3 and -7 to the wells.
-
Signal Detection: The cleavage of the substrate by active caspases generates a luminescent signal that can be measured with a plate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis.[1][2][10][20][21]
Experimental Protocol: LDH Assay
-
Cell Treatment: Treat cells with Daporinad.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Enzymatic Reaction: Add the supernatant to a reaction mixture that measures LDH activity through a coupled enzymatic reaction leading to a colorimetric or fluorescent signal.
Data Comparison: Apoptosis and Cell Viability
| Assay | Principle | Stage of Apoptosis Detected | Readout |
| Annexin V/PI | Phosphatidylserine externalization and membrane integrity. | Early and Late | Flow cytometry data. |
| Caspase Activity | Cleavage of a specific substrate by executioner caspases. | Mid | Luminescence/Fluorescence. |
| LDH Assay | Release of a cytosolic enzyme upon membrane damage. | Late/Necrosis | Colorimetric/Fluorescence. |
Assessing the Impact on NAD+-Dependent Enzymes
Daporinad-induced NAD+ depletion is expected to impact the activity of NAD+-dependent enzymes, such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins.
PARP Activity Assays
PARP1 is a key enzyme involved in DNA repair that uses NAD+ as a substrate.
Experimental Protocol: PARP Activity Assay (Colorimetric)
-
Nuclear Extract Preparation: Prepare nuclear extracts from Daporinad-treated and control cells.
-
PARP Reaction: Incubate the nuclear extracts with a reaction mixture containing biotinylated NAD+ and DNA to activate PARP.
-
Detection: The incorporated biotinylated ADP-ribose is detected using streptavidin-HRP and a colorimetric substrate.[22][23]
Orthogonal Validation: γ-H2AX Staining
Inhibition of PARP activity leads to the accumulation of DNA double-strand breaks. The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is a sensitive marker for these breaks.[24][25][26][27][28]
Experimental Protocol: γ-H2AX Immunofluorescence Staining
-
Cell Treatment and Fixation: Treat cells with Daporinad, fix, and permeabilize them.
-
Immunostaining: Incubate the cells with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize and quantify the γ-H2AX foci using fluorescence microscopy or flow cytometry.
Sirtuin Activity Assays
Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes.
Experimental Protocol: Sirtuin Activity Assay (Fluorometric)
-
Immunoprecipitation: Immunoprecipitate a specific sirtuin (e.g., SIRT1) from cell lysates of Daporinad-treated and control cells.
-
Deacetylation Reaction: Incubate the immunoprecipitated sirtuin with a fluorogenic acetylated peptide substrate and NAD+.
-
Signal Detection: The deacetylation of the substrate leads to a change in fluorescence that can be measured with a plate reader.[29][30]
Data Comparison: NAD+-Dependent Enzyme Activity
| Target | Primary Assay | Orthogonal Assay | Rationale for Cross-Validation |
| PARP | PARP Activity Assay | γ-H2AX Staining | Directly measures enzyme activity and its functional consequence (DNA damage). |
| Sirtuins | Sirtuin Activity Assay | Western blot for downstream substrate acetylation | Measures enzyme activity and the acetylation status of a known downstream target. |
Visualizing the Workflow and Pathways
To further clarify the experimental logic and biological context, the following diagrams illustrate the key workflows and the central role of NAD+ metabolism.
Caption: Experimental workflow for the cross-validation of Daporinad's effects.
Caption: Simplified signaling pathway of Daporinad's mechanism of action.
Conclusion
The robust validation of preclinical findings is the bedrock of translational science. For a potent inhibitor like Daporinad, a multi-pronged approach to confirming its mechanism of action is not just recommended, but essential. By employing the orthogonal assays outlined in this guide, researchers can build a comprehensive and compelling body of evidence for Daporinad's efficacy, paving the way for its potential clinical development with greater confidence.
References
- Martino, C., et al. (2024). An alternative approach of TUNEL assay to specifically characterize DNA fragmentation in cell model systems. Histochemistry and Cell Biology.
-
Wikipedia. (2023, December 1). Daporinad. Retrieved from [Link]
-
Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]
- Martino, C., et al. (2024). An alternative approach of TUNEL assay to specifically characterize DNA fragmentation in cell model systems. Semantic Scholar.
- Sauve, A. A. (2015). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology.
- Grant, R. (2021). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Life (Basel, Switzerland).
- Cen, Y., et al. (2015). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Scientific Reports.
- Grant, R. (2021). NADomics: Measuring NAD and Related Metabolites Using Liquid Chromatography Mass Spectrometry.
- Redon, C. E., et al. (2011).
-
Alfa Cytology. (n.d.). PARP Activity Assay Service. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]
- Graham, J. G., et al. (2019). Methods for studying human sirtuins with activity-based chemical probes. Methods in Enzymology.
- Solti, B., et al. (2013). A comparison of alternative assays to measure DNA damage in stallion spermatozoa: TUNEL test versus 'Nicoletti assay'.
- Nickson, C. M., & Goodwin, C. J. (2017). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Expert Review of Molecular Diagnostics.
- Chatzimeletiou, K., et al. (2023). Evaluation of Sperm DNA Fragmentation Using Two Different Methods: TUNEL via Fluorescence Microscopy, and Flow Cytometry. Journal of Clinical Medicine.
- Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry.
- Lu, W., & Rabinowitz, J. D. (2018). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Methods in Enzymology.
- Tong, L., & Denu, J. M. (2010). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology.
- Gascoyne, D. M., et al. (2013).
-
Reaction Biology. (n.d.). PARP1 Assay Service. Retrieved from [Link]
- Wang, H. (2023). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm.
- Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Darzynkiewicz, Z., et al. (2010). Measurement of apoptosis in cytological specimens by flow cytometry: comparison of Annexin V, caspase cleavage and dUTP incorporation assays.
- Shaw, J. L., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- O'Brien, M. A., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Scientific Reports.
- Loo, S. Y., et al. (2023).
- Ji, J., & Zhang, J. (2013). γH2AX and PAR detection. A, γH2AX detection in lymphocytes; B, tumor needle biopsies.
- Cole, K. A., et al. (2011). PARP inhibition induces more DNA damage and DNA double-strand breaks in MYCN-amplified neuroblastoma than in non-amplified neuroblastoma.
- Wang, H. (2023). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. Preprints.org.
- Cen, Y., et al. (2015). Discovery of Novel Inhibitors and Fluorescent Probe Targeting NAMPT. PLoS One.
- Murata, M. M., et al. (2018). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. bioRxiv.
- Murata, M. M., et al. (2019). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. Molecular Biology of the Cell.
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
- Jung-Hynes, B., et al. (2014). SIRT1 inhibition downregulates NAMPT activity and induces NAMPT release in HepG2 cells.
- Alano, C. C., et al. (2010). NAD+ Depletion Is Necessary and Sufficient for Poly(ADP-Ribose)
- Guerini, I., et al. (2019). PARP-1-dependent NAD+/ATP depletion and AMPK activation link DNA damage to the energetic checkpoint.
- Murata, M. M., et al. (2019). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. eScholarship.org.
- Daily, K. P., et al. (2017).
- Cen, Y., et al. (2015). Discovery of Novel Inhibitors and Fluorescent Probe Targeting NAMPT.
- Piao, S., et al. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD)
Sources
- 1. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An alternative approach of TUNEL assay to specifically characterize DNA fragmentation in cell model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [ch.promega.com]
- 11. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]
- 15. lonvibio.com [lonvibio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of apoptosis in cytological specimens by flow cytometry: comparison of Annexin V, caspase cleavage and dUTP incorporation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation [scirp.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synergistic Effects of Daporinad and PARP Inhibitors in Oncology Research
Introduction
In the landscape of precision oncology, the strategic combination of targeted therapies is paramount to overcoming drug resistance and enhancing therapeutic efficacy. This guide provides an in-depth technical analysis of the synergistic relationship between Daporinad, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), and Poly (ADP-ribose) polymerase (PARP) inhibitors. We will explore the mechanistic rationale for this combination, present a framework for its experimental validation, and offer detailed protocols for researchers, scientists, and drug development professionals to assess these synergistic effects in a preclinical setting.
The Scientific Rationale for Synergy: A Tale of Two Dependencies
The synergy between Daporinad and PARP inhibitors is rooted in the concept of "synthetic lethality," where the simultaneous disruption of two cellular pathways leads to cell death, while the inhibition of either pathway alone is non-lethal.[1][2] This powerful therapeutic strategy is particularly effective in cancer cells that have inherent vulnerabilities in their DNA damage response (DDR) pathways.
Daporinad: Starving the Engine by Targeting NAMPT
Daporinad (also known as FK866 or APO866) is a highly specific and potent inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[3][4][5][6][7] NAD+ is a critical coenzyme in a myriad of cellular processes, including cellular metabolism, redox reactions, and, crucially for this discussion, as a substrate for PARP enzymes.[7][8] By inhibiting NAMPT, Daporinad effectively depletes the intracellular NAD+ pool, creating a state of metabolic stress and inducing apoptosis in highly metabolic cancer cells.[3][4]
PARP Inhibitors: Exploiting Deficiencies in DNA Repair
PARP inhibitors, such as Olaparib, Talazoparib, Rucaparib, and Niraparib, are a class of drugs that target the PARP family of enzymes, which are key players in the repair of single-strand DNA breaks (SSBs).[1][9][10][11][12][13][14][15][16] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1] These unrepaired DSBs trigger genomic instability and, ultimately, apoptotic cell death.[12] A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage, further disrupting the DNA repair process.[10][13][14][16][17]
The Synergistic Intersection
The combination of Daporinad and a PARP inhibitor creates a powerful synergistic effect by exploiting the dual dependencies of cancer cells on both NAD+ metabolism and DNA repair.[8][18][19][20][21] By depleting the NAD+ pool with Daporinad, the activity of PARP enzymes is severely hampered, as they require NAD+ as a substrate to function.[8][21] This NAD+ depletion potentiates the effects of PARP inhibitors, leading to a more profound and sustained inhibition of DNA repair.[19][20] This combined assault results in a catastrophic level of DNA damage and metabolic collapse, leading to enhanced cancer cell death.[18][19][20][21]
Figure 2: XTT Cell Viability Assay Workflow.
Quantifying Apoptosis
To confirm that the observed decrease in cell viability is due to programmed cell death, an apoptosis assay is essential. The Annexin V and Propidium Iodide (PI) staining assay, analyzed by flow cytometry, is a standard method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells. [22][23][24][25]
Comparative Data: Apoptosis Induction
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.5 | 1.8 |
| Daporinad (10 nM) | 8.2 | 3.5 |
| Olaparib (1 µM) | 6.5 | 2.9 |
| Daporinad + Olaparib | 35.7 | 15.4 |
This is example data and will vary depending on the cell line, drug concentrations, and incubation time.
Experimental Protocol: Annexin V and PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with Daporinad, a PARP inhibitor, the combination, and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Healthy cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic or necrotic cells will be Annexin V+ and PI+. [22][23]
Assessing DNA Damage
The mechanistic basis for the synergy between Daporinad and PARP inhibitors lies in the accumulation of DNA damage. Therefore, directly measuring the extent of DNA double-strand breaks (DSBs) is a critical validation step. This can be achieved through immunofluorescence staining for phosphorylated histone H2AX (γH2AX), a well-established marker for DSBs, or by using the Comet assay. [26][27][28][29][30][31][32][33][34]
Comparative Data: DNA Damage (γH2AX Foci)
| Treatment | Average γH2AX Foci per Cell |
| Vehicle Control | 2.1 |
| Daporinad (10 nM) | 5.8 |
| Olaparib (1 µM) | 12.3 |
| Daporinad + Olaparib | 45.9 |
This is example data and will vary depending on the cell line, drug concentrations, and time point of analysis.
Experimental Protocol: γH2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds as described for the apoptosis assay.
-
Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.
-
Blocking: Block with 5% BSA in PBS for 30 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
-
Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software such as Fiji. [30]
Experimental Protocol: Neutral Comet Assay for DSBs
-
Cell Preparation: Harvest and resuspend treated cells in PBS.
-
Agarose Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Perform electrophoresis under neutral pH conditions. This allows the broken DNA fragments to migrate out of the nucleus, forming a "comet tail." 5. Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head. [28]
Figure 3: Integrated Experimental Approach for Synergy Assessment.
Conclusion and Future Directions
The combination of Daporinad with PARP inhibitors represents a promising therapeutic strategy that leverages the principles of synthetic lethality to target the metabolic and DNA repair vulnerabilities of cancer cells. The experimental framework outlined in this guide provides a robust methodology for validating the synergistic effects of this drug combination in a preclinical research setting. By systematically assessing cell viability, apoptosis, and DNA damage, researchers can gain a comprehensive understanding of the combination's efficacy and mechanism of action.
Future research in this area should focus on expanding the evaluation of this combination in a wider range of cancer models, including in vivo xenograft studies, to translate these promising preclinical findings into potential clinical applications. Furthermore, the identification of predictive biomarkers for sensitivity to this combination will be crucial for patient stratification and the successful implementation of this therapeutic strategy in the clinic.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors? Retrieved from [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]
-
Bio-protocol. (2021, August 20). Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells. Retrieved from [Link]
-
PubMed. (2022). Comet Assay for the Detection of Single and Double-Strand DNA Breaks. Retrieved from [Link]
-
Wikipedia. (n.d.). Comet assay. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are PARP inhibitors and how do they work? Retrieved from [Link]
-
PubMed. (2022, July 23). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Daporinad. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
PubMed. (2015). Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma. Retrieved from [Link]
-
AACR Journals. (2017). Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma. Retrieved from [Link]
-
ResearchGate. (2015). Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
-
PubMed. (2022, September 7). Review of various NAMPT inhibitors for the treatment of cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Daporinad. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, June 14). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Retrieved from [Link]
-
PubMed. (n.d.). Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). HTS matrix drug screen identifies synergy between PARP and NAMPT... Retrieved from [Link]
-
PubMed Central. (n.d.). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Retrieved from [Link]
-
MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Talazoparib and Niraparib. Retrieved from [Link]
-
SpringerLink. (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 11). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Retrieved from [Link]
-
Oxford Academic. (n.d.). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Retrieved from [Link]
-
Frontiers. (2018, May 21). Searching Synergistic Dose Combinations for Anticancer Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative Methods for Assessing Drug Synergism. Retrieved from [Link]
-
Bio-protocol. (2025, February 20). Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry. Retrieved from [Link]
-
PNAS. (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing. Retrieved from [Link]
-
AACR Journals. (2023, October 23). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors. Retrieved from [Link]
-
Dana-Farber Cancer Institute. (2023, May 10). Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors. Retrieved from [Link]
Sources
- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 2. Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors - Dana-Farber [physicianresources.dana-farber.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Daporinad - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Talazoparib and Niraparib | Encyclopedia MDPI [encyclopedia.pub]
- 15. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. kumc.edu [kumc.edu]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Comet Assay for the Detection of Single and Double-Strand DNA Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Comet assay - Wikipedia [en.wikipedia.org]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mpbio.com [mpbio.com]
- 33. bio-protocol.org [bio-protocol.org]
- 34. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Daporinad: Interrogating On-Target Efficacy and Deconvoluting Off-Target Effects
For researchers in oncology, immunology, and metabolic diseases, the selective inhibition of nicotinamide phosphoribosyltransferase (NAMPT) presents a compelling therapeutic strategy. Daporinad (also known as FK866 or APO866) has emerged as a potent and widely used tool to probe the consequences of NAMPT inhibition.[1][2] This guide provides an in-depth comparison of Daporinad with other NAMPT inhibitors and furnishes a robust experimental framework to differentiate its on-target effects from potential off-target activities, ensuring the scientific integrity of your findings.
The Central Role of NAMPT and the Rationale for Inhibition
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[2] Many cancer cells exhibit an elevated dependence on the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme, to sustain their high metabolic and proliferative rates.[3] Inhibition of NAMPT by Daporinad leads to NAD+ depletion, triggering an energy crisis and inducing apoptosis in these vulnerable cells.[1][2][4]
dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Daporinad inhibits NAMPT, blocking NAD+ synthesis.
Comparative Analysis of NAMPT Inhibitors
While Daporinad is a cornerstone compound for NAMPT research, several other inhibitors have been developed. Understanding their relative potencies and specificities is crucial for experimental design and data interpretation.
| Compound | On-Target IC50 (NAMPT) | Known Off-Targets | Key Characteristics |
| Daporinad (FK866) | ~0.09 nM[1] | Generally considered highly selective; no significant off-target kinase activity reported.[5] | The most extensively studied NAMPT inhibitor, providing a benchmark for on-target effects.[3][6] |
| GNE-617 | ~5 nM[7] | Potential for formation of toxic metabolites.[8] | A potent NAMPT inhibitor with demonstrated in vivo efficacy.[7][9] |
| KPT-9274 | ~120 nM[10][11] | p21-activated kinase 4 (PAK4)[10][12][13] | A dual inhibitor, offering a tool to study the combined effects of NAMPT and PAK4 inhibition.[14][15] |
| MS0 | ~9.08 nM[6] | Not extensively profiled. | A novel NAMPT inhibitor with a distinct binding mode compared to Daporinad.[6] |
A Multi-pronged Approach to Validating On-Target vs. Off-Target Effects
A rigorous assessment of a compound's mechanism of action requires a multi-faceted experimental approach. The following workflows are designed to systematically dissect the on-target and potential off-target effects of Daporinad.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Differentiating on-target from off-target effects.
Verifying Direct Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within intact cells.[16][17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[17]
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with Daporinad (e.g., 100 nM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[17]
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.[17]
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-NAMPT antibody.
-
-
Expected Outcome:
-
In Daporinad-treated samples, a higher amount of soluble NAMPT should be detected at elevated temperatures compared to vehicle-treated samples, indicating direct binding and stabilization.
-
Mimicking On-Target Effects: Genetic Knockdown of NAMPT
Genetic approaches, such as shRNA-mediated knockdown, are essential for validating that the observed phenotype of a chemical inhibitor is indeed due to the inhibition of its intended target.[19][20][21]
-
Lentiviral Transduction:
-
Transduce your target cells with lentiviral particles carrying shRNA constructs targeting NAMPT or a non-targeting control shRNA.
-
Select for transduced cells using an appropriate antibiotic.
-
-
Validation of Knockdown:
-
Confirm the reduction of NAMPT protein levels by Western blot or ELISA.[20]
-
-
Phenotypic Comparison:
-
Compare the cellular phenotype (e.g., proliferation, apoptosis, metabolic changes) of NAMPT knockdown cells with cells treated with Daporinad.
-
-
Expected Outcome:
-
A high degree of phenotypic concordance between Daporinad treatment and NAMPT knockdown strongly suggests that the effects of Daporinad are on-target.
-
Rescuing On-Target Effects: The NMN Rescue Experiment
A key validation experiment for NAMPT inhibitors is the "rescue" of the cellular phenotype by providing the downstream product of the enzymatic reaction, nicotinamide mononucleotide (NMN).[9][22] If the effects of Daporinad are on-target, supplementation with NMN should bypass the enzymatic block and restore normal cellular function.
-
Cell Treatment:
-
Phenotypic Analysis:
-
Assess the cellular phenotype of interest (e.g., cell viability, NAD+ levels, ATP levels) after the treatment period.
-
-
Expected Outcome:
-
Co-treatment with NMN should reverse the effects of Daporinad, confirming that the observed phenotype is a direct consequence of NAMPT inhibition and subsequent NAD+ depletion.
-
dot graph { layout=dot; rankdir=LR; node [shape=plaintext];
} Caption: NMN supplementation bypasses Daporinad's effect.
Addressing the Question of Off-Target Kinase Activity
While Daporinad is widely regarded as a specific NAMPT inhibitor, it is good scientific practice to consider and experimentally address potential off-target effects, particularly against kinases, a common source of off-target interactions for small molecules.[24]
Conclusion
Daporinad is an invaluable tool for studying the biological roles of NAMPT. Its high potency and specificity make it a reliable chemical probe. However, as with any small molecule inhibitor, rigorous experimental validation is paramount. By employing a combination of direct target engagement assays like CETSA, genetic validation through shRNA knockdown, and mechanistic rescue experiments with NMN, researchers can confidently attribute the observed cellular effects of Daporinad to its on-target inhibition of NAMPT. This multi-faceted approach ensures the generation of robust and reproducible data, advancing our understanding of NAMPT's role in health and disease.
References
-
Park, M., Lee, B. I., Choi, J., Park, Y., Park, S. J., Lim, J. H., ... & Shin, Y. G. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Pharmaceuticals, 15(3), 376. [Link]
-
PubChem. (n.d.). Daporinad. National Center for Biotechnology Information. Retrieved from [Link]
-
Fonsi, M., et al. (2020). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Cancers, 12(7), 1883. [Link]
-
Abu Aboud, A., et al. (2016). Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth. Molecular Cancer Therapeutics, 15(9), 2119-2129. [Link]
-
ResearchGate. (n.d.). Time to concentration profiles of Daporinad following IV administration... Retrieved from [Link]
-
Al-Amin, R. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1184-1194. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 137-153. [Link]
-
Rane, C. K., & Minden, A. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 966956. [Link]
-
Karyopharm. (n.d.). KPT-9274 – Investigational Oral Dual Inhibitor of PAK4 and NAMPT. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
-
Lee, Y., et al. (2024). Potential therapeutic strategy for recurrent ovarian cancer with a novel NAMPT inhibitor. Journal of Ovarian Research, 17(1), 46. [Link]
-
National Center for Biotechnology Information. (n.d.). Daporinad. PubChem Compound Summary for CID 6914657. Retrieved from [Link]
-
Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
-
Sato, S., et al. (2023). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. Nature Communications, 14(1), 8234. [Link]
-
Abu Aboud, A., et al. (2016). Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth. Molecular Cancer Therapeutics, 15(9), 2119-2129. [Link]
-
Zabka, T. S., et al. (2015). Retinal Toxicity, in vivo and in vitro, Associated with Inhibition of Nicotinamide Phosphoribosyltransferase. Toxicological Sciences, 143(1), 214-225. [Link]
-
ResearchGate. (n.d.). Knockdown of NAMPT by shRNA interference resulted in a reduction in NAD... Retrieved from [Link]
-
Teoh, P. L., et al. (2017). Small interfering RNA-mediated silencing of nicotinamide phosphoribosyltransferase (NAMPT) and lysosomal trafficking regulator (LYST) induce growth inhibition and apoptosis in human multiple myeloma cells: A preliminary study. PLoS One, 12(3), e0172990. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]
-
ResearchGate. (n.d.). Knockdowns of nicotinamide phosphoribosyltransferase (NAMPT) and... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors. Retrieved from [Link]
-
Mishra, J., et al. (2022). Integrating Pharmacogenomics Data-Driven Computational Drug Prediction with Single-Cell RNAseq to Demonstrate the Efficacy of a NAMPT Inhibitor against Aggressive, Taxane-Resistant, and Stem-like Cells in Lethal Prostate Cancer. Cancers, 14(19), 4843. [Link]
-
PubMed Central. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of activity depends on loss of NMN and NAD⁺. A, Schematic of... Retrieved from [Link]
-
O'Brien, T., et al. (2013). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. Neoplasia, 15(12), 1314-1329. [Link]
-
Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. Retrieved from [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. (2023). Nature Communications, 14(1), 3383. [Link]
-
National Institutes of Health. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
NAD+-boosting agent nicotinamide mononucleotide potently improves mitochondria stress response in Alzheimer's disease via ATF4-dependent mitochondrial UPR. (2024). Nature Communications, 15(1), 8568. [Link]
-
ACS Publications. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Retrieved from [Link]
-
Crystal structure-based comparison of two NAMPT inhibitors. (2016). Acta Pharmacologica Sinica, 37(12), 1625-1634. [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (2020). Journal of Medicinal Chemistry, 63(22), 13374-13401. [Link]
-
NMN Induces Metabolic Shift in Damaged Cells to Promote Survival. (2019). NMN.com. [Link]
-
National Institutes of Health. (n.d.). Nicotinamide Mononucleotide Administration Prevents Doxorubicin-Induced Cardiotoxicity and Loss in Physical Activity in Mice. Retrieved from [Link]
-
siTOOLs Biotech Blog. (2017). siRNA vs shRNA - applications and off-targeting. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karyopharm.com [karyopharm.com]
- 13. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. researchgate.net [researchgate.net]
- 20. Small interfering RNA-mediated silencing of nicotinamide phosphoribosyltransferase (NAMPT) and lysosomal trafficking regulator (LYST) induce growth inhibition and apoptosis in human multiple myeloma cells: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 22. NMN Induces Metabolic Shift in Damaged Cells to Promote Survival [nmn.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Daporinad: Ensuring Laboratory Safety and Environmental Integrity
As a Senior Application Scientist, it is understood that pioneering research with novel compounds like Daporinad, a first-in-class NAMPT inhibitor, requires not only scientific rigor but also an unwavering commitment to safety. The potent bioactivity that makes Daporinad a promising anti-cancer agent also necessitates meticulous handling and disposal procedures to protect researchers, support staff, and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Daporinad and its associated waste, grounded in established safety protocols for cytotoxic compounds.
Hazard Identification and Risk Assessment: Why Proper Disposal is Critical
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] This enzyme is a critical component of the NAD+ salvage pathway, which is essential for cellular energy and redox reactions.[4][5] By inhibiting NAMPT, Daporinad depletes NAD+ levels, leading to apoptosis (programmed cell death), particularly in metabolically active tumor cells.[4][6][7]
Due to this mechanism, Daporinad must be handled as a cytotoxic and potentially antineoplastic agent . The primary hazards associated with Daporinad include acute oral toxicity ("Harmful if swallowed") and irritation.[4] Therefore, all waste generated from its use is classified as hazardous pharmaceutical waste and requires specialized disposal to prevent unintended exposure and environmental contamination.
The Core Disposal Workflow for Daporinad Waste
The fundamental principle for managing Daporinad waste is strict segregation at the point of generation, followed by containment in clearly marked, dedicated hazardous waste containers, culminating in destruction by a licensed waste management contractor via high-temperature incineration. The following workflow must be adhered to in all laboratory settings.
Caption: Daporinad Waste Disposal Workflow.
Detailed Step-by-Step Disposal Protocols
All waste streams containing or potentially contaminated with Daporinad must be considered cytotoxic waste.[8] Segregation is the most critical step to prevent cross-contamination of non-hazardous waste. Have dedicated, properly labeled cytotoxic waste containers available at the workbench before beginning any experiment.
Different types of waste require specific containers, though all will be ultimately treated as cytotoxic hazardous waste.
-
Solid Waste: This includes personal protective equipment (PPE), contaminated plasticware (pipette tips, tubes), lab paper, and materials used for cleaning spills.
-
Liquid Waste: This includes unused or expired Daporinad stock solutions, working solutions, and contaminated cell culture media.
-
Protocol: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle with a screw cap). Under no circumstances should Daporinad waste be poured down the drain. The U.S. Environmental Protection Agency (EPA) has banned the sewering of all hazardous waste pharmaceuticals.[12][13][14] The container must be clearly labeled as "Hazardous Waste: Daporinad (Cytotoxic)."
-
-
Sharps Waste: This category includes needles, syringes, glass Pasteur pipettes, contaminated microscope slides, and broken glass vials that have come into contact with Daporinad.
While no single chemical agent is known to deactivate all cytotoxic drugs effectively, a thorough cleaning protocol is essential to decontaminate work surfaces.[15]
-
Protocol:
-
After completing work, wipe down all surfaces (e.g., biological safety cabinet, benchtops) with a detergent solution.
-
Follow with a rinse using purified water.
-
Finally, wipe the area with a suitable disinfectant like 70% ethanol to address biological contamination.
-
All cleaning materials (wipes, pads) must be disposed of as solid cytotoxic waste.[16]
-
Properly containing and labeling waste is a key regulatory requirement.
-
Protocol:
-
Ensure all waste containers are securely sealed to prevent leaks or spills. Do not overfill containers.
-
Label each container with "Cytotoxic Waste," the specific chemical name (Daporinad), and any other information required by your institution's Environmental Health & Safety (EHS) department and local regulations.
-
Move the sealed containers to a designated hazardous waste accumulation area. This area should be secure and inaccessible to the general public.[13]
-
The final disposal of Daporinad waste must be handled by professionals.
-
Protocol:
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Ensure all regulatory paperwork, such as hazardous waste consignment notes or manifests, is completed accurately.[10]
-
The only EPA-recommended method for the final destruction of cytotoxic waste is high-temperature incineration .[11][14] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Personal Protective Equipment (PPE) for Handling Daporinad Waste
Consistent use of appropriate PPE is non-negotiable when handling Daporinad in its pure form or as waste.[9]
| PPE Item | Specification | Rationale |
| Gloves | ASTM D6978-05 rated chemotherapy gloves (or double-gloving with nitrile gloves) | Provides a tested barrier against cytotoxic drug permeation.[16] Gloves should be changed immediately if contaminated or torn. |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and elastic cuffs | Protects skin and personal clothing from contamination. Should be discarded as cytotoxic waste after use.[16] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from splashes of liquid Daporinad solutions. |
| Face Shield | Required in addition to goggles when there is a significant risk of splashing (e.g., cleaning a large spill) | Provides full-face protection from aerosols and splashes.[16] |
Emergency Spill Management
In the event of a spill, a swift and correct response is crucial to minimize exposure. All labs working with Daporinad should have a dedicated cytotoxic spill kit readily accessible.[16]
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Don PPE: Put on a full set of PPE, including double gloves, a disposable gown, and a face shield with goggles.
-
Contain the Spill:
-
For liquids: Cover the spill with absorbent pads from the spill kit.
-
For solids (powder): Gently cover with damp absorbent pads to avoid making the powder airborne.
-
-
Clean the Area: Starting from the outside of the spill and working inward, carefully clean the area using detergent and water.
-
Collect Waste: Place all contaminated materials (absorbent pads, broken glass, used PPE) into a cytotoxic waste container.
-
Final Decontamination: Wipe the area again with detergent, rinse with water, and then disinfect with 70% ethanol.
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
By integrating these procedures into your daily laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect our shared environment.
References
-
Daniels Health (2021). Cytotoxic Waste Disposal Guidelines. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Daporinad. PubChem Compound Summary for CID 6914657. Available at: [Link]
-
University of British Columbia (n.d.). Cytotoxic Substances – Waste Management. Safety & Risk Services. Available at: [Link]
-
Galea, S. A., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]
-
Secure Waste (2024). EPA Hazardous Pharmaceutical Waste Management Overview. Available at: [Link]
-
Stericycle (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Available at: [Link]
-
American Hospital Association (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org. Available at: [Link]
-
Cambridge Bioscience (n.d.). (E)-Daporinad. Available at: [Link]
-
Sharpsmart (2022). How Should Cytotoxic Waste be Disposed of?. Available at: [Link]
-
Canadian Agency for Drugs and Technologies in Health (2014). Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]
-
GERPAC (2006). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Management of Waste. Prudent Practices in the Laboratory. Available at: [Link]
-
Cambridge Bioscience (n.d.). Daporinad. Available at: [Link]
-
DC Chemicals (n.d.). NAMPT inhibitor-linker 1 MSDS. Available at: [Link]
-
ResearchGate (n.d.). The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis. Available at: [Link]
-
National Center for Biotechnology Information (2013). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC. Available at: [Link]
-
National Institutes of Health (n.d.). The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis. Available at: [Link]
-
BuyChemJapan (n.d.). (E)-Daporinad | TargetMol Chemicals Inc.. Available at: [Link]
-
ResearchGate (n.d.). Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. Available at: [Link]
-
Cleanaway (n.d.). Cytotoxic Waste Disposal & Management Services. Available at: [Link]
-
MDPI (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Available at: [Link]
-
National Center for Biotechnology Information (2023). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. PMC. Available at: [Link]
-
PubMed (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Available at: [Link]
-
PubMed (2009). The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Available at: [Link]
-
PubMed (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Available at: [Link]
-
BPS Bioscience (n.d.). NAMPT Inhibitor Screening Assay Kit. Available at: [Link]
-
Novo Nordisk (n.d.). Product Disposal. Available at: [Link]
Sources
- 1. (E)-Daporinad - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. danielshealth.ca [danielshealth.ca]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. cleanaway.com.au [cleanaway.com.au]
- 12. securewaste.net [securewaste.net]
- 13. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 14. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 15. gerpac.eu [gerpac.eu]
- 16. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide to Personal Protective Equipment and Safe Handling of Daporinad
Disclaimer: The compound "Daporinad" is not a publicly recognized chemical entity. Therefore, this guide has been constructed as an operational template. The specific recommendations herein are modeled after protocols for handling potent, cytotoxic antineoplastic agents, such as Cisplatin. All procedures, personal protective equipment (PPE) selections, and disposal methods must be critically evaluated and adapted based on the specific hazards outlined in the official Safety Data Sheet (SDS) for the actual compound you are handling.
As drug development professionals, our work with novel chemical entities places us at the forefront of innovation. This privilege carries a profound responsibility to uphold the most rigorous safety standards. This guide provides essential, field-tested safety and logistical information for handling the potent cytotoxic agent, Daporinad. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every member of your team is protected.
Hazard Profile: Understanding the Risks of Daporinad
A thorough risk assessment is the foundation of a safe handling plan. Based on its classification as a potent cytotoxic agent, Daporinad presents multiple significant hazards. The primary routes of occupational exposure include inhalation of aerosols or powder, direct skin contact, and accidental ingestion.[1][2][3]
Table 1: Hypothetical Hazard Profile for Daporinad
| Hazard Classification | Description | Primary Routes of Exposure | Potential Health Effects |
|---|---|---|---|
| Acute Toxicity (Oral) | Fatal if swallowed.[4][5] | Ingestion | Severe gastrointestinal damage, systemic toxicity, potential fatality. |
| Carcinogenicity | May cause cancer.[4][5] | Inhalation, Skin Absorption, Ingestion | Increased risk of secondary malignancies with chronic, low-level exposure.[6] |
| Mutagenicity | May cause genetic defects.[7] | Inhalation, Skin Absorption, Ingestion | Damage to genetic material, potential for heritable effects. |
| Skin Irritant/Sensitizer | Causes skin irritation and may cause an allergic skin reaction.[5] | Skin Absorption | Dermatitis, localized necrosis, systemic allergic reactions upon repeated exposure. |
| Respiratory Sensitizer | May cause allergy or asthma symptoms if inhaled.[5] | Inhalation | Occupational asthma, severe respiratory distress. |
This profile necessitates that Daporinad be handled under the guiding principle of ALARA (As Low As Reasonably Achievable), minimizing all potential exposures.[8][9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE is the most critical barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific task being performed. The National Institute for Occupational Safety and Health (NIOSH) recommends a comprehensive PPE strategy for handling hazardous drugs.[1][10][11]
Table 2: Task-Specific PPE Requirements for Daporinad
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Powder | Double Nitrile Gloves (ASTM D6978-rated)[12][13][14] | Disposable, low-permeability gown with cuffed sleeves.[15] | Chemical splash goggles and full-face shield.[16] | N95 respirator (minimum).[17] |
| Reconstituting Solution | Double Nitrile Gloves (ASTM D6978-rated)[12][13][14] | Disposable, low-permeability gown with cuffed sleeves. | Chemical splash goggles.[16] | Not required if performed in a certified chemical fume hood or BSC. |
| Administering to Animals | Double Nitrile Gloves (ASTM D6978-rated) | Disposable, low-permeability gown with cuffed sleeves and sleeve covers.[18] | Chemical splash goggles. | Not required if performed in a certified chemical fume hood or BSC. |
| Waste Disposal | Double Nitrile Gloves (ASTM D6978-rated) | Disposable, low-permeability gown with cuffed sleeves. | Chemical splash goggles. | Not required for sealed containers. |
Causality Behind PPE Choices:
-
Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard) is non-negotiable.[12][13][14][19] This standard specifically tests for resistance to permeation by chemotherapy drugs, which standard exam gloves do not guarantee.[12][13] The outer glove should be removed and disposed of immediately upon contamination, while the inner glove provides continuous protection.
-
Body Protection: A disposable, solid-front gown made of a low-permeability fabric is essential to prevent contamination of personal clothing.[15] Cuffs must be tucked under the inner glove to create a secure seal.[15]
-
Respiratory Protection: Handling Daporinad as a powder poses a significant aerosolization risk. An N95 respirator is the minimum requirement for this task when engineering controls are not available.[15][17]
-
Eye and Face Protection: Chemical splash goggles are mandatory. When weighing powder or during any activity with a high splash potential, a full-face shield must be worn over the goggles for maximum protection.[15][16]
Engineering Controls: Your Environment's Defense
Engineering controls are the first line of defense, designed to contain the hazard at its source. The choice of control depends on the nature of the work.
Caption: Decision workflow for selecting appropriate engineering controls.
-
Chemical Fume Hood: Use for all manipulations of powdered Daporinad and non-sterile solutions to protect the user from inhalation.[4]
-
Class II, Type B2 Biological Safety Cabinet (BSC): Required when handling sterile Daporinad solutions. This cabinet protects the user, the environment, and the product.[18]
Procedural Guidance: Step-by-Step Safe Handling
The following protocol for reconstituting lyophilized Daporinad powder integrates the PPE and engineering controls discussed.
Experimental Protocol: Reconstituting Lyophilized Daporinad
-
Preparation:
-
Don all required PPE as specified in Table 2 for "Reconstituting Solution."
-
Prepare the work surface inside a certified chemical fume hood by covering it with a disposable, plastic-backed absorbent pad.[18][20]
-
Assemble all necessary materials: Daporinad vial, sterile diluent, Luer-lock syringes, sterile needles, and a cytotoxic sharps container.[6]
-
-
Reconstitution:
-
Carefully remove the cap from the Daporinad vial.
-
Using a Luer-lock syringe, slowly inject the required volume of diluent into the vial, directing the stream against the glass wall to minimize aerosol generation.
-
Allow the vial to sit until the powder is fully dissolved. Gently swirl if necessary; do not shake.
-
-
Withdrawal:
-
Vent the vial with a sterile needle to equalize pressure.
-
Slowly withdraw the reconstituted solution into a new Luer-lock syringe.
-
Remove any air bubbles by tapping the syringe and expelling the air back into the vial.
-
-
Cleanup:
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the cytotoxic waste bin.
-
Remove the gown and dispose of it.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Caption: Step-by-step workflow for the safe reconstitution of Daporinad.
Spill Management and Decontamination
Immediate and correct response to a spill is critical to prevent exposure. All labs must have a clearly labeled cytotoxic spill kit.[21][22]
-
Small Spill (<5 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE (including respirator), gently cover the spill with absorbent pads from the spill kit.[21]
-
Working from the outside in, clean the area with a suitable decontaminating agent (e.g., soap and water), followed by 70% alcohol.[21][23]
-
Place all contaminated materials in the cytotoxic waste bin.
-
-
Large Spill (>5 mL):
-
Evacuate the area and restrict access.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Only trained personnel with appropriate respiratory protection should manage large spills.[15]
-
Surface decontamination is a routine part of cleanup. Studies show that a multi-step process using a detergent followed by a disinfectant is most effective at removing cytotoxic residues.[24]
Waste Disposal: The Final Step
Improper disposal of cytotoxic waste can endanger support staff and the environment.[2] All waste contaminated with Daporinad must be segregated into clearly labeled, leak-proof containers.[25][26]
Caption: Waste segregation decision tree for Daporinad.
-
Sharps: All needles, syringes, and broken glass must be placed in a rigid, puncture-proof, properly labeled cytotoxic sharps container.[26]
-
Solid Waste: Gloves, gowns, absorbent pads, and empty vials are disposed of in a labeled, yellow and purple cytotoxic waste bag/bin.[26]
-
Liquid Waste: Bulk liquid waste (unused solutions) must be collected in a designated, sealed hazardous waste container, following EPA Resource Conservation and Recovery Act (RCRA) guidelines.[6][27]
All cytotoxic waste is ultimately disposed of via high-temperature incineration.[26][27]
By integrating these principles of hazard assessment, diligent PPE use, engineering controls, and rigorous procedure, we can ensure the safe and effective handling of potent compounds like Daporinad, protecting ourselves and advancing our scientific mission.
References
-
ASTM D6978-05(2019)e1, Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs, ASTM International, [Link]
-
Centers for Disease Control and Prevention (CDC). (2023). Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Mocare Health. (n.d.). ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety. [Link]
-
Occupational Health & Safety. (2008). NIOSH Recommends PPE to Prevent Hazardous Drugs Exposure. [Link]
-
American Journal of Health-System Pharmacy. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link]
-
SHIELD Scientific. (n.d.). Which Protective Gloves for Cytotoxic Drugs?. [Link]
-
Med Lab Supply. (n.d.). 100% Nitrile exam grade chemo medical gloves, ASTM D6978. [Link]
-
Centers for Disease Control and Prevention (CDC). (2008). Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
Amherst College. (2023). SOP FOR Cisplatin. [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). ASTM D6978 - Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH Publications on Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link]
-
Daniels Health. (2019). Guide to Cytotoxic Waste Compliance. [Link]
-
McGill University. (2023). USE OF CISPLATIN IN RODENTS. [Link]
-
HPAE. (n.d.). Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Healthcare Facilities. [Link]
-
Princeton University. (n.d.). Cisplatin Standard Operating Procedure. [Link]
-
PubMed Central (PMC). (n.d.). Safe handling of cytotoxics: guideline recommendations. [Link]
-
ResearchGate. (2012). Effectiveness of cleaning of workplace cytotoxic surface contamination: An experimental study. [Link]
-
Oregon Occupational Safety and Health Administration (OSHA). (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
The University of British Columbia. (2017). Cytotoxic Spill Cleanup Procedure. [Link]
-
Asia Pacific Oncology Pharmacy Community. (2018). Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Cytotoxin. [Link]
-
Ohio Environmental Protection Agency. (n.d.). 074 - Chemowaste Disposal. [Link]
-
Sharpsmart. (2022). How Should Cytotoxic Waste be Disposed of?. [Link]
-
SafeWork NSW. (2016). Cytotoxic drugs and related waste – risk management. [Link]
-
Thompson Rivers University. (n.d.). Cytotoxic Drug Safety. [Link]
-
California Institute of Technology. (n.d.). Cytotoxic or Chemotherapeutic Drug Guidelines. [Link]
Sources
- 1. ohsonline.com [ohsonline.com]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amherst.edu [amherst.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. safety.tau.ac.il [safety.tau.ac.il]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 11. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 12. store.astm.org [store.astm.org]
- 13. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 14. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 15. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 16. utoledo.edu [utoledo.edu]
- 17. hpae.org [hpae.org]
- 18. mcgill.ca [mcgill.ca]
- 19. medical-and-lab-supplies.com [medical-and-lab-supplies.com]
- 20. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 22. Cytotoxic Drug Safety [tru.ca]
- 23. apopc.asia [apopc.asia]
- 24. researchgate.net [researchgate.net]
- 25. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 26. sharpsmart.co.uk [sharpsmart.co.uk]
- 27. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
